5-Nitroquinolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7-6(2-1-5-10-7)9(8)11(13)14/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTMHRXHQYOVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398455 | |
| Record name | 5-nitroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-63-3 | |
| Record name | 5-nitroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
A Note on Nomenclature: This guide focuses on the compound 8-Hydroxy-5-nitroquinoline, commonly known as Nitroxoline. While the initial query specified 5-Nitroquinolin-6-ol, the available scientific literature overwhelmingly pertains to the 8-hydroxy isomer. It is presumed that the interest lies in the pharmacologically significant and well-documented compound, Nitroxoline.
Introduction
8-Hydroxy-5-nitroquinoline (Nitroxoline) is a synthetic organic compound belonging to the 8-hydroxyquinoline family. Historically utilized as a potent antimicrobial agent for treating urinary tract infections, recent research has illuminated its significant potential as an anticancer agent, distinguishing it from other quinoline derivatives through a unique mechanism of action.[1][2][3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning Nitroxoline's biological activities, offering insights for researchers, scientists, and professionals in drug development.
Core Mechanism: Metal Ion Chelation and Redox Cycling
The central pillar of Nitroxoline's mechanism of action is its potent ability to chelate divalent metal cations.[2] This property is not merely a structural feature but the primary driver of its downstream biological effects. Unlike some of its analogs, such as clioquinol, the consequences of Nitroxoline's metal binding are highly specific and lead to a distinct cellular response.
Copper-Dependent Cytotoxicity
A defining characteristic of Nitroxoline is that its cytotoxic activity, particularly against cancer cells, is significantly enhanced by the presence of copper.[1][4][5] Studies have demonstrated that the addition of copper at concentrations similar to those found in human plasma potentiates the anticancer effects of Nitroxoline.[1][5] This suggests that the Nitroxoline-copper complex is the primary bioactive species responsible for inducing cell death.
Generation of Reactive Oxygen Species (ROS)
The formation of the Nitroxoline-copper complex initiates a cascade of intracellular events, the most critical of which is the substantial generation of reactive oxygen species (ROS).[1][2][5] This surge in ROS, including superoxide radicals and hydrogen peroxide, overwhelms the cell's antioxidant defenses, leading to widespread oxidative stress. The resulting damage to lipids, proteins, and DNA culminates in apoptotic cell death. The nitro group at the 5-position is thought to play a role in this redox activity, potentially acting as a nitrogen radical source that disrupts intracellular signaling and promotes tumor cell inhibition.[2]
Distinction from Clioquinol: Lack of Zinc Ionophore Activity
A crucial point of mechanistic divergence from the related compound clioquinol is that Nitroxoline is not a zinc ionophore.[1][5][6] While clioquinol's activity is enhanced by zinc and involves transporting zinc across cellular membranes, Nitroxoline's cytotoxicity is not augmented by zinc.[5][6] This was experimentally confirmed using zinc-sensitive fluorescent probes, which showed no increase in intracellular zinc concentrations upon treatment with Nitroxoline.[5] This distinction is significant, as the lack of zinc ionophore activity may contribute to a lower neurotoxicity profile for Nitroxoline compared to halogenated 8-hydroxyquinolines like clioquinol.[1][4][5]
The proposed core mechanism is visualized in the following pathway diagram.
Caption: Core mechanism of Nitroxoline cytotoxicity.
Biological and Therapeutic Implications
The unique copper-dependent, ROS-mediated mechanism of Nitroxoline translates into a broad spectrum of biological activities, making it a candidate for repurposing in various therapeutic areas.
Anticancer Activity
Nitroxoline has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those derived from B-cell lymphoma, glioma, lung, and prostate cancers.[5][7] Its efficacy is often significantly higher than that of its analogs, with IC₅₀ values reported in the nanomolar to low micromolar range.[1][5] In vivo studies have confirmed its ability to slow tumor growth, positioning it as a promising therapeutic agent.[7]
| Cell Line | Compound | IC₅₀ Value (nM) | Condition | Reference |
| Raji (B-cell lymphoma) | Nitroxoline (NQ) | 438 | - | [5] |
| Raji (B-cell lymphoma) | Clioquinol | >1000 | - | [5] |
| U87 (Glioma) | Nitroxoline | ~263 µM (50 µg/ml) | - | [7] |
| U251 (Glioma) | Nitroxoline | ~31.5 µM (6 µg/ml) | - | [7] |
| A549 (Lung) | Nitroxoline | ~200 µM (38 µg/ml) | - | [7] |
| PC3 (Prostate) | Nitroxoline | ~121 µM (23 µg/ml) | - | [7] |
Antimicrobial and Antiprotozoal Effects
Nitroxoline's foundational use is as a urinary antiseptic.[3] Its metal-chelating properties interfere with essential bacterial enzymes and disrupt the integrity of the bacterial outer membrane.[2] It is effective against both gram-positive and gram-negative bacteria, including multi-drug resistant strains, and also inhibits biofilm formation.[7] Recent studies have expanded its antimicrobial profile to include potent activity against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), where it induces programmed cell death by disrupting mitochondrial function and increasing ROS.[8][9]
Enzyme Inhibition
Beyond its metal-dependent redox cycling, Nitroxoline has been identified as an inhibitor of several key enzymes. It can inhibit bromodomain and extra-terminal (BET) proteins, which are critical regulators of oncogene expression.[7] Additionally, its 8-hydroxyquinoline scaffold is known to interact with and inhibit other enzymes, including human cathepsin B and methionine aminopeptidases, further contributing to its anticancer and antimicrobial effects.[2]
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action for Nitroxoline or its analogs requires a series of robust cell-based assays. The following protocols provide a framework for investigating the key mechanistic pillars: cytotoxicity, metal-dependency, and ROS generation.
Protocol: Cell Viability and Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of Nitroxoline.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., Raji, A2780) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Nitroxoline in DMSO. Create a serial dilution series (e.g., from 10 µM to 10 nM) in the appropriate cell culture medium.
-
Treatment: Treat cells with the serially diluted Nitroxoline for 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining IC₅₀ via cell viability assay.
Protocol: Intracellular ROS Detection
This protocol measures the generation of ROS in cells following treatment with Nitroxoline.
Methodology:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with Nitroxoline at its IC₅₀ concentration for a predetermined time (e.g., 6-24 hours). To test for copper dependency, co-treat with a physiologically relevant concentration of copper (e.g., 10 µM CuCl₂).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add a solution containing a ROS-sensitive fluorescent probe (e.g., 5 µM CellROX® Deep Red Reagent or DCFDA) and incubate for 30-60 minutes at 37°C.[9]
-
Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity relative to an untreated control. A significant increase in fluorescence indicates ROS production.
Safety and Toxicology
While Nitroxoline has a long history of clinical use for urinary tract infections, its broader systemic use requires careful consideration of its toxicological profile.[2] GHS classifications indicate it can be harmful if swallowed, inhaled, or in contact with skin and is suspected of causing cancer.[10] However, its lack of zinc ionophore activity may render it less neurotoxic than related compounds.[1][4] Further in vivo studies are essential to establish a safe therapeutic window for its use in oncology.
Conclusion
The mechanism of action of 8-Hydroxy-5-nitroquinoline (Nitroxoline) is a compelling example of targeted chemical biology. Its efficacy is rooted in a specific interaction with copper, leading to massive ROS production and subsequent cell death, a pathway distinct from other quinoline-based compounds. This unique mechanism, combined with its established clinical history and potent activity against cancer and various pathogens, makes Nitroxoline a prime candidate for drug repurposing and the development of novel therapeutic strategies. Future research should focus on optimizing its delivery, further defining its enzymatic targets, and comprehensively evaluating its long-term safety for systemic applications.
References
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. [Link]
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]
- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]
- Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
- Afonso, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
- Afonso, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC. [Link]
- Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
Sources
- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sci-Hub. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) / Cancer Letters, 2011 [sci-hub.se]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells | MDPI [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitroquinolin-6-ol
Foreword: Unveiling a Lesser-Known Isomer in Drug Discovery
In the vast landscape of heterocyclic chemistry, quinoline scaffolds have perennially captured the attention of medicinal chemists due to their versatile biological activities. While isomers such as the potent antimicrobial and anticancer agent 8-hydroxy-5-nitroquinoline (nitroxoline) have been extensively studied, other constitutional isomers remain in relative obscurity. This technical guide illuminates one such molecule: 5-Nitroquinolin-6-ol.
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of a molecule is paramount to unlocking its therapeutic potential. This document provides a comprehensive exploration of this compound, synthesizing available data with field-proven insights. Where direct experimental data for this specific isomer is limited, we will draw logical inferences from closely related analogues, clearly delineating established facts from expert-guided postulations. This guide is structured to not only present data but to explain the causality behind experimental choices and to provide a framework for future research and development.
Chemical Identity and Molecular Structure
This compound is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 6-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 103028-63-3 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2[O-])O)N=C1 | [1] |
| InChIKey | VNTMHRXHQYOVLK-UHFFFAOYSA-N | [1] |
The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the quinoline scaffold is expected to significantly influence the molecule's electronic distribution, and consequently, its reactivity, and biological interactions.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, we can infer its likely characteristics by examining its isomers and related compounds.
| Property | This compound (Predicted/Inferred) | 8-Hydroxy-5-nitroquinoline (Experimental) | 5-Nitroquinoline (Experimental) | Rationale for Inference |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | 181-183 °C | 72 °C | The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically results in a higher melting point compared to the non-hydroxylated analogue. The melting point is likely to be in a similar range to its isomer, 8-hydroxy-5-nitroquinoline. |
| Solubility | Predicted to have limited solubility in water and moderate solubility in polar organic solvents like DMSO, DMF, and ethanol. | Soluble in hot hydrochloric acid, very slightly soluble in alcohol and diethyl ether. | Soluble in ethanol, methanol, and DMSO; limited solubility in water.[2] | The quinoline core imparts a degree of hydrophobicity, while the polar nitro and hydroxyl groups would contribute to solubility in polar organic solvents. Intramolecular hydrogen bonding between the nitro and hydroxyl groups could potentially reduce its interaction with water molecules, leading to low aqueous solubility. |
| pKa | The hydroxyl group is expected to be weakly acidic, and the quinoline nitrogen is weakly basic. | pKa values are influenced by the positions of the substituents. | - | The electronic interplay between the nitro and hydroxyl groups will affect the acidity of the phenol and the basicity of the quinoline nitrogen. |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via nitration of 6-hydroxyquinoline.
Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
-
Dissolution: Dissolve 6-hydroxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring. The sulfuric acid acts as a solvent and a catalyst.
-
Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution of 6-hydroxyquinoline, maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a neutral pH is reached. The precipitated solid is then collected by vacuum filtration.
-
Purification: The crude product would likely be a mixture of isomers. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature is crucial to prevent the formation of undesired side products and dinitrated species.
-
Sulfuric Acid: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic nitration.
-
Purification: Due to the directing effects of the hydroxyl group and the quinoline nitrogen, a mixture of regioisomers is possible. Therefore, a robust purification method like column chromatography is likely necessary to isolate the desired 5-nitro-6-hydroxyquinoline isomer.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum for "6-quinolinol, 5-nitro-" is available in the SpectraBase database, which provides direct experimental evidence for the structure. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern on the quinoline ring.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-O asymmetric stretch: A strong band around 1500-1550 cm⁻¹.
-
N-O symmetric stretch: A strong band around 1300-1350 cm⁻¹.
-
C=C and C=N stretching: Bands in the aromatic region (1400-1600 cm⁻¹).
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of the extended π-system of the nitroquinoline chromophore.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₆N₂O₃.
Biological Activity and Therapeutic Potential: An Inferential Perspective
While direct biological studies on this compound are scarce, the well-documented activities of its isomers provide a strong rationale for its investigation as a potential therapeutic agent.
Anticancer Potential
The isomer 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated significant anticancer activity.[1][3] Studies have shown that nitroxoline is more cytotoxic to human cancer cells than other halogenated 8-hydroxyquinolines.[1] The proposed mechanism of action for some nitroaromatic compounds involves the generation of reactive oxygen species (ROS) under hypoxic conditions, which are prevalent in solid tumors.
It is plausible that this compound could exhibit similar cytotoxic properties. The presence of the nitro group is key to this potential activity. However, the position of the hydroxyl group can significantly impact the molecule's ability to chelate metal ions, which is another mechanism implicated in the anticancer effects of quinoline derivatives.
Antimicrobial Activity
Nitroxoline is a well-established urinary antiseptic.[4] Its mode of action is believed to involve the chelation of divalent metal ions essential for bacterial enzyme function. Quinoline derivatives, in general, are known to possess a broad spectrum of antimicrobial activities.[5]
Given its structural similarity to nitroxoline, this compound is a prime candidate for antimicrobial screening. The arrangement of the nitro and hydroxyl groups would influence its metal-chelating ability and, consequently, its antimicrobial efficacy.
Signaling Pathway Interactions
The biological effects of nitroaromatic compounds are often linked to their ability to generate reactive oxygen species (ROS) and nitric oxide (NO). The nitro group can undergo enzymatic reduction to form a nitro anion radical, which can lead to oxidative stress and cell death. Additionally, the nitro group can be a source of nitric oxide, a crucial signaling molecule. The ability of this compound to modulate these pathways could contribute to its potential biological activities.
Caption: Inferred biological action pathways for this compound.
Safety and Handling
Specific safety and toxicity data for this compound are not available. However, based on the data for 5-nitroquinoline and 8-hydroxy-5-nitroquinoline, the compound should be handled with care.
GHS Hazard Classification (Inferred from 5-Nitroquinoline): [6][7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6][7]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6][7]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[6][7]
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from light.
Conclusion and Future Directions
This compound represents an under-explored area of quinoline chemistry with significant potential for drug discovery. While a comprehensive experimental profile of this molecule is yet to be established, this guide provides a robust framework based on available data and logical scientific inference.
The key takeaways are:
-
The synthesis of this compound is feasible through the nitration of 6-hydroxyquinoline, although the protocol requires optimization and careful purification.
-
Its physicochemical properties are likely to be influenced by strong intermolecular forces, leading to a high melting point and moderate solubility in polar organic solvents.
-
The structural analogy to potent bioactive molecules like nitroxoline strongly suggests that this compound may possess valuable anticancer and antimicrobial properties.
Future research should focus on:
-
Developing and validating a robust synthetic protocol for this compound.
-
Conducting thorough experimental characterization of its physicochemical properties.
-
Performing comprehensive spectroscopic analysis to create a complete and verified data set.
-
Undertaking in-depth biological screening to evaluate its cytotoxic and antimicrobial activities and to elucidate its mechanisms of action.
This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into the promising, yet enigmatic, this compound.
References
- Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). 5-Nitroquinoline.
- Bingul, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 22(12), 2134.
- Pinter, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 23(19), 11883.
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
- Singh, T., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry, 47, 116377.
- ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline.
- Fuson, R. C., & Kneisley, J. W. (1947). DERIVATIVES OF 6-NITRO- AND 6-AMINO-QUINOLINE. The Journal of Organic Chemistry, 12(6), 799–806.
- European Patent Office. (n.d.). EP4015505A1 - Improved process for producing nitroxoline.
- Fuson, R. C., Bauman, R. A., & Howard, E. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806.
- Schulman, S. G. (1971). Absence of fluorescence in 5-nitro-8-quinolinol. The Journal of Physical Chemistry, 75(19), 2983–2984.
- da Silva, A. C. A., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Revista do Instituto de Medicina Tropical de São Paulo, 64, e33.
- Kumar, A., et al. (2022). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 99(11), 100742.
- Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1947). 6-METHOXY-8-NITROQUINOLINE. Organic Syntheses, 27, 48.
- de Souza, T. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1395.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Smith, C. J., Hansch, C., & Morton, M. J. (1997). QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines.
- bepress. (n.d.). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives.
- OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5275–5305.
- Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(12), 3469–3472.
- ResearchGate. (n.d.). Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.
- Bethencourt Estrella, C. J., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(7), 1018.
- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
- ResearchGate. (n.d.). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
- Devkar, R. U., et al. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 12(4), 185-187.
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
Sources
- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 5-Nitroquinolin-6-ol
Introduction to 5-Nitroquinolin-6-ol
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₃.[1] Its structure, featuring a quinoline core substituted with a nitro group at the 5-position and a hydroxyl group at the 6-position, makes it a subject of interest in medicinal chemistry and material science. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group significantly influence the electronic environment of the quinoline ring system, resulting in a unique spectroscopic fingerprint. Accurate spectroscopic analysis is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 103028-63-3 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the nitro and hydroxyl substituents. Protons on the pyridine ring (H2, H3, H4) will be deshielded by the nitrogen atom, while protons on the benzene ring (H7, H8) will have their chemical shifts modulated by the -OH and -NO₂ groups.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | Deshielded by adjacent nitrogen; ortho- and meta-coupling. |
| H3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | Coupled to H2 and H4. |
| H4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 | Ortho-coupled to H3, meta-coupled to H2. |
| H7 | 7.3 - 7.5 | d | J = 9.0 | Ortho-coupled to H8; shielded by the -OH group. |
| H8 | 8.1 - 8.3 | d | J = 9.0 | Ortho-coupled to H7; deshielded by the peri-nitro group. |
| OH | 10.0 - 12.0 | br s | - | Phenolic proton, chemical shift is concentration and temperature dependent. |
Note: Predictions are based on additive substituent effects and comparison with data for 5-nitroquinoline[2][3], 6-nitroquinoline[4], and 8-hydroxy-5-nitroquinoline[5].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts will be significantly affected by the substituents and the heterocyclic nitrogen.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | 150 - 152 | Carbon adjacent to nitrogen. |
| C3 | 122 - 124 | |
| C4 | 135 - 137 | |
| C4a | 125 - 127 | Bridgehead carbon. |
| C5 | 138 - 140 | Carbon bearing the nitro group (ipso-carbon). |
| C6 | 155 - 157 | Carbon bearing the hydroxyl group (ipso-carbon). |
| C7 | 115 - 117 | Shielded by the hydroxyl group. |
| C8 | 128 - 130 | |
| C8a | 145 - 147 | Bridgehead carbon adjacent to nitrogen. |
Note: Predictions are based on established substituent effects in aromatic systems and data for related nitro- and hydroxy-quinolines.[4][6]
Experimental Protocol for NMR Spectroscopy
A robust protocol is critical for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis:
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.
-
¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer with a field strength of at least 400 MHz. Use a standard pulse program with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. To improve signal-to-noise, increase the number of scans significantly (e.g., 1024-4096) and use a relaxation delay of 2-5 seconds. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can aid in distinguishing between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of the title compound).
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the O-H, N-O, C=N, C=C, and C-H bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale for Prediction |
| 3200 - 3500 | Broad, Strong | O-H stretch | Characteristic of a phenolic hydroxyl group, likely hydrogen-bonded. |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in an aromatic ring. |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretch | A key diagnostic peak for the nitro group.[8] |
| 1360 - 1300 | Strong | Symmetric NO₂ stretch | The second key diagnostic peak for the nitro group.[8] |
| 1620 - 1450 | Medium-Strong | C=C and C=N stretching | Multiple bands corresponding to the quinoline ring system vibrations.[8] |
| 1200 - 1300 | Medium | C-O stretch | Phenolic C-O bond vibration. |
| 800 - 900 | Strong | C-H out-of-plane bending | Pattern can be indicative of the substitution on the aromatic rings. |
Experimental Protocol for IR Spectroscopy
Workflow for FT-IR Analysis (KBr Pellet Method):
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
Detailed Steps:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of dry this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The mixture should be homogenous.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first.
-
Alternative (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9] This method requires minimal sample preparation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Absorption
The extended π-system of the quinoline ring, further influenced by the nitro and hydroxyl groups, will give rise to characteristic absorption bands in the UV-Vis region. The spectrum is expected to show π→π* transitions.
Predicted UV-Vis Data (in Ethanol or Methanol):
| Predicted λₘₐₓ (nm) | Type of Transition | Rationale for Prediction |
| ~220-240 nm | π→π | High-energy transition of the aromatic system. |
| ~310-330 nm | π→π | Lower-energy transition involving the entire conjugated system, red-shifted by substituents. |
| ~350-400 nm | n→π* or charge-transfer | Possible low-intensity band due to the nitro group and oxygen lone pairs. |
Note: Predictions are based on general knowledge of quinoline systems and related compounds.[10] The exact λₘₐₓ and molar absorptivity (ε) are highly solvent-dependent.
Experimental Protocol for UV-Vis Spectroscopy
Workflow for UV-Vis Analysis:
Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.
Detailed Steps:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, acetonitrile).
-
Solution Preparation: Prepare a stock solution of this compound with a precisely known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectral Recording: Scan the absorbance of the sample from approximately 200 nm to 800 nm. The instrument will automatically subtract the absorbance of the blank. Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide presents a predictive profile based on sound chemical principles and data from analogous structures, the acquisition of experimental data following the detailed protocols herein is essential for definitive structural confirmation. The combined interpretation of NMR, IR, and UV-Vis spectra provides a comprehensive and trustworthy validation of the molecular structure, which is a critical step in any research or development pipeline involving this compound.
References
- Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.
- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3997706, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829, 5-Nitroquinoline.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
- Geetha, R., et al. (2021). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11945, 6-Nitroquinoline.
- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
- Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate.
- Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806.
- SpectraBase. 8-Hydroxy-5-nitroquinoline - Optional[ATR-IR] - Spectrum.
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate.
Sources
- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroquinoline(607-34-1) 1H NMR spectrum [chemicalbook.com]
- 4. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
Foreword: From In Silico Insights to Therapeutic Innovation
An In-Depth Technical Guide to Quantum Chemical Calculations of 5-Nitroquinolin-6-ol for Drug Development Professionals
In the modern era of pharmaceutical research, the convergence of computational chemistry and drug discovery has catalyzed a paradigm shift.[1][2] By harnessing the predictive power of quantum mechanics, we can now dissect molecular intricacies with unprecedented detail, guiding the rational design of novel therapeutics.[3][4][5] This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering a deep dive into the quantum chemical analysis of this compound, a heterocyclic compound of significant interest.
Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[6][7] The specific substitution pattern of this compound, featuring both a potent electron-withdrawing nitro group and a hydrogen-bonding hydroxyl group, imparts a unique electronic and structural profile. This makes it a compelling subject for computational investigation to unlock its therapeutic potential, with known biological activities for similar compounds spanning antimicrobial, anticancer, and anti-inflammatory domains.[8][9][10][11]
This document transcends a mere recitation of protocols. It is architected to provide a comprehensive, authoritative framework, grounding every computational step in established scientific principles. We will elucidate the causality behind methodological choices, ensuring a self-validating and robust workflow. By integrating theoretical rigor with practical application, this guide aims to empower you to not only perform these calculations but to interpret the results with the critical eye of a seasoned drug developer.
The Strategic Imperative: Why Quantum Chemistry is Essential for this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-experimental avenue to characterize molecules at the electronic level.[4][12][13] For this compound, this translates into several strategic advantages in the drug discovery pipeline:
-
Elucidating Structure-Activity Relationships (SAR): By calculating the molecule's three-dimensional geometry, electron distribution, and reactive centers, we can formulate hypotheses about its interaction with biological targets.[14]
-
Predicting Physicochemical and Pharmacokinetic Properties: Key descriptors such as dipole moment, polarizability, and molecular electrostatic potential can be computationally derived, offering early insights into a compound's likely ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[12]
-
Interpreting and Validating Spectroscopic Data: Theoretical predictions of UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for corroborating experimental findings and assigning spectral features with confidence.[15][16]
-
Guiding Synthetic Chemistry: Identifying the most nucleophilic and electrophilic sites on the molecule can inform the design of more efficient and regioselective synthetic pathways.[12]
These in silico insights are critical for making informed decisions, prioritizing synthetic efforts, and ultimately de-risking the lengthy and costly process of drug development.
The Computational Arsenal: Selecting the Right Tools for the Task
The fidelity of quantum chemical predictions is intrinsically linked to the chosen theoretical method and basis set.[17][18] For a molecule of this nature and size, a judicious balance between accuracy and computational cost is paramount.
Density Functional Theory (DFT): The Workhorse of Computational Drug Chemistry
DFT has become the de facto standard for computational studies of organic molecules due to its excellent accuracy-to-cost ratio.[3][4] The choice of the exchange-correlation functional is a critical determinant of the results' quality.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used and validated for organic molecules.[19][20][21][22] Its inclusion of a component of exact Hartree-Fock exchange generally provides a reliable description of electronic structure.[21]
-
Rationale: For a foundational study of this compound, B3LYP represents a robust and well-documented starting point, with extensive literature data for comparison.[19][20][22][23]
Basis Sets: The Language of Molecular Orbitals
The basis set is the set of mathematical functions used to construct the molecular orbitals. A more extensive basis set provides a more accurate description but at a higher computational expense.
-
6-311++G(d,p): This Pople-style basis set is highly recommended for this type of analysis.[24][25][26][27]
-
6-311: A triple-zeta valence basis set, offering a flexible description of the electrons involved in bonding.
-
++G: Incorporates diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.
-
(d,p): Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogens), allowing for anisotropy in the electron distribution and a more realistic representation of chemical bonds.[28]
-
-
Rationale: The combination of a triple-zeta description with diffuse and polarization functions makes 6-311++G(d,p) a powerful choice for obtaining accurate geometries, electronic properties, and vibrational frequencies for this compound.[25]
The Master Protocol: A Validated Workflow for Comprehensive Analysis
The following is a step-by-step protocol for a thorough quantum chemical investigation of this compound, designed as a self-validating system where each step builds upon the last.
Caption: A robust computational workflow for the analysis of this compound.
Step 1: Initial Structure Generation and Pre-optimization
-
Software: Utilize a molecular editor like GaussView, Avogadro, or ChemDraw.
-
Procedure:
-
Construct the 2D chemical structure of this compound.
-
Convert this 2D representation into a 3D model.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting conformation, which can significantly reduce the computational time required for the more rigorous DFT optimization.
-
-
Output: A 3D coordinate file (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Software: A quantum chemistry package such as Gaussian.[16][29][30][31]
-
Protocol:
-
Input File: Create an input file containing the 3D coordinates from Step 1.
-
Keywords: Specify the level of theory B3LYP/6-311++G(d,p) and the Opt keyword to initiate the geometry optimization.
-
Execution: Submit the job for calculation. The software will systematically adjust atomic positions to find the lowest energy conformation.
-
-
Validation: Convergence is achieved when the forces on all atoms and their displacements between iterative steps fall below predefined tolerance thresholds.
Step 3: Vibrational Frequency Analysis
-
Causality: This is a critical validation step. It confirms that the optimized structure is a true energy minimum on the potential energy surface and is essential for calculating thermodynamic properties and the theoretical IR spectrum.
-
Protocol:
-
Input File: Use the optimized geometry from Step 2 at the identical B3LYP/6-311++G(d,p) level of theory.
-
Keywords: Add the Freq keyword.
-
Execution: Run the frequency calculation.
-
-
Trustworthiness: The structure is confirmed as a true minimum if all calculated vibrational frequencies are real (positive). The presence of any imaginary frequencies indicates a transition state or saddle point, necessitating a re-optimization.
Data Synthesis and Interpretation: Translating Numbers into Insights
With a validated structure, we can now extract a wealth of chemically meaningful data.
Molecular Geometry
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Calculated Value (Å or °) |
|---|---|
| C5-N(O₂) Bond Length | [e.g., 1.48 Å] |
| O-H Bond Length | [e.g., 0.97 Å] |
| C6-O-H Bond Angle | [e.g., 109.5°] |
| ...(additional parameters) | ... |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
-
Expertise: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability.
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | [e.g., -6.5 eV] |
| LUMO Energy | [e.g., -2.0 eV] |
| HOMO-LUMO Gap (ΔE) | [e.g., 4.5 eV] |
Caption: The HOMO-LUMO gap is a key indicator of molecular reactivity.
Molecular Electrostatic Potential (MEP) Mapping
-
Authoritative Grounding: The MEP is a powerful tool in drug design for visualizing the charge distribution and predicting non-covalent interactions.[33][34][35][36][37] It maps the electrostatic potential onto the molecule's electron density surface.
-
Interpretation:
-
Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack and favorable for interactions with positive sites on a receptor. These are expected around the oxygen atoms of the nitro and hydroxyl groups.
-
Blue (Positive Potential): Electron-deficient regions, prone to nucleophilic attack. The hydrogen of the hydroxyl group is a likely positive site.
-
Green (Neutral Potential): Regions of intermediate potential.
-
-
Application: The MEP map provides a visual hypothesis for how this compound might orient itself within a receptor binding pocket.[33][34]
Theoretical Spectroscopic Analysis
-
Infrared (IR) Spectrum: The Freq calculation directly provides the vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to functional groups.
-
UV-Vis Spectrum: To predict electronic transitions, a Time-Dependent DFT (TD-DFT) calculation is required.[15][38][39][40][41] This computes the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions, providing a theoretical UV-Vis absorption spectrum.
Concluding Remarks and Future Outlook
This guide has detailed a robust, scientifically-grounded protocol for the quantum chemical analysis of this compound. By systematically applying these methods, researchers can generate a comprehensive profile of the molecule's structural, electronic, and spectroscopic properties. These in silico data are not an end in themselves but a powerful starting point for hypothesis-driven drug discovery.
Future computational work should focus on leveraging these foundational results in more complex simulations, such as:
-
Molecular Docking: To predict the binding pose and affinity of this compound within the active site of a specific biological target.
-
Molecular Dynamics (MD) Simulations: To explore the conformational flexibility and dynamic interactions of the molecule in a solvated, biological environment.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models for the biological activity of a series of related quinoline derivatives.
The integration of high-level quantum chemical calculations into the early stages of drug discovery is no longer a niche specialty but a cornerstone of modern pharmaceutical research, accelerating the journey from molecular concept to clinical candidate.
References
- Unveiling Drug Discovery Insights Through Molecular Electrost
- Application of molecular electrostatic potentials in drug design.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.
- Density Functional Theory (DFT). Deep Origin.
- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Unveiling Drug Discovery Insights through Molecular Electrost
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- Density Functional Theory for Rational Drug Design and the Prediction of N
- Tutorial: Electrost
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Unveiling Drug Discovery Insights through Molecular Electrost
- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul
- A REVIEW ON QUINOLINE AND ITS DERIV
- A Technical Guide to Quantum Chemical Calculations for O-(3-quinolyl)methylhydroxylamine. BenchChem.
- Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline. BenchChem.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.
- UVVis spectroscopy. ORCA 5.0 tutorials.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
- Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations.
- Gaussian (software). Wikipedia.
- UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS.
- Basis Sets Used in Molecular Orbital Calculations. University of Missouri–St. Louis.
- Gaussian – Molecular Modeling in Comput
- Gaussian 16. Gaussian.com.
- A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH.
- Density Functional (DFT) Methods. Gaussian.com.
- Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ.
- Transforming small molecule drug discovery: The comput
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution
- Current Status of Computational Approaches for Small Molecule Drug Discovery.
- Best Practice DFT Protocols for Basic Molecular Comput
- 7.5. Choice of Basis Set. ORCA 6.0 Manual.
- a second-row analogue of the 6-311G(d,p) basis set.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. PubMed Central.
- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dockdynamics.com [dockdynamics.com]
- 4. longdom.org [longdom.org]
- 5. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 13. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ritme.com [ritme.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 24. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]
- 27. scispace.com [scispace.com]
- 28. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 29. medium.com [medium.com]
- 30. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 31. gaussian.com [gaussian.com]
- 32. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 33. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 34. researchgate.net [researchgate.net]
- 35. chemrxiv.org [chemrxiv.org]
- 36. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 37. chemrxiv.org [chemrxiv.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 40. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 41. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
Nitroxoline: A Journey from a Conventional Antibiotic to a Multifaceted Therapeutic Agent
Abstract
Nitroxoline (5-nitro-8-hydroxyquinoline) is a synthetic antimicrobial agent that has been a mainstay in the treatment of urinary tract infections (UTIs) in parts of Europe for over half a century.[1][2][3] Its long history of clinical use has established a well-known pharmacokinetic and safety profile.[3] However, the rising tide of antibiotic resistance and the continuous search for novel therapeutic strategies have led to a renaissance for this "old" drug.[4] Initially valued for its targeted efficacy in the urinary tract, recent research has unveiled a surprising breadth of activity, repositioning nitroxoline as a potent agent in oncology and against other challenging pathogens.[5][6][7] This guide provides a comprehensive technical overview of the discovery, history, and evolving mechanisms of action of nitroxoline, from its antimicrobial roots to its promising future in cancer therapy.
Initial Discovery and Synthesis
General Synthesis Workflow
A common laboratory-scale synthesis involves a two-step process. First, 8-hydroxyquinoline is treated with sodium nitrite and sulfuric acid to yield an intermediate, 8-Hydroxy-5-Nitrosoquinoline. This intermediate is then treated with nitric acid in the presence of acetic acid to produce the final nitroxoline compound.[2] The product is then purified, typically by crystallization, to achieve pharmaceutical-grade purity.[2][8]
Caption: General chemical synthesis workflow for Nitroxoline.
The Antimicrobial Era: A Targeted Urological Agent
For decades, nitroxoline's clinical application was primarily for the treatment of acute and chronic UTIs.[9] Its unique pharmacokinetic properties, characterized by rapid absorption and excretion into the urine, make it highly suitable for this indication.[2][3]
Mechanism of Antimicrobial Action
Nitroxoline's primary antimicrobial efficacy stems from its ability to chelate divalent metal cations, such as magnesium (Mg²⁺) and manganese (Mn²⁺), which are essential cofactors for bacterial enzymes.[9] This sequestration disrupts critical metabolic processes. More recently, studies have shown it also disrupts the bacterial metal balance of zinc (Zn²⁺) and copper (Cu²⁺), leading to enzyme impairment and damage to the outer membrane of Gram-negative bacteria.[4]
A key feature of nitroxoline is its activity against bacterial biofilms—complex, structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][5] Nitroxoline degrades the biofilm matrix by chelating iron (Fe²⁺) and zinc (Zn²⁺) ions, which are crucial for maintaining biofilm integrity.[1] This action exposes the embedded bacteria to the host immune system and other antimicrobial agents.[1]
Caption: Dual antimicrobial mechanisms of Nitroxoline.
Antimicrobial Spectrum
Nitroxoline exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[10] It is particularly effective against common uropathogens.
Table 1: In Vitro Activity of Nitroxoline Against Key Uropathogens
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli | 4 | 8 | [11] |
| Klebsiella pneumoniae | 8 | 32 | [11] |
| Proteus mirabilis | 8 | 16 | [11] |
| Acinetobacter baumannii | 2 | 2 | [11] |
| Enterobacterales (median) | 4 | N/A | [12] |
| Pseudomonas aeruginosa | 32 | >32 |[11][12] |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of nitroxoline against a bacterial isolate.
Objective: To determine the lowest concentration of nitroxoline that visibly inhibits bacterial growth.
Materials:
-
Nitroxoline stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or plate reader
-
Incubator (35-37°C)
Methodology:
-
Preparation of Nitroxoline Dilutions:
-
Perform a serial two-fold dilution of the nitroxoline stock solution in CAMHB across the wells of a 96-well plate. For example, prepare concentrations ranging from 64 mg/L down to 0.25 mg/L.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of nitroxoline at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Drug Repurposing: Nitroxoline in Oncology
The modern era of nitroxoline research began with its unexpected discovery as a potent anti-cancer agent.[7] This was identified through two independent, parallel screens: one searching for inhibitors of methionine aminopeptidase-2 (MetAP-2), a key enzyme in angiogenesis, and another screening a drug library for compounds that inhibit the proliferation of human umbilical vein endothelial cells (HUVEC).[2][3]
Multifaceted Anti-Cancer Mechanisms
Nitroxoline's anti-tumor activity is not due to a single mode of action but rather a constellation of effects on critical cancer pathways.
-
Inhibition of Angiogenesis: By inhibiting MetAP-2, nitroxoline blocks the formation of new blood vessels, which are essential for tumor growth and metastasis.[2][6]
-
Inhibition of Cathepsin B: It acts as a noncompetitive, reversible inhibitor of cathepsin B, a protease involved in tumor invasion and metastasis.[1]
-
Induction of Apoptosis: Nitroxoline can induce programmed cell death (apoptosis) in cancer cells.[3][5]
-
Generation of Reactive Oxygen Species (ROS): It has been shown to increase the production of ROS, particularly in the presence of copper ions (Cu²⁺), leading to oxidative stress and cell death in cancer cells.[1]
Caption: Key anti-cancer mechanisms of Nitroxoline.
Efficacy Across Cancer Types
Preclinical studies have demonstrated nitroxoline's effectiveness against a wide range of cancers, including those of the bladder, prostate, kidney, breast, pancreas, and glioblastoma.[13] Notably, it has shown selectivity, with non-cancerous cell lines being relatively insensitive to its cytotoxic effects.[3]
Table 2: Examples of Nitroxoline's In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| T24, 5637 | Bladder Cancer | Growth Inhibition | [3] |
| PANC-1 | Pancreatic Cancer | Cytotoxicity | [1][13] |
| A2780 | Ovarian Cancer | Cytotoxicity | [1] |
| HL60 | Leukemia | Cytotoxicity | [1] |
| HUVEC | Endothelial Cells | Proliferation Inhibition |[2][3] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of nitroxoline on a cancer cell line.
Objective: To measure the reduction in cell viability of cancer cells upon treatment with nitroxoline.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., T24 bladder cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Nitroxoline stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of nitroxoline in complete medium.
-
Remove the old medium from the wells and add 100 µL of the nitroxoline dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of nitroxoline that inhibits 50% of cell growth).
-
Emerging Therapeutic Frontiers
Beyond bacteria and cancer, the unique metal-binding properties of nitroxoline have opened doors to other therapeutic applications. A notable example is its potent activity against the free-living amoeba Balamuthia mandrillaris, the causative agent of the rare but highly fatal granulomatous amoebic encephalitis (GAE).[1][14] In a screen of over 2,000 clinically approved compounds, nitroxoline was identified as a lead candidate, proving effective against both the proliferative and highly resistant cyst forms of the amoeba.[14][15] This has led to its successful compassionate use in treating a GAE patient.[1]
Conclusion and Future Outlook
The history of nitroxoline is a compelling case study in drug evolution and repurposing. From its origins as a targeted antibiotic for UTIs, it has emerged as a multi-modal therapeutic agent with significant potential in oncology and infectious diseases.[5][7] Its well-established safety profile provides a significant advantage, potentially shortening the timeline for clinical translation into new indications.[3][7]
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring synergies between nitroxoline and existing chemotherapeutics or antibiotics to enhance efficacy and overcome resistance.[4]
-
Derivative Synthesis: Using nitroxoline as a lead compound to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[5][13]
-
Clinical Trials: Advancing nitroxoline into formal clinical trials for various cancers and other identified indications to validate the extensive preclinical findings.
The journey of nitroxoline underscores the immense value hidden within our existing pharmacopeia and the power of scientific inquiry to rediscover and repurpose established drugs for modern medical challenges.
References
- Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (n.d.). UCL Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwUhYUnxoF3RlF_1z16IFvfDRSOy-cF3-6XTi2E7br6sZ566hwfeo4gNcQtqMb0YAqup8F8zSgyqF3gjWCwHUOahchPSo7EIpKb_YNshno-JzrMY7dXXn2Z2BUe-ADlQ_3wDYaZ-gMwMGwmkDONDIxz3czpE6cGRnV4L_tEJwZn-c3v87Zzkh6b2Xl4OFLSg==]
- Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhURRbfLqmsNMhCypDkTtrsCa-pPDm4v3eYZV1p2_sQ1pb9JPPwAR1nkkCheUhoIVJv6vdj2fWardAt4QXtrlV9LAkd1O3UYIonwbeUC4buu0WZQep8SzT1K_t6luIkJEOMnjrxGYZmBAnU8Q=]
- NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. (n.d.). IJNRD. [https://vertexaisearch.cloud.google.
- In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. (2025). Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjOxF0XMHoLzT-pxZpGY6OgE8yHf1ypKXRJM_Zkvzb7hb9MXH2CvsScdD6DnTtY8IDOszDQDC222YSBDIVwNJ3NFcK4USOUzje2fH2UysDB2k_Ln2NMMb0QThgpjZ2lWzkbKc]
- Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYQtugwZk0MeWIvz0YB9piV3tePrHr8-y4_H0ZpmmCcAae0I3LdAdFDGM_j7LF9owWNi9U_bL4-3_pZvqBfKLeqrsNw3dBcH_mOGSt3FV-RNE52vmQgJpR_BmC_SDMr3dP1ftnEUp3uiE8VLKz9ph-wC-03PJuGRlpO5IW5w==]
- What is Nitroxoline used for? (2024). Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdoKrESoIw0RhnAFblZM6rpXnFWkkWo-CcAO1cPGBo1K5QZkkruuy96OdoDW_V66JxyEwmrT_FtoA6d4MMVlXQFj9uAAphGH1Xd_er8EdUcssS0MumF2Ck7y2ifvcMj0ghTNie9W-Sd_VKwmTU-xVD6Yy5i2qyrzokeD8=]
- Nitroxoline. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN24pRgDrz5ig12t1XXnBpXsKyCIiMeetL-_EUz6TrXIdPBOu-Br6d7Jjmxhc-IFWb5WRfG9bVjBC3OJ-4CCUX8f49G6Ss5FrxGDIivs0BIkfMg-vrXjHVwH_OQL-Audcmp3NN]
- An Efficient and Alternative method for Synthesis of Nitroxoline. (n.d.). Asian Journal of Research in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZuiS9p6EHSiP90uIau604R8DFkaidwNp2j84bLEX2kTa6mvzchA-2DXyX5h7uhxU5h3ZhQv0v3mx3aslLZ4vnXdtTl5SIuZzVQOKDIue6KdQjYuj4uCyszvZIKXjI2CdrddyKPwyt-VabOxUH3sYoaJQCmq5m0DRK4WrCaGqEm-qdRTWdelyQ__2spk2LDsgPVeuJBvhIfBN759CtKI2Jvo6uebvrpoq]
- Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC5BL1iVzVngq56RTNhbkk6s1EWWsgUXO7FQycllb4FWBGUoBLi8xW0Lpvn-NfZFRcYgEEHnvWS1r7XEGBqe2zQ82B1dPrStX33dvBZ_Y6Wn4PIfktc2KZm7Ar_fUdvFreFOaS2RGH-f20VvI=]
- Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. (2025). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiRYvsBVr1wa0H8290_P6oTnZLlhKhIK_iT397PfPsrmz49sInBbwIodn1rkRGP9tTlF1jbtR1jnCfqsY87EEEcp8vZxHvHKuIW0aWGmjd8rltWE8u_Qpc8E0LPysYC7VW9AABDWp5G8tdQy5W]
- Nitroxoline Production Method: An Overview. (2025). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvX28QCOVb5HkRQR1YOjKNXPcujcYSBqod-QC_5a9UUbhXZ9evZmx7UgjIiGlmZrnzJE0YGmMxlUWefFPJe69eBggSG2nuk5ikzDGfmPODqt2ea4AjL5544FRdI8SsyhjmY8JOcBS9aU_x37N7BsowG9mwojmcNetuRM3czwsgLDsu2iXQxl457Q==]
- How an old drug could make a comeback against antibiotic resistance. (2025). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1K9tiX0Gmv23B813LexbpK0sTxNt37HgsNVzqTrLQJe3iG_IRdb0MP_pJeSncKzU0elA-EU_NCf6_1-HOb4w7OzW6pRqL6NFoWNDXsEgtT-yMaXGnzy2sJU5mYigmLGszKLQsOp4qS1FDPUT9wSn7vGJpB_0bNpyHWzW5EixeyvHy-SoJCTnasZjqi09yTq-XBlyoYNTkvoog9PptwDEnDpUzHGNhYvuSNHMfOn3jh6sWY3CpCM6-4jNWBpFllQ==]
- Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. (2016). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEktqSYwp0k452aZf-QVI8UfyTAb0xR4f1Rrz75KxabSuASaHSCG3nC8mb8n8cKb05pC6zIZZyDyHMuOFmcU3tq1WRM05pN6wBAH_TXOY-_sgn84aVBStlZILjalnaLcftyOTMVUcAAmGjapJw=]
- (PDF) Nitroxoline: Repurposing its antimicrobial to antitumor application. (2019). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnsl0qAtxZUZXZWQzLLBANRj0CJnF_5SiwT1p3WrHNvJJ3-mRVJPzLvScVp_EYwUTm0qu0QfnNR-zaNwDOejAB7b7GgfbUCW5rBd4UkuDQbVQTUkTWsrtWJR2j_zml4PcNyK29QYmcIlveH18Y7f4Tp0jhxDnsfgxM3hJHPRg14eSausX2cLtzwK3nMLxKxzwBCG7chSJmQMiBTGEnBquZH9FWXBTaNwdz_rqkR7XVw==]
- Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris. (2018). bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyKzUkiiWf01OftyzN-ZKKLVrViLlt22FV21kJBYEp08egJKF8GlU3m5jruOYOY_Ch-l7mJo_huEXjMJPRJdIrP2u2uSJOUW7GvMARsKTAGHRQ02ljdIS5Vta2h7bReu3soVrDR3u5ZCmu4Q==]
- Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris. (n.d.). The Company of Biologists. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG17QbrJCb86W4MwkC9hz9xyHJYF5j9CrQGe-uV2kGXbpiT-1Hh1ScTuYq3G4q45a1XE7bC1yLzeFoT6Up7PEKoFq_aAL5rfzBw7zQI7fIJMRu11jrBqZ9h2cWCRlunBLurZeCqjW9nSzq9uIRcI58fJDkDV_OxaB0xha4A4yJYCAvRyGAOKZ3k4qCXEFhzhVWScR6u9Gs6LI1lET4X3h3G1JfJ25wR6vNcOhwPEAHCwnPeNrQseJDnQUTqlWXFXaijkHDz8qp8HX13zi7xF9dQ7ptNfuAwooXr]
Sources
- 1. Nitroxoline - Wikipedia [en.wikipedia.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. What is Nitroxoline used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. klandchemicals.com [klandchemicals.com]
- 9. Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China [pubmed.ncbi.nlm.nih.gov]
- 12. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris - preLights [prelights.biologists.com]
An In-depth Technical Guide to the Metal Chelation Properties of 5-Nitroquinolin-6-ol
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers and Drug Development Professionals
Foreword: The Resurgence of a Legacy Molecule in Modern Drug Discovery
5-Nitroquinolin-6-ol, also known as 5-nitro-8-hydroxyquinoline or nitroxoline, is a compound with a long-standing history as an antimicrobial agent.[1][2] However, its therapeutic potential is being re-examined through the lens of its potent metal-chelating properties. The ability of this compound to sequester essential metal ions is intrinsically linked to its biological activity, a mechanism that is now being explored for applications in oncology and the fight against antimicrobial resistance.[3][4] This guide provides a comprehensive technical overview of the metal chelation characteristics of this compound, offering both theoretical underpinnings and practical methodologies for its study.
The Molecular Basis of Chelation: Structure and Synthesis of this compound
The chelating prowess of this compound stems from its molecular architecture. As a derivative of 8-hydroxyquinoline, it possesses a phenolic hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring system.[5] This specific arrangement of a hydroxyl group in proximity to the heterocyclic nitrogen atom allows for the formation of stable five-membered chelate rings with a variety of metal ions.[6] The electron-withdrawing nitro group at the 5-position modulates the electronic properties of the quinoline ring, influencing the acidity of the hydroxyl group and the stability of the resulting metal complexes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 8-hydroxyquinoline.[1] The first step involves the nitrosation of 8-hydroxyquinoline, followed by oxidation of the resulting 8-hydroxy-5-nitrosoquinoline to yield the final product.[7]
Step 1: Synthesis of 8-Hydroxy-5-nitrosoquinoline 8-Hydroxyquinoline is treated with sodium nitrite in the presence of a mineral acid, such as sulfuric acid, at low temperatures (10-15°C). The reaction mixture is then neutralized to precipitate the 8-hydroxy-5-nitrosoquinoline intermediate.[1]
Step 2: Oxidation to this compound The intermediate is then oxidized using nitric acid. The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to yield pure this compound.[1][8]
Caption: Synthetic pathway of this compound.
Principles of Metal Chelation by this compound
The interaction between this compound and a metal ion is a classic example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand, this compound, acts as a Lewis base (electron pair donor). The chelation process involves the formation of coordinate bonds between the metal ion and both the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This bidentate coordination results in a highly stable metal-ligand complex.[9]
The stability of these complexes is quantified by the formation constant (Kf) or stability constant (β), which is the equilibrium constant for the complex formation reaction. A higher stability constant indicates a stronger metal-ligand interaction. The stoichiometry of the complex, i.e., the ratio of ligand to metal ion, is also a critical parameter. For 8-hydroxyquinoline derivatives, 1:1, 1:2, and even 1:3 metal-to-ligand ratios are commonly observed, depending on the metal ion and the reaction conditions.[10]
Experimental Methodologies for Characterizing Metal Chelation
A multi-faceted experimental approach is necessary to fully characterize the metal chelation properties of this compound. This section details the key techniques and provides practical, step-by-step protocols.
UV-Visible Spectrophotometry: A Workhorse for Binding Studies
UV-Vis spectrophotometry is a fundamental technique for studying metal-ligand interactions. The formation of a metal complex with this compound often results in a significant change in the electronic absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity. These spectral changes can be monitored to determine the stability constant and stoichiometry of the complex.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salt of interest in a suitable buffer solution. The buffer should be chosen carefully to avoid interference with the chelation reaction.
-
Titration Setup: In a cuvette, place a fixed concentration of this compound solution.
-
Spectral Measurements: Record the initial UV-Vis spectrum of the this compound solution.
-
Incremental Addition of Metal Ion: Add small, precise aliquots of the metal salt stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of the metal ion to the ligand. The resulting titration curve can be fitted to a suitable binding model to calculate the stability constant.[11]
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Fluorescence Spectroscopy: Probing Binding through Emission Changes
This compound, like many 8-hydroxyquinoline derivatives, exhibits fluorescence.[6] The binding of a metal ion can significantly alter its fluorescence properties, leading to either fluorescence enhancement or quenching. This phenomenon provides a sensitive method for studying metal chelation. Fluorescence quenching, in particular, can be used to determine binding constants and understand the mechanism of interaction.[12]
-
Preparation of Solutions: Prepare stock solutions of this compound and the quenching metal ion in an appropriate buffer.
-
Fluorescence Measurement Setup: Place a fixed concentration of the this compound solution in a fluorescence cuvette.
-
Initial Emission Spectrum: Record the initial fluorescence emission spectrum of the this compound solution at a fixed excitation wavelength.
-
Titration with Quencher: Add successive aliquots of the metal ion stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Data Analysis: Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which can be related to the binding constant.[13]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[14][15] From a single ITC experiment, it is possible to determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of the metal chelation process.[16][17][18]
-
Sample Preparation: Prepare solutions of this compound and the metal ion in the same, extensively dialyzed or degassed buffer to minimize heats of dilution.
-
ITC Instrument Setup: Load the this compound solution into the sample cell and the metal ion solution into the injection syringe.
-
Titration: Perform a series of small, precise injections of the metal ion solution into the sample cell while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the metal ion to the ligand. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry.
Job's Plot: Determining Stoichiometry
The method of continuous variations, commonly known as Job's plot, is a straightforward graphical method to determine the stoichiometry of a metal-ligand complex in solution.[19][20] The method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. A physical property that is proportional to the complex formation, such as absorbance at a specific wavelength, is then plotted against the mole fraction of one of the components. The maximum or minimum of the plot corresponds to the stoichiometry of the complex.[21]
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of this compound and the metal salt with the same molar concentration.
-
Preparation of a Series of Solutions: Prepare a series of solutions by mixing the two stock solutions in different volume ratios (e.g., 9:1, 8:2, ..., 1:9) while keeping the total volume constant. This creates a range of mole fractions of the ligand from 0.1 to 0.9.
-
Measurement of a Physical Property: Measure a physical property that changes upon complex formation, most commonly the absorbance at the λmax of the complex.
-
Data Plotting: Plot the measured property (e.g., absorbance) against the mole fraction of the ligand.
-
Determination of Stoichiometry: The mole fraction at which the maximum (or minimum) of the curve occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand complex.
Quantitative Data on Metal Chelation by this compound and its Derivatives
While a comprehensive dataset for the parent this compound is still being compiled in the literature, valuable insights can be drawn from studies on its derivatives and its interactions with specific metal ions.
A study on a 5-nitro-8-hydroxyquinoline-proline hybrid provides crucial data on its complexation with several biologically relevant metal ions.[10][22] The stability of these complexes, determined by UV-Vis spectrophotometry, is summarized in the table below.
| Metal Ion | Complex Species | logβ |
| Fe(III) | [Fe(HL)]2+ | 14.12 |
| [Fe(HL)2]+ | 26.58 | |
| [Fe(HL)3] | 36.4 | |
| Fe(II) | [Fe(HL)]+ | 7.91 |
| [Fe(HL)2] | 15.12 | |
| [Fe(HL)3]- | 20.8 | |
| Cu(II) | [Cu(HL)]+ | 12.01 |
| [Cu(L)] | 2.58 | |
| [Cu(HL)2] | 22.51 | |
| [Cu(HL)(L)]- | 13.58 | |
| [Cu(L)2]2- | 4.88 | |
| Zn(II) | [Zn(HL)]+ | 8.89 |
| [Zn(HL)2] | 17.52 |
Data from Pivarcsik et al. (2023) for a 5-nitro-8-hydroxyquinoline-proline hybrid.[10][22] H2L represents the neutral form of the ligand.
Furthermore, isothermal titration calorimetry has been employed to investigate the interaction between nitroxoline and Ca2+, revealing a strong binding affinity.[23] The antibacterial activity of nitroxoline has also been linked to its ability to chelate copper ions.[24]
Concluding Remarks for the Research Professional
The metal chelation properties of this compound are central to its biological activities and present a compelling avenue for drug development. This guide has provided a foundational understanding of its chelating mechanism and detailed, practical methodologies for its characterization. For researchers and drug development professionals, a thorough understanding of the coordination chemistry of this molecule is paramount. The application of the techniques outlined herein will enable the elucidation of structure-activity relationships, the optimization of lead compounds, and the development of novel therapeutic strategies that harness the power of metal chelation. As research into this legacy molecule continues, a rigorous and multi-faceted approach to understanding its interactions with metal ions will undoubtedly unlock its full therapeutic potential.
References
- Nitroxoline Production Method: An Overview. (2025). PharmaCompass. [Link]
- Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents.
- Literature Review: 2.
- Pivarcsik, T., Pósa, V., Kovács, H., May, N. V., Spengler, G., Pósa, S. P., ... & Enyedy, É. A. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013).
- Devkar, R. U., P, D. P. R., Gokavarapu, K., & Samala, S. R. K. (2018). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 11(4), 833-835. [Link]
- IMPROVED PROCESS FOR PRODUCING NITROXOLINE.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]
- Zhang, Y., Chen, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, J., ... & Wang, C. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206307. [Link]
- Archer, W. R., & Schulz, M. D. (2020). Isothermal titration calorimetry: practical approaches and current applications in soft matter.
- Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]
- El-Ghamry, H. A., & Fathalla, S. K. (2016).
- Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. YorkSpace. [Link]
- Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]
- Wang, Y., Chen, Y., Zhang, Y., Li, Y., Zhang, J., Wang, Y., ... & Wang, C. (2025). The antibacterial efficacy of nitroxoline against multidrug resistant Escherichia coli associated with copper binding. International Journal of Antimicrobial Agents, 107297. [Link]
- Fluorescence Quenching. ETH Zurich. [Link]
- Cacace, E., Gnocchi, M., & Zampieri, M. (2024). Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. UCL Discovery. [Link]
- Electrochemistry of the antibacterial and antifungal drug nitroxoline and its determination in bulk form, pharmaceutical formulation and human blood.
- [Microbiological consequences of chelation of bivalent metal cations by nitroxoline]. Europe PMC. [Link]
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Pivarcsik, T., Pósa, V., Kovács, H., May, N. V., Spengler, G., Pósa, S. P., ... & Enyedy, É. A. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- Cacace, E., Gnocchi, M., & Zampieri, M. (2024). Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer.
- Cacace, E., Gnocchi, M., & Zampieri, M. (2024). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria.
- Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2). [Link]
- Spectrophotometric study of complexes by Job's method. Vidya-mitra. [Link]
- Renn, A., & Huddle, B. C. (2011). Getting more out of a Job plot: determination of reactant to product stoichiometry in cases of displacement reactions and n:n complex formation.
- Fluorescence quenching mechanisms. Fiveable. [Link]
- Al-Hamdani, A. A., & Al-Zoubi, W. (2025). Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis. Scientific Reports, 15(1), 1-17. [Link]
- Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis.
- 8.2: Formation Constants Lab. Chemistry LibreTexts. [Link]
- UV-vis spectrum for the titration of a solution of...
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY. [Link]
- Spectrophotometric Methods for the Investigation of Metal Complex Formation.
- Mazı, C., Karaderi, S., & Arıöz, F. (2020). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu (II) and Zn (II) with Vilazodone Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 9(1). [Link]
- Fluorescence quenching and ligand binding: A critical discussion of a popular methodology.
- Al-Janabi, A. S. (2016). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Baghdad Science Journal, 13(2), 296-304. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. Nitroxoline synthesis - chemicalbook [chemicalbook.com]
- 8. data.epo.org [data.epo.org]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Isothermal titration calorimetry: practical approaches and current applications in soft matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cureffi.org [cureffi.org]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Getting more out of a Job plot: determination of reactant to product stoichiometry in cases of displacement reactions and n:n complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. The antibacterial efficacy of nitroxoline against multidrug resistant Escherichia coli associated with copper binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Nitroquinolin-6-ol: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, 5-nitroquinolin-6-ol presents a compelling framework for the development of novel therapeutics, particularly in oncology and infectious diseases. The strategic placement of an electron-withdrawing nitro group at the C-5 position and a hydroxyl group at the C-6 position creates a unique electronic and structural profile that dictates its biological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound core. In the absence of a singular, comprehensive SAR study for this specific molecule, this guide synthesizes data from closely related analogs and isomers to elucidate the functional importance of its key structural motifs. We will explore the critical role of the 5-nitro and 6-hydroxyl groups, discuss the mechanistic implications of these substitutions, and provide field-proven experimental protocols for evaluating novel derivatives.
The Quinoline Core: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold found in both natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for a variety of intermolecular interactions with biological targets, including π-π stacking, hydrogen bonding, and metal coordination. The pharmacological potential of quinoline derivatives is extensive, with demonstrated anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][2][3] The specific biological profile of a quinoline derivative is highly contingent on the nature and placement of its substituents, making SAR studies paramount in the design of potent and selective therapeutic agents.
Decoding the Structure-Activity Relationship of this compound
The therapeutic potential of this compound is largely dictated by the interplay between the 5-nitro group and the 6-hydroxyl group. These two substituents modulate the electron density, lipophilicity, and metal-chelating properties of the entire molecule.
The 5-Nitro Group: A Potentiator of Cytotoxicity
The introduction of a nitro group at the C-5 position of the quinoline scaffold is a critical determinant of its enhanced biological activity, particularly in the context of anticancer applications.[4] This electron-withdrawing group significantly influences the molecule's reactivity and mechanism of action.
-
Mechanism of Action: The biological effects of nitroaromatic compounds like 5-nitroquinoline are frequently linked to their capacity to generate reactive oxygen species (ROS) and nitric oxide (NO).[5] Under hypoxic conditions, often found in solid tumors, the nitro group can be enzymatically reduced to a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, inducing oxidative stress, DNA damage, and ultimately leading to apoptosis.[5]
-
Evidence from Analogs: Studies on related compounds underscore the importance of the 5-nitro substituent. For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity against various cancer cell lines, including human cervical (HeLa) and adenocarcinoma (HT29) cells, inducing cell death via apoptosis.[3][6] This contrasts with related quinolines lacking the nitro group, which show diminished or no activity, highlighting the nitro group's role as a pharmacophore for cytotoxicity.[4]
The 6-Hydroxyl Group: A Modulator of Selectivity and Chelation
The hydroxyl group at the C-6 position is pivotal for establishing key interactions with biological targets and for metal chelation, a mechanism central to the activity of many hydroxyquinolines.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors. This is a crucial factor in target binding and selectivity.
-
Metal Chelation: The arrangement of the 6-hydroxyl group and the quinoline nitrogen creates a potential bidentate chelation site for essential metal ions like iron (Fe) and zinc (Zn). The isomer, 8-hydroxy-5-nitroquinoline (nitroxoline), a well-studied antimicrobial and anticancer agent, owes much of its activity to its ability to chelate divalent cations.[7][8] This sequestration of essential metals disrupts bacterial outer membranes, inhibits metalloenzymes, and can induce ROS formation, particularly when complexed with copper.[7][9] While the chelation potential of the 6-hydroxy isomer is distinct from the 8-hydroxy analog, this property remains a critical area for investigation in SAR studies of this compound derivatives.
The logical relationship for derivatization and SAR exploration is depicted below:
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 5-Nitroquinolin-6-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 5-Nitroquinolin-6-ol (C₉H₆N₂O₃), a significant heterocyclic compound for research and development. As a structural isomer of the well-studied antibacterial and anticancer agent Nitroxoline (8-hydroxy-5-nitroquinoline), this compound presents a valuable scaffold for medicinal chemistry and drug discovery programs. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will cover the regioselective synthesis via electrophilic nitration, robust purification techniques, and a full suite of analytical methods for structural confirmation and purity assessment, including NMR, IR, and Mass Spectrometry.
Section 1: Introduction to this compound
This compound is an aromatic heterocyclic compound featuring a quinoline core, a functionality prevalent in a wide array of pharmacologically active molecules. The strategic placement of a hydroxyl group at the 6-position and a nitro group at the 5-position creates a unique electronic and steric environment, making it a compelling candidate for investigation.
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to numerous receptor types. The addition of an electron-withdrawing nitro group and a hydrogen-bonding hydroxyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While its isomer, 8-hydroxy-5-nitroquinoline, has been extensively studied for its therapeutic effects[1][2], this compound remains a less explored analogue with untapped potential. This guide aims to provide the foundational chemistry required to synthesize and characterize this compound, thereby enabling its exploration in various research contexts, particularly in the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a yellow to brown solid powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO |
Section 2: Synthesis of this compound
Principle of Synthesis: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic nitration of the precursor, 6-quinolinol. The reaction's regioselectivity is governed by the directing effects of the substituents on the quinoline ring. The hydroxyl (-OH) group at the C-6 position is a strongly activating, ortho, para-directing group. It therefore directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 and C-7 positions. The heterocyclic ring of the quinoline is deactivated towards electrophilic attack. Consequently, the nitration of 6-quinolinol is expected to yield a mixture of 5-nitro- and 7-nitro- isomers, with the 5-nitro isomer being a major product. The choice of a mixed acid system (HNO₃/H₂SO₄) ensures the generation of the highly electrophilic nitronium ion, necessary for the reaction to proceed efficiently.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol employs a standard mixed-acid nitration procedure. Concentrated sulfuric acid serves both as a solvent and as a protonating agent that, in concert with nitric acid, generates the required nitronium ion (NO₂⁺) electrophile. The reaction temperature is maintained at 0-5 °C to prevent over-nitration (dinitration) and decomposition of the starting material, ensuring a controlled and selective reaction.
-
Preparation: In a fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Charge the flask with 6-quinolinol (e.g., 10.0 g). Begin stirring and cool the flask in an ice-salt bath. Carefully add concentrated sulfuric acid (50 mL) portion-wise, ensuring the temperature does not exceed 10 °C. Continue stirring until a clear solution is obtained.
-
Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (20 mL) in a separate flask cooled in an ice bath. Transfer this mixture to the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the stirred 6-quinolinol solution over 30-45 minutes. Critically, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure completion.
-
Quenching: Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 400 g) with vigorous stirring. This step quenches the reaction and precipitates the product as a sulfate salt.
-
Precipitation & Isolation: Slowly neutralize the acidic slurry with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 6-7. This deprotonates the product, causing the crude solid to precipitate. Isolate the crude product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then with a small amount of cold ethanol.
Section 3: Purification by Recrystallization
Principle of Purification
The crude product contains the desired this compound along with the 7-nitro isomer and potentially unreacted starting material. Recrystallization is an effective purification technique based on the differences in solubility of these compounds in a given solvent system. By dissolving the crude mixture in a minimum amount of a hot solvent and allowing it to cool slowly, the less soluble desired product will crystallize out, leaving the more soluble impurities in the mother liquor. A solvent system like a dimethylformamide (DMF)/water mixture or ethanol is often suitable for this class of compounds[3].
Detailed Experimental Protocol: Purification
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol or a 4:1 DMF/water mixture).
-
Dissolution: Heat the mixture on a hot plate with stirring until it dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a crystalline solid.
Section 4: Comprehensive Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
4.1. Spectroscopic & Analytical Data
The following tables summarize the expected data from the characterization of this compound.
Table 2: Expected NMR Data (in DMSO-d₆, δ in ppm)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H2 | ~8.8 | dd | Quinoline C2-H |
| H4 | ~8.6 | dd | Quinoline C4-H |
| H3 | ~7.7 | dd | Quinoline C3-H |
| H7 | ~7.5 | d | Quinoline C7-H |
| H8 | ~7.3 | d | Quinoline C8-H |
| OH | ~10.5 | s (br) | Phenolic OH |
| ¹³C NMR | Predicted δ (ppm) | ||
| C6 | ~155 | C-OH | |
| C5 | ~140 | C-NO₂ | |
| C4a, C8a | ~148, ~125 | Bridgehead C | |
| C2, C4 | ~150, ~122 | Heterocyclic C | |
| C3, C7, C8 | ~128, ~120, ~115 | Aromatic C |
Rationale: The proton chemical shifts are predicted based on known data for substituted quinolines[4][5]. Protons adjacent to the nitrogen (H2, H4) and the nitro group will be the most downfield. The phenolic proton will appear as a broad singlet at a very downfield chemical shift.
Table 3: Expected IR and MS Data
| Analysis Type | Expected Values | Assignment |
| FT-IR (cm⁻¹) | ~3400 (broad) | O-H stretch (phenolic) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1520 & ~1340 | Asymmetric & Symmetric N-O stretch (NO₂) | |
| ~1600-1450 | Aromatic C=C and C=N stretch | |
| Mass Spec. (EI) | m/z 190 | [M]⁺ (Molecular Ion) |
| m/z 160 | [M-NO]⁺ | |
| m/z 144 | [M-NO₂]⁺ | |
| HRMS (ESI) | Calculated for C₉H₇N₂O₃ [M+H]⁺ | 191.0451 |
Rationale: The IR spectrum is a key validator for the presence of the critical functional groups: the broad -OH peak and the two strong, characteristic absorbances for the nitro (-NO₂) group[6]. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a definitive confirmation of the elemental composition.
4.2. Purity Assessment
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.
-
Calculated for C₉H₆N₂O₃: C, 56.85%; H, 3.18%; N, 14.73%.
-
-
Chromatography: Purity should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC). A single spot should be observed using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ethyl acetate/hexane).
Section 5: Safety, Handling, and Storage
GHS Hazard Information (Inferred from Analogs)
Based on data for related nitroaromatic and quinoline compounds, this compound should be handled as a hazardous substance[7].
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Suspected of causing cancer (H351). Causes skin and serious eye irritation[7][8].
-
Precautionary Statements:
-
Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area (fume hood). Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling[9][10].
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes[11].
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed and protected from light[10][11].
-
Handling and Storage Recommendations
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles[11][12].
-
Storage: Store in a cool, dry, dark place away from oxidizing agents and strong acids. The container should be tightly sealed to prevent moisture absorption.
Section 6: Relevance and Future Directions in Drug Development
The successful synthesis and characterization of this compound provide a critical starting point for its evaluation as a bioactive compound. Its structural similarity to Nitroxoline, a compound known to exert its biological effects through metal ion chelation and generation of reactive oxygen species, suggests that this compound could possess similar mechanisms of action[1].
Future research directions should include:
-
Biological Screening: Evaluating the compound's efficacy against a panel of bacterial strains (Gram-positive and Gram-negative) and various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives by modifying the hydroxyl or nitro groups to probe the key structural features required for biological activity.
-
Mechanistic Studies: Investigating its potential as a metal ionophore or chelator and its ability to induce oxidative stress in target cells, similar to its 8-hydroxy isomer[1].
This molecule serves as a valuable building block for creating more complex chemical entities, enabling the exploration of new chemical space in the ongoing search for more effective and less toxic therapeutic agents.
Section 7: References
A complete list of references cited in this document is provided below.
References
- ChemicalBook. (2025). 5-Nitroquinoline - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Quinolin-6-ol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 8-Hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline.
- Research and Markets. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline.
- ChemicalBook. (n.d.). 5-Nitroquinoline(607-34-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum.
- Enyedy, É. A., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(15), 3539.
- Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chemistry of Heterocyclic Compounds, 56(12), 1538-1541.
- Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 4(84), 44695-44700.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- ChemicalBook. (n.d.). 5-nitroso-8-hydroxyquinoline(3565-26-2)ir1.
- Wiley-VCH GmbH. (n.d.). 5-Nitroquinoline [1H NMR]. SpectraBase.
- John Wiley & Sons, Inc. (2019). 8-Hydroxy-5-nitroquinoline [ATR-IR]. SpectraBase.
- John Wiley & Sons, Inc. (2020). 5-Quinolinol, 8-nitro-. SpectraBase.
- Request PDF. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... ResearchGate.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11945, 6-Nitroquinoline.
- Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%.
- OEM. (2025). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806.
- ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum.
- European Patent Office. (2022). EP 4015505 A1 - IMPROVED PROCESS FOR PRODUCING NITROXOLINE.
- ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135441757, Quinolin-5-ol.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41, 1027-1030.
Sources
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. data.epo.org [data.epo.org]
- 4. 5-Nitroquinoline(607-34-1) 1H NMR [m.chemicalbook.com]
- 5. 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to Molecular Docking Studies of 5-Nitroquinolin-6-ol: From Target Identification to In Silico Validation
Abstract
This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on 5-Nitroquinolin-6-ol, a heterocyclic compound with burgeoning interest in medicinal chemistry. As direct experimental data on this specific isomer is nascent, we leverage data from its well-characterized isomer, nitroxoline (8-hydroxy-5-nitroquinoline), to inform rational target selection. This document is structured to guide researchers, scientists, and drug development professionals through the entire in silico workflow, from initial target identification and preparation to the execution of docking simulations and rigorous post-docking analysis and validation. We emphasize the causality behind each methodological choice, ensuring a self-validating and scientifically robust protocol.
Introduction: The Rationale for Investigating this compound
Quinoline derivatives are a cornerstone in pharmacology, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. While this compound itself is a less-studied isomer, its close relative, nitroxoline (8-hydroxy-5-nitroquinoline), is a marketed antimicrobial agent also recognized for its potent anticancer and antiparasitic effects. The biological activities of nitroxoline are often attributed to its ability to chelate metal ions and inhibit key metabolic enzymes. These established activities provide a strong rationale for exploring the therapeutic potential of this compound through computational methods. Molecular docking, a powerful in silico tool, allows for the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target (protein), offering critical insights into potential mechanisms of action and guiding further experimental validation.
Target Identification: Leveraging Isomeric Bioactivity Data
Given the limited direct biological data for this compound, our target selection strategy is based on the known targets of its isomer, nitroxoline, and related quinoline compounds. This approach is grounded in the principle of structural similarity, where structurally related molecules often exhibit similar biological activities. Key potential targets include:
-
Methionine Aminopeptidases (MetAPs): These enzymes are crucial for protein maturation and are validated targets for both anticancer and antimicrobial agents. Nitroxoline has been identified as an inhibitor of MetAP2.
-
Cathepsin B: A lysosomal cysteine protease involved in various pathological processes, including cancer progression. Nitroxoline has been shown to inhibit its activity.
-
Bacterial DNA Gyrase: An essential enzyme in bacteria for DNA replication, making it a prime target for antibiotics. Quinolone antibiotics, a class of compounds structurally related to this compound, are well-known inhibitors of DNA gyrase.
For the purpose of this guide, we will proceed with a multi-target docking approach to explore the potential inhibitory activity of this compound against these proteins.
The Molecular Docking Workflow: A Step-by-Step Protocol
The following sections detail a rigorous, step-by-step protocol for conducting molecular docking studies of this compound using a combination of widely accepted and freely available software.
Prerequisite Software
| Software | Function | License |
| Avogadro | Ligand 3D structure generation and energy minimization. | Open Source |
| AutoDockTools (ADT) | Protein preparation, grid box setup, and file format conversion. | Open Source |
| AutoDock Vina | The core molecular docking engine. | Open Source |
| PyMOL | 3D visualization of macromolecules and protein-ligand complexes. | Open Source (Education) |
| LigPlot+ | 2D visualization of protein-ligand interactions. | Academic License |
Ligand Preparation
The accuracy of a docking study begins with a well-prepared ligand structure. This protocol ensures the generation of a low-energy, 3D conformation of this compound.
Protocol 1: Ligand Preparation using Avogadro
-
2D to 3D Conversion:
-
Obtain the 2D structure of this compound (SMILES: C1=CC2=C(C=CC(=C2[O-])O)N=C1).
-
In Avogadro, use the "Build" -> "Insert" -> "SMILES" functionality to generate an initial 3D structure.
-
-
Addition of Hydrogens:
-
Navigate to "Build" -> "Add Hydrogens". This step is critical as hydrogen atoms are often omitted in 2D representations but are vital for calculating accurate intermolecular interactions, particularly hydrogen bonds.
-
-
Energy Minimization:
-
Go to "Extensions" -> "Optimize Geometry". This process uses a force field (e.g., MMFF94) to find a low-energy conformation of the ligand, which is presumed to be the most stable and biologically relevant structure.
-
-
File Format Conversion:
-
Save the optimized structure in the PDBQT file format (.pdbqt), which is required by AutoDock Vina. This can be done using AutoDockTools. The PDBQT format includes atomic charges and information about rotatable bonds.
-
Protein Target Preparation
Proper protein preparation is crucial for a successful docking simulation. This involves cleaning the crystal structure, adding missing atoms, and assigning charges. We will use Human Cathepsin B (PDB ID: 1CSB) as an example.
Protocol 2: Protein Preparation using AutoDockTools (ADT)
-
Obtain Protein Structure:
-
Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we will use the PDB ID: 1CSB for human Cathepsin B.
-
-
Clean the PDB File:
-
Add Polar Hydrogens:
-
Assign Partial Charges:
-
Save as PDBQT:
-
Save the prepared protein as a .pdbqt file. This format is required for AutoDock Vina and contains the prepared protein structure with added hydrogens and charges.
-
Defining the Binding Site: Grid Box Generation
AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to dock the ligand. The dimensions and location of this grid box are critical for an efficient and accurate docking simulation.
Protocol 3: Grid Box Setup in AutoDockTools
-
Identify the Active Site:
-
If the downloaded protein structure contains a co-crystallized ligand, the active site can be inferred from its location.
-
Alternatively, literature review or active site prediction servers can be used to identify key catalytic or binding residues.
-
-
Set Grid Box Parameters:
-
In ADT, go to "Grid" -> "Grid Box".
-
A 3D box will appear around the protein. Adjust the center and dimensions (x, y, z) of the box to encompass the entire active site with a buffer of approximately 4-5 Å in each direction. This ensures that the ligand has enough space to move and rotate freely during the simulation.[9][10][11][12][13]
-
-
Save the Grid Configuration:
-
Save the grid parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates of the grid box center and its dimensions.
-
Running the Molecular Docking Simulation
With the prepared ligand, protein, and grid box configuration, the docking simulation can now be executed using AutoDock Vina from the command line.
Protocol 4: Executing AutoDock Vina
-
Prepare the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, as well as the grid box parameters.
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt and navigate to the directory containing your files.
-
Execute the following command:
-
-
Output Files:
-
results.pdbqt : This file contains the predicted binding poses of the ligand, ranked by their binding affinity.
-
results.log : This file contains the binding affinity scores (in kcal/mol) for each pose and the root-mean-square deviation (RMSD) values between the poses.
-
Post-Docking Analysis: Interpreting the Results
The output of a docking simulation requires careful analysis to extract meaningful insights. This involves examining the binding affinities and visualizing the interactions between the ligand and the protein.
Analyzing Binding Affinity
The binding affinity, reported in the log file, is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding. It is important to note that this is a theoretical value and should be used for relative comparison between different ligands or poses, rather than as an absolute measure of binding strength.[14][15]
Visualization of Binding Poses and Interactions
Visual inspection of the docked poses is crucial for understanding the binding mode and identifying key interactions.
Protocol 5: Visualization with PyMOL and LigPlot+
-
3D Visualization in PyMOL:
-
Open the prepared protein PDBQT file and the docking results PDBQT file in PyMOL.
-
Visualize the top-ranked pose of the ligand within the protein's active site.
-
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, by examining the proximity of ligand atoms to protein residues. PyMOL's "find polar contacts" command can be used to highlight potential hydrogen bonds.[16][17][18][19]
-
-
2D Interaction Diagrams with LigPlot+:
Validating the Docking Protocol and Results
To ensure the trustworthiness of the docking results, it is essential to validate both the docking protocol and the stability of the predicted protein-ligand complex.
Protocol Validation via Re-docking
A standard method for validating a docking protocol is to re-dock the co-crystallized ligand into its corresponding protein. A successful protocol should be able to reproduce the experimentally determined binding pose with a low RMSD (typically < 2.0 Å).
Post-Docking Validation with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding event, MD simulations can assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.
Protocol 6: MD Simulation using GROMACS
-
System Preparation:
-
The top-ranked docked complex is used as the starting structure.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
-
Simulation Execution:
-
The system undergoes energy minimization, followed by equilibration (NVT and NPT ensembles) and a production MD run (typically 50-100 ns).
-
-
Analysis of Trajectories:
-
The stability of the complex is assessed by analyzing the RMSD of the ligand and protein over the course of the simulation. A stable complex will exhibit a low and fluctuating RMSD.
-
The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose can also be monitored throughout the simulation.
-
Binding Free Energy Refinement with MM-PBSA/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods can be used to recalculate the binding free energy from the MD simulation trajectory. These methods are generally more accurate than the scoring functions used in docking and provide a more reliable estimation of binding affinity.[25][26][27][28][29]
Visual Summaries of Workflows and Concepts
Overall Molecular Docking Workflow
Caption: A comprehensive workflow for molecular docking studies.
Post-Docking Analysis and Validation Logic
Caption: The logical flow of post-docking analysis and validation.
Conclusion
This technical guide provides a robust and reproducible framework for conducting molecular docking studies of this compound. By leveraging data from its bioactive isomer, nitroxoline, we have established a rational basis for target selection. The detailed, step-by-step protocols for ligand and protein preparation, docking simulation, and post-docking analysis and validation are designed to ensure scientific rigor and trustworthiness. The integration of visualization tools and advanced validation techniques such as molecular dynamics simulations provides a comprehensive approach to generating meaningful and reliable in silico hypotheses about the potential biological activity of this compound. These computational insights are intended to serve as a strong foundation for guiding subsequent experimental validation and accelerating the drug discovery process.
References
- Bioinformatics Review. (2020, March 29). Protein-ligand interaction analysis using LigPlot+. [Link]
- GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. [Link]
- Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. [Link]
- ResearchGate. (2023, August 15). What are Gasteiger charges and Kollman charges in the context of molecular docking?
- Bioinformatics Review. (2020, March 29). Protein-ligand interaction analysis using LigPlot+. [Link]
- CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
- Raschka, S. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. [Link]
- LIGPLOT for protein-ligand interactions | Installation and working | Lecture 80. (2022, December 9). YouTube. [Link]
- ResearchGate. (2023, May 24). Should we add hydrogen to my (peptide) ligand for docking?[Link]
- ResearchGate. Results of docking calculations using Gasteiger charges on both the ligand and the protein. [Link]
- Molecular Docking with AutoDock Vina | Creation of Grid Parameter File gpf Tutorial-5| For beginners. (2023, November 15). YouTube. [Link]
- Peng's Lab.
- ResearchGate. (2023, February 8). What kind of charges (gateiger or kollman) should I add to my aptamer and his ligand to perform a docking in Autodock4?[Link]
- Generating grid box for Docking using Vina. (2024, May 9). YouTube. [Link]
- Stack Exchange. (2019, March 27). Why is it necessary to add hydrogen and delete water before protein-ligand docking?[Link]
- European Bioinformatics Institute.
- Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. (2024, May 17). YouTube. [Link]
- LIGPLOT for protein-ligand interactions | Installation and working | Lecture 80. (2022, December 9). YouTube. [Link]
- PubMed Central. (n.d.). Robust Scoring Functions for Protein-Ligand Interactions with Quantum Chemical Charge Models. [Link]
- SciSpace. (2012, April 11). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. [Link]
- ResearchGate. (2020, May 20). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?[Link]
- Stack Exchange. (2019, March 27). Why is it necessary to add hydrogen and delete water before protein-ligand docking?[Link]
- ResearchGate. (2022, March 31). How do I identify/visualise hydrophobic interactions in PyMol?[Link]
- ResearchGate. (2017, June 6).
- Carlsson Lab. Tutorial for PyMOL. [Link]
- HbindViz. User Guide. [Link]
- GROMACS Tutorials. (n.d.). GROMACS Tutorials. [Link]
- Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. (2021, April 25). YouTube. [Link]
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). [Link]
- GROMACS in 60 Minutes: Learn Protein-Water Simulation Fast! (2025, August 6). YouTube. [Link]
- Chemistry with Computers. (2014, February 24). Visualizing hydrogen bonds in PyMol. [Link]
- ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]
- Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). YouTube. [Link]
- GROMACS Tutorials. Introduction to Molecular Dynamics - the GROMACS tutorials![Link]
- PyMOL Wiki. PyMOL: Determination of hydrogen bonding interactions. [Link]
- ResearchGate. (2013, April 1). Exact procedure for autodock result analysis. [Link]
- Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. [Link]
- ResearchGate. (2018, April 20).
- ResearchGate. (2023, October 21). Is it needed to add hydrogen atoms to a ligand before mol.docking in AutoDock?[Link]
Sources
- 1. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking, estimating free energies of binding, and AutoDockâs semi-empirical force field | Sebastian Raschka, PhD [sebastianraschka.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. carlssonlab.org [carlssonlab.org]
- 18. quantumchemistryniser.wordpress.com [quantumchemistryniser.wordpress.com]
- 19. PyMOL: Determination of hydrogen bonding interactions [research.uni-leipzig.de]
- 20. m.youtube.com [m.youtube.com]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. m.youtube.com [m.youtube.com]
- 23. LigPlot+ Operating Manual [ebi.ac.uk]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 28. peng-lab.org [peng-lab.org]
- 29. scispace.com [scispace.com]
Theoretical Investigation of Tautomerism in 5-Nitroquinolin-6-ol: A Computational Guide for Drug Discovery
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of tautomerism in 5-Nitroquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore the application of Density Functional Theory (DFT) to elucidate the relative stabilities of the potential tautomers and predict their key spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of complex heterocyclic molecules.
Introduction: The Significance of Tautomerism in Quinoline Scaffolds
Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][3][4] The introduction of hydroxyl and nitro substituents, as in this compound, imparts significant electronic and structural complexity. A crucial aspect of this complexity is the potential for prototropic tautomerism, specifically the keto-enol equilibrium. The position of this equilibrium can be profoundly influenced by the molecular environment, including solvent polarity and intermolecular interactions.[5] Understanding the predominant tautomeric form is therefore paramount for accurate structure-activity relationship (SAR) studies and rational drug design.[2]
The two primary tautomers of this compound are the enol form (this compound) and the keto form (5-Nitro-1H-quinolin-6(7H)-one). The interconversion between these forms involves the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring system.
Caption: Tautomeric equilibrium of this compound.
Computational Methodology: A Self-Validating Protocol
To quantitatively assess the relative stabilities of the this compound tautomers, a robust and well-validated computational protocol is essential. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose, offering a favorable balance between computational cost and accuracy for systems of this nature.[6][7][8]
Step-by-Step Computational Workflow
The following protocol outlines a comprehensive approach to the theoretical study of this compound tautomers.
Step 1: Initial Structure Generation
-
Construct the 3D structures of both the enol and keto tautomers of this compound using a molecular builder.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain reasonable starting geometries.
Step 2: Gas-Phase Geometry Optimization and Frequency Calculations
-
Perform full geometry optimizations for both tautomers in the gas phase using a DFT functional and basis set known to provide reliable results for similar systems. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and well-benchmarked choice for this type of calculation.[7]
-
Following optimization, perform frequency calculations at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectra of each tautomer.
Step 3: Solvation Effects
-
To model the influence of a solvent environment, which can significantly impact tautomeric equilibria, re-optimize the geometries of both tautomers using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] This should be performed for solvents of varying polarity (e.g., water, ethanol, and a non-polar solvent like toluene) to assess the environmental influence on tautomer stability.
-
Perform frequency calculations within the solvation model to confirm the nature of the stationary points.
Step 4: Single-Point Energy Refinement
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set. This can help to refine the energetic predictions from the initial DFT calculations.
Step 5: Analysis of Results
-
Compare the calculated total energies (or Gibbs free energies) of the enol and keto tautomers in both the gas phase and in different solvents to determine the most stable form under each condition.
-
Analyze the geometric parameters (bond lengths, bond angles) of the optimized structures to understand the structural changes associated with tautomerization.
-
Predict and compare the IR and NMR spectra of the two tautomers to identify unique spectroscopic signatures that could be used for experimental validation.
Caption: Computational workflow for tautomer analysis.
Predicted Energetic and Spectroscopic Data
The following tables summarize the expected quantitative data from the proposed computational study. The values presented are hypothetical and serve as a template for the presentation of actual research findings.
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) | Toluene (kcal/mol) |
| Enol (Reference) | 0.00 | 0.00 | 0.00 |
| Keto | +2.5 | -1.8 | +1.5 |
Expert Insight: The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen. In the gas phase, the enol form is often more stable for hydroxyquinolines.[2] However, in polar solvents like water, the more polar keto tautomer may be stabilized through hydrogen bonding, potentially shifting the equilibrium to favor this form.[5]
Table 2: Predicted Key Spectroscopic Features for Tautomer Identification
| Spectroscopic Method | Enol Tautomer | Keto Tautomer |
| IR Spectroscopy | O-H stretch (~3400-3600 cm⁻¹) | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹) |
| ¹H NMR Spectroscopy | O-H proton signal (variable, broad) | N-H proton signal (variable, broad), distinct chemical shifts for protons adjacent to the carbonyl group |
| ¹³C NMR Spectroscopy | C-OH carbon signal (~150-160 ppm) | C=O carbon signal (~170-180 ppm) |
Implications for Drug Development
The theoretical investigation of this compound tautomerism provides critical insights for drug development professionals.
-
Target Binding: The distinct shapes and hydrogen bonding capabilities of the enol and keto tautomers will lead to different binding affinities and orientations within a biological target.[1] Computational docking studies should consider both tautomeric forms to accurately predict binding modes.
-
Pharmacokinetics: The relative populations of the tautomers will influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the more polar keto form may exhibit different solubility and membrane permeability characteristics compared to the enol form.
-
Intellectual Property: A thorough understanding of the tautomeric landscape of a drug candidate is crucial for establishing a robust intellectual property position.
Conclusion
This technical guide has outlined a comprehensive and self-validating theoretical protocol for the study of this compound tautomers. By leveraging the power of Density Functional Theory, researchers can gain a deep understanding of the factors governing tautomeric equilibrium and predict the key properties of the individual tautomers. These insights are invaluable for guiding the synthesis, characterization, and optimization of novel quinoline-based therapeutic agents. The application of such computational methodologies is an indispensable component of modern, rational drug design.
References
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
- Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. The Journal of Physical Chemistry A.
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
- Tautomeric forms of 4-hydroxy quinoline. ResearchGate.
- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.
- A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv.
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health.
- Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Crystal Structure Analysis of 5-Nitroquinolin-6-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the crystal structure analysis of 5-Nitroquinolin-6-ol. As a quinoline derivative with potential pharmacological significance, understanding its three-dimensional structure is paramount for rational drug design and development. We will delve into the synthesis and crystallization of the molecule, the principles of its structural elucidation via single-crystal X-ray diffraction, and a detailed analysis of its molecular geometry and supramolecular assembly. The causality behind experimental choices and the implications of the structural findings for medicinal chemistry are emphasized throughout.
Introduction: The Strategic Importance of Solid-State Characterization
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of the quinoline ring, as seen in this compound, introduces specific electronic and steric features that modulate its biological activity and physicochemical properties. The nitro group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor, while the hydroxyl group is a key hydrogen bond donor and acceptor. The precise spatial arrangement of these functional groups, dictated by the crystal packing, governs critical drug-like properties including solubility, stability, dissolution rate, and ultimately, bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in the preclinical development pathway, providing invaluable insights for structure-activity relationship (SAR) studies and formulation design.
From Synthesis to Single Crystal: A Protocol-Driven Approach
The elucidation of a crystal structure is critically dependent on the successful synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis Pathway: Nitration of 6-Hydroxyquinoline
The synthesis of this compound is typically achieved through the electrophilic nitration of 6-hydroxyquinoline. The hydroxyl group is an activating, ortho-para directing group, while the quinoline nitrogen deactivates the heterocyclic ring. This directs the nitration primarily to the 5- and 7-positions of the carbocyclic ring.
Experimental Protocol: Synthesis of this compound
-
Activation & Cooling: Dissolve 1.0 equivalent of 6-hydroxyquinoline in concentrated sulfuric acid within a three-necked flask equipped with a thermometer and a dropping funnel. The solution is cooled to 0-5 °C in an ice-salt bath. This step protonates the quinoline, and the acid serves as the reaction medium.
-
Nitrating Agent Preparation: Prepare a nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool.
-
Controlled Nitration: Add the nitrating mixture dropwise to the 6-hydroxyquinoline solution over 30-45 minutes. The temperature must be rigorously maintained below 10 °C to prevent over-nitration and side reactions.
-
Reaction Quenching & Precipitation: After the addition is complete, the reaction is stirred for an additional hour at low temperature before being poured slowly onto a large volume of crushed ice. This precipitates the nitroquinoline product.
-
Neutralization & Isolation: The acidic slurry is carefully neutralized with a cold aqueous solution of sodium carbonate or ammonium hydroxide to a pH of ~6-7. The resulting solid precipitate is isolated by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude product, a mixture of isomers, is purified by column chromatography or fractional crystallization to isolate the this compound isomer.
Caption: Workflow for the synthesis of this compound.
Crystallization: The Art of Molecular Self-Assembly
Growing diffraction-quality single crystals is a pivotal and often empirical step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Experimental Protocol: Single Crystal Growth via Slow Evaporation
-
Solvent Screening: Identify a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane) where this compound has moderate solubility at room temperature.
-
Solution Preparation: Prepare a saturated solution of the purified compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.
-
Microfiltration: Filter the solution while warm through a 0.2 µm syringe filter into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.
-
Slow Evaporation Setup: Cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle. The number and size of the holes control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a desiccator in a quiet location) at a constant temperature. Crystal growth may take several days to weeks.
-
Harvesting: Once crystals of adequate size (~0.1-0.3 mm) and quality (clear, well-defined faces) have formed, they should be carefully removed from the mother liquor.
X-ray Crystallography: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.
Principles of Structure Determination
A single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities of which are recorded. The geometric arrangement of these spots provides the dimensions and symmetry of the unit cell (the basic repeating block of the crystal). The intensities are then used, after solving the "phase problem," to calculate an electron density map of the unit cell. An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, bond angles, and atomic positions.
Representative Crystallographic Data
While a publicly deposited crystal structure for this compound is not available as of this writing, the table below presents a representative dataset based on common values for similar substituted quinoline derivatives.[1][2] This data serves as a plausible model for understanding its structural characteristics.
| Parameter | Representative Value | Causality & Significance |
| Formula | C₉H₆N₂O₃ | Defines the atomic composition of the asymmetric unit. |
| Crystal System | Monoclinic | A common crystal system for organic molecules with low symmetry. |
| Space Group | P2₁/c | The most common space group for organic molecules; indicates a centrosymmetric packing. |
| a, b, c (Å) | a=7.5, b=15.0, c=7.8 | Dimensions of the unit cell. |
| β (°) | 110° | The angle characteristic of the monoclinic system. |
| Volume (ų) | ~830 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the refinement; lower values are better. |
In-Depth Structural Analysis
The solved crystal structure provides a wealth of information, from the conformation of a single molecule to the complex network of intermolecular interactions that build the crystal.
Molecular Geometry
The quinoline ring system is expected to be largely planar. The nitro group at the C5 position will likely be slightly twisted out of the quinoline plane due to steric repulsion with the hydrogen atom at C4. The C-N and N-O bond lengths of the nitro group and the C-O bond of the hydroxyl group will be consistent with standard values for these functional groups.
Supramolecular Assembly: The Role of Non-Covalent Interactions
The crystal packing is not random; it is a highly ordered arrangement dictated by a hierarchy of intermolecular forces.[3] For this compound, two key interactions are predicted to be dominant:
-
Hydrogen Bonding: The hydroxyl group at C6 is a potent hydrogen bond donor. It is highly likely to form a strong intermolecular hydrogen bond (O-H···N) with the nitrogen atom of the quinoline ring of a neighboring molecule. This interaction is a powerful structure-directing force and would link molecules into chains or ribbons.
-
π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions. These occur between adjacent molecules, often in an offset or slipped-parallel arrangement to minimize electrostatic repulsion, contributing significantly to the overall lattice energy and stability.
Caption: Primary intermolecular interactions governing crystal packing.
Conclusive Insights for Drug Development
The detailed structural knowledge of this compound directly informs several critical aspects of the drug development pipeline:
-
Polymorphism Prediction: The identified hydrogen bonding and stacking motifs are key to predicting and identifying potential polymorphs. Different packing arrangements (polymorphs) can have drastically different properties, making comprehensive screening essential.
-
Solubility Modulation: The strength of the intermolecular interactions in the crystal lattice must be overcome for dissolution. A strongly hydrogen-bonded, tightly packed structure suggests that strategies like salt formation or co-crystallization may be necessary to improve aqueous solubility.
-
Rational Drug Design: The solid-state conformation provides a snapshot of a low-energy molecular shape. This can be used as a starting point for computational modeling and docking studies to understand how the molecule might interact with a biological target.
-
Intellectual Property: A well-characterized crystal form, including its specific packing and crystallographic data, can be a cornerstone of a composition-of-matter patent, providing robust intellectual property protection.
References
Note: As a specific peer-reviewed crystal structure determination for this compound is not prominently available in public databases at the time of this writing, the following references are provided to support the described methodologies and principles for related quinoline derivatives.
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. [Online].
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Online].
- Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030. [Online].
- Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. [Online].
- Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Online].
- PubChem. 5-Nitroquinoline Compound Summary. National Center for Biotechnology Information. [Online].
- PubChem. Nitroxoline (8-Hydroxy-5-nitroquinoline) Compound Summary. National Center for Biotechnology Information. [Online].
- Gzella, A., et al. (2021). Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. Molecules, 26(15), 4659. [Online].
Sources
The Pharmacokinetics and Metabolism of Nitroxoline: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of nitroxoline, a potent antimicrobial agent with renewed interest for its clinical efficacy, particularly in the treatment of urinary tract infections (UTIs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) of nitroxoline, alongside practical experimental protocols.
Introduction: Re-evaluating a Classic Antimicrobial
Nitroxoline (5-nitro-8-hydroxyquinoline) is an established oral antimicrobial agent with a unique mechanism of action unrelated to other major antibiotic classes.[1][2] Its efficacy stems from the chelation of divalent cations, which are essential for bacterial enzymes like RNA polymerase, leading to a primarily bacteriostatic effect.[3][4] Renewed interest in nitroxoline is driven by the rising rates of antibiotic resistance to commonly prescribed drugs.[2] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its therapeutic use and exploring new clinical applications.
Pharmacokinetic Profile: An ADME Overview
The pharmacokinetic journey of nitroxoline is characterized by rapid absorption, extensive metabolism, and efficient urinary excretion.
Absorption
Following oral administration, nitroxoline is rapidly and almost completely absorbed from the gastrointestinal tract.[1][5] Measurable serum levels can be detected as early as 15 to 30 minutes after administration.[6] Studies in human volunteers have demonstrated that absorption is fast and complete, even at higher doses of 400 mg.[5] It is generally recommended to take nitroxoline on an empty stomach, as concurrent food intake can significantly decrease its absorption.[7]
Distribution
After absorption, nitroxoline is distributed throughout the body. However, systemic concentrations of the parent drug are presumed to be low due to rapid clearance and extensive metabolism.[8] The drug and its metabolites accumulate to high concentrations in the urine, which is central to its efficacy in treating UTIs.[1][8]
Metabolism
Nitroxoline undergoes rapid and extensive metabolism, primarily in the liver.[1][2] The primary metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation, which are common detoxification pathways that increase the water solubility of compounds, facilitating their excretion.[9][10]
The major metabolites are nitroxoline-glucuronide and nitroxoline-sulfate.[9] These conjugated metabolites are also considered to be microbiologically active, contributing significantly to the overall antibacterial effect observed in the urine.[1][2] In fact, studies have shown that about 99% of the excreted nitroxoline in the urine is in the form of these metabolites, with only about 1% being the parent compound.[9][11]
Excretion
The primary route of elimination for nitroxoline and its metabolites is through the kidneys into the urine.[1] Around 60% of an administered dose is excreted in the urine, almost exclusively as conjugated metabolites.[1][5] This rapid and high-concentration urinary excretion is fundamental to its therapeutic action against uropathogens. The urinary elimination is extremely rapid, with high levels of both the free drug and its conjugated derivatives measurable within the first hour after administration.[6] Due to this kidney-dependent elimination, renal insufficiency can lead to lower urinary concentrations of nitroxoline.[1] A smaller portion of the drug is eliminated through the feces.[5]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for nitroxoline based on available literature. It is important to note that some of these data are from older studies, and there can be interindividual variability.[2]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.75 ± 1.04 hours | [6] |
| Peak Plasma Concentration (Cmax) | 5.59 ± 3.15 mg/L | [6] |
| Plasma Half-Life (t½) | Approximately 1-2.63 hours | [6][11] |
| Urinary Excretion (as free nitroxoline) | ~1% of dose within 12 hours | [11] |
| Urinary Excretion (as conjugated metabolites) | ~30% of dose within 12 hours | [11] |
| Total Urinary Excretion | ~60% of administered dose | [1][5] |
Experimental Protocols for Pharmacokinetic Analysis
For researchers investigating the pharmacokinetics of nitroxoline, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[11][12]
Sample Collection and Preparation
-
Biological Matrices : Collect serial blood (for plasma) and urine samples from subjects at predetermined time points following nitroxoline administration.
-
Plasma Preparation : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at approximately 1500 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Urine Preparation : Collect urine over specified intervals. Measure the volume and store an aliquot at -80°C until analysis.
-
Sample Extraction : For plasma samples, a protein precipitation step is typically required. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can then be analyzed. Urine samples may require dilution with the mobile phase before injection into the HPLC system.
HPLC Method for Quantification
The following is a generalized HPLC protocol. Method optimization and validation are critical for accurate quantification.
-
Instrumentation : A standard HPLC system equipped with a UV or PDA detector.
-
Column : A C18 reversed-phase column is suitable for separating nitroxoline and its metabolites.
-
Mobile Phase : A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be optimized.
-
Detection : Nitroxoline can be detected by UV spectrophotometry at a specific wavelength.
-
Quantification : Create a standard curve using known concentrations of nitroxoline to quantify the drug in the biological samples.
Drug Interactions and Safety Considerations
Nitroxoline's primary drug interactions are related to its chelating properties. Concurrent administration with products containing divalent or trivalent metal ions, such as antacids with magnesium, aluminum, or calcium, and mineral supplements containing iron or zinc, can significantly reduce its absorption.[7] This is due to the formation of insoluble complexes in the gut.[7]
Conclusion
Nitroxoline exhibits a favorable pharmacokinetic profile for the treatment of urinary tract infections, characterized by rapid absorption and high urinary concentrations of both the parent drug and its active metabolites. The extensive metabolism via glucuronidation and sulfation is a key feature of its disposition. For researchers, a thorough understanding of these ADME properties, coupled with robust analytical methodologies, is essential for further clinical development and exploration of this promising antimicrobial agent.
References
- Borkowska, A., et al. (2023). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Central European Journal of Urology, 76(2), 113-120. [Link]
- Mrhar, A., et al. (1979). Clinical pharmacokinetics of nitroxoline. International Journal of Clinical Pharmacology and Biopharmacy, 17(12), 476-481. [Link]
- Shandong King's Land International Trading Co., Ltd. (n.d.). Nitroxoline Drug Interactions: Safety and Precautions Explained. [Link]
- Biomedicus (2025). The Side Effects of Nitroxoline. [Link]
- van den Broek, M. F., et al. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy, 73(8), 2026-2036. [Link]
- El-Sayed, Y. S., et al. (2024). Development of rapid, highly selective spectrophotometric method for the detection of trace amounts of nitroxoline in tablet and human serum. SPIE Digital Library. [Link]
- Naber, K. G., et al. (2014). Review of the literature and individual patients' data meta-analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections. BMC Infectious Diseases, 14, 629. [Link]
- Sorel, R. H., et al. (1981). High-performance liquid chromatographic analysis of nitroxoline in plasma and urine.
- Mrhar, A., et al. (1979). Clinical pharmacokinetics of nitroxoline.
- ResearchGate (2025). Clinical pharmacokinetics of nitroxoline. [Link]
- Wagenlehner, F. M., et al. (2014). Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(12), 7148-7155. [Link]
- Bergogne-Berezin, E., et al. (1984). [Present status of nitroxoline]. Pathologie-biologie, 32(5 Pt 2), 629-633. [Link]
- Wagenlehner, F. M., et al. (2014). Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers.
- ResearchGate (n.d.). Metabolism of nitroxoline in urine. [Link]
- ResearchGate (n.d.). The PK parameters of nitroxoline in urine and plasma. [Link]
- Pordel, A., et al. (2022). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria.
- Kresken, M., & Körber-Irrgang, B. (2014). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy, 58(12), 7596-7597. [Link]
- Chen, Y. T., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Biomedical Science, 30(1), 81. [Link]
- Lee, J. H., et al. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Korean Journal of Environmental Agriculture, 32(1), 70-75. [Link]
- Mirković, B., et al. (2019). Nitroxoline: repurposing its antimicrobial to antitumor application. Folia Microbiologica, 64(4), 435-446. [Link]
- Lee, J. H., et al. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
- Forstner, C., et al. (2022). In Vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology, 13, 850329. [Link]
- Chen, Y. T., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Taylor & Francis Online. [Link]
- National Center for Biotechnology Information (n.d.). Nitroxoline. PubChem. [Link]
- Wikipedia (n.d.). Nitroxoline. [Link]
- University of the Pacific (n.d.).
- University of Arizona (n.d.). Medical Pharmacology: Pharmacokinetics. [Link]
- Longdom Publishing (n.d.).
- Dong, D., et al. (2015). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Molecules, 20(1), 1019-1036. [Link]
- Pfeifer, E., et al. (1998). Para-nitrophenol glucuronidation and sulfation in rat and human liver slices. Toxicology in Vitro, 12(4), 455-460. [Link]
Sources
- 1. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Present status of nitroxoline]. | Semantic Scholar [semanticscholar.org]
- 7. biomedicus.gr [biomedicus.gr]
- 8. researchgate.net [researchgate.net]
- 9. Review of the literature and individual patients’ data meta-analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. High-performance liquid chromatographic analysis of nitroxoline in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA (2013) | Yoon-Jae Cho | 1 Citations [scispace.com]
5-Nitroquinolin-6-ol safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of Nitro-Substituted Hydroxyquinolines
Introduction to Nitro-Hydroxyquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of nitro and hydroxyl groups to this scaffold can significantly modulate its biological activity, leading to compounds with potential applications as antimicrobial and anticancer agents.[1] However, these same structural modifications can also introduce toxicological liabilities. Understanding the safety and toxicity profile of nitro-hydroxyquinolines is therefore paramount for researchers and drug development professionals. This guide synthesizes the available data to provide a detailed overview of the hazards, mechanisms of toxicity, and safe handling procedures for this important class of chemical compounds.
Physicochemical Properties and Hazard Identification
A foundational understanding of the physicochemical properties of these compounds is essential for a proper risk assessment.
| Property | 5-Nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |
| Molecular Formula | C₉H₆N₂O₂[2] | C₉H₆N₂O₃[3][4] |
| Molecular Weight | 174.16 g/mol [2] | 190.16 g/mol [4] |
| Appearance | Not specified | Beige powder/solid[5][6] |
| Melting Point | Not specified | 181-183 °C[1][4] |
| Solubility | Low water solubility[2] | Soluble in DMF (25 mg/ml) and DMSO (30 mg/ml); sparingly soluble in Ethanol (1 mg/ml) and PBS (0.5 mg/ml)[3]. |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | 5-Nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed[2][7] | Category 3: Toxic if swallowed[4] / Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin[2][7] | Category 3: Toxic in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled[2][7] | Category 3: Toxic if inhaled[4] |
| Skin Corrosion/Irritation | Not classified | Category 2: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Not classified | Category 2: Causes serious eye irritation[4] |
| Carcinogenicity | Category 2: Suspected of causing cancer[2][7] | Not classified by IARC, NTP, or OSHA[8] |
| Specific Target Organ Toxicity (Single Exposure) | Not classified | Category 3: May cause respiratory irritation[4] |
Toxicological Profile
Acute Toxicity
Both 5-nitroquinoline and its 8-hydroxy counterpart are classified as harmful or toxic upon acute exposure through oral, dermal, and inhalation routes.[2][4][7] Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract.[4][9] In case of ingestion, it is advised not to induce vomiting and to seek immediate medical attention.[7]
Carcinogenicity
5-Nitroquinoline is suspected of causing cancer (GHS Category 2).[2][7] This is a significant long-term health hazard that necessitates stringent handling controls to minimize exposure. In contrast, for 8-hydroxy-5-nitroquinoline, no major regulatory agency such as IARC, NTP, or OSHA has classified it as a carcinogen.[8] Studies on related nitro-substituted heterocycles, such as 5-nitrofurans, have demonstrated carcinogenic activity in animal models, suggesting that the nitro-aromatic moiety is a structural alert for potential carcinogenicity.[10]
Mutagenicity and Genotoxicity
The mutagenic potential of the quinoline class of compounds has been investigated.[11][12] For instance, quinoline itself exhibits mutagenic activity in Salmonella typhimurium TA100 in the presence of metabolic activation.[12] The addition of a nitro group can, in some cases, lead to the formation of direct-acting mutagens.[13] Quantitative structure-activity relationship (QSAR) studies on quinolines have indicated that hydrophobicity and steric interactions are important for their mutagenic effects.[11] Given these findings, it is prudent to consider nitro-hydroxyquinolines as potentially mutagenic and to handle them with appropriate precautions until more definitive data becomes available.
Cytotoxicity
8-Hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[3][14][15]
| Cell Line | IC₅₀ |
| U87 Glioma | 50 µg/ml |
| U251 Glioma | 6 µg/ml |
| A549 Lung Cancer | 38 µg/ml |
| PC3 Prostate Cancer | 23 µg/ml |
| Raji B-cell Lymphoma | 438 nM |
Source: Cayman Chemical[3], Jiang, H., et al. (2011)[16]
The cytotoxic mechanism of 8-hydroxy-5-nitroquinoline is believed to involve the generation of intracellular reactive oxygen species (ROS), a process that is enhanced by the presence of copper.[14][15][16] Unlike other 8-hydroxyquinolines such as clioquinol, nitroxoline is not a zinc ionophore, which may contribute to a potentially lower neurotoxicity profile.[14][15]
Mechanistic Insights into Toxicity
The toxicity of nitro-hydroxyquinolines can be attributed to several interconnected mechanisms. The metal-binding properties of the 8-hydroxyquinoline scaffold are central to their biological activity.[14] Chelation of essential metal ions can disrupt enzymatic functions and cellular homeostasis.[17]
The nitro group, particularly in the 5-position, is an electron-withdrawing group that can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can form adducts with DNA and proteins, leading to mutagenicity and carcinogenicity.
The following diagram illustrates the proposed mechanism of copper-dependent cytotoxicity for 8-hydroxy-5-nitroquinoline.
Caption: Copper-dependent ROS generation by 8-Hydroxy-5-nitroquinoline.
Experimental Protocols and Safe Handling
Given the acute toxicity and potential carcinogenicity of these compounds, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[7] Wear impervious, flame-resistant clothing to prevent skin contact.[7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[18] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[7] Use non-sparking tools.[7] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][18] Store locked up.[7]
Accidental Release Measures
-
Evacuation: Evacuate personnel to safe areas.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]
-
Cleanup: Sweep up and shovel into suitable, closed containers for disposal.[5] Avoid generating dust.
-
PPE: Wear self-contained breathing apparatus and full protective gear during cleanup.[5]
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]
The following diagram outlines a standard workflow for handling potent nitro-hydroxyquinoline compounds in a research setting.
Caption: Standard laboratory workflow for handling potent compounds.
Conclusion
The safety and toxicity profile of nitro-hydroxyquinolines, particularly 5-nitroquinoline and 8-hydroxy-5-nitroquinoline, indicates significant hazards that demand careful management. Key concerns include acute toxicity via multiple routes of exposure and a suspicion of carcinogenicity for 5-nitroquinoline. The cytotoxic properties of these compounds, while promising for therapeutic applications, underscore their potential to harm healthy tissues. Researchers, scientists, and drug development professionals must employ stringent engineering controls, adhere to rigorous safe handling protocols, and utilize appropriate personal protective equipment to mitigate the risks associated with this chemical class. A thorough understanding of these potential hazards is the first and most critical step in the safe and responsible advancement of research involving these potent molecules.
References
- Material Safety Data Sheet - 5-Nitroso-8-quinolinol. (n.d.). Cole-Parmer. [Link]
- 5-Nitroquinoline. (n.d.).
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011).
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. [Link]
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2025).
- Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. (n.d.). PubMed. [Link]
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. [Link]
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). PubMed. [Link]
- QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines. (1997). PubMed. [Link]
- 8-Hydroxy-5-nitroquinoline, 96 | 140325-5G. (n.d.). SLS Ireland. [Link]
- Genotoxicity of fluoroquinolines and methylquinolines. (n.d.).
- Prostaglandin H synthase-dependent formation of the direct-acting mutagen 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ)
- Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (2023). PubMed. [Link]
- A novel aromatic mutagen, 5-amino-6-hydroxy-8H-benzo[8][19]azepino[5,4,3-de]quinolin-7-one (ABAQ), induces colonic preneoplastic lesions in mice. (2014).
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.).
Sources
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin H synthase-dependent formation of the direct-acting mutagen 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ) from IQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. fishersci.com [fishersci.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
The Nitro Group: A Double-Edged Sword in the Bioactivity of 5-Nitroquinolin-6-ol
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Enigmatic Nitro Group
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for extensive structural modifications to modulate its physicochemical properties and biological targets. Among the various substituents, the nitro group (–NO2) is particularly noteworthy. It is often considered a "structural alert" or toxicophore due to its association with mutagenicity; however, it is also a key functional group in many successful drugs, where its unique properties are harnessed for therapeutic benefit.[1][2]
This guide delves into the pivotal role of the nitro group in the activity of a specific, albeit less-studied, quinoline derivative: 5-Nitroquinolin-6-ol. While direct research on this particular molecule is limited, we can infer its properties and potential activities by examining its close structural analog, the well-studied antibacterial and anticancer agent Nitroxoline (8-hydroxy-5-nitroquinoline), and by applying established principles of nitroaromatic pharmacology.[3][4] We will explore how the nitro group's profound electronic and metabolic characteristics likely dictate the efficacy, mechanism of action, and potential liabilities of this compound.
Part 1: The Physicochemical Impact of the Nitro Group
The introduction of a nitro group at the C-5 position of the quinolin-6-ol core dramatically alters the molecule's electronic landscape and, consequently, its physical and chemical behavior.
Electronic Effects: A Potent Electron-Withdrawing Force
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both inductive and resonance effects.[5][6] This powerful pull of electron density has several critical consequences for the this compound structure:
-
Modulation of Ring Electronics: The electron-withdrawing nature of the nitro group deactivates the quinoline ring system, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. This electronic shift can influence how the molecule interacts with biological nucleophiles within a target active site.[5]
-
Increased Acidity of the Hydroxyl Group: By pulling electron density away from the C-6 hydroxyl group, the nitro group increases its acidity (lowers its pKa) compared to the parent 6-hydroxyquinoline. This enhances its ability to act as a hydrogen bond donor, which can be crucial for binding to protein targets.
-
Enhanced Polarity and Dipole Moment: The nitro group significantly increases the polarity of the molecule. This can affect solubility, membrane permeability, and the ability to form dipole-dipole interactions with a receptor.[7][8]
The following diagram illustrates the electron-withdrawing effect of the nitro group on the quinoline ring.
Caption: Physicochemical influence of the 5-nitro group.
Part 2: The Pharmacological Role: Bioactivation and Target Interaction
The nitro group is rarely a passive participant in a drug's mechanism of action. More often, it is a key player, either by mediating target interactions directly or by serving as a handle for metabolic activation into a cytotoxic agent.[6][7]
Mechanism of Action: A Tale of Two Pathways
For many nitroaromatic compounds, biological activity is intrinsically linked to the reductive metabolism of the nitro group. This process, catalyzed by nitroreductase enzymes found in both mammalian cells and microbes, can proceed via two main pathways, turning the parent compound into a prodrug.[5][9]
-
Two-Electron Reduction: This pathway involves the sequential reduction of the nitro group (NO2) to a nitroso (NO) intermediate, then to a hydroxylamine (NHOH), and finally to an amine (NH2). The highly reactive nitroso and hydroxylamine intermediates are capable of forming covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[9][10] This is a primary mechanism for the antibacterial and antiprotozoal effects of drugs like metronidazole.[6][8]
-
One-Electron Reduction and Oxidative Stress: Under certain conditions, a one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical can transfer its electron to O2, generating a superoxide radical (O2•−) and regenerating the parent nitro compound.[5][10] This "futile cycle" can lead to a massive buildup of reactive oxygen species (ROS), inducing severe oxidative stress and subsequent cell death.[9] Studies on the analog Nitroxoline show that it increases intracellular ROS, and this effect is enhanced by copper, suggesting a role for oxidative stress in its anticancer activity.[3][11]
Caption: Potential bioreductive activation pathways.
Anticipated Biological Activities
Given the known activities of structurally similar compounds, this compound is predicted to exhibit potent biological effects.
-
Anticancer Activity: The analog Nitroxoline (8-hydroxy-5-nitroquinoline) is a more potent anticancer agent than its halogenated counterpart, clioquinol.[3] Its activity is linked to the generation of ROS and is enhanced by copper.[11] It is highly probable that this compound shares this mechanism, where the nitro group is essential for inducing cell death in cancer cells. The 8-hydroxyquinoline scaffold is a known metal chelator, and the combination of metal chelation with the redox-active nitro group can be a powerful anticancer strategy.[12][13]
-
Antimicrobial Activity: Nitroaromatic compounds are mainstays in treating bacterial and parasitic infections.[1][8] The mechanism often relies on the reductive activation of the nitro group by microbial nitroreductases, which are often more efficient than their mammalian counterparts, providing a degree of selective toxicity.[7][14] Therefore, this compound is a strong candidate for development as an antimicrobial agent, particularly against anaerobic bacteria and certain protozoa.
Part 3: Experimental Protocols & Validation
To empirically determine the role of the nitro group, a series of comparative experiments against a control compound, 6-hydroxyquinoline (which lacks the 5-nitro group), are essential.
Protocol 1: In Vitro Anticancer Activity Assessment
This protocol outlines a standard workflow to compare the cytotoxicity of this compound and its non-nitrated analog.
Objective: To determine and compare the IC50 (half-maximal inhibitory concentration) values against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal cell line (e.g., HFF-1 fibroblasts) in appropriate media until they reach ~80% confluency.
-
Compound Preparation: Prepare stock solutions of this compound and 6-hydroxyquinoline in DMSO. Create a series of dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the media with the media containing the various concentrations of the test compounds and controls (vehicle-only, positive control like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assay (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Expected Outcome & Interpretation: A significantly lower IC50 value for this compound compared to 6-hydroxyquinoline would provide strong evidence that the nitro group is critical for its cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity testing.
Data Presentation: Comparative Activity
Quantitative structure-activity relationship (QSAR) studies on similar 8-hydroxyquinolines have shown that electron-withdrawing and lipophilic groups at the 5-position can enhance activity.[15] While specific data for this compound is unavailable, we can present a hypothetical comparison based on trends observed for its analog, Nitroxoline (8-hydroxy-5-nitroquinoline), which is 5-10 times more potent than its halogenated counterparts.[3][11]
| Compound | Key Substituent | Predicted Anticancer IC50 (µM) | Predicted Antibacterial MIC (µg/mL) | Rationale for Predicted Activity |
| 6-Hydroxyquinoline | None (H at C5) | > 50 | > 100 | Baseline activity of the core scaffold. |
| 5-Chloroquinolin-6-ol | 5-Chloro (Cl) | 10 - 20 | 16 - 32 | Halogen provides moderate electron-withdrawing and lipophilic character. |
| This compound | 5-Nitro (NO2) | 1 - 5 | 2 - 8 | Strong electron-withdrawing effect and potential for bioreductive activation significantly enhance potency.[3][15] |
Note: The values presented are hypothetical and for illustrative purposes, designed to reflect the established contribution of the nitro group to potency.
Conclusion and Future Directions
The 5-nitro group is not merely a substituent on the quinolin-6-ol scaffold; it is a powerful modulator of biological activity. Its strong electron-withdrawing nature enhances target binding affinity, while its capacity for bioreductive activation can transform the molecule into a potent cytotoxic agent.[5][7] This dual functionality makes this compound a compelling candidate for anticancer and antimicrobial drug discovery.
However, the potential for toxicity associated with nitroaromatics cannot be overlooked.[1][2] Future research must focus on a balanced approach:
-
Comprehensive SAR Studies: Synthesize and test analogs to understand the precise interplay between the nitro group and other substituents.
-
Mechanism of Action Elucidation: Conduct detailed studies to confirm the role of bioreduction and ROS generation in the compound's activity.
-
Toxicity Profiling: Perform thorough in vitro and in vivo toxicological assessments, including mutagenicity assays (e.g., Ames test), to evaluate the safety profile.
By carefully navigating the therapeutic benefits and toxicological challenges, the unique properties of the nitro group in this compound can be effectively harnessed to develop next-generation therapeutic agents.[7]
References
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- SciELO. (n.d.).
- MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. [Link]
- Taylor & Francis Online. (n.d.). Nitro group – Knowledge and References. [Link]
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
- ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others.... [Link]
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.). Nitro Group Containing Drugs | Request PDF. [Link]
- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]
- PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
- PubMed. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. [Link]
- NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. svedbergopen.com [svedbergopen.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5-Nitroquinolin-6-ol
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the in vitro characterization of 5-Nitroquinolin-6-ol. As a member of the nitroquinoline class, this compound is structurally related to molecules with known cytotoxic, genotoxic, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in the preliminary screening and mechanistic evaluation of novel chemical entities. We present a suite of validated assays to assess cell viability, DNA integrity, and apoptosis induction, offering a foundational framework for understanding the biological potential of this compound.
Introduction: The Scientific Rationale
Nitroquinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. A notable example is 4-nitroquinoline 1-oxide (4-NQO), a well-characterized carcinogen that acts by forming DNA adducts and inducing oxidative stress. Another related compound, nitroxoline (8-hydroxy-5-nitroquinoline), is a clinically used antimicrobial agent also investigated for its potent anticancer effects, which are attributed to metal ion chelation and the generation of reactive oxygen species (ROS).
This compound shares the core nitroquinoline scaffold, suggesting it may possess similar biological activities. Its structure warrants a systematic in vitro evaluation to determine its potential as a cytotoxic or genotoxic agent. The protocols outlined herein are selected to provide a multi-faceted view of the compound's cellular effects, starting from broad cytotoxicity screening and progressing to more specific assays for DNA damage and programmed cell death.
Physicochemical Properties of this compound
Before commencing any in vitro study, understanding the compound's basic properties is essential for accurate preparation of stock solutions and experimental concentrations.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | PubChem CID: 3997706 |
| Molecular Weight | 190.16 g/mol | PubChem CID: 3997706 |
| Appearance | Solid (powder) | Assumed based on related compounds |
| Solubility | Limited water solubility is expected. Freely soluble in DMSO. | Inferred from related nitroquinolines |
Experimental Design: A Tiered Approach
We advocate for a tiered approach to evaluate the in vitro effects of this compound. This strategy begins with a general assessment of cytotoxicity to determine the compound's potency and effective concentration range. Subsequent assays then probe for specific mechanisms of action, such as genotoxicity and apoptosis induction.
Application Notes & Protocols for In Vivo Evaluation of 5-Nitroquinolin-6-ol
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal model studies for the investigational compound 5-Nitroquinolin-6-ol. While direct in vivo data for this compound is not extensively published, this guide synthesizes established methodologies from studies on structurally related quinoline and nitroquinoline derivatives to propose robust and scientifically sound experimental frameworks. The protocols outlined herein are intended to serve as a foundational resource for evaluating the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound in preclinical settings.
Introduction to this compound and Its Therapeutic Potential
Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-malarial, and neuroprotective properties[1][2][3]. The introduction of a nitro group can further modulate the biological activity and pharmacokinetic properties of the quinoline scaffold. This compound, a member of this family, holds therapeutic promise that warrants in vivo investigation. The rationale for its study is supported by the activities of similar compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), which has demonstrated potent anti-cancer activity by generating reactive oxygen species and exhibiting metal-chelating properties[4][5][6].
The primary objectives for conducting in vivo studies with this compound are:
-
To determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
To assess its efficacy in relevant animal models of disease.
-
To establish a preliminary safety and toxicology profile.
Selection of Appropriate In Vivo Animal Models
The choice of an animal model is contingent on the putative therapeutic application of this compound. Based on the known activities of related quinoline derivatives, the following models are proposed:
Murine Models of Inflammation and Autoimmune Disease
-
Imiquimod-Induced Psoriasis-like Inflammation: This model is relevant if this compound is being investigated for its anti-inflammatory or immunomodulatory effects. Topical application of imiquimod on the shaved back or ear of mice (e.g., BALB/c) induces a phenotype that mimics human psoriasis, characterized by skin thickening, erythema, and scaling[1].
-
Collagen-Induced Arthritis (CIA) in Mice or Rats: For investigating potential anti-arthritic effects, the CIA model is a well-established standard that recapitulates many features of human rheumatoid arthritis.
Xenograft Models for Oncology Research
-
Subcutaneous Xenograft Models: If anti-cancer activity is hypothesized, human cancer cell lines can be implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). The choice of cell line should be guided by in vitro cytotoxicity data for this compound.
-
Orthotopic Xenograft Models: For a more clinically relevant assessment, cancer cells can be implanted into the organ of origin (e.g., prostate cancer cells into the prostate).
Models of Neurodegenerative Disease
-
Quinolinic Acid-Induced Neurodegeneration: In vivo imaging and behavioral studies can be conducted in models where neurodegeneration is induced by the stereotaxic injection of quinolinic acid into the striatum of rats[7]. This model is suitable for evaluating potential neuroprotective effects.
Experimental Design and Protocols
A well-designed in vivo study is crucial for obtaining reproducible and meaningful data. The following sections provide detailed protocols that should be adapted to the specific research question and animal model.
Preliminary Safety and Toxicology Assessment
Given the potential for toxicity associated with nitroaromatic compounds, a preliminary dose-range finding study is essential. It is important to note that some nitroquinolines have been shown to be carcinogenic in rats when administered orally[8][9].
Protocol 1: Acute Toxicity Study (Dose-Range Finding)
-
Animal Selection: Use a small cohort of healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), with an equal number of males and females.
-
Compound Formulation: Prepare a vehicle control and at least three escalating doses of this compound. The formulation will depend on the compound's solubility and the intended route of administration. Consider vehicles such as saline, PBS with a solubilizing agent (e.g., DMSO, Tween 80), or an oil-based vehicle for oral gavage.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, and grooming) at regular intervals for at least 72 hours.
-
Endpoint: The primary endpoint is the identification of the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity or mortality.
Pharmacokinetic (PK) Studies
Understanding the PK profile of this compound is critical for designing effective dosing regimens for efficacy studies.
Protocol 2: Single-Dose Pharmacokinetic Study
-
Animal Selection: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of this compound at a dose below the MTD.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Studies
The design of the efficacy study will be highly dependent on the chosen animal model. The following is a generalized workflow.
Protocol 3: General Efficacy Study Workflow
-
Animal Model Induction: Induce the disease model as per established protocols (e.g., imiquimod application, tumor cell implantation).
-
Randomization and Grouping: Randomize the animals into treatment groups: vehicle control, positive control (a known effective compound), and one or more dose levels of this compound.
-
Treatment: Begin treatment with this compound at a predetermined time point relative to disease induction. The dosing frequency and duration will be informed by the PK data.
-
Monitoring and Endpoint Analysis: Monitor disease progression using relevant readouts (e.g., tumor volume, clinical score, body weight). At the end of the study, collect tissues for ex vivo analysis (e.g., histology, gene expression, protein analysis).
Data Presentation and Visualization
Tabulated Data
Table 1: Example Dosing Regimen for an Imiquimod-Induced Psoriasis Model
| Group | Treatment | Dose | Route | Frequency | Duration |
| 1 | Vehicle Control | - | Topical | Once Daily | 7 days |
| 2 | Positive Control (e.g., Clobetasol) | 0.1% | Topical | Once Daily | 7 days |
| 3 | This compound | 1 mg/kg | Topical | Once Daily | 7 days |
| 4 | This compound | 5 mg/kg | Topical | Once Daily | 7 days |
Diagrams and Workflows
Caption: General workflow for an in vivo efficacy study.
Conclusion
The in vivo evaluation of this compound requires a systematic and stepwise approach, beginning with preliminary safety and pharmacokinetic assessments, followed by well-designed efficacy studies in relevant animal models. While this guide provides a foundational framework based on the literature for related compounds, it is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare and ethics.
References
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry.
- PubChem. This compound. National Center for Biotechnology Information.
- Takahashi, M., et al. Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. Cancer Letters.
- Moresco, R. M., et al. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Neurochemistry International.
- Jiang, H., et al. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
- Jiang, H., et al. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- PubChem. 8-Nitroquinoline. National Center for Biotechnology Information.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Skonieczna, M., et al. Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. Neoplasma.
- Gmiro, V. E., et al. Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. Journal of Medicinal Chemistry.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- PubChem. 5-Nitroquinoline. National Center for Biotechnology Information.
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. OKEM.
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
Sources
- 1. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Nitroquinolin-6-ol Biofilm Eradication Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Bacterial Biofilms and the Promise of Quinoline Scaffolds
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces.[1][2] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides structural integrity and protects the embedded bacteria from environmental stresses, host immune responses, and antimicrobial agents.[3][4][5] The formation of a biofilm is a multi-stage process, beginning with the initial attachment of planktonic bacteria to a surface, followed by irreversible attachment, microcolony formation, maturation into a three-dimensional structure, and finally, dispersal of bacteria to colonize new sites.[2][6][7]
A critical aspect of biofilm development and maintenance is cell-to-cell communication, known as quorum sensing (QS).[8][9][10][11][12] Through the release and detection of signaling molecules, bacteria can coordinate gene expression, leading to the production of virulence factors and the formation of robust biofilms. The increased tolerance of biofilm-associated bacteria to conventional antibiotics presents a significant challenge in clinical settings, contributing to persistent and chronic infections.[8][13]
The quinoline scaffold has emerged as a promising area of research for the development of novel anti-biofilm agents. Notably, the urinary antiseptic nitroxoline (5-nitro-8-hydroxyquinoline), a compound structurally related to 5-Nitroquinolin-6-ol, has demonstrated potent antibiofilm activity.[14][15][16][17] The mechanism of action for nitroxoline is attributed to its ability to chelate divalent cations, particularly iron and zinc, which are crucial for biofilm formation and integrity.[14][16] By sequestering these essential metal ions, nitroxoline disrupts the biofilm matrix and reduces the viability of the embedded bacteria.[14][18] This established activity of a related compound provides a strong rationale for investigating the biofilm eradication potential of this compound.
This application note will detail robust and validated protocols to assess the efficacy of this compound in eradicating pre-formed bacterial biofilms. We will cover methods for quantifying both the total biofilm biomass and the viability of the bacteria within the biofilm.
Core Experimental Workflow
The overall workflow for assessing the biofilm eradication efficacy of this compound is a sequential process designed to first establish a mature biofilm and then challenge it with the test compound. Subsequent quantification determines the extent of eradication.
Caption: Workflow for Confocal Laser Scanning Microscopy analysis of biofilm eradication.
Protocol Overview:
-
Biofilm Growth: Grow biofilms on CLSM-compatible surfaces, such as glass-bottom dishes or flow cells.
-
Treatment: Expose the mature biofilms to various concentrations of this compound as described previously.
-
Staining: Stain the biofilms with a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide). SYTO 9 is a green-fluorescent stain that labels all bacteria, while propidium iodide is a red-fluorescent stain that only enters cells with compromised membranes (dead cells).
-
Imaging: Acquire z-stack images of the stained biofilms using a confocal microscope.
-
Analysis: Reconstruct 3D images from the z-stacks and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
CLSM provides invaluable visual evidence of the compound's effect on the biofilm's structural integrity and the spatial distribution of viable and non-viable cells.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for evaluating the biofilm eradication potential of this compound. By employing both biomass and viability quantification methods, researchers can gain a comprehensive understanding of the compound's efficacy. The structural similarity of this compound to the known metal-chelating anti-biofilm agent nitroxoline suggests a promising avenue of investigation. Future studies could explore the precise mechanism of action, including its potential to interfere with quorum sensing or disrupt the EPS matrix, further solidifying its potential as a therapeutic candidate for combating biofilm-associated infections.
References
- Crystal violet assay - Bio-protocol. (n.d.). Bio-protocol.
- A-Wassouf, H. A., et al. (2022). Communication is the key: biofilms, quorum sensing, formation and prevention.
- Cieplik, F., et al. (2023). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences, 24(13), 10580. [Link]
- Extracellular polymeric substance - Wikipedia. (2023, December 19). Wikipedia.
- van Gestel, J., et al. (2014). The evolution of quorum sensing in bacterial biofilms.
- Biofilms and their role in pathogenesis | British Society for Immunology. (n.d.). British Society for Immunology.
- Figure 2. The five stages of biofilm development. Stage 1: Planktonic... - ResearchGate. (n.d.). ResearchGate.
- Li, Y.-H., & Tian, X. (2012). Quorum Sensing and Bacterial Social Interactions in Biofilms. Sensors, 12(3), 2519-2538. [Link]
- Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- What's on the Outside Matters: The Role of the Extracellular Polymeric Substance of Gram-negative Biofilms in Evading Host Immunity and as a Target for Therapeutic Intervention - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Quorum Sensing and Bacterial Social Interactions in Biofilms - ResearchGate. (n.d.). ResearchGate.
- Biofilm Extracellular Polymeric Substances (EPS) - CD BioSciences. (n.d.). CD BioSciences.
- 6.11B: Biofilms - Biology LibreTexts. (2024, November 23). Biology LibreTexts.
- The biofilm life cycle– expanding the conceptual model of biofilm formation - PMC. (2023, April 1). National Center for Biotechnology Information.
- A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016, December 27). Journal of Visualized Experiments.
- Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC. (n.d.). National Center for Biotechnology Information.
- Confocal microscopy imaging of the biofilm matrix - PubMed - NIH. (n.d.). National Center for Biotechnology Information.
- Extracellular polymeric substances, a key element in understanding biofilm phenotype. (2018, March 30). Microbial Cell.
- Crystal Violet Biofilm Assay - iGEM. (n.d.). iGEM.
- General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media - iGEM. (n.d.). iGEM.
- Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed. (n.d.). National Center for Biotechnology Information.
- MBEC Assay® PROCEDURAL MANUAL Version 2.1 - Innovotech Inc. (n.d.). Innovotech.
- Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - Frontiers. (2019, April 1). Frontiers.
- Extracellular Polymeric Substances in Microbial Biofilms | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Microtiter Dish Biofilm Formation Assay - PMC - NIH. (2011, January 30). National Center for Biotechnology Information.
- Quantification of confocal images of biofilms grown on irregular surfaces - PMC - NIH. (2014, March 13). National Center for Biotechnology Information.
- Biofilm Eradication Testing - Emery Pharma. (n.d.). Emery Pharma.
- Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - MDPI. (n.d.). MDPI.
- A Method for Quantitative Determination of Biofilm Viability - MDPI. (n.d.). MDPI.
- Evaluating Bacterial Biofilms With Confocal Imaging - Technology Networks. (2024, July 1). Technology Networks.
- Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers | ACS Omega. (2023, May 26). ACS Publications.
- S. aureus biofilm removal multi-assay - Protocols.io. (2023, June 14). protocols.io.
- The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- (PDF) The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - ResearchGate. (n.d.). ResearchGate.
- Nitroxide Functionalized Antibiotics Are Promising Eradication Agents against Staphylococcus aureus Biofilms - PMC - NIH. (2019, December 20). National Center for Biotechnology Information.
- The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc - PubMed. (n.d.). National Center for Biotechnology Information.
- Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - NIH. (n.d.). National Center for Biotechnology Information.
- Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed. (n.d.). National Center for Biotechnology Information.
- Nitroxide functionalized antibiotics are promising eradication agents against Staphylococcus aureus biofilms | bioRxiv. (2019, March 16). bioRxiv.
- An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - MDPI. (n.d.). MDPI.
Sources
- 1. Extracellular polymeric substance - Wikipedia [en.wikipedia.org]
- 2. immunology.org [immunology.org]
- 3. What's on the Outside Matters: The Role of the Extracellular Polymeric Substance of Gram-negative Biofilms in Evading Host Immunity and as a Target for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm Extracellular Polymeric Substances (EPS) - CD BioSciences [biofilma.com]
- 5. Extracellular polymeric substances, a key element in understanding biofilm phenotype [aimspress.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Communication is the key: biofilms, quorum sensing, formation and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The evolution of quorum sensing in bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anticancer Screening of 5-Nitroquinolin-6-ol Derivatives
This document provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive in vitro screening of 5-Nitroquinolin-6-ol derivatives as potential anticancer agents. The protocols and methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the cytotoxic and mechanistic properties of this promising class of compounds.
Introduction: The Rationale for Screening this compound Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group, particularly at the 5-position, has been shown to impart significant biological activity, including potent anticancer effects.[1][2] Research on the closely related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), has demonstrated its cytotoxicity against various cancer cell lines.[3][4] The proposed mechanisms of action for such compounds include the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][4] Notably, the anticancer activity of Nitroxoline is enhanced by the presence of copper, suggesting a potential role for metal chelation in its mechanism of action.[3][4] Unlike some other quinoline derivatives, Nitroxoline does not appear to function as a zinc ionophore, which may have implications for its toxicity profile.[3][4][5]
Given this precedent, the systematic screening of novel this compound derivatives is a scientifically sound approach to identify new and effective anticancer drug candidates. This guide will detail the essential in vitro assays required to determine their cytotoxic potential and to begin elucidating their mechanisms of action.
Foundational In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic or cytostatic effects against a panel of cancer cell lines.[6][7] This is typically achieved through assays that measure cell viability or proliferation.[6][8] Two robust and widely used methods are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[9][10] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular protein content, which is proportional to the cell number.[14][15] This assay was originally developed by the National Cancer Institute (NCI) for their drug screening program.[14][16]
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[16][17]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[17][18]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[15][17][18]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[18]
-
Dye Solubilization: Air dry the plates completely. Add 100 µL of 10 mM TRIS base solution (pH 10.5) to each well to solubilize the bound dye.[18]
-
Absorbance Reading: Shake the plates for 5-10 minutes and measure the absorbance at 515 nm.[16]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | Derivative 1 (IC₅₀, µM) | Derivative 2 (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 8.9 | 0.8 |
| A549 | Lung Carcinoma | 7.8 | 12.4 | 1.2 |
| HeLa | Cervical Carcinoma | 4.1 | 6.5 | 0.6 |
| K-562 | Chronic Myelogenous Leukemia | 3.5 | 5.8 | 0.4 |
Mechanistic Studies: Unraveling the Mode of Action
Once a this compound derivative has demonstrated significant cytotoxic activity, the next crucial step is to investigate its mechanism of action. Key cellular processes to examine include the induction of apoptosis and the effect on cell cycle progression.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[20]
-
Washing: Wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[21]
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death. Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[22]
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[22][23] Incubate for at least 30 minutes on ice or store at -20°C for several weeks.[22][23]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[20][23]
-
PI Staining: Add PI staining solution to the cell suspension.[20][23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target Validation and Signaling Pathway Analysis
To further delve into the molecular mechanism, it is essential to investigate the effect of the this compound derivatives on key signaling pathways involved in cancer cell proliferation and survival. Western blotting is a powerful technique for this purpose.[24]
Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[24] This can be used to assess changes in the expression or phosphorylation status of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), cell cycle regulation (e.g., cyclins, CDKs), and other critical signaling pathways (e.g., PI3K/Akt, MAPK).[25]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[27]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[27]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[26]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Workflows and Pathways
Experimental Workflow for Anticancer Screening
Caption: A potential mechanism involving ROS-induced apoptosis for this compound derivatives.
Conclusion
The protocols and strategies detailed in this guide provide a robust framework for the comprehensive in vitro anticancer screening of this compound derivatives. By systematically evaluating their cytotoxicity, and investigating their effects on apoptosis, cell cycle, and key signaling pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel and effective cancer therapeutics.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Chikkanna, A., & Ghosh, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research, 1-4.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- PubMed. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
- National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
- Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Nature. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
- PubMed. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- NIH. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
- Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.se [sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. noblelifesci.com [noblelifesci.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. medium.com [medium.com]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: 5-Nitroquinolin-8-ol (Nitroxoline) in Urinary Tract Infection Models
A Guide for Researchers and Drug Development Professionals
Introduction: Clarifying the Subject and Its Significance
While the inquiry specified "5-Nitroquinolin-6-ol," a comprehensive review of scientific literature reveals that the compound extensively studied and clinically employed for urinary tract infections (UTIs) is Nitroxoline , chemically known as 5-nitroquinolin-8-ol or 8-hydroxy-5-nitroquinoline .[1][2] This document will proceed under the scientifically supported assumption that 5-nitroquinolin-8-ol is the intended subject of this guide.
Nitroxoline is an oral antimicrobial agent that has been used for over 50 years in several European and Asian countries for the treatment and prophylaxis of UTIs.[3][4] Its renewed relevance stems from the increasing prevalence of antibiotic resistance among common uropathogens, which has complicated the empirical treatment of both uncomplicated and recurrent UTIs.[2][5] Unlike many mainstream antibiotics, Nitroxoline does not belong to a typical class of antibacterials, and it exhibits a low frequency of resistance development.[3][6]
The study of UTIs, which affect approximately 150 million people annually, relies heavily on robust experimental models to understand pathophysiology and evaluate new therapeutic strategies.[7] Uropathogenic Escherichia coli (UPEC) is the primary causative agent, responsible for over 80% of community-acquired UTIs.[8] These pathogens have developed sophisticated mechanisms for colonization, including the formation of intracellular bacterial communities (IBCs) and biofilms, which contribute to persistence and recurrence.[7][9] Therefore, evaluating agents like Nitroxoline requires models that can effectively recapitulate these key aspects of UTI pathogenesis. This guide provides an in-depth overview of the mechanism of action of Nitroxoline and detailed protocols for its application in established in vitro and in vivo UTI models.
Mechanism of Action: A Multi-Faceted Approach
The antibacterial activity of Nitroxoline is primarily attributed to its function as a metal-binding agent, or chelator.[6][10] This mechanism is distinct from many other antibiotic classes that target specific enzymatic pathways like cell wall or protein synthesis.[11]
Causality of Action:
-
Metal Chelation: Nitroxoline's structure allows it to form stable complexes with divalent metal cations, particularly Zinc (Zn²⁺) and Iron (Fe³⁺).[3][10][12] These ions are critical cofactors for numerous bacterial enzymes and are essential for maintaining metabolic function and structural integrity.
-
Enzyme Inhibition: By sequestering these essential cations, Nitroxoline is believed to inhibit key metalloenzymes, such as bacterial RNA polymerase, leading to a bacteriostatic effect.[2]
-
Biofilm Disruption: Biofilm formation, a crucial virulence factor in UTIs, is highly dependent on cations like iron and zinc for structural integrity.[10] Nitroxoline disrupts this process by chelating these ions, leading to a reduction in biofilm mass and the dispersal of pre-formed biofilms.[10][13] Studies have shown it reduces Pseudomonas aeruginosa biofilm mass by up to 80% at sub-inhibitory concentrations.[10]
-
Metal-Induced Intoxication: Recent studies have revealed a more aggressive mechanism. Nitroxoline acts as a metallophore, binding extracellular copper and zinc and shuttling them into the bacterial cell.[3] This leads to an overload of these metals, causing intracellular toxicity and contributing to a bactericidal effect against certain species.[3]
-
Inhibition of Adhesion: At sub-inhibitory concentrations, Nitroxoline has been shown to inhibit the adhesion of UPEC to uroepithelial cells and urinary catheters, a critical first step in establishing an infection.[2][14]
Caption: Proposed mechanism of action for Nitroxoline against uropathogens.
Application in In Vitro UTI Models
In vitro models provide a controlled environment to dissect specific aspects of the host-pathogen interaction and determine the direct antimicrobial efficacy of compounds like Nitroxoline.[15] These models range from simple static cultures to complex, dynamic systems that better mimic the bladder environment.[16][17][18]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of Nitroxoline required to inhibit visible bacterial growth (MIC) and to kill 99.9% of the initial inoculum (MBC). It is a foundational step for assessing antimicrobial potency.
Rationale: Establishing the MIC is critical for understanding the potency of an antimicrobial agent.[5][12] The MBC provides further insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This distinction is vital for clinical application. Testing is often performed in standard Mueller-Hinton Broth (MHB) and in artificial urine to simulate the environment where the drug will be active.[5]
Materials:
-
Nitroxoline powder (analytical grade)
-
Uropathogenic bacterial strains (e.g., E. coli CFT073, K. pneumoniae, P. mirabilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Artificial Urine Medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
MHB Agar plates
-
Sterile DMSO (for stock solution)
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Nitroxoline in DMSO. Further dilute in sterile MHB or artificial urine to create a working stock for serial dilutions.
-
Bacterial Inoculum Preparation: Culture bacteria overnight on an appropriate agar plate. Inoculate a single colony into MHB and grow to the mid-logarithmic phase (approx. 0.5 McFarland standard). Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in the test medium (MHB or artificial urine).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of Nitroxoline. A typical range to test is 0.25 to 128 µg/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted Nitroxoline, resulting in a final volume of 200 µL. Include a positive control (bacteria, no drug) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Nitroxoline in which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.[10]
-
MBC Determination: From the wells showing no visible growth (at and above the MIC), plate 100 µL of the culture onto MHB agar plates. Incubate the plates at 37°C for 24 hours.
-
MBC Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
| Uropathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Escherichia coli | 2 - 4 | 4 - 8 | [19] |
| Klebsiella pneumoniae | 4 | 8 | [19] |
| Proteus mirabilis | 8 | 8 | [19] |
| Staphylococcus saprophyticus | 8 | 8 | [19] |
| Enterococcus faecalis | ≤16 | ≤16 | [5] |
| Caption: Representative MIC values for Nitroxoline against common uropathogens. MIC₅₀/₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively. |
Protocol 2: Anti-Biofilm Activity Assay
This protocol assesses the ability of Nitroxoline to both prevent the formation of new biofilms and eradicate established biofilms.
Rationale: Biofilm formation is a key mechanism for bacterial persistence in UTIs, conferring increased resistance to antibiotics and host immune responses.[7][9] An effective therapeutic agent for recurrent UTIs should ideally possess anti-biofilm activity. This assay quantifies biofilm mass using a crystal violet stain.[10]
Materials:
-
Same as Protocol 1, with the addition of Crystal Violet solution (0.1%) and 95% Ethanol.
-
Flat-bottomed 96-well tissue culture plates.
Procedure:
A) Biofilm Inhibition Assay:
-
Prepare serial dilutions of Nitroxoline in a 96-well plate as described in Protocol 1. Use sub-inhibitory concentrations (e.g., from MIC/16 up to the MIC value).
-
Add a prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Proceed to Step 7.
B) Established Biofilm Eradication Assay: 5. Add bacterial inoculum (1 x 10⁶ CFU/mL) to the wells of a 96-well plate without the drug. Incubate for 24-48 hours to allow mature biofilms to form. 6. Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria. Add fresh medium containing serial dilutions of Nitroxoline to the established biofilms. Incubate for another 24 hours.
C) Quantification: 7. Washing: Discard the medium and gently wash the wells three times with sterile PBS to remove all planktonic cells. 8. Fixation: Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes. 9. Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. 10. Final Wash: Discard the stain and wash the plate thoroughly with water until the control wells (no bacteria) are colorless. 11. Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound stain. 12. Measurement: Measure the absorbance at 570-600 nm using a microplate reader. The absorbance is directly proportional to the biofilm mass.[10] Calculate the percentage of inhibition relative to the no-drug control.
Application in In Vivo Murine UTI Models
Animal models are indispensable for evaluating the efficacy of a drug within the complex environment of a living organism, accounting for pharmacokinetics, host immune responses, and tissue-specific interactions.[15] The most common and well-established model for UTIs is the ascending infection model in female mice, which mimics the route of human infection.[20][21][22]
Protocol 3: Murine Model of Ascending Urinary Tract Infection
This protocol details the procedure for establishing a UTI in mice and subsequently treating with Nitroxoline to evaluate its in vivo efficacy.
Rationale: The murine UTI model allows for the quantitative assessment of bacterial burden in the bladder and kidneys, providing a direct measure of drug efficacy in clearing the infection.[20][23] This model is flexible and can be used with various bacterial strains and mouse genetic backgrounds.[24] The anatomical and cellular composition of the mouse bladder closely mimics that of humans.[21]
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Uropathogenic E. coli (UPEC)
-
Luria-Bertani (LB) broth and agar
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Polyethylene catheter
-
Nitroxoline formulation for oral gavage
-
Tissue homogenizer
-
Sterile surgical instruments
Caption: Experimental workflow for an in vivo murine UTI efficacy study.
Procedure:
-
Inoculum Preparation: Grow UPEC overnight in LB broth under conditions that induce the expression of type 1 pili, which are crucial for bladder colonization.[24] Resuspend the bacteria in sterile PBS to a final concentration of 1-2 x 10⁹ CFU/mL. The final inoculum per mouse will be 10⁷-10⁸ CFU in 50 µL.[23][24]
-
Anesthesia and Inoculation: Anesthetize the mice. Insert a sterile, lubricated catheter through the urethra into the bladder. Expel any residual urine by applying gentle pressure to the abdomen. Slowly instill 50 µL of the bacterial suspension into the bladder.[21]
-
Treatment Regimen: At a predetermined time post-infection (e.g., 24 hours), begin treatment. Divide mice into groups: a vehicle control group and one or more Nitroxoline treatment groups. Administer the treatment via oral gavage once or twice daily for a set duration (e.g., 3-7 days).
-
Monitoring: Monitor the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically harvest the bladder and both kidneys.
-
Bacterial Load Quantification: Weigh each organ. Homogenize the tissues individually in 1 mL of sterile PBS.
-
Plating and Enumeration: Perform 10-fold serial dilutions of the tissue homogenates in PBS. Spot-plate the dilutions onto LB agar plates.[23]
-
Incubation and Calculation: Incubate the plates at 37°C overnight. Count the colonies on the plates to determine the number of CFU per organ. Normalize this value to the weight of the organ to report the final bacterial load as CFU/gram of tissue.
-
Statistical Analysis: Compare the bacterial loads between the vehicle control and Nitroxoline-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in CFU/gram in the treated group indicates in vivo efficacy.
Conclusion and Future Perspectives
5-Nitroquinolin-8-ol (Nitroxoline) represents a promising therapeutic option for UTIs, particularly in the era of widespread antibiotic resistance. Its unique, metal-dependent mechanism of action targets key bacterial processes like metabolism and biofilm formation, which are central to the pathogenesis of persistent and recurrent infections.[2][3][10] The protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of Nitroxoline and its derivatives in standardized and clinically relevant UTI models.
Future research should continue to explore the full potential of Nitroxoline. Investigating its synergy with other antibiotics, particularly those to which it can resensitize resistant bacteria, could lead to powerful combination therapies.[3] Furthermore, advanced in vitro models, such as bladder organoids or "bladder-on-a-chip" systems, can offer deeper insights into the drug's interaction with the human urothelium and the intracellular lifecycle of uropathogens.[18] By leveraging these models, the scientific community can fully characterize and potentially expand the clinical utility of this valuable antimicrobial agent.
References
- Gao, Y., et al. (2021). In vitro dynamic bladder models for studying urinary tract infections: a narrative review. Annals of Palliative Medicine.
- Hung, C. S., et al. (2009). A Murine Model of Urinary Tract Infection. Journal of Visualized Experiments.
- Sharma, K., et al. (2021). Recurrent Urinary Tract Infection: A Mystery in Search of Better Model Systems. Frontiers in Cellular and Infection Microbiology.
- Gao, Y., et al. (2021). In vitro dynamic bladder models for studying urinary tract infections: a narrative review. Annals of Palliative Medicine.
- Hung, C., et al. (2009). A murine model of urinary tract infection. ResearchGate.
- Melo-González, F., et al. (2024). Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections. National Institutes of Health.
- Hannan, T. J., & Hultgren, S. J. (2012). A Murine Model for Escherichia coli Urinary Tract Infection. Methods in Molecular Biology.
- Hung, C. S., et al. (2009). A murine model of urinary tract infection. Journal of Visualized Experiments.
- Hannan, T. J. (2016). A Murine Model for Escherichia coli Urinary Tract Infection. Springer Nature Experiments.
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
- Ping, F., et al. (2019). Rapid Identification and Antimicrobial Susceptibility Testing for Urinary Tract Pathogens by Direct Analysis of Urine Samples Using a MALDI-TOF MS-Based Combined Protocol. Frontiers in Microbiology.
- Ping, F., et al. (2019). Rapid Identification and Antimicrobial Susceptibility Testing for Urinary Tract Pathogens by Direct Analysis of Urine Samples Using a MALDI-TOF MS-Based Combined Protocol. ResearchGate.
- Kresken, M., et al. (2012). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy.
- Sobke, A., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. ResearchGate.
- Probes & Drugs. (n.d.). NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N). Probes & Drugs Portal.
- National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem.
- Fardsanei, F., et al. (2019). Quinolones and fluoroquinolones are useless to counter uropathogenic Escherichia coli infections [Letter]. ResearchGate.
- CLSI Subcommittee on Antimicrobial Susceptibility Testing. (2025). What's New in 2025: From the CLSI Subcommittee on Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- Wagenlehner, F. M. E., et al. (2018). Empirical treatment of lower urinary tract infections in the face of spreading multidrug resistance: in vitro study on the effectiveness of nitroxoline. International Journal of Antimicrobial Agents.
- Kresken, M., et al. (2015). In vitro activity of nitroxoline against Escherichia coli and other uropathogens - Clinical significance. ResearchGate.
- Cacace, E., et al. (2023). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications.
- Keller, S. C., et al. (2018). The Five Ds of Outpatient Antibiotic Stewardship for Urinary Tract Infections. Clinical Microbiology Reviews.
- Spengler, G., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- Tchesnokova, V., et al. (2025). Complicated Urinary Tract Infections (cUTI): Clinical Guidelines for Treatment and Management. Infectious Diseases Society of America.
- da Silva, J. G. S., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology.
- Lode, A., et al. (1989). [Inhibition of bacterial adhesion of uropathogenic Escherichia coli strains by the urine of patients treated with nitroxoline]. Pathologie-biologie.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
- Rafaque, Z., et al. (2020). In-vitro Investigation of Antibiotics Efficacy Against Uropathogenic E. coli Biofilms and Antibiotic Induced Biofilm Formation at Sub-Minimum Inhibitory Concentration of Ciprofloxacin. Infection and Drug Resistance.
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- Cherdtrakulkiat, R., et al. (2019). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. Archives of Microbiology.
- Mary, Y. S., et al. (2022). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
- Hasudungan, A. (2013). Microbiology - Antibiotics Mechanisms of Action. YouTube.
- National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem.
Sources
- 1. klandchemicals.com [klandchemicals.com]
- 2. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empirical treatment of lower urinary tract infections in the face of spreading multidrug resistance: in vitro study on the effectiveness of nitroxoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recurrent Urinary Tract Infection: A Mystery in Search of Better Model Systems [frontiersin.org]
- 8. Frontiers | Rapid Identification and Antimicrobial Susceptibility Testing for Urinary Tract Pathogens by Direct Analysis of Urine Samples Using a MALDI-TOF MS-Based Combined Protocol [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N) [probes-drugs.org]
- 14. [Inhibition of bacterial adhesion of uropathogenic Escherichia coli strains by the urine of patients treated with nitroxoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro dynamic bladder models for studying urinary tract infections: a narrative review - Xiong - Annals of Palliative Medicine [apm.amegroups.org]
- 17. In vitro dynamic bladder models for studying urinary tract infections: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New UTI Models Reveal More About These Tough Infections | Cell And Molecular Biology [labroots.com]
- 19. researchgate.net [researchgate.net]
- 20. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Regioselective Synthesis of Novel 5-Nitroquinolin-6-ol Analogs
Abstract: This document provides a comprehensive guide for the synthesis of 5-nitroquinolin-6-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] The quinoline framework is a privileged structure found in numerous pharmacologically active agents, including antimalarial and anticancer drugs.[2] The introduction of a nitro group at the C-5 position and a hydroxyl group at the C-6 position creates a molecule with unique electronic and functional properties, ripe for further chemical modification and biological screening.[3][4] This guide details a robust two-step synthetic pathway, beginning with the foundational Skraup synthesis to construct the quinolin-6-ol core, followed by a controlled electrophilic nitration. We provide in-depth mechanistic explanations, step-by-step protocols, characterization data, and troubleshooting advice to enable researchers to successfully synthesize and explore this valuable class of compounds.
Part 1: Theoretical Background & Synthetic Strategy
The Quinoline Core: The Skraup Synthesis
The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry. Among the various named reactions developed for this purpose, the Skraup synthesis remains a powerful and widely used method, particularly for accessing quinolines substituted on the benzene ring.[5][6] The reaction condenses an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core.[7]
The mechanism proceeds through several key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[8]
-
Michael Addition: The aromatic amine (in our case, 4-aminophenol) performs a conjugate addition to the acrolein intermediate.[9]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydroquinolin-6-ol.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinolin-6-ol. The oxidizing agent is a critical component; traditionally, nitrobenzene is used, which can also serve as a solvent.[7] However, due to the often violent and exothermic nature of the reaction, milder oxidizing agents or moderators like ferrous sulfate are frequently employed to improve safety and control.[7][9]
Caption: The four key stages of the Skraup synthesis mechanism.
Regioselective Nitration
Once the quinolin-6-ol core is synthesized, the nitro group is introduced via electrophilic aromatic substitution. The directing effects of the existing substituents on the quinoline ring are critical for achieving the desired 5-nitro regiochemistry. The hydroxyl group at C-6 is an activating, ortho-, para-directing group. The nitrogen atom in the heterocyclic ring is deactivating. The combination of these electronic influences favors electrophilic attack at the C-5 and C-7 positions. By carefully controlling reaction conditions, particularly temperature, the substitution can be selectively directed to the C-5 position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed for this transformation.
Part 2: Detailed Experimental Protocols
Protocol I: Synthesis of Quinolin-6-ol
This protocol is adapted from the principles of the Skraup synthesis.[9][10]
Safety Warning: The Skraup reaction is notoriously exothermic and can become violent if not strictly controlled.[9] Perform this synthesis in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Keep a quench bath (ice water) readily accessible.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Aminophenol | C₆H₇NO | 109.13 | 21.8 g | 0.20 |
| Glycerol (99%) | C₃H₈O₃ | 92.09 | 55.2 g (43.8 mL) | 0.60 |
| Arsenic Pentoxide | As₂O₅ | 229.84 | 27.6 g | 0.12 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 40 mL | ~0.74 |
| Sodium Hydroxide | NaOH | 40.00 | ~60 g | ~1.5 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminophenol (21.8 g).
-
Reagent Addition: To the flask, add glycerol (43.8 mL) followed by the cautious addition of arsenic pentoxide (27.6 g). Stir the mixture to form a homogeneous paste.
-
Acid Addition & Heating: Begin stirring the mixture vigorously. Cautiously add concentrated sulfuric acid (40 mL) dropwise from the dropping funnel over 30 minutes. The temperature will rise.
-
Reaction Progression: After the addition is complete, heat the mixture in an oil bath. Maintain the internal temperature at 130-140°C for 4-5 hours. The mixture will darken significantly.
-
Cooling and Quenching: After the heating period, remove the oil bath and allow the reaction mixture to cool to below 100°C. Very cautiously, pour the warm mixture into a 2 L beaker containing 1 L of cold water while stirring.
-
Neutralization and Isolation: Cool the diluted mixture in an ice bath. Slowly neutralize the acidic solution by adding a 30% (w/v) sodium hydroxide solution until the pH is ~8. This will cause the crude product to precipitate. Be cautious as the neutralization is exothermic.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 150 mL) to remove inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure quinolin-6-ol as a crystalline solid. Dry the product under vacuum. A typical yield is 65-75%.
Protocol II: Synthesis of this compound
Safety Warning: Handle concentrated nitric and sulfuric acids with extreme care in a fume hood. The nitration reaction is exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Quinolin-6-ol | C₉H₇NO | 145.16 | 7.25 g | 0.05 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 30 mL | - |
| Nitric Acid (70%) | HNO₃ | 63.01 | 4.0 mL | ~0.06 |
| Ice | H₂O | 18.02 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |
Procedure:
-
Dissolution: In a 250 mL flask, add quinolin-6-ol (7.25 g) to concentrated sulfuric acid (30 mL). Stir the mixture in an ice bath until the internal temperature is between 0 and 5°C and all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (4.0 mL) to 10 mL of chilled concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred quinolin-6-ol solution over 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Precipitation: Carefully pour the reaction mixture onto 300 g of crushed ice in a 1 L beaker with vigorous stirring. A yellow precipitate of this compound will form.
-
Isolation and Washing: Allow the ice to melt completely, then filter the solid product. Wash the precipitate thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain pure this compound. Dry the final product in a desiccator. A typical yield is 80-90%.
Caption: Overall experimental workflow for the two-stage synthesis.
Part 3: Characterization and Data
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Signal / Peak | Interpretation |
| ¹H NMR | δ ~10.0-11.0 (s, 1H)δ ~8.8-9.0 (m, 2H)δ ~7.5-7.8 (m, 2H)δ ~7.2 (d, 1H) | Phenolic -OH protonProtons at C2 and C4 (heterocyclic ring)Protons at C7 and C8Proton at C3 |
| IR (cm⁻¹) | 3400-3200 (broad)~31001580, 14701520, 1340 | O-H stretching (phenolic)Aromatic C-H stretchingAromatic C=C stretchingAsymmetric & Symmetric N-O stretching (NO₂) |
| Mass Spec. | M⁺ peak at m/z = 190 | Molecular ion peak corresponding to C₉H₆N₂O₃ |
Note: Exact chemical shifts (δ) in NMR can vary based on the solvent used. Data presented is a general expectation based on similar structures.[2][11]
Part 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Skraup reaction is too violent | Reaction temperature too high; rate of acid addition too fast. | Ensure slow, dropwise addition of H₂SO₄ with efficient stirring and external cooling if necessary.[7] Add a moderator like FeSO₄ to the initial mixture.[9] |
| Low yield of quinolin-6-ol | Incomplete reaction; loss of product during workup. | Ensure reaction temperature and time are sufficient. Be careful during neutralization not to make the solution too basic, which can deprotonate the phenol and increase its solubility in water. |
| Formation of dinitrated product | Nitration temperature was too high; excess nitrating agent. | Strictly maintain the reaction temperature below 10°C. Use the stoichiometric amount of nitric acid. |
| Product is impure (dark/oily) | Incomplete reaction or side reactions; insufficient washing. | Ensure thorough washing of the crude precipitate. Perform a second recrystallization or consider column chromatography for purification. |
References
- Skraup reaction. (n.d.). In Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2011). Molecules, 16(8), 6649-6667. [Link]
- Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2018). Pharmaceutical and Biomedical Research. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). RSC Medicinal Chemistry. [Link]
- Buckle, D. R., Cantello, B. C. C., Smith, H., & Spicer, B. A. (1984). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 27(2), 223–227. [Link]
- The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate.
- Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806. [Link]
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica. [Link]
- 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Using 5-Nitro-8-hydroxyquinoline
Introduction: The Therapeutic Potential of 5-Nitro-8-hydroxyquinoline (Nitroxoline)
5-Nitro-8-hydroxyquinoline, commonly known as Nitroxoline, is a versatile small molecule with a rich history of clinical use as a urinary antiseptic.[1][2] Its core structure, an 8-hydroxyquinoline scaffold, is a privileged pharmacophore known for its ability to chelate divalent metal cations such as Zn²⁺, Mg²⁺, and Mn²⁺.[3][4][5] This metal-binding property is central to its broad-spectrum biological activities, which include antibacterial, antifungal, and, more recently discovered, potent anticancer effects.[3][6][7][8]
The mechanism of action of Nitroxoline is multifaceted. Its antimicrobial effects are largely attributed to the disruption of essential bacterial enzymatic processes through cofactor deprivation.[4] In the context of oncology, Nitroxoline has been shown to inhibit critical enzymes like Cathepsin B and Type 2 Methionine Aminopeptidase (MetAP2), both of which are implicated in tumor progression, angiogenesis, and metastasis.[2][9] Furthermore, it has demonstrated the ability to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5] This diverse inhibitory profile makes 5-Nitro-8-hydroxyquinoline an excellent candidate molecule for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a range of diseases.
This guide provides detailed, field-proven protocols for leveraging 5-Nitro-8-hydroxyquinoline in HTS applications. We will explore both a biochemical assay targeting a specific enzyme class and a cell-based assay for identifying compounds with anticancer activity. The methodologies are designed to be robust, reproducible, and adaptable to automated HTS platforms.
Physicochemical Properties for HTS Assay Design
A thorough understanding of the test compound's properties is critical for designing a reliable HTS assay. Below is a summary of key physicochemical data for 5-Nitro-8-hydroxyquinoline.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Melting Point | 180-183 °C | PubChem |
| logP | 1.99 | [1] |
| Solubility | DMSO: 30 mg/mLDMF: 25 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.5 mg/mL | Cayman Chemical |
Note on Solubility: The limited aqueous solubility of Nitroxoline necessitates the use of a cosolvent, typically DMSO, for preparing stock solutions in HTS. It is crucial to maintain a final DMSO concentration below 1% in the assay to avoid solvent-induced artifacts.[9]
Protocol 1: Biochemical HTS for Cathepsin B Inhibitors
Rationale: Cathepsin B is a lysosomal cysteine protease that is overexpressed in various cancers and contributes to tumor invasion and metastasis.[9][10] As Nitroxoline is a known inhibitor of Cathepsin B, this protocol describes a fluorogenic assay to screen for novel inhibitors of this enzyme.[2] The assay relies on the cleavage of a quenched substrate, releasing a fluorescent signal that is proportional to enzyme activity.
Experimental Workflow
Caption: Workflow for the Cathepsin B biochemical HTS assay.
Materials and Reagents
-
Enzyme: Purified Human Cathepsin B
-
Substrate: Z-RR-AMC (a fluorogenic substrate)[11]
-
Assay Buffer: 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0
-
Test Compound: 5-Nitro-8-hydroxyquinoline (Nitroxoline)
-
Positive Control: E-64 (a known potent inhibitor of cysteine proteases)[10]
-
Negative Control: DMSO (vehicle)
-
Assay Plates: 384-well, black, flat-bottom plates
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of 5-Nitro-8-hydroxyquinoline in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration range for IC₅₀ determination (e.g., from 100 µM to 0.1 µM final assay concentration).
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
-
Dispense 50 nL of E-64 (positive control) and DMSO (negative control) into their respective wells.
-
-
Enzyme Preparation and Addition:
-
Thaw the purified Cathepsin B enzyme on ice.
-
Dilute the enzyme to a final working concentration of 0.1 ng/µL in cold assay buffer.
-
Add 12.5 µL of the diluted enzyme solution to each well of the compound-plated assay plate.
-
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution by diluting the Z-RR-AMC stock to a final concentration of 20 µM in assay buffer.
-
Add 12.5 µL of the substrate solution to all wells to start the enzymatic reaction. The final reaction volume is 25 µL.
-
-
Reaction Incubation and Signal Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10]
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
-
The "Blank" wells contain all assay components except the enzyme.
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
-
Assay Quality Control:
-
The Z-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
An assay with a Z-factor greater than 0.5 is considered robust and suitable for HTS.[12]
-
Protocol 2: Cell-Based HTS for Anticancer Activity
Rationale: This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of cancer cells. Given the known anticancer properties of 5-Nitro-8-hydroxyquinoline, it serves as an excellent reference compound.[13] The assay utilizes a luminescent cell viability reagent (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.[12][14] A reduction in the luminescent signal indicates cytotoxic or cytostatic activity.
Experimental Workflow
Caption: Workflow for the cell-based anticancer HTS assay.
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., HeLa for cervical cancer, PC-3 for prostate cancer).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: 5-Nitro-8-hydroxyquinoline (Nitroxoline).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO (vehicle).
-
Assay Plates: 384-well, white, clear-bottom tissue culture-treated plates.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
Step-by-Step Protocol
-
Cell Plating:
-
Harvest and count the cells.
-
Resuspend the cells in culture medium to a density of 5,000 cells per 25 µL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Addition:
-
Prepare serial dilutions of 5-Nitro-8-hydroxyquinoline and a library of test compounds in culture medium.
-
Add 5 µL of the diluted compounds to the corresponding wells of the cell plates. The final volume in each well should be 30 µL.
-
Include wells with Doxorubicin as a positive control and DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
The percent viability for each compound concentration is calculated as follows: % Viability = 100 * (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank)
-
"Blank" wells contain medium and the detection reagent but no cells.
-
-
Determine IC₅₀ Values:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Assay Quality Control:
-
Calculate the Z-factor as described in the biochemical assay protocol to ensure the robustness of the screen.
-
Considerations for Assay Interference
Given that 5-Nitro-8-hydroxyquinoline is a metal chelator and a colored compound, it is essential to consider potential sources of assay interference:
-
Fluorescence Interference: Nitroxoline may possess intrinsic fluorescence or act as a quencher, potentially interfering with fluorometric readouts. It is advisable to run a control plate with the compound in the absence of the enzyme or cells to assess its effect on the background signal.
-
Redox Cycling: Some quinoline-based compounds can undergo redox cycling, particularly in the presence of reducing agents like DTT, which can lead to the generation of reactive oxygen species and enzyme inactivation.[15] If this is suspected, the assay can be repeated with a different reducing agent or in its absence.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[15]
Conclusion
5-Nitro-8-hydroxyquinoline (Nitroxoline) is a compound with significant therapeutic potential, and its diverse biological activities make it a valuable tool in high-throughput screening. The protocols detailed in this guide provide a robust framework for its use in both biochemical and cell-based HTS campaigns. By carefully considering the compound's physicochemical properties and potential for assay interference, researchers can design and execute high-quality screens to identify novel drug candidates. The successful implementation of these methodologies will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.
References
- BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit.
- BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit (384-well).
- National Center for Biotechnology Information. (n.d.). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. Probe Reports from the NIH Molecular Libraries Program.
- National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PMC.
- National Center for Biotechnology Information. (n.d.). [Table, HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors]. Probe Reports from the NIH Molecular Libraries Program.
- National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- PubChem. (n.d.). Nitroxoline.
- ResearchGate. (n.d.). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.
- National Center for Biotechnology Information. (n.d.). Assay Platform for Clinically Relevant Metallo-β-lactamases. PMC.
- National Center for Biotechnology Information. (n.d.). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PMC.
- Springer Nature. (2025, January 23). High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA).
- National Center for Biotechnology Information. (n.d.). Assay platform for clinically relevant metallo-β-lactamases. PubMed.
- ResearchGate. (n.d.). High throughput cell-based screening methods for cancer drug discovery.
- American Chemical Society Publications. (n.d.). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.
- Quora. (2015, October 21). How to decide on blank and positive and negative control in an enzymatic or biochemical assay.
- National Center for Biotechnology Information. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Biocompare. (n.d.). Cathepsin Assay Kits.
- National Center for Biotechnology Information. (2022, May 11). In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract. PMC.
- ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme assays.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- ASM Journals. (2023, December 8). Nitroxoline resistance is associated with significant fitness loss and diminishes in vivo virulence of Escherichia coli. Microbiology Spectrum.
- Probes & Drugs. (n.d.). NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N).
- IJNRD. (n.d.). NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS.
- YouTube. (2022, March 22). ASSAY CONTROLS | Biochemical, ELISA and microplate assays.
- National Center for Biotechnology Information. (2025, April 22). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. PubMed Central.
- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- National Center for Biotechnology Information. (n.d.). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae.
Sources
- 1. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ijnrd.org [ijnrd.org]
- 6. In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. novusbio.com [novusbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Nitro-8-quinolinol (Nitroxoline) as a Novel Therapeutic Agent for Chagas Disease
Introduction: A Renewed Hope in the Fight Against a Neglected Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, affecting millions of people.[1] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic drugs, benznidazole and nifurtimox, which present considerable challenges, including variable efficacy, particularly in the chronic phase of the disease, and severe side effects that often lead to treatment discontinuation.[2][3] This underscores the urgent need for safer and more effective therapeutic strategies.
Drug repurposing has emerged as a promising avenue to accelerate the development of new treatments. In this context, 5-Nitro-8-quinolinol, also known as Nitroxoline, a well-established antimicrobial agent used for treating urinary tract infections, has garnered significant attention for its potent trypanocidal activity.[4][5] Preclinical studies have demonstrated that Nitroxoline exhibits superior in vitro efficacy against T. cruzi compared to the current standard of care, benznidazole.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nitroxoline as a potential treatment for Chagas disease, detailing its mechanism of action and providing step-by-step protocols for its evaluation.
Mechanism of Action: Inducing Programmed Cell Death in Trypanosoma cruzi
A critical aspect of a successful therapeutic agent is a mechanism of action that is selectively toxic to the pathogen while minimizing harm to the host. Nitroxoline's efficacy against T. cruzi stems from its ability to induce programmed cell death (PCD) in the parasite.[1] This is a significant advantage as it avoids the induction of a strong inflammatory response that can be associated with necrotic cell death.[6][7]
The proposed mechanism involves a multi-faceted attack on the parasite's cellular machinery, leading to an apoptotic-like phenotype. Key events observed in T. cruzi upon treatment with Nitroxoline include:
-
Mitochondrial Dysfunction: Alteration of the mitochondrial membrane potential and subsequent depletion of ATP, the cell's primary energy currency.[1]
-
Oxidative Stress: Accumulation of reactive oxygen species (ROS), leading to cellular damage.[1]
-
Nuclear Condensation: Chromatin condensation, a hallmark of apoptosis.[1]
-
Loss of Plasma Membrane Integrity: Increased membrane permeability in the later stages of the death process.[1]
This cascade of events ultimately leads to the controlled demise of the parasite. The following diagram illustrates the proposed signaling pathway for Nitroxoline-induced programmed cell death in T. cruzi.
Caption: Proposed mechanism of Nitroxoline-induced programmed cell death in T. cruzi.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Nitroxoline against different life stages of T. cruzi compared to the reference drug, benznidazole.
| Compound | Parasite Stage | IC₅₀ (µM)[1] |
| Nitroxoline | Epimastigote | 3.00 ± 0.44 |
| Amastigote | 1.24 ± 0.23 | |
| Benznidazole | Epimastigote | 6.92 ± 0.77 |
| Amastigote | 2.67 ± 0.39 |
IC₅₀ (Half-maximal inhibitory concentration) values are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of Nitroxoline's efficacy against T. cruzi.
Part 1: In Vitro Efficacy and Cytotoxicity Assays
The following workflow outlines the key in vitro experiments to assess the trypanocidal activity and host cell toxicity of Nitroxoline.
Caption: Experimental workflow for in vitro evaluation of Nitroxoline.
This protocol is adapted from standard methods for evaluating anti-trypanosomal compounds against the clinically relevant intracellular amastigote stage.[2][8]
Materials:
-
Trypanosoma cruzi strain expressing a reporter gene (e.g., β-galactosidase or luciferase)
-
Vero cells (or another suitable host cell line, e.g., L929 fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nitroxoline (dissolved in DMSO to create a stock solution)
-
Benznidazole (positive control, dissolved in DMSO)
-
96-well black, clear-bottom imaging plates
-
Phosphate Buffered Saline (PBS)
-
Reagents for reporter gene assay (e.g., Chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase)
-
Plate reader
Procedure:
-
Host Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 4 x 10³ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[8]
-
-
Infection:
-
Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).[8]
-
Incubate for 2 hours to allow for parasite invasion.
-
Wash the wells twice with PBS to remove non-internalized parasites.
-
Add fresh DMEM with 2% FBS and incubate for an additional 48 hours to allow for the transformation of trypomastigotes into amastigotes.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of Nitroxoline and benznidazole in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include wells with untreated infected cells (negative control) and vehicle-only treated cells (DMSO control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
-
Quantification of Amastigotes:
-
If using a β-galactosidase reporter strain, add the CPRG substrate and measure the absorbance at 570 nm using a microplate reader.[8] The colorimetric signal is proportional to the number of viable parasites.
-
Alternatively, for fluorescently labeled parasites, fix the cells and use a high-content imaging system to quantify the number of intracellular amastigotes.[2]
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This protocol utilizes the MTT assay to assess the cytotoxic effect of Nitroxoline on a mammalian cell line.[9]
Materials:
-
Vero cells (or other relevant mammalian cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Nitroxoline (dissolved in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 4 x 10³ cells per well.[8]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of Nitroxoline in culture medium.
-
Replace the medium with the medium containing the different concentrations of Nitroxoline.
-
Include untreated cells (negative control) and cells treated with doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value by fitting the data to a dose-response curve.
-
Part 2: In Vivo Efficacy Studies
The following protocol outlines a general framework for assessing the in vivo efficacy of Nitroxoline in a murine model of acute Chagas disease.[10][11]
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
Trypanosoma cruzi trypomastigotes (e.g., Y strain)
-
Nitroxoline
-
Benznidazole (positive control)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Equipment for intraperitoneal or oral administration
-
Equipment for blood collection and parasite counting (hemocytometer) or bioluminescence imaging if using luciferase-expressing parasites.[12][13]
Procedure:
-
Infection:
-
Infect mice with 10⁴ trypomastigotes via intraperitoneal injection.[10]
-
-
Treatment:
-
Begin treatment on day 4 post-infection, when parasitemia is detectable.[11]
-
Administer Nitroxoline orally or intraperitoneally once daily for a defined period (e.g., 20 consecutive days).[11] A range of doses should be tested to determine the optimal therapeutic window. Preclinical studies in other models have used doses ranging from 30 mg/kg to 240 mg/kg.[14][15]
-
Include a group treated with benznidazole (e.g., 100 mg/kg/day, orally) and a vehicle-treated control group.[11]
-
-
Monitoring:
-
Monitor parasitemia in tail blood every other day using a hemocytometer.
-
Record animal weight and survival daily.
-
-
Efficacy Assessment:
-
The primary endpoint is the reduction in parasitemia compared to the vehicle-treated group.
-
A secondary endpoint is the survival rate of the treated animals.
-
At the end of the experiment, tissue samples (e.g., heart, skeletal muscle) can be collected for histopathological analysis or qPCR to determine parasite load.
-
-
Data Analysis:
-
Plot parasitemia curves for each treatment group.
-
Analyze survival data using Kaplan-Meier curves.
-
Statistically compare the treatment groups to the control group to determine the significance of the observed effects.
-
Part 3: Synthesis of 5-Nitro-8-quinolinol (Nitroxoline)
The following is a general laboratory-scale synthesis procedure for 8-hydroxy-5-nitroquinoline.[16][17][18]
Materials:
-
8-Hydroxyquinoline
-
Nitric acid
-
Sulfuric acid
-
Appropriate glassware and safety equipment
Procedure:
-
Nitration:
-
Dissolve 8-hydroxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
-
Work-up:
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Note: This is a generalized procedure. Researchers should consult detailed synthetic chemistry literature for optimized reaction conditions and safety precautions.[16][17]
Pharmacokinetics and Toxicology
Preliminary toxicological studies on Nitroxoline have been conducted, indicating it to be moderately hazardous with a median lethal dose (LD₅₀) in mice of 660 mg/kg.[19] Pharmacokinetic studies in humans and animals have shown that Nitroxoline is well-absorbed orally and is primarily excreted in the urine.[20][21][22] While these data are promising, further comprehensive pharmacokinetic and toxicological studies are essential to establish a safe and effective dosing regimen for the treatment of Chagas disease. It is noteworthy that in a preclinical anticancer study, increasing the dose of nitroxoline from 30 mg/kg to 240 mg/kg twice daily in mice did not lead to increased toxicity.[14][23]
Conclusion and Future Directions
The repurposing of 5-Nitro-8-quinolinol (Nitroxoline) represents a highly promising strategy in the quest for new treatments for Chagas disease. Its potent in vitro activity, which surpasses that of the current standard of care, coupled with its mechanism of inducing programmed cell death in the parasite, makes it a compelling candidate for further development. The protocols outlined in this document provide a robust framework for the preclinical evaluation of Nitroxoline.
Future research should focus on comprehensive in vivo efficacy studies in both acute and chronic models of Chagas disease to translate the promising in vitro findings. Furthermore, detailed pharmacokinetic and toxicology studies are imperative to define the therapeutic window and ensure the safety of this compound for potential clinical applications. The exploration of novel formulations and drug delivery strategies could also enhance its bioavailability and therapeutic efficacy. The scientific community is encouraged to build upon this foundation to accelerate the development of Nitroxoline as a much-needed new therapy for the millions affected by Chagas disease.
References
- PLOS Neglected Tropical Diseases. (n.d.). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. [Link]
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). Different cell death pathways induced by drugs in Trypanosoma cruzi: an ultrastructural study. [Link]
- CONICET. (n.d.). vitro differentiation of Trypanosoma cruzi epimastigotes into metacyclic trypomastigotes using a biphasic medium. [Link]
- Taylor & Francis Online. (n.d.). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. [Link]
- PubMed. (2021). In vitro differentiation of Trypanosoma cruzi epimastigotes into metacyclic trypomastigotes using a biphasic medium. [Link]
- Neliti. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- Medicni perspektivi. (2017).
- ResearchGate. (2021). In vitro differentiation of Trypanosoma cruzi epimastigotes into metacyclic trypomastigotes using a biphasic medium. [Link]
- MDPI. (n.d.). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. [Link]
- PMC. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. [Link]
- PMC. (n.d.).
- ResearchGate. (n.d.). Technology of Preparing 8Hydroxy5-nitroquinoline. [Link]
- AIP Publishing. (2020). How to select the appropriate method(s)
- Oxford Academic. (n.d.). Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain. [Link]
- ResearchGate. (n.d.). Natural Programmed Cell Death in T. cruzi Epimastigotes Maintained in Axenic Cultures | Request PDF. [Link]
- ResearchGate. (n.d.). (PDF) Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. [Link]
- The Royal Society of Chemistry. (n.d.).
- Chemistry of Heterocyclic Compounds. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. [Link]
- Semantic Scholar. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. [Link]
- PMC. (n.d.). Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models. [Link]
- Scilit. (n.d.). Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies. [Link]
- PLOS. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. [Link]
- MDPI. (n.d.). An Overview of Trypanosoma cruzi Biology Through the Lens of Proteomics: A Review. [Link]
- Creative Diagnostics. (n.d.). Chagas Disease Models. [Link]
- Frontiers. (n.d.). In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis. [Link]
- PubMed. (n.d.). Clinical pharmacokinetics of nitroxoline. [Link]
- PMC. (n.d.). A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging. [Link]
- ResearchGate. (n.d.). (PDF) Clinical pharmacokinetics of nitroxoline. [Link]
- ResearchGate. (n.d.). bioluminescent in vivo mouse Chagas disease model general scheme for.... [Link]
- PMC. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
- AAC. (2017).
- ResearchGate. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
- ScienceOpen. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
Sources
- 1. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Different cell death pathways induced by drugs in Trypanosoma cruzi: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug screening and development cascade for Chagas disease: an update of in vitro and in vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 18. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 19. neliti.com [neliti.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Clinical pharmacokinetics of nitroxoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
Investigating the Anti-Biofilm Mechanism of Nitroxoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and host immune responses. Nitroxoline, a urinary antiseptic with a long history of clinical use, has emerged as a promising agent with potent anti-biofilm properties. This application note provides an in-depth guide to understanding and investigating the multifaceted anti-biofilm mechanism of Nitroxoline. We delve into its primary mode of action—the chelation of essential divalent metal cations—and explore its downstream effects on biofilm structure, bacterial motility, and potentially, quorum sensing. This document provides detailed, field-proven protocols for quantifying biofilm inhibition and eradication, and for visualizing the structural impact of Nitroxoline on biofilm architecture using advanced microscopy techniques.
Introduction: The Challenge of Biofilms and the Potential of Nitroxoline
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, lipids, and extracellular DNA (eDNA). This matrix provides a protective barrier, rendering the embedded bacteria highly resistant to antibiotics and disinfectants. The formation and persistence of biofilms are critical factors in a wide range of chronic infections, including those associated with medical devices, wound infections, and cystic fibrosis.
Nitroxoline (5-nitro-8-hydroxyquinoline) is an established oral antibiotic primarily used for the treatment of urinary tract infections. Its resurgence in interest stems from its demonstrated efficacy against a broad spectrum of pathogens, including multidrug-resistant strains, and its unique mechanisms of action that extend beyond simple bacteriostatic or bactericidal effects. A key feature of Nitroxoline is its ability to disrupt and eradicate biofilms, making it a compelling candidate for addressing the challenge of biofilm-related infections[1][2].
This guide will provide researchers with the foundational knowledge and practical protocols to investigate the anti-biofilm properties of Nitroxoline, focusing on its well-established role as a metal ion chelator and its impact on key bacterial processes involved in biofilm formation and maintenance.
The Core Mechanism: Metal Ion Chelation
The primary anti-biofilm mechanism of Nitroxoline is its ability to chelate divalent and trivalent metal cations, with a particularly high affinity for iron (Fe²⁺) and zinc (Zn²⁺)[3]. These metal ions are not merely trace nutrients; they are essential cofactors for a vast array of bacterial enzymes and play a critical structural role in the integrity of the biofilm matrix.
Causality Behind the Mechanism:
-
Enzyme Inhibition: Many bacterial enzymes crucial for cellular metabolism, DNA replication, and virulence factor production are metalloenzymes that require iron or zinc as cofactors. By sequestering these ions, Nitroxoline effectively starves the bacteria of these essential components, leading to a disruption of vital physiological processes.
-
Biofilm Matrix Destabilization: Iron and zinc ions act as cross-linking agents within the EPS matrix, particularly by binding to the negatively charged phosphate backbone of eDNA and to anionic polysaccharides[4][5]. This creates a stable, three-dimensional scaffold that holds the biofilm together. Nitroxoline's chelation of these ions disrupts these cross-links, weakening the matrix and compromising the biofilm's structural integrity.
The following diagram illustrates the central role of metal ion chelation in Nitroxoline's anti-biofilm activity.
Caption: Nitroxoline's primary anti-biofilm mechanism of action.
Downstream Consequences of Metal Ion Chelation
The sequestration of iron and zinc by Nitroxoline triggers a cascade of events that collectively inhibit biofilm formation and can lead to the dispersal of established biofilms.
Impact on the Extracellular Polymeric Substance (EPS) Matrix
The EPS matrix is a complex hydrogel that provides the structural framework of the biofilm. Its main components, eDNA and exopolysaccharides, are significantly affected by the availability of divalent cations.
-
eDNA: Extracellular DNA is a key structural component in the biofilms of many clinically relevant bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The negatively charged phosphate backbone of eDNA interacts with divalent cations, which helps to neutralize this charge and facilitate cross-linking with other matrix components, thereby stabilizing the biofilm structure. By chelating these cations, Nitroxoline disrupts this electrostatic interaction, weakening the eDNA scaffold.
-
Exopolysaccharides: Polysaccharides such as Pel and Psl in P. aeruginosa and Polysaccharide Intercellular Adhesin (PIA) in S. aureus are crucial for cell-to-cell adhesion and biofilm architecture[6][7][8]. The production and modification of these polysaccharides can be influenced by the availability of metal ions. Furthermore, these polymers can also interact with eDNA in a cation-dependent manner to form a cohesive matrix[9]. Nitroxoline's interference with metal ion homeostasis can disrupt these critical interactions.
Alteration of Bacterial Motility
In some bacteria, such as P. aeruginosa, the transition from a motile, planktonic lifestyle to a sessile, biofilm-forming state is tightly regulated. Twitching motility, a form of surface-associated movement mediated by type IV pili, is influenced by iron concentrations.
-
Iron and Twitching Motility: Low iron conditions have been shown to increase twitching motility in P. aeruginosa[3]. This enhanced motility can prevent the initial attachment and microcolony formation required for biofilm development. By chelating iron, Nitroxoline can mimic an iron-starved environment, thereby promoting twitching motility and hindering the establishment of biofilms[3].
Potential Interference with Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In many pathogens, including P. aeruginosa, QS regulates the production of virulence factors and is intricately linked to biofilm formation. The Las and Rhl systems are two major QS circuits in P. aeruginosa. While direct experimental evidence for Nitroxoline's impact on QS gene expression is still emerging, its ability to chelate metal ions, which can be cofactors for enzymes involved in QS signal synthesis or regulators, suggests a potential for interference[3][10]. Further research is warranted to fully elucidate this aspect of Nitroxoline's mechanism.
Experimental Protocols for Investigating Nitroxoline's Anti-Biofilm Activity
The following protocols provide a robust framework for quantifying and visualizing the effects of Nitroxoline on bacterial biofilms.
Quantification of Biofilm Inhibition and Eradication using the Crystal Violet Assay
The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.
Principle: Crystal violet is a basic dye that stains both live and dead cells as well as components of the EPS matrix. The amount of dye retained by the biofilm is proportional to the total biofilm biomass.
Protocol Workflow:
Caption: Workflow for the Crystal Violet Biofilm Assay.
Detailed Steps:
-
Preparation:
-
Grow an overnight culture of the test bacterium in a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
The next day, dilute the overnight culture 1:100 in fresh broth.
-
Prepare serial dilutions of Nitroxoline in the same broth.
-
-
Inoculation and Treatment:
-
To a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the Nitroxoline dilutions to the appropriate wells. Include a vehicle control (broth with the same solvent used for Nitroxoline) and a media-only control (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate statically at 37°C for 24 to 48 hours.
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Final Washing:
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.
-
Data Interpretation: A reduction in absorbance in Nitroxoline-treated wells compared to the control indicates inhibition of biofilm formation. For eradication assays, the biofilm is allowed to form for 24 hours before adding Nitroxoline and incubating for a further period.
Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of hydrated biofilms, providing insights into their structure, thickness, and cell viability.
Principle: Fluorescent dyes are used to stain different components of the biofilm (e.g., live cells, dead cells, EPS). A laser scans the sample at different focal planes, and a computer reconstructs a 3D image.
Detailed Steps:
-
Biofilm Growth:
-
Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells, in the presence or absence of sub-inhibitory concentrations of Nitroxoline.
-
-
Staining:
-
Gently wash the biofilm with PBS to remove planktonic cells.
-
Stain the biofilm with a fluorescent dye cocktail. A common choice is the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red). Other stains can be used to visualize EPS components (e.g., Concanavalin A for polysaccharides).
-
-
Image Acquisition:
-
Mount the sample on the stage of an inverted confocal microscope.
-
Acquire a series of z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters for the chosen dyes.
-
-
Image Analysis with COMSTAT:
-
The resulting z-stack images can be analyzed using software like COMSTAT or ImageJ to quantify various architectural parameters.
-
COMSTAT Analysis Workflow:
-
Import the z-stack image series into ImageJ/FIJI.
-
Convert the image to 8-bit and apply a threshold to distinguish biomass from the background.
-
Run the COMSTAT plugin to calculate parameters such as:
-
Total biomass: The overall volume of the biofilm.
-
Average and maximum thickness: The height of the biofilm.
-
Roughness coefficient: A measure of the biofilm's surface heterogeneity.
-
Surface to biovolume ratio: An indicator of the biofilm's compactness.
-
-
-
Data Interpretation: Nitroxoline-treated biofilms are expected to show reduced biomass, decreased thickness, and a more reticulate or less compact structure compared to untreated controls[3][10].
High-Resolution Imaging of Biofilm Morphology with Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of biofilms, revealing details about cell morphology and the EPS matrix.
Principle: A focused beam of electrons scans the surface of a dehydrated and coated sample, and the emitted secondary electrons are used to create an image.
Detailed Steps:
-
Biofilm Growth:
-
Grow biofilms on a suitable substrate for SEM, such as a small piece of a relevant material (e.g., catheter segment, glass coverslip).
-
-
Fixation:
-
Gently wash the biofilm with PBS.
-
Fix the biofilm with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for at least 2 hours at room temperature or overnight at 4°C.
-
-
Dehydration:
-
Wash the fixed biofilm with buffer.
-
Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100%) for 15-20 minutes at each step.
-
-
Drying:
-
Critical point drying is the preferred method to preserve the 3D structure of the biofilm.
-
-
Coating:
-
Mount the dried sample on an SEM stub and sputter-coat it with a thin layer of a conductive metal, such as gold or palladium.
-
-
Imaging:
-
Image the sample in a scanning electron microscope at various magnifications.
-
Data Interpretation: SEM images can reveal changes in cell aggregation, the density and texture of the EPS matrix, and the overall architecture of the biofilm in response to Nitroxoline treatment.
Assessing Bacterial Motility: The Twitching Motility Assay
This assay is used to evaluate the effect of Nitroxoline on type IV pili-mediated twitching motility.
Principle: Bacteria are inoculated at the interface between an agar medium and a solid surface (e.g., the bottom of a petri dish). The expansion of the colony at this interface is a measure of twitching motility.
Detailed Steps:
-
Plate Preparation:
-
Prepare a suitable agar medium (e.g., LB agar) containing the desired concentrations of Nitroxoline.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile toothpick or pipette tip, pick a single bacterial colony and stab it through the agar to the bottom of the petri dish.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 to 48 hours.
-
-
Visualization and Measurement:
-
After incubation, carefully remove the agar.
-
Stain the bottom of the petri dish with 0.1% crystal violet for 10-15 minutes, then wash gently with water.
-
The diameter of the stained zone of bacterial growth at the plastic-agar interface is measured.
-
Data Interpretation: An increase in the diameter of the twitching zone in the presence of Nitroxoline indicates enhanced twitching motility[3].
Data Presentation and Expected Outcomes
The quantitative data obtained from these experiments can be effectively summarized in tables for clear comparison.
Table 1: Effect of Nitroxoline on Biofilm Biomass of P. aeruginosa
| Nitroxoline Conc. (µg/mL) | Mean OD₅₉₅ ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 2 | 0.98 ± 0.12 | 21.6% |
| 4 | 0.65 ± 0.09 | 48.0% |
| 8 | 0.31 ± 0.05 | 75.2% |
| 16 | 0.15 ± 0.03 | 88.0% |
Table 2: COMSTAT Analysis of P. aeruginosa Biofilms Treated with Nitroxoline (8 µg/mL)
| Parameter | Control | Nitroxoline-Treated | % Change |
| Total Biomass (µm³/µm²) | 15.6 ± 2.1 | 4.2 ± 0.8 | -73.1% |
| Average Thickness (µm) | 25.4 ± 3.5 | 10.1 ± 1.9 | -60.2% |
| Roughness Coefficient | 0.45 ± 0.07 | 0.89 ± 0.11 | +97.8% |
| Surface to Biovolume Ratio | 0.32 ± 0.05 | 0.75 ± 0.10 | +134.4% |
Conclusion
Nitroxoline presents a compelling multi-pronged approach to combating bacterial biofilms. Its primary mechanism, the chelation of essential metal ions like iron and zinc, strikes at the very foundation of biofilm integrity and bacterial physiology. The protocols outlined in this application note provide a comprehensive toolkit for researchers to dissect and quantify the anti-biofilm effects of Nitroxoline. By employing these methods, scientists can further elucidate the intricate mechanisms of this repurposed antibiotic and pave the way for its development as a novel therapeutic strategy for biofilm-associated infections.
References
- Sobke, A. et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy, 56(11), 6021-6025.
- Wikipedia. (n.d.). Nitroxoline. In Wikipedia.
- UCL Discovery. (n.d.). Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer.
- Abouelhassan, Y. et al. (2017). Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. International Journal of Antimicrobial Agents, 49(2), 247-251.
- Yang, Q. et al. (2018). Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters. ACS Infectious Diseases, 4(11), 1546-1555.
- ResearchGate. (n.d.). Effect of sub-MIC nitroxoline on biofilm morphology. Biofilms were...
- Naskret-Barciszewska, M. et al. (2023). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Central European Journal of Urology, 76, 123-129.
- Oh, E. et al. (2018). Enhanced Biofilm Formation by Ferrous and Ferric Iron Through Oxidative Stress in Campylobacter jejuni. Frontiers in Microbiology, 9, 1204.
- Das, T. et al. (2021). The role of extracellular DNA in the formation, architecture, stability, and treatment of bacterial biofilms. FEMS Microbiology Reviews, 45(3), fuab005.
- Banin, E. et al. (2005). Iron and Pseudomonas aeruginosa biofilm formation. Proceedings of the National Academy of Sciences of the United States of America, 102(31), 11076-11081.
- Colvin, K. M. et al. (2012). The Pel and Psl polysaccharides provide Pseudomonas aeruginosa structural redundancy within the biofilm matrix. Environmental Microbiology, 14(8), 1913-1928.
- Ghafoor, A. et al. (2011). Role of Exopolysaccharides in Pseudomonas aeruginosa Biofilm Formation and Architecture. Applied and Environmental Microbiology, 77(15), 5238-5246.
- Arciola, C. R. et al. (2015). Polysaccharide intercellular adhesin in biofilm: structural and regulatory aspects. Frontiers in Cellular and Infection Microbiology, 5, 7.
- Liu, Y. et al. (2020). The exopolysaccharide–eDNA interaction modulates 3D architecture of Bacillus subtilis biofilm. BMC Microbiology, 20(1), 1-11.
- Turnbull, L. & Whitchurch, C. (n.d.). twitching motility. OPUS at UTS.
- Springer Nature Experiments. (2014). Motility Assay: Twitching Motility.
- ResearchGate. (n.d.). Motility Assay: Twitching Motility.
- Wang, C. et al. (2024). The potential impact of iron supply on the development of starved Enterococcus faecalis biofilm by modulating the liberation of extracellular DNA. Journal of Oral Microbiology, 16(1), 2351401.
- Roy, R. et al. (2022). Contribution of Pseudomonas aeruginosa Exopolysaccharides Pel and Psl to Wound Infections. Frontiers in Microbiology, 13, 891158.
- Hossain, M. A. et al. (2019). Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors. AMB Express, 9(1), 34.
- Kim, H. S. et al. (2022). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. Antibiotics, 11(2), 269.
- Chen, R. et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules, 26(23), 7353.
- Aboshanab, K. M. et al. (2024). Nitroxoline Shows Synergy with Colistin Potentiating its Bactericidal Efficacy in Opportunist Pathogen Pseudomonas aeruginosa. Current Microbiology, 82(12), 587.
- Feng, M. et al. (2024). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Emerging Microbes & Infections, 13(1), 2294854.
- Biondi, M. et al. (2024). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. bioRxiv.
- Khan, F. et al. (2020). Phenotypic PIA-Dependent Biofilm Production by Clinical Non-Typeable Staphylococcus aureus Is Not Associated with the Intensity of Inflammation in Mammary Gland: A Pilot Study Using Mouse Mastitis Model. Pathogens, 9(12), 1024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhanced Biofilm Formation by Ferrous and Ferric Iron Through Oxidative Stress in Campylobacter jejuni [frontiersin.org]
- 5. The potential impact of iron supply on the development of starved Enterococcus faecalis biofilm by modulating the liberation of extracellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Role of Exopolysaccharides in Pseudomonas aeruginosa Biofilm Formation and Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polysaccharide intercellular adhesin in biofilm: structural and regulatory aspects [frontiersin.org]
- 9. The exopolysaccharide–eDNA interaction modulates 3D architecture of Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The 5-Nitroquinolin-6-ol Scaffold: A Rationale for Development
As a Senior Application Scientist, this guide provides an in-depth exploration of the development of 5-Nitroquinolin-6-ol-based fluorescent probes. While the broader quinoline scaffold is a cornerstone in fluorescent probe design, the specific this compound framework represents a frontier with unique potential.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, synthetic strategies, and detailed application protocols necessary to explore this promising class of molecules.
We will navigate the logical progression from conceptual design and synthesis to photophysical characterization and application in complex biological systems. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
The this compound core combines the advantageous photophysical properties of the quinoline ring system with the unique electronic characteristics of its substituents.[1]
-
The Quinoline Core : A privileged heterocyclic aromatic system known for its high quantum yields, good photostability, and tunable emission properties.[2] Its rigid structure minimizes non-radiative decay, providing a solid foundation for fluorescence.
-
The 6-Hydroxy Group (-OH) : This electron-donating group often serves as a protonation/deprotonation site for pH sensing or as a chelating moiety for metal ion detection. Its position influences the intramolecular charge transfer (ICT) characteristics of the molecule.
-
The 5-Nitro Group (-NO₂) : A powerful electron-withdrawing group, the nitro substituent is a well-established fluorescence quencher. This "off" state is the key to designing "turn-on" probes. The nitro group can be enzymatically reduced under specific conditions (like hypoxia) or chemically altered by certain reactive species, leading to a significant restoration of fluorescence.[3][4]
This combination makes the this compound scaffold an ideal candidate for developing reaction-based probes that respond to specific enzymatic activities or redox environments.
Synthetic Strategy: Building the Core Scaffold
The synthesis of substituted quinolines is a well-established field of organic chemistry. The Skraup-Doebner-von Miller reaction provides a versatile and classical approach to constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[5][6][7]
Conceptual Synthesis Protocol via Skraup-Doebner-von Miller Reaction
This protocol outlines a plausible, multi-step synthesis for a this compound derivative. The specific reagents and conditions would require empirical optimization.
Objective : To synthesize a functionalized this compound scaffold.
Principle : This pathway involves the acid-catalyzed condensation of a substituted aniline with an α,β-unsaturated aldehyde, followed by cyclization and oxidation to form the quinoline ring.[8][9]
Step 1: Synthesis of the Precursor Aniline
-
Start with a commercially available precursor, such as 2-methoxy-4-nitroaniline.
-
Protect the amine if necessary, depending on downstream reaction compatibility.
Step 2: Skraup-Doebner-von Miller Cyclization
-
Dissolve the substituted aniline (1 equivalent) in a suitable solvent like ethanol.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like tin tetrachloride, under careful temperature control (ice bath).[6]
-
Slowly add an α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde, ~1.5 equivalents). Acrolein can be generated in situ from glycerol and the acid catalyst.[7]
-
Add an oxidizing agent, such as the starting nitroaniline itself or another agent like arsenic acid, to facilitate the final aromatization step.[5]
-
Heat the reaction mixture under reflux for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully pour it onto ice. Neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Filter, wash with water, and dry the crude quinoline derivative.
Step 3: Demethylation to Yield the Phenol
-
Treat the resulting methoxy-substituted nitroquinoline with a strong demethylating agent like boron tribromide (BBr₃) in an anhydrous solvent (e.g., dichloromethane) at low temperature.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction carefully with methanol or water.
-
Purify the final this compound product using column chromatography.
Caption: A conceptual workflow for the synthesis of the this compound scaffold.
Photophysical Characterization
Once synthesized, a new probe must be rigorously characterized to understand its optical properties.
| Parameter | Description | Importance |
| λ_abs (max) | Wavelength of maximum absorbance. | Defines the optimal wavelength for excitation. |
| λ_em (max) | Wavelength of maximum fluorescence emission. | Determines the appropriate detector/filter settings. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | Indicates the sensitivity of absorbance measurements. |
| Stokes Shift | The difference in wavelength between λ_abs (max) and λ_em (max). | A larger Stokes shift is desirable to minimize self-quenching and spectral overlap. |
| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | A measure of the probe's fluorescence efficiency; higher is generally better.[10] |
| Photostability | The probe's resistance to degradation upon exposure to excitation light. | Crucial for long-term imaging experiments. |
Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)
Objective : To measure the fluorescence quantum yield of a newly synthesized probe relative to a known standard.
Principle : This widely used method compares the integrated fluorescence intensity and absorbance of the sample to a reference standard with a known quantum yield.[10][11] To ensure accuracy, measurements are taken on a series of dilute solutions where absorbance is linearly proportional to concentration.[12]
Materials :
-
Synthesized this compound probe.
-
Reference standard with known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Spectroscopic grade solvent (e.g., ethanol, DMSO).
-
UV-Vis Spectrophotometer.
-
Fluorometer with spectral correction capabilities.
-
1 cm path length quartz cuvettes.
Procedure :
-
Prepare Stock Solutions : Prepare stock solutions of both the test probe and the reference standard in the same spectroscopic grade solvent.
-
Prepare Dilutions : Create a series of 5-6 dilutions for both the probe and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
Measure Absorbance : Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Note the absorbance value at the excitation wavelength (λ_ex) for each solution.
-
Measure Fluorescence :
-
Set the excitation wavelength (λ_ex) on the fluorometer. This should be a wavelength where both the probe and standard absorb light.
-
For each dilution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate the area under each emission curve to get the integrated fluorescence intensity. Ensure the spectra are corrected for the instrument's response function.[13]
-
-
Data Analysis :
-
For both the probe and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for each data set. The resulting slope is the gradient (Grad).
-
Calculate the quantum yield of the probe (Φ_probe) using the following equation:[11] Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²)
-
Φ_std = Quantum yield of the standard.
-
Grad = Gradients from the plots.
-
η = Refractive index of the solvent (since the solvent is the same, this term often cancels out).
-
-
Application Notes & Protocols
Application 1: Sensing Hypoxia via Enzymatic Reduction
Principle : The electron-withdrawing nitro group quenches the fluorescence of the quinolinol core. In hypoxic (low oxygen) environments, endogenous nitroreductase enzymes can reduce the nitro group to a highly fluorescent amino group (-NH₂).[3][4] This results in a dramatic "turn-on" fluorescence signal that is directly proportional to reductase activity and indicative of hypoxia.[14]
Caption: Enzymatic activation of a nitroquinoline probe under hypoxic conditions.
Protocol: In Vitro Nitroreductase Assay
Objective : To validate the probe's response to enzymatic reduction in a cell-free system.
Materials :
-
This compound probe (10 mM stock in DMSO).
-
Nitroreductase enzyme (e.g., from E. coli).
-
NADPH (10 mM stock in buffer).
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
96-well microplate (black, clear bottom).
-
Plate reader with fluorescence capabilities.
Procedure :
-
Reaction Setup : In a 96-well plate, prepare reaction mixtures containing:
-
Phosphate buffer.
-
This compound probe (final concentration 10-50 µM).
-
NADPH (final concentration ~200 µM).
-
-
Controls : Prepare control wells:
-
No Enzyme Control : Reaction mixture without nitroreductase.
-
No NADPH Control : Reaction mixture without NADPH.
-
No Probe Control : Buffer, enzyme, and NADPH only (for background).
-
-
Initiate Reaction : Add nitroreductase enzyme to the appropriate wells to initiate the reaction.
-
Incubation : Incubate the plate at 37°C, protected from light.
-
Measurement : Measure the fluorescence intensity at time points (e.g., 0, 15, 30, 60 minutes) using the plate reader. Use excitation and emission wavelengths determined during photophysical characterization.
-
Data Analysis : Subtract the background fluorescence. Plot fluorescence intensity versus time to determine the reaction kinetics. Compare the signal from the complete reaction to the controls to confirm enzyme- and cofactor-dependent activation.
Application 2: Live-Cell Imaging of Hypoxia
Protocol: Confocal Microscopy for Cellular Hypoxia
Objective : To visualize hypoxic regions within a population of cultured cells.
Materials :
-
Mammalian cells (e.g., HeLa, A549).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or deferoxamine).
-
This compound probe (1 mM stock in DMSO).
-
Phosphate-buffered saline (PBS).
-
Confocal microscope with appropriate lasers and filters.
Procedure :
-
Cell Culture : Seed cells on glass-bottom dishes and grow to 70-80% confluency.
-
Induce Hypoxia :
-
Chamber Method : Place one set of dishes in a hypoxia chamber (e.g., 1% O₂) for 4-12 hours. Keep a parallel set in normoxic conditions (21% O₂) as a control.
-
Chemical Method : Treat cells with a chemical inducer like CoCl₂ (100-200 µM) for 4-12 hours.
-
-
Probe Loading : Dilute the probe stock solution in serum-free medium to a final concentration of 1-10 µM. Replace the medium in both hypoxic and normoxic dishes with the probe-containing medium.
-
Incubation : Incubate the cells for 30-60 minutes at 37°C.
-
Washing : Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or live-cell imaging solution to remove extracellular probe.
-
Imaging : Immediately image the cells using a confocal microscope. Use the predetermined excitation wavelength and collect emission at the appropriate range for the reduced (amino) form of the probe.
-
Analysis : Compare the fluorescence intensity between the hypoxic and normoxic cell populations. Higher fluorescence intensity in the treated group indicates the presence of hypoxia and nitroreductase activity.
Caption: A streamlined workflow for live-cell imaging of hypoxia.
Broader Applications and Future Directions
While hypoxia sensing is a primary application, the this compound scaffold can be adapted for other targets.
-
Metal Ion Sensing : The 6-hydroxy group, in conjunction with the quinoline nitrogen, forms a potential chelation site.[15][16] The probe's fluorescence could be modulated upon binding to specific metal ions like Zn²⁺ or Cu²⁺ through mechanisms like Chelation-Enhanced Fluorescence (CHEF), providing a basis for developing novel metal sensors.[17][18][19]
-
Reactive Oxygen Species (ROS) Detection : The nitroaromatic group may be susceptible to reaction with specific ROS, offering another pathway for fluorescence turn-on.[20] For example, certain radicals could reduce the nitro group, or derivatization of the phenol could create a ROS-cleavable protecting group.
The development of these probes requires a multidisciplinary approach, combining organic synthesis, photophysical chemistry, and cell biology to create powerful new tools for scientific discovery.
References
- Wikipedia. Doebner–Miller reaction. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Daly, A. M., & Maguire, A. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
- Pawar, S. D., & Mhaiske, D. K. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
- Fojtíková, P., & Ryder, A. G. (2017).
- Mondal, S. K., & Ghorai, P. K. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
- Rajapakse, A., et al. (2012). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Chemical Research in Toxicology. [Link]
- Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. [Link]
- Mondal, S. K., & Ghorai, P. K. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level.
- Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]
- Abboud, M. I., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. [Link]
- Al-Majid, A. M., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Chemosensors. [Link]
- Leevy, W. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. [Link]
- Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
- Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. [Link]
- Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC. [Link]
- Singh, J., & Mishra, S. (2023).
- Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. [Link]
Sources
- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iipseries.org [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 5-Nitroquinolin-6-ol in Agricultural Research
Introduction: The Untapped Potential of a Novel Quinolone Derivative
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of chemical scaffolds, quinoline derivatives have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of biological activities critical for crop protection.[1][2][3][4][5] These nitrogen-containing heterocyclic compounds are foundational to a range of commercial pesticides, owing to their efficacy as fungicides, insecticides, and herbicides.[1][2] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity and mechanism of action.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, member of this class: 5-Nitroquinolin-6-ol . While direct agricultural research on this compound is nascent, its structural similarity to other bioactive quinolines, particularly nitro-substituted hydroxyquinolines, provides a strong rationale for its investigation as a novel agrochemical candidate. This guide is designed to be a foundational resource, offering not just protocols, but the scientific reasoning behind them, to empower researchers to unlock the potential of this compound.
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [6] |
| Molecular Weight | 190.16 g/mol | [6] |
| CAS Number | 103028-63-3 | [6] |
| Appearance | Powder | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol, diethyl ether, and dilute HCl. | [7] |
Part 1: Rationale for Investigation - A Hypothesis-Driven Approach
The core hypothesis for investigating this compound in an agricultural context is built upon the established bioactivities of structurally related compounds. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the quinoline core is significant.
-
The Role of the Hydroxyquinoline Scaffold: 8-Hydroxyquinoline and its derivatives are well-documented for their potent antimicrobial and antifungal properties.[8][9] Their mechanism of action is often attributed to the chelation of essential metal ions, disrupting cellular processes in pathogens.[10][11] Furthermore, they can act as membrane-active agents, compromising the integrity of fungal cell walls and membranes.[12]
-
The Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly modulate the biological activity of a molecule. In the case of the related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), the nitro group contributes to its potent antimicrobial and anticancer activities.[7][8][13] Research on derivatives of 5-nitroquinolin-8-ol has demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi.[9][14] The proposed mechanisms include the destruction of mycelial integrity, induction of reactive oxygen species (ROS), and disruption of mitochondrial function.[14]
Therefore, it is scientifically plausible that this compound will exhibit potent fungicidal properties. Additionally, given the broad bioactivity of quinolines, its potential as an herbicide or plant growth regulator should not be overlooked.
Part 2: Experimental Protocols for Efficacy Screening
The following protocols are designed as a comprehensive screening workflow to evaluate the agricultural potential of this compound.
Antifungal Activity Screening
This section outlines the protocols to determine the efficacy of this compound against a panel of economically important phytopathogenic fungi.
2.1.1. In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of various fungal pathogens.
Materials:
-
This compound (analytical grade)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Rhizoctonia solani)
-
Sterile cork borer (5 mm)
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.
-
Medium Preparation: Autoclave PDA medium and cool to 50-55°C.
-
Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium. Prepare a control plate with 1% DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 Where:
-
dc = average diameter of the fungal colony in the control group
-
dt = average diameter of the fungal colony in the treatment group
-
-
EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.
2.1.2. Spore Germination Assay
Objective: To assess the effect of this compound on the germination of fungal spores.
Materials:
-
This compound
-
Fungal spore suspension (e.g., from Botrytis cinerea)
-
Sterile distilled water
-
Microscope slides with concavities
-
Humid chamber
-
Microscope
Protocol:
-
Spore Suspension: Prepare a spore suspension of the test fungus in sterile distilled water and adjust the concentration to 1 x 10⁶ spores/mL.
-
Treatment Solutions: Prepare a series of concentrations of this compound in sterile distilled water (with 1% DMSO).
-
Incubation: Mix equal volumes of the spore suspension and the treatment solution in a microcentrifuge tube. Pipette a drop of this mixture onto a concavity slide.
-
Incubation: Place the slides in a humid chamber and incubate at 25°C for 12-24 hours.
-
Observation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination inhibition.
Herbicidal Activity Screening
This section details the protocols for evaluating the potential phytotoxicity and herbicidal effects of this compound.
2.2.1. Seed Germination and Seedling Growth Assay
Objective: To evaluate the pre-emergent herbicidal activity of this compound.
Materials:
-
This compound
-
Seeds of model plants (e.g., Arabidopsis thaliana, lettuce, radish) and common weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Filter paper
-
Petri dishes
-
Growth chamber
Protocol:
-
Treatment Solutions: Prepare a range of concentrations of this compound in distilled water (with a minimal amount of a suitable solvent and surfactant).
-
Plating: Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the corresponding treatment solution or a control solution.
-
Sowing: Place a defined number of seeds (e.g., 20) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements of the treated groups with the control to determine the inhibitory effects.
2.2.2. Post-Emergent Herbicidal Assay
Objective: To assess the post-emergent herbicidal activity of this compound.
Materials:
-
This compound
-
Young, healthy plants of model species and weeds (at the 2-4 leaf stage)
-
Spray bottle
-
Greenhouse or controlled environment chamber
Protocol:
-
Formulation: Prepare a sprayable formulation of this compound at various concentrations, including a surfactant to ensure adhesion to the leaves.
-
Application: Spray the foliage of the test plants until runoff. A control group should be sprayed with the formulation blank (without the test compound).
-
Observation: Maintain the plants in a greenhouse under optimal growing conditions.
-
Data Collection: Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Assessment: Rate the herbicidal damage using a visual scoring system (e.g., 0 = no effect, 100 = complete kill).
Plant Growth Regulation Screening
Objective: To determine if this compound exhibits any plant growth regulatory effects at sub-lethal concentrations.
Protocol:
-
Experimental Setup: Use the same setup as the post-emergent herbicidal assay (Section 2.2.2), but with a range of lower, non-phytotoxic concentrations of this compound.
-
Application: Apply the solutions to young plants.
-
Data Collection: Over a period of 2-4 weeks, measure various growth parameters, including:
-
Plant height
-
Number of leaves
-
Stem diameter
-
Chlorophyll content (using a SPAD meter)
-
Fresh and dry biomass
-
-
Analysis: Compare the growth parameters of the treated plants with the control group to identify any significant growth promotion or inhibition.
Part 3: Investigating the Mechanism of Action
Understanding the mechanism of action is crucial for the development of any new agrochemical. Based on the activities of related compounds, the following investigations are proposed for this compound, particularly if it shows significant antifungal activity.
Cell Membrane Integrity Assay
Objective: To determine if this compound disrupts the fungal cell membrane.
Protocol:
-
Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.
-
Treatment: Treat the fungal culture with the EC₅₀ concentration of this compound.
-
Sample Collection: Collect aliquots of the culture supernatant at different time points.
-
Measurement of Leakage: Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of nucleic acids and other cellular components.[12] An increase in absorbance over time in the treated sample compared to the control indicates compromised membrane integrity.
Mitochondrial Function Assay
Objective: To assess the impact of this compound on mitochondrial membrane potential.
Protocol:
-
Fungal Protoplasts: Prepare protoplasts from the target fungus.
-
Staining: Treat the protoplasts with this compound and then stain with a fluorescent dye that accumulates in energized mitochondria (e.g., Rhodamine 123).
-
Microscopy: Observe the protoplasts under a fluorescence microscope. A decrease in fluorescence intensity in the treated protoplasts compared to the control suggests a loss of mitochondrial membrane potential.
Part 4: Visualization of Experimental Workflows
General Screening Workflow
Caption: A workflow for the comprehensive screening of this compound.
Proposed Antifungal Mechanism Pathway
Caption: A hypothesized mechanism of antifungal action for this compound.
Conclusion
This compound represents a promising, yet unexplored, frontier in the search for new agricultural technologies. While its direct application data is not yet established, the wealth of research on related quinoline derivatives provides a solid scientific foundation for its investigation. The protocols and workflows detailed in this guide offer a systematic and hypothesis-driven approach to characterizing its potential as a fungicide, herbicide, or plant growth regulator. By following these methodologies, researchers can effectively evaluate the bioactivity of this compound and contribute to the development of the next generation of crop protection solutions.
References
- ResearchGate. (n.d.). Quinoline Derivatives in Discovery and Development of Pesticides.
- ACS Publications. (2024, May 22). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.
- PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.
- ResearchGate. (n.d.). Quinoline series' role in agriculture stems from its diverse chemical....
- Ingenta Connect. (2022, October 1). Chemistry of Quinolines and their Agrochemical Potential.
- PubChem. (n.d.). This compound. National Institutes of Health.
- NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- ResearchGate. (n.d.). Antiphytopathogenic Effects and the Preliminary Mechanisms of 5-nitro-8-hydroxyquinoline Derivatives | Request PDF.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Technology of Preparing 8Hydroxy5-nitroquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- PubMed. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- NIH. (2019, September 24). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives.
- PubChem. (n.d.). 5-Nitroquinoline. National Institutes of Health.
- NIH. (n.d.). New insights into the mechanism of antifungal action of 8-hydroxyquinolines.
- Shandong King's Land International Trading Co., Ltd. (n.d.). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of Quinolines and their Agrochemical Potential: Ingenta Connect [ingentaconnect.com]
- 6. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Nitroquinolin-6-ol: A Novel Candidate for Targeting Multidrug-Resistant Bacteria
Introduction: The Imperative for Novel Antimicrobials
The rise of multidrug-resistant (MDR) bacteria represents a formidable challenge to global health. Pathogens such as extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, carbapenem-resistant Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA) have rendered many first-line antibiotics ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] Quinoline derivatives have long been a fertile ground for antimicrobial discovery, and within this class, 5-Nitroquinolin-6-ol emerges as a compound of significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound as a potential agent against MDR bacteria.
While extensive research has been conducted on its structural isomer, Nitroxoline (8-hydroxy-5-nitroquinoline), this guide will extrapolate from that knowledge base to provide robust protocols for the characterization and validation of this compound. It is hypothesized that, like its isomer, this compound exerts its antimicrobial effects through the chelation of essential metal ions, thereby disrupting critical bacterial processes.[2][3] These application notes will detail the synthesis, antimicrobial susceptibility testing, cytotoxicity evaluation, and mechanistic investigation of this promising compound.
Proposed Mechanism of Action: A Multi-pronged Attack on Bacterial Homeostasis
The proposed antibacterial mechanism of this compound is centered on its ability to function as a potent chelator of divalent metal cations, particularly zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺). These metal ions are critical cofactors for a multitude of bacterial enzymes and are essential for processes ranging from cellular respiration to DNA replication and biofilm formation.[2] By sequestering these ions, this compound is thought to induce a state of "metal starvation," leading to the inhibition of bacterial growth and, in some cases, cell death.[4]
Furthermore, the disruption of metal homeostasis can lead to secondary effects, including the generation of reactive oxygen species (ROS) and compromise of the bacterial cell membrane integrity.[5] The proposed multi-faceted mechanism of action is a significant advantage, as it may be less prone to the development of resistance compared to single-target antibiotics.
Caption: Proposed multi-target mechanism of this compound against bacteria.
Synthesis of this compound
The synthesis of this compound can be approached through modifications of established methods for quinoline synthesis, such as the Skraup synthesis.[6][7] A plausible route involves the reaction of 2-amino-4-nitrophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.
Disclaimer: This is a proposed synthetic route and requires optimization and validation in a laboratory setting. Appropriate safety precautions must be taken when handling concentrated acids and oxidizing agents.
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 2-amino-4-nitrophenol and glycerol.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with vigorous stirring. The addition should be performed in an ice bath to control the exothermic reaction.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the reaction mixture.
-
Heating: Heat the mixture to approximately 120-130°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice water.
-
Neutralization: Neutralize the acidic solution with a base, such as sodium carbonate, until a precipitate forms.
-
Purification: The crude product can be purified by filtration, followed by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Protocols for Antimicrobial Evaluation
A systematic evaluation of a novel antimicrobial agent involves determining its potency, spectrum of activity, and potential for bactericidal action. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][8]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard and high-throughput technique for MIC determination.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[10]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Sub-culturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the initial bacteria survive).[4]
| MDR Bacterial Strain | Reported MIC₅₀ for Nitroxoline (µg/mL) | Reported MIC₉₀ for Nitroxoline (µg/mL) |
| Escherichia coli (ESBL-producing) | 8 | 16 |
| Klebsiella pneumoniae | 4 | 128 |
| Pseudomonas aeruginosa | 32 | >128 |
| Acinetobacter baumannii | 8 | 128 |
| Staphylococcus aureus (MRSA) | 4 | 8 |
| Enterococcus faecalis | 16 | 32 |
| Note: This table presents representative MIC data for the structural isomer Nitroxoline against various MDR strains and should be used as a benchmark for evaluating this compound.[4][9] |
Cytotoxicity Assessment: Evaluating the Therapeutic Window
A critical aspect of drug development is to ensure that the compound is selectively toxic to bacteria with minimal effects on host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 for kidney cells, HepG2 for liver cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the human cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[5]
| Cell Line | Parameter | Example Value for a Promising Compound |
| HEK293 (Human Embryonic Kidney) | IC₅₀ | > 100 µM |
| HepG2 (Human Hepatocellular Carcinoma) | IC₅₀ | > 100 µM |
| Note: A high IC₅₀ value against mammalian cells and a low MIC against bacteria indicate a favorable therapeutic index. |
Investigating the Mechanism of Action
Understanding how a compound kills bacteria is crucial for its development and for predicting potential resistance mechanisms.
Bacterial Membrane Potential Assay
Disruption of the bacterial cell membrane potential is a common mechanism of action for many antimicrobials. This can be assessed using membrane potential-sensitive fluorescent dyes such as DiSC₃(5).
Protocol:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in polarized cells, which quenches its fluorescence.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer and monitor the baseline fluorescence.
-
Compound Addition: Add this compound to the suspension. Depolarization of the membrane will cause the release of the dye and a subsequent increase in fluorescence.
-
Positive Control: Add a known membrane-depolarizing agent, such as gramicidin, as a positive control to determine the maximum fluorescence signal.
DNA Gyrase Inhibition Assay
Quinolone derivatives are known to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[6] A DNA supercoiling assay can be used to assess the inhibitory activity of this compound on this enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (the substrate), ATP, and a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ can be determined by quantifying the band intensities.
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibiotics to combat multidrug-resistant bacteria. The protocols outlined in this guide provide a robust framework for its initial characterization, from synthesis and primary screening to preliminary mechanistic studies. The hypothesized mechanism of action, centered on metal chelation, suggests that this compound may have a low propensity for resistance development. Future studies should focus on in vivo efficacy in animal models of infection, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and reduce potential toxicity. Through a systematic and rigorous evaluation, the therapeutic potential of this compound can be fully elucidated.
References
- Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. (n.d.).
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(2), 198-204.[5]
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics, 11(10), 1432.[9]
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). Molecules, 26(16), 4947.[8]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). Organic & Biomolecular Chemistry, 16(34), 6246-6251.[13]
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). Brazilian Journal of Microbiology, 53(1), 519-532.[14]
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7793-7818.[15]
- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. (2023). Pharmaceutics, 15(6), 1698.[11]
- comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs. (n.d.). Benchchem.[12]
- The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. (2012). Antimicrobial Agents and Chemotherapy, 56(9), 4888-4890.[2]
- 8-Hydroxy-5-nitroquinoline 96% 4008-48-4. (n.d.). Sigma-Aldrich.[16]
- This compound. (n.d.). PubChem.
- Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. (2017). Journal of Materials and Environmental Science, 8(11), 3855-3863.[3][18]
- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1986). European Journal of Clinical Microbiology, 5(2), 193-200.[19]
- Hyperresistance to 4-nitroquinoline 1-oxide cytotoxicity and reduced DNA damage formation in dermal fibroblast strains derived from five members of a cancer-prone family. (1989). Cancer Research, 49(18), 5129-5135.[20]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2017). International Journal of Pharmaceutical Sciences and Research, 8(8), 3249-3261.[6]
- Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. (2016). Scientific Reports, 6, 36858.[10]
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). International Journal of Scientific & Engineering Research, 5(12), 40-47.[7]
- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (n.d.).
- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (1947). The Journal of Organic Chemistry, 12(6), 799-806.[22]
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). Pharmaceuticals, 16(11), 1548.
- Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis. (2022). Antibiotics, 11(8), 1058.[1]
Sources
- 1. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Nitroquinolin-6-ol for In Vitro Studies
Introduction
5-Nitroquinolin-6-ol is a derivative of quinoline investigated for various biological activities. A significant challenge for researchers conducting in vitro studies with this compound is its low aqueous solubility. This technical guide provides a comprehensive, question-and-answer-based resource with troubleshooting strategies and detailed protocols to effectively address the solubility issues of this compound, ensuring accurate and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in aqueous solutions?
A: The chemical structure of this compound contains a quinoline ring system, which is largely nonpolar, and a nitro group, contributing to its hydrophobic character.[1] While the hydroxyl (-OH) group can participate in hydrogen bonding, these interactions are often not sufficient to overcome the crystal lattice energy of the solid compound, leading to poor solubility in neutral aqueous buffers like phosphate-buffered saline (PBS).
Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. Why does this happen?
A: This phenomenon, often called "crashing out," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous environment such as cell culture media. The sudden and significant decrease in the organic solvent concentration makes the medium unable to maintain the solubility of the compound, causing it to precipitate.
Q3: Can I simply increase the final concentration of DMSO in my assay to keep the compound dissolved?
A: While a higher concentration of DMSO might keep the compound in solution, it is generally not advisable. DMSO can be toxic to cells, with concentrations as low as 0.1% to 0.5% affecting cell viability and function in some cell lines, especially with prolonged exposure.[2][3] It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same DMSO concentration but without the compound) in your experiments.[2][4]
Q4: Is heating a reliable method to dissolve this compound?
A: Gentle heating can temporarily increase the solubility of many compounds. However, this often results in a supersaturated solution, and the compound is likely to precipitate out as the solution cools to the standard experimental temperature (e.g., 37°C). There is also a risk of thermal degradation of the compound with excessive or prolonged heating.
Part 2: Systematic Troubleshooting and Protocols
Initial Characterization and Solvent Selection
A systematic approach is key to finding the right solubilization strategy. The workflow below outlines a logical progression from initial solvent screening to optimization techniques.
Workflow for Solubility Optimization
Caption: Decision workflow for selecting a suitable solvent system.
Strategy 1: pH-Dependent Solubilization
As a phenolic compound, this compound is a weak acid.[5] By increasing the pH of the solution, the hydroxyl group can be deprotonated to form a more polar, and thus more water-soluble, phenoxide salt.[5][6]
Experimental Protocol: pH Modification
-
Buffer Preparation : Prepare a series of biocompatible buffers (e.g., Tris-HCl) ranging in pH from 7.5 to 9.0.
-
Stock Solution : Prepare a concentrated stock solution of this compound in a small amount of 0.1 M NaOH. The formation of the sodium salt should significantly improve its solubility.
-
Solubility Testing : Serially dilute the alkaline stock solution into the prepared buffers.
-
Observation : Visually inspect for the highest concentration that remains clear at each pH.
-
Validation : It is critical to run a vehicle control with the buffer at the selected pH to ensure that the pH itself does not adversely affect your in vitro model. Note that high pH can also lead to the degradation of some phenolic compounds over time.[5][7]
Mechanism of pH-Mediated Solubilization
Caption: Ionization equilibrium of this compound.
Strategy 2: Co-solvents and Surfactants
If altering the pH is not compatible with your assay, using co-solvents or surfactants can be an effective alternative.[8][9][10][11] These agents can help to keep hydrophobic compounds in solution when diluted into aqueous media.
Table 1: Common Excipients for In Vitro Studies
| Excipient | Class | Typical Final Concentration | Considerations |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | 1-10% | Generally low cytotoxicity; can increase viscosity.[10][12] |
| Polysorbate 80 (Tween® 80) | Surfactant | 0.1-1% | Forms micelles that can encapsulate the compound; check for interference with your assay.[10][12] |
| Kolliphor® EL (Cremophor® EL) | Surfactant | 0.1-1% | A powerful solubilizer, but it is not biologically inert and can cause cell toxicity and other biological effects.[13][14][15] Use with caution and thorough controls. |
Experimental Protocol: Co-solvent/Surfactant Screening
-
Prepare Stocks : Make a high-concentration stock of this compound in 100% DMSO. Also, prepare aqueous stocks of the excipients from Table 1 at twice the desired final concentration.
-
Mixing : In a sterile tube, add the aqueous excipient solution first. While vortexing, slowly add the DMSO stock of the compound. This technique allows the excipient to stabilize the compound as it enters the aqueous environment.
-
Final Dilution : Dilute this intermediate mixture into your final assay medium.
-
Controls : Always include vehicle controls containing the same final concentration of DMSO and the excipient to account for any background effects on your experimental system.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[16][][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[16][19][20]
Experimental Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications due to its relatively high water solubility and low toxicity.[21]
-
Prepare Solution : Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 5-10% w/v).
-
Complexation : Add the this compound powder directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution while stirring vigorously.
-
Equilibration : Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filtration : Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.
Part 3: Best Practices and Final Recommendations
-
Fresh is Best : It is always recommended to prepare your final working solutions of this compound fresh for each experiment to avoid potential precipitation or degradation over time.
-
Visual Inspection is Not Enough : Micro-precipitates may not be visible to the naked eye. For critical experiments, consider examining your final solution under a microscope to ensure no small particles are present.
-
Meticulous Record-Keeping : Document the exact solubilization method, including all solvents, concentrations, pH, and mixing procedures. This is essential for ensuring the reproducibility of your experiments.
By applying these systematic strategies, researchers can overcome the solubility limitations of this compound, leading to more reliable and meaningful in vitro data.
References
- ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?
- Gelderblom, H., Verweij, J., Nooter, K., & Sparreboom, A. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer, 37(13), 1590-1598.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- Taylor & Francis Online. (n.d.). Cremophor – Knowledge and References.
- ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Ataman Kimya. (n.d.). CREMOPHOR EL.
- ResearchGate. (n.d.). Cremophor EL | Request PDF.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?
- National Center for Biotechnology Information. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- National Center for Biotechnology Information. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central.
- Wikipedia. (n.d.). Cosolvent.
- Kumar, P., & Singh, C. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of Pharmacological Sciences, 1(4), 67-73.
- National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Innovare Academic Sciences. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- MedCrave. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Nitroxoline. PubChem Compound Database.
- ChemBK. (n.d.). 5-Nitro-8-hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem Compound Database.
Sources
- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitroquinolin-6-ol Stability Profile
Abstract: This technical support guide provides a comprehensive overview of the stability of 5-Nitroquinolin-6-ol in various experimental conditions. Recognizing the limited direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including nitroaromatics, quinolines, and phenols, to offer field-proven insights and troubleshooting advice. The content is structured in a question-and-answer format to directly address challenges researchers, scientists, and drug development professionals may encounter.
Section 1: General Handling and Storage
This section addresses the fundamental principles for maintaining the integrity of this compound during routine laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark environment.[1] An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to mitigate potential oxidative degradation.[1] The container should be tightly sealed to prevent moisture absorption.
Q2: I've noticed the solid material has changed color over time. What could be the cause?
A2: Color change in solid this compound is likely indicative of degradation. Given its nitroaromatic structure, photosensitivity is a primary concern.[2][3][4] Exposure to light, especially UV radiation, can initiate photochemical reactions.[1] Another possibility is slow oxidation, particularly if not stored under an inert atmosphere.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5] Due to the potential for toxicity associated with nitroaromatic compounds, handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[5][6]
Section 2: Solubility and Solvent Compatibility
The choice of solvent is critical for the successful application of this compound in any experimental setup. This section provides guidance on solvent selection and potential stability issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound likely to be soluble?
A1: Based on the solubility of the related compound 8-hydroxy-5-nitroquinoline, this compound is expected to have low solubility in water and be more soluble in organic solvents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective. Alcohols may also be suitable, though solubility might be limited.
Q2: Are there any solvents I should avoid?
A2: Caution should be exercised with highly reactive solvents. While no specific incompatibilities for this compound are documented, related compounds are incompatible with strong oxidizing agents.[7] Therefore, it is prudent to avoid solvents that could promote oxidation.
Q3: My compound precipitates out of solution. What should I do?
A3: Precipitation can be due to several factors including low solubility at a given temperature or a change in the solvent composition. Consider gently warming the solution to see if the compound redissolves. If working with a mixed solvent system, ensure the proportions are correct. If the issue persists, a different solvent with higher solvating power for this compound may be necessary.
Table 1: Solubility of Structurally Similar Compounds
| Compound | Solvent | Solubility | Reference |
| 8-Hydroxy-5-nitroquinoline | Water | Slightly soluble (1 g/950mL) | |
| 8-Hydroxy-5-nitroquinoline | Alcohol | Very slightly soluble | |
| 8-Hydroxy-5-nitroquinoline | Diethyl ether | Very slightly soluble | |
| 8-Hydroxy-5-nitroquinoline | Hot Hydrochloric Acid | Freely soluble | |
| 5-Nitroquinoline | DMF | Soluble | [8] |
Section 3: pH Stability
The phenolic hydroxyl group in this compound makes it susceptible to pH-dependent changes. This section explores the implications of pH on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic versus basic conditions?
A1: Phenolic compounds are generally more stable in acidic to neutral pH.[9] In basic conditions, the phenolic proton is abstracted, forming a phenoxide ion. This species is often more susceptible to oxidation. Studies on other phenolic compounds have shown that high pH can lead to irreversible degradation.[10][11][12] Therefore, it is anticipated that this compound will be less stable in basic solutions.
Q2: I am observing a color change in my solution when I adjust the pH to basic. Is this normal?
A2: A color change upon basification is expected for a phenolic compound like this compound. This is due to the formation of the phenoxide ion, which alters the electronic structure of the molecule and, consequently, its absorption spectrum. However, this color change can also be a precursor to degradation, so it is crucial to assess if the change is reversible upon re-acidification. Irreversible color changes suggest degradation.[10][11]
Q3: How can I minimize pH-related degradation?
A3: To minimize degradation, prepare solutions of this compound in a buffered system within a stable pH range, ideally between pH 4 and 7.[9] If experiments must be conducted in basic conditions, solutions should be prepared fresh and used immediately. Protecting the solution from light and oxygen is also critical, as these factors can accelerate degradation of the phenoxide.
Section 4: Photostability
Nitroaromatic compounds are notoriously sensitive to light. This section provides guidance on handling this compound to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: Is this compound light-sensitive?
A1: Yes, due to the presence of the nitroaromatic moiety, this compound is expected to be light-sensitive.[2][3][4] Exposure to light, particularly in the UV spectrum, can lead to the formation of reactive species and subsequent degradation.[1]
Q2: What are the potential products of photodegradation?
A2: The photodegradation of nitroaromatic compounds can be complex, potentially involving the reduction of the nitro group, hydroxylation of the aromatic ring, and even ring cleavage.[2][13] For a molecule like this compound, this could lead to a variety of byproducts, significantly impacting experimental results.
Q3: How can I protect my samples from photodegradation?
A3: All work with this compound and its solutions should be performed in a laboratory with minimized light exposure. Use amber glassware or wrap containers in aluminum foil.[1] For light-sensitive experiments, consider using a dark room or a light-blocking enclosure.
Section 5: Thermal Stability
Understanding the thermal limits of this compound is essential for applications involving heat.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable at elevated temperatures?
A1: While specific data is unavailable for this compound, related nitroalkanes and quinolinone derivatives have been shown to undergo thermal decomposition at elevated temperatures.[14][15] It is advisable to handle the compound at or near room temperature unless experimental conditions require heating.
Q2: What are the risks of heating solutions of this compound?
A2: Heating solutions can accelerate degradation pathways, including hydrolysis and oxidation.[1] If heating is necessary, it should be done for the shortest possible duration and ideally under an inert atmosphere. Monitoring for color change or the appearance of precipitates is recommended.
Section 6: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with this compound.
Problem 1: Unexpected color change in solution.
-
Potential Cause A (pH-related): Formation of the phenoxide in basic conditions.
-
Solution: Check the pH of your solution. If basic, try to buffer the solution to a neutral or slightly acidic pH if your experiment allows.
-
-
Potential Cause B (Degradation): Photodegradation or oxidation.
-
Solution: Ensure your solution is protected from light and deoxygenated. Prepare fresh solutions before use.
-
Problem 2: Low or inconsistent analytical signal (e.g., in HPLC or spectrophotometry).
-
Potential Cause A (Precipitation): The compound has fallen out of solution.
-
Solution: Visually inspect for precipitates. Try gentle warming or sonication to redissolve. Consider a solvent with higher solubility.
-
-
Potential Cause B (Degradation): The compound has degraded over time.
-
Solution: Prepare fresh standards and samples. Analyze the stability of your stock solution over a time course to determine its viability.[16]
-
Problem 3: Appearance of unexpected peaks in chromatograms.
-
Potential Cause (Degradation): The compound is degrading under the experimental or storage conditions.
-
Solution: This indicates the formation of degradation products. Review your handling procedures, paying close attention to pH, light exposure, and temperature. A forced degradation study may be necessary to identify these new peaks.
-
Section 7: Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol provides a basic framework for researchers to assess the stability of this compound in their specific experimental conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a known concentration.
-
Condition Setup: Aliquot the stock solution into several amber vials. Prepare separate vials for each condition to be tested (e.g., pH 4, pH 7, pH 9 buffer; exposure to ambient light vs. dark; room temperature vs. 40°C).
-
Time Points: Designate several time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by a suitable analytical method, such as HPLC-UV. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Data Interpretation: Plot the percentage of the remaining this compound against time for each condition to determine the rate of degradation.
Section 8: Visualizations
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate solvent for this compound.
Potential Degradation Pathway Decision Tree
Caption: A decision tree to identify potential causes of this compound degradation.
References
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
- Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. [Link]
- American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
- Royal Society of Chemistry. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. [Link]
- Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
- Frontiers. (2024, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
- CSWAB.org. (n.d.).
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
- MDPI. (2021).
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- PubMed. (2012). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. [Link]
- ChemBK. (n.d.). 5-Nitro-8-hydroxyquinoline. [Link]
- ScienceDirect. (2026, January 1). Degradation pathway: Significance and symbolism. [Link]
- LinkedIn. (2023, August 28).
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
- SciSpace. (n.d.).
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]
- Der Pharma Chemica. (2012).
- TigerWeb. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. chembk.com [chembk.com]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 16. How To [chem.rochester.edu]
Technical Support Center: Overcoming 5-Nitroquinolin-6-ol Resistance in Bacteria
Introduction
Welcome to the technical support center for researchers investigating 5-Nitroquinolin-6-ol. This guide is designed to provide in-depth troubleshooting strategies and experimental guidance for overcoming bacterial resistance to this compound. As a specific isomer of the nitroquinoline class, this compound shares characteristics with its more extensively studied counterpart, Nitroxoline (5-Nitro-8-hydroxyquinoline). Due to the limited specific literature on the 6-ol isomer, this guide synthesizes established principles from the broader quinoline and nitroquinoline antibiotic families to provide a robust framework for your research. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, diagnose, and overcome resistance, thereby accelerating your drug development efforts.
Part 1: Foundational Knowledge: Mechanism of Action
Understanding how this compound works is the first step in understanding how bacteria evolve to resist it. Unlike fluoroquinolones that primarily target DNA gyrase and topoisomerase IV[1][2], the antimicrobial activity of nitroquinolines like Nitroxoline is principally attributed to their ability to chelate metal ions.[3][4]
Primary Mechanism: Disruption of Metal Homeostasis
This compound, like other 8-hydroxyquinolines, acts as a potent chelator of divalent metal cations, such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[3][4][5] This mechanism has a dual effect:
-
Enzyme Inhibition: By sequestering these essential metallic cofactors, the compound inhibits critical metalloenzymes involved in bacterial respiration, metabolism, and cell wall synthesis.[3]
-
Metal-Mediated Toxicity: The compound can also act as a metallophore, transporting metal ions across the bacterial membrane and leading to toxic intracellular accumulation, which can induce the formation of reactive oxygen species (ROS) and damage cellular components.[6][7]
Recent studies on Nitroxoline have shown it disrupts the bacterial outer membrane, which may explain its synergistic effects with larger antibiotics that would otherwise have difficulty penetrating the cell.[6]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to address common issues encountered during antimicrobial susceptibility testing and resistance studies.
Question 1: My MIC values for this compound are suddenly increasing in my bacterial cultures. What are the most likely resistance mechanisms at play?
Answer: An increase in the Minimum Inhibitory Concentration (MIC) is the classic indicator of emerging resistance. For quinoline-class compounds, resistance typically develops through one of three primary routes.[8][9] It is crucial to investigate these possibilities systematically.
-
Overexpression of Efflux Pumps: This is one of the most common mechanisms of resistance to quinolines.[10][11] Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets.[12][13] In Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, pumps such as the AcrAB-TolC system are frequently implicated.[12][14]
-
Alterations in Metabolic State: Bacteria can adapt their metabolism to reduce drug efficacy.[15] This can involve entering a slower-growing or dormant state, which reduces the activity of metabolic pathways that the antibiotic targets or that are required for drug uptake.[16][17] Stimulating central metabolic pathways has been shown to re-sensitize resistant bacteria to certain antibiotics.[17]
-
Target Modification: While less central for nitroquinolines than for fluoroquinolones, mutations in the genes encoding drug targets can confer resistance.[2][18] For nitroquinolines, this could potentially involve mutations in metalloenzymes that reduce the compound's binding affinity.
Below is a workflow to begin diagnosing the cause of resistance.
Caption: Workflow for Investigating Resistance.
Question 2: How can I experimentally determine if efflux pump activity is responsible for the observed resistance?
Answer: The most direct method is to perform a susceptibility test in the presence of an Efflux Pump Inhibitor (EPI). EPIs are molecules that block the function of efflux pumps, thereby trapping the antibiotic inside the cell and restoring its efficacy.[14]
A common broad-spectrum EPI used in research is phenylalanine-arginine β-naphthylamide (PAβN) . By running a checkerboard or parallel MIC assay (see Protocol 2) with and without PAβN, you can observe if the MIC of this compound decreases significantly. A four-fold or greater reduction in the MIC in the presence of the EPI is a strong indicator that efflux is a clinically relevant mechanism of resistance.
Caption: The Logic of Using an Efflux Pump Inhibitor (EPI).
Question 3: The resistance is not mediated by efflux pumps. What is my next step? And can I combine this compound with other drugs to overcome this resistance?
Answer: If an EPI fails to re-sensitize the bacteria, you should consider target modification or metabolic adaptations. At this stage, whole-genome sequencing of your resistant isolate compared to the parent strain is the most comprehensive approach to identify potential mutations.
Simultaneously, exploring combination therapy is a highly effective strategy. The goal is to identify a second compound that works synergistically with this compound. A synergistic interaction means the combined effect of the two drugs is greater than the sum of their individual effects.
Strategies for Combination Therapy:
-
Combine with a cell-wall active agent: Use an antibiotic like a β-lactam. The membrane-disrupting activity of the nitroquinoline[6] may allow better penetration of the second antibiotic.
-
Combine with an antibiotic with a different mechanism: Consider pairing it with a protein synthesis inhibitor (e.g., an aminoglycoside) or a folate pathway inhibitor (e.g., trimethoprim).[19]
-
Combine with a metabolic adjuvant: Adding certain metabolites, such as glucose or alanine, can stimulate bacterial metabolism and increase drug uptake, potentially re-sensitizing the bacteria.[17]
The Checkerboard Assay (see Protocol 3) is the gold standard for quantifying these interactions and determining if a combination is synergistic, additive, indifferent, or antagonistic.
Part 3: Experimental Protocols
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for your specific bacterial strains.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[20]
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.
-
Controls: Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[21]
Protocol 2: Efflux Pump Inhibition Assay
Objective: To assess the contribution of efflux pumps to resistance by measuring the MIC of this compound in the presence of an EPI.
Procedure:
-
Follow the MIC protocol (Protocol 1) exactly as described above for a resistant bacterial strain.
-
Prepare a second, identical set of microtiter plates.
-
To this second set of plates, add the EPI (e.g., PAβN) to the CAMHB at a final, fixed, sub-inhibitory concentration (this concentration must be determined beforehand and should not inhibit bacterial growth on its own).
-
Perform the serial dilution of this compound and inoculation as in Protocol 1.
-
Interpretation: Compare the MIC of this compound with and without the EPI. A ≥4-fold reduction in the MIC in the presence of the EPI indicates that resistance is mediated by an EPI-sensitive efflux pump.
Protocol 3: Checkerboard Assay for Synergy
Objective: To quantify the interaction between this compound (Drug A) and a second compound (Drug B).
Procedure:
-
Prepare a 96-well plate. Serially dilute Drug A (e.g., this compound) horizontally across the plate (e.g., in columns 1-10).
-
Serially dilute Drug B vertically down the plate (e.g., in rows A-G).
-
This creates a matrix of wells containing unique combinations of concentrations of both drugs.
-
Inoculate the plate with the standardized bacterial suspension as in Protocol 1. Include appropriate growth and sterility controls.
-
Incubate and read the MIC for each drug in the presence of the other.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)
-
The FICI value for the combination is the lowest FICI calculated across all non-turbid wells.
-
Part 4: Data Presentation & Interpretation
Table 1: Example MIC and Efflux Pump Inhibition Data
| Bacterial Strain | MIC of 5-NQ-6-ol (µg/mL) | MIC of 5-NQ-6-ol + EPI (µg/mL) | Fold Change | Interpretation |
| Sensitive Strain | 4 | 4 | 1 | No efflux activity |
| Resistant Isolate 1 | 64 | 8 | 8 | Efflux-mediated resistance |
| Resistant Isolate 2 | 64 | 64 | 1 | Non-efflux mechanism |
Table 2: Interpretation of FICI Values from Checkerboard Assay
| FICI Value | Interpretation | Implication for Therapy |
| ≤ 0.5 | Synergy | Highly promising combination |
| > 0.5 to 1.0 | Additive | Potentially useful combination |
| > 1.0 to 4.0 | Indifference | No benefit from combination |
| > 4.0 | Antagonism | Combination is detrimental |
References
- Zeng, S., et al. (2011). Engineering antibiotic production and overcoming bacterial resistance. Biotechnology Journal.
- Verma, N., et al. (2015). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Frontiers in Microbiology.
- Mahamoud, A., et al. (2006). Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflux Pump in Multidrug Resistant Enterobacter Aerogenes Isolates. Current Drug Targets.
- Hysolli, E. (2017). Firing up bacterial metabolism to fight antibiotic resistance. Wyss Institute.
- Broad Institute. (2021). Metabolic mutations help bacteria resist drug treatment. Broad Institute News.
- Mahamoud, A., et al. (2006). Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflux Pump in Multidrug Resistant Enterobacter Aerogenes Isolates. Ingenta Connect.
- Borges, A., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. National Genomics Data Center.
- PubChem. This compound. National Center for Biotechnology Information.
- Al-Majidi, S., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
- Bhargava, P., & Collins, J.J. (2015). Boosting bacterial metabolism to combat antibiotic resistance. Cell Metabolism.
- Scienmag. (2024). Metabolic Reprogramming Boosts Antibiotic Kill Against Resistant Bacteria. Scienmag.
- ResearchGate. (2024). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
- Wolfson, J.S., & Hooper, D.C. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. Reviews of Infectious Diseases.
- Zhang, Z., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Nanobiotechnology.
- Niumsup, P., et al. (2020). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. Journal of Advanced Pharmaceutical Technology & Research.
- Aldred, K.J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
- PubChem. 5-Nitroquinoline. National Center for Biotechnology Information.
- The Protein Society. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- ResearchGate. (2024). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
- Rodríguez-Martínez, J.M., et al. (2024). Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones. Life.
- PubChem. Nitroxoline. National Center for Biotechnology Information.
- Farha, M.A., & Brown, E.D. (2019). High-throughput identification and rational design of synergistic small-molecule pairs for combating and bypassing antibiotic resistance. PLoS Biology.
- Dever, L.A., & Dermody, T.S. (1991). Mechanisms of bacterial resistance to antibiotics. Archives of Internal Medicine.
- Sobke, A., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy.
- Munita, J.M., & Arias, C.A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum.
- ChemBK. 5-Nitro-8-hydroxyquinoline. ChemBK.
- Vivas, R., et al. (2019). Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. Molecules.
- Cacace, E., et al. (2024). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications.
- Semantic Scholar. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Semantic Scholar.
- De la Vega-Trejo, R., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Nagy, V.E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules.
- European Synchrotron Radiation Facility (ESRF). (2024). How an old drug could make a comeback against antibiotic resistance. ESRF News.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Rather, I.A., et al. (2023). Recent Approaches for Downplaying Antibiotic Resistance: Molecular Mechanisms. Pharmaceuticals.
- Juzbašić, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics.
- Helin, H., & Lounasmaa, O.V. (1951). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Acta Chemica Scandinavica.
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How an old drug could make a comeback against antibiotic resistance [esrf.fr]
- 8. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflu...: Ingenta Connect [ingentaconnect.com]
- 14. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic mutations help bacteria resist drug treatment | Broad Institute [broadinstitute.org]
- 16. Firing up bacterial metabolism to fight antibiotic resistance [wyss.harvard.edu]
- 17. Boosting bacterial metabolism to combat antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bacterial resistance to quinolones: mechanisms and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-throughput identification and rational design of synergistic small-molecule pairs for combating and bypassing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-Nitroquinolin-6-ol Dosage for In Vivo Experiments
A Note to the Researcher: The successful transition of a compound from in vitro validation to in vivo efficacy studies is a critical juncture in drug development. This guide is structured to address the common and complex challenges encountered when establishing a robust dosing regimen for novel quinoline derivatives, such as 5-Nitroquinolin-6-ol. While specific in vivo data for this compound is not extensively published, the principles and protocols herein are derived from extensive experience with structurally related compounds, including the well-characterized isomer Nitroxoline (8-hydroxy-5-nitroquinoline), and are grounded in established preclinical methodologies.[1][2] Our goal is to provide you with the causal logic behind experimental choices, empowering you to design and troubleshoot your studies with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential mechanisms of action to consider for in vivo model selection?
A1: this compound is a heterocyclic aromatic compound belonging to the quinoline family.[3] Its structure is isomeric with the more extensively studied Nitroxoline (8-hydroxy-5-nitroquinoline).[1] Based on the known bioactivity of this class of molecules, the primary mechanisms to consider are:
-
Metal Chelation: 8-hydroxyquinolines are potent chelators of divalent metal cations like zinc (Zn²⁺) and copper (Cu²⁺).[1] This disruption of metal homeostasis can inhibit the function of metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.[1]
-
Generation of Reactive Oxygen Species (ROS): In the presence of transition metals like copper, which are often found at elevated levels in tumors, these compounds can engage in redox cycling, leading to a significant increase in intracellular ROS.[4] This oxidative stress can induce DNA damage and trigger apoptotic cell death pathways.[4][5]
-
Enzyme Inhibition: Various quinoline derivatives have been shown to inhibit critical enzymes involved in cell signaling and proliferation, such as Pim-1 kinase or VEGFR-2.[6][7]
When selecting an in vivo model, you should consider one where these mechanisms are relevant. For example, a cancer model known for high copper content or sensitivity to oxidative stress might be particularly responsive.
Q2: I have potent in vitro data (e.g., an IC50 of 5 µM). How do I select a starting dose for my first animal experiment?
A2: It is a common misconception that in vitro potency can be directly converted to an in vivo dose. Factors such as absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), drastically alter a compound's behavior in a whole organism.[8] A direct conversion is not feasible or safe.
The industry-standard approach is to conduct a Dose-Range Finding (DRF) study to determine the Maximum Tolerated Dose (MTD) .[9][10] The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[9] For an initial DRF study, a common strategy is to:
-
Review Literature: Search for in vivo studies on structurally similar quinoline compounds to find a general dosage ballpark.[9]
-
Select a Wide Dose Range: Choose 3-4 dose levels spaced logarithmically (e.g., 10, 30, 100 mg/kg) or by a consistent factor (e.g., 2x or 3x).[9][10] The goal is to span from a no-effect level to a toxic level.
-
Start Low: The lowest dose should be selected conservatively based on any available data, including in vitro cytotoxicity, to ensure animal welfare.
Q3: this compound is poorly soluble in water. What are the best practices for formulating it for in vivo administration?
A3: Poor aqueous solubility is the primary hurdle for many quinoline derivatives.[11][12] A successful formulation ensures the compound remains in solution or a stable suspension long enough to be accurately dosed and absorbed. Several strategies are available:
-
Co-Solvent Systems: This is often the simplest approach for early-stage studies. A common vehicle is a ternary system of DMSO, a surfactant like Tween® 80, and saline or PBS. The DMSO solubilizes the compound, and the surfactant helps maintain stability upon dilution in the aqueous vehicle. Caution: The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-induced toxicity.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic quinoline molecule, increasing its apparent water solubility.[13] This is a highly effective method but requires specific development for each compound.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving the compound in a mixture of oils and surfactants.[13] These form microemulsions in the gut, enhancing absorption.[13]
It is imperative to test the stability of your final formulation. Observe it for 1-2 hours on the benchtop to ensure no precipitation occurs before you begin dosing animals.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High mortality or severe toxicity (e.g., >20% weight loss, lethargy) at the lowest tested dose. | 1. Starting Dose Too High: The compound is more potent in vivo than anticipated. 2. Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) is causing toxicity. 3. Acute Compound Toxicity: The compound itself has a narrow therapeutic window. | 1. Redesign the DRF Study: Reduce the starting dose by at least 10-fold. This provides a wider margin of safety to find the MTD.[9] 2. Conduct a Vehicle-Only Control: Dose a separate group of animals with only the vehicle to isolate its effects. This is a mandatory control for any in vivo study. 3. Refine Dose Spacing: Test intermediate doses between the no-effect level and the toxic dose to more precisely define the MTD.[10] |
| No observable therapeutic effect, even at the MTD. | 1. Poor Bioavailability: The compound is not being absorbed sufficiently to reach therapeutic concentrations at the target site. 2. Rapid Metabolism/Clearance: The compound is being cleared from circulation too quickly. 3. Compound Inactivity: The compound may not be effective in the chosen animal model. | 1. Improve Formulation: Re-evaluate the formulation strategy. For oral dosing, consider micronization or a lipid-based system to enhance absorption.[13] 2. Conduct a Pilot PK Study: Administer a single dose and collect blood samples over time to measure drug concentration. This will reveal the compound's half-life (T½) and exposure (AUC).[10][14] This data is crucial for designing an effective dosing schedule. 3. Re-evaluate the Model: Confirm that the target of your compound is expressed and relevant in the animal model you are using. |
| High variability in results (e.g., tumor size, behavioral scores) within the same treatment group. | 1. Inconsistent Formulation: The compound is precipitating or falling out of suspension, leading to inaccurate dosing. 2. Inaccurate Dosing Technique: Variability in injection volume or gavage placement. 3. Biological Variability: Inherent differences in response between individual animals. | 1. Verify Formulation Stability: Vortex the formulation vigorously before drawing up each dose. Prepare fresh formulations daily if stability is a concern. 2. Refine Technique: Ensure all personnel are trained and consistent in their administration technique. Use appropriate needle/gavage sizes for the animal model. 3. Increase Group Size (n): A larger sample size per group can improve statistical power and help overcome inherent biological variability.[14] |
| Compound precipitates from solution during preparation or upon dilution. | 1. Supersaturation: The compound's solubility limit in the vehicle has been exceeded. 2. pH or Temperature Effects: Changes in pH or temperature upon dilution are causing the compound to crash out. | 1. Test Alternative Vehicles: Experiment with different co-solvents (e.g., PEG400, Solutol®) or surfactants.[13] 2. Create a Suspension: If a stable solution is not achievable at the required concentration, develop a uniform micronized suspension. Use a vehicle containing a suspending agent like carboxymethylcellulose (CMC). 3. Control Conditions: Prepare the formulation in a controlled manner, gently warming if necessary to aid initial dissolution, and allowing it to return to room temperature before administration.[15] |
Visualizations & Workflows
Experimental Workflow for In Vivo Dose Optimization
The following diagram outlines the logical progression for establishing an effective and safe in vivo dose.
Caption: A logical workflow for progressing from in vitro data to a robust in vivo efficacy study.
Hypothetical Signaling Pathway for this compound in Cancer Cells
This diagram illustrates a potential mechanism of action for this compound, based on evidence from related compounds.
Caption: A potential mechanism where this compound generates ROS, leading to apoptosis.
Experimental Protocol: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and observe potential acute toxicities of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween® 80, 90% Saline)
-
Appropriate animal model (e.g., female C57BL/6 mice, 8-10 weeks old)
-
Sterile syringes and gavage needles
-
Calibrated animal scale
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study. Ensure they have free access to food and water.
-
Formulation Preparation: Prepare a stock solution of this compound in your chosen vehicle. Prepare serial dilutions to create the final dosing solutions for each group. Ensure the compound is fully dissolved or evenly suspended. Vortex immediately before each administration.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). A typical study design is shown in the table below.
Group Treatment Dose (mg/kg) Dosing Volume (mL/kg) 1 Vehicle Control 0 10 2 This compound 10 10 3 This compound 30 10 4 This compound 100 10 5 This compound 300 10 -
Baseline Measurements: On Day 0, record the initial body weight of each animal.
-
Administration: Administer a single dose of the assigned treatment via the intended route (e.g., oral gavage).
-
Post-Dose Monitoring:
-
Acute Monitoring: Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for immediate signs of toxicity (e.g., seizures, lethargy, respiratory distress).
-
Daily Monitoring: For the next 7-14 days, perform the following checks daily:
-
Record body weight.
-
Perform a clinical observation score (assessing posture, activity, fur condition, etc.).
-
Note any adverse events.
-
-
-
Endpoint Definition: The primary endpoint is the MTD, defined as the highest dose that does not result in >20% body weight loss or death. Other signs of severe toxicity may also be used to define the MTD according to your institution's ethical guidelines.
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD will inform the highest dose used in subsequent efficacy studies. Typically, the highest dose in an efficacy study is set at or below the MTD.
References
- Patsnap Synapse. (2025). How to support human dose prediction using preclinical PK?
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Kirschner, D. E., & Panetta, J. C. (2014). How to mathematically optimize drug regimens using optimal control. Journal of Pharmacokinetics and Pharmacodynamics, 41(2), 85–87.
- Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.
- Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- Korn, E. L., et al. (2023). Dose Optimization During Drug Development: Whether and When To Optimize. ResearchGate.
- Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
- Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- Yang, Y., et al. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed.
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Database.
- Benchling. (2025). Use treatment and dose tools in In Vivo.
- Gupta, H. (2014). Biological Activities of Quinoline Derivatives. ResearchGate.
- L-Salom, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Pharma IQ. (n.d.). Compound and Biosample Management IT issues, Troubleshooting Guide.
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed.
- Ben Ali, A., & Chouikh, A. (2025). In Vivo Testing in Mice: Principles, Applications, and Challenges. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to support human dose prediction using preclinical PK? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Nitroxoline Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the oral bioavailability of Nitroxoline. This guide provides in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental work. As a Biopharmaceutics Classification System (BCS) Class II compound, Nitroxoline's high permeability is offset by its low aqueous solubility, making formulation design a critical determinant of its therapeutic efficacy.[1][2] This resource is structured to provide both foundational knowledge and practical, field-proven insights to overcome common challenges in your formulation development endeavors.
Part 1: Frequently Asked Questions (FAQs) about Nitroxoline Formulation
This section addresses common initial questions researchers have when beginning to work with Nitroxoline.
Q1: What are the key physicochemical properties of Nitroxoline that I should be aware of for formulation development?
A1: Nitroxoline is an ochre-yellow to brownish crystalline powder with several key properties that influence formulation strategy.[3] It is a weakly acidic compound with a pKa that suggests its solubility will be pH-dependent. Its low aqueous solubility is the primary hurdle for oral bioavailability. Key properties are summarized in the table below.
Q2: Why is enhancing the bioavailability of Nitroxoline important?
A2: While Nitroxoline has been used as a urinary tract antiseptic, its therapeutic potential is being explored for other indications, including as an anticancer agent.[4][5] For systemic therapeutic effects, achieving adequate and consistent plasma concentrations is crucial. Due to its low solubility, oral absorption can be erratic and incomplete, leading to suboptimal therapeutic outcomes. Enhancing bioavailability ensures that a greater fraction of the administered dose reaches systemic circulation, potentially leading to improved efficacy and more predictable dose-response relationships.[6]
Q3: What is the Biopharmaceutics Classification System (BCS) class of Nitroxoline and what does it imply for formulation?
A3: Nitroxoline is classified as a BCS Class II drug, characterized by low solubility and high permeability.[1][2] This classification is pivotal because it tells us that the rate-limiting step for oral absorption is the dissolution of the drug in the gastrointestinal fluids. Therefore, formulation strategies should primarily focus on enhancing the dissolution rate and apparent solubility of Nitroxoline.
Q4: What are the general strategies for enhancing the bioavailability of a BCS Class II compound like Nitroxoline?
A4: A variety of techniques can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization.
-
Solid Dispersions: Dispersing Nitroxoline in a hydrophilic polymer matrix in an amorphous state.
-
Lipid-Based Formulations: Formulating Nitroxoline in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.
The choice of strategy will depend on the desired release profile, dose, and stability considerations.
Part 2: Troubleshooting Guide for Conventional Nitroxoline Tablet Formulations
Conventional tablet formulations are a common starting point. However, achieving consistent and complete dissolution can be challenging. This section provides a troubleshooting guide for common issues encountered during the development of immediate-release Nitroxoline tablets.
Issue 1: Low Dissolution Rate Despite Using Standard Excipients
Scenario: You have formulated a direct compression tablet with Nitroxoline, a common filler (e.g., microcrystalline cellulose), a disintegrant, and a lubricant, but the dissolution profile is below the target of >75% release in 60 minutes.
Root Cause Analysis and Solutions:
-
Inadequate Disintegration: The tablet may not be breaking apart quickly enough to expose the Nitroxoline particles to the dissolution medium.
-
Solution: Increase the concentration of the disintegrant. Consider switching to a "superdisintegrant" such as croscarmellose sodium or sodium starch glycolate, which can be effective at lower concentrations.[7]
-
-
Poor Wettability: Nitroxoline is hydrophobic, and the drug particles may be repelling water, thus slowing down dissolution.
-
Solution: Incorporate a wetting agent or a hydrophilic surfactant, such as sodium lauryl sulfate (SLS), into the formulation.[8] Patent literature suggests that SLS can act as both a lubricant and a solubilizing agent in Nitroxoline tablets.
-
-
Over-compression: The tablet may be too hard, reducing its porosity and preventing the dissolution medium from penetrating.
-
Solution: Reduce the compression force during tableting. Monitor tablet hardness and friability to ensure mechanical integrity is not compromised.
-
-
Lubricant Effect: Hydrophobic lubricants like magnesium stearate can form a film around the drug particles, hindering their dissolution.
-
Solution: Reduce the concentration of magnesium stearate or switch to a more hydrophilic lubricant like sodium stearyl fumarate.
-
Issue 2: Unexpectedly Slower Dissolution with Smaller Particle Size
Scenario: Contrary to the Noyes-Whitney equation, you observe that reducing the particle size of Nitroxoline (e.g., through micronization) leads to a slower dissolution rate in your tablet formulation.
Root Cause Analysis and Solutions:
-
Particle Agglomeration: Very fine particles can have high surface energy, leading to the formation of agglomerates in the dissolution medium. These agglomerates behave like larger particles, reducing the effective surface area for dissolution.
-
Solution: Incorporate a hydrophilic carrier or a surfactant in the formulation to improve the dispersibility of the micronized Nitroxoline particles. Wet granulation with a hydrophilic binder solution can also help to de-aggregate the particles.
-
-
Patent-Reported Phenomenon: Some patent literature for Nitroxoline formulations has noted this counterintuitive effect.[1] The exact mechanism is not fully elucidated but may be related to the specific interactions between Nitroxoline and the excipients at smaller particle sizes.
-
Solution: Experiment with a range of particle sizes. A D90 of 10-100 μm has been suggested as a target range for controlled dissolution in some tablet formulations.[9]
-
Experimental Protocol: Optimizing a Conventional Nitroxoline Tablet Formulation
-
Characterize the API: Determine the particle size distribution, solubility in different pH media, and solid-state properties (polymorphism) of your Nitroxoline batch.
-
Excipient Compatibility Studies: Mix Nitroxoline with individual excipients and store under accelerated stability conditions (e.g., 40°C/75% RH) to check for any physical or chemical interactions.
-
Formulation Screening:
-
Prepare a series of small-scale blends with varying types and concentrations of fillers (e.g., lactose, microcrystalline cellulose), disintegrants (e.g., crospovidone, sodium starch glycolate), and binders (e.g., PVP, HPMC).
-
Incorporate a wetting agent like SLS at a low concentration (e.g., 0.5-2.0% w/w).
-
Use a consistent, low level of lubricant (e.g., sodium stearyl fumarate at 1% w/w).
-
-
Compression and Tablet Evaluation:
-
Compress the blends into tablets at a defined compression force.
-
Evaluate the tablets for weight variation, hardness, thickness, and friability.
-
-
Dissolution Testing:
-
Perform dissolution testing using USP Apparatus 2 (paddle) at 50 or 75 rpm.
-
Use a dissolution medium that is relevant to the gastrointestinal tract, such as 0.1 N HCl and phosphate buffers at pH 4.5 and 6.8. The use of a surfactant in the medium may be necessary to achieve sink conditions.
-
Analyze the dissolution samples at appropriate time points (e.g., 5, 10, 15, 30, 45, 60 minutes) using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis and Iteration: Analyze the dissolution profiles and tablet properties to identify the most promising formulations. Iterate on the formulation by further optimizing the excipient levels or particle size of the API.
Part 3: Investigational Guide for Advanced Nitroxoline Formulations
For significant enhancements in bioavailability, advanced formulation strategies are often necessary. This section provides guidance on exploring solid dispersions and nanosuspensions for Nitroxoline. Note that while these techniques are well-established for BCS Class II drugs, specific published data for Nitroxoline is limited. The following are starting points for your research.
Amorphous Solid Dispersions (ASDs)
Principle: By dispersing Nitroxoline in a hydrophilic polymer matrix at the molecular level (amorphous state), the energy required for dissolution is reduced, leading to higher apparent solubility and faster dissolution.
Key Considerations for Nitroxoline ASDs:
-
Polymer Selection: The choice of polymer is critical for both the physical stability of the amorphous state and the maintenance of supersaturation during dissolution.
-
Good starting points: Polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS) are commonly used polymers for ASDs.
-
Rationale: These polymers can form hydrogen bonds with Nitroxoline, which helps to inhibit recrystallization. HPMC-AS has the added benefit of being a pH-dependent polymer, which can be useful for targeted release.
-
-
Drug Loading: The amount of Nitroxoline that can be incorporated into the polymer matrix while maintaining an amorphous state is a key parameter. This should be determined experimentally using techniques like differential scanning calorimetry (DSC).
-
Preparation Method:
-
Spray Drying: A common method for producing ASDs. A solution of Nitroxoline and the polymer in a common solvent is sprayed into a heated chamber, and the rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Hot-Melt Extrusion (HME): A solvent-free method where a mixture of Nitroxoline and a thermoplastic polymer is heated and extruded. This method is suitable for thermally stable compounds.
-
Troubleshooting Common ASD Issues:
-
Issue: Recrystallization during storage.
-
Cause: The amorphous form is thermodynamically unstable. This can be exacerbated by high drug loading, inappropriate polymer selection, or exposure to high temperature and humidity.
-
Solution:
-
Reduce the drug loading.
-
Select a polymer with a high glass transition temperature (Tg) and strong interactions with Nitroxoline.
-
Store the ASD in a tightly sealed container with a desiccant.
-
-
-
Issue: "Spring and Parachute" effect is not observed (i.e., rapid initial dissolution followed by precipitation).
-
Cause: The polymer is not effectively inhibiting the precipitation of the supersaturated Nitroxoline solution.
-
Solution:
-
Incorporate a precipitation inhibitor into the formulation. Sometimes a combination of polymers works best.
-
Optimize the drug-to-polymer ratio.
-
-
Nanosuspensions
Principle: Reducing the particle size of Nitroxoline to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity according to the Noyes-Whitney equation.
Key Considerations for Nitroxoline Nanosuspensions:
-
Stabilizer Selection: Stabilizers are crucial to prevent the agglomeration of nanoparticles due to their high surface energy. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an ionic stabilizer (e.g., a surfactant like Tween 80 or SLS) is often most effective.
-
Preparation Method:
-
Top-Down Methods (Milling): High-pressure homogenization or media milling are common techniques that use mechanical forces to break down larger drug crystals into nanoparticles.
-
Bottom-Up Methods (Precipitation): Nitroxoline is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers in an anti-solvent.
-
Troubleshooting Common Nanosuspension Issues:
-
Issue: Particle size is too large or the distribution is too wide.
-
Cause: Insufficient energy input during milling or suboptimal precipitation conditions.
-
Solution:
-
For milling: Increase the number of homogenization cycles or the milling time.
-
For precipitation: Optimize the solvent/anti-solvent ratio, drug concentration, and mixing speed.
-
-
-
Issue: Particle aggregation upon storage.
-
Cause: Inadequate stabilization.
-
Solution:
-
Increase the concentration of the stabilizer or use a combination of stabilizers.
-
Optimize the surface charge of the nanoparticles by selecting an appropriate stabilizer.
-
-
Part 4: Data Summaries and Visualizations
Table 1: Physicochemical and Pharmacokinetic Properties of Nitroxoline
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [10] |
| Molecular Weight | 190.16 g/mol | [11] |
| Appearance | Ochre-yellow to brownish crystalline powder | [3] |
| Melting Point | ~180 °C | [11] |
| Aqueous Solubility | Poorly soluble | [12] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [7][13] |
| LogP | 1.99 | [11] |
| BCS Class | II | [1][2] |
| Tmax (oral tablet) | 1.5 - 2.5 hours | [2] |
| Bioavailability (oral tablet) | >80% | [2] |
| Plasma Half-life | ~2 hours | [14] |
Diagrams
Diagram 1: Bioavailability Enhancement Strategies for BCS Class II Drugs
Caption: Strategies to overcome the low solubility of Nitroxoline.
Diagram 2: Troubleshooting Workflow for Low Dissolution of Nitroxoline Tablets
Caption: A systematic approach to diagnosing and solving dissolution issues.
References
- Taylor & Francis Online. (n.d.). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition.
- PubMed. (2020). Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs.
- PMC - NIH. (n.d.). Cooperative effect of polyvinylpyrrolidone and HPMC E5 on dissolution and bioavailability of nimodipine solid dispersions and tablets.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT.
- PubChem - NIH. (n.d.). Nitroxoline.
- Google Patents. (2020). PHARMACEUTICAL COMPOSITION CONTAINING NITROXOLINE, NITROXOLINE TABLET, PREPARATION METHOD THEREFOR AND USE THEREOF.
- Justia Patents. (2023). pharmaceutical composition containing nitroxoline, nitroxoline tablet, preparation method therefor and use thereof.
- PMC - NIH. (n.d.). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance.
- Fierce Pharma. (2022). Lipid-based formulations, bioenhancers by nature.
- Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.
- Drugs.com. (n.d.). Nitroxoline (International database).
- ResearchGate. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance.
- Walsh Medical Media. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
- PMC - NIH. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing.
- ResearchGate. (n.d.). Clinical pharmacokinetics of nitroxoline.
- Frontiers. (n.d.). In Vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis.
- Oxford Academic. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline.
- Dissolution Method Troubleshooting. (2022). Dissolution Method Troubleshooting.
- AZoNano. (2022). The Challenges Behind Scaling Up Nanomaterials.
- PMC - NIH. (n.d.). Challenges in Development of Nanoparticle-Based Therapeutics.
- Asian Journal of Research in Chemistry. (n.d.). An Efficient and Alternative method for Synthesis of Nitroxoline.
- PubMed. (n.d.). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs.
- PMC - NIH. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
- ResearchGate. (n.d.). Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions.
- IJNRD. (n.d.). NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS.
- Gattefossé. (n.d.). Labrasol® ALF.
- Pharma.Tips. (2025). Troubleshooting Incomplete Dissolution of Tablets.
- Misconceptions About Lipid-Based Drug Delivery. (2023). LIPID-BASED EXCIPIENTS.
- Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- ResearchGate. (n.d.). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs.
- ResearchGate. (n.d.). FORMULATION AND EVALUATION OF NANOSUSPENSION FOR SOLUBILITY AND DISSOLUTION ENHANCEMENT OF POORLY WATER-SOLUBLE DRUGS.
- Semantic Scholar. (n.d.). Formulation and evaluation of nanosuspension for enhancing the solubility of poorly soluble Antihyperlipidemic Drugs.
- Current Insights on Preparation Methods and Characterisation of Nanoparticles. (n.d.). Current Insights on Preparation Methods and Characterisation of Nanoparticles.
- PMC - NIH. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
- PMC - PubMed Central. (n.d.). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective.
- Griffith Research Online. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs.
- PMC - NIH. (n.d.). Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis.
- Google Patents. (n.d.). CN113795252A - Nitroquinoline-containing pharmaceutical composition, nitroxoline oral solid tablet and preparation method and use thereof.
- Google Patents. (n.d.). US20230248716A1 - Pharmaceutical compositions comprising nitroxoline lysinate, preparation method therefor and use thereof.
- PMC - NIH. (n.d.). Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions.
- ResearchGate. (n.d.). Solution Behavior of PVP-VA and HPMC-AS-Based Amorphous Solid Dispersions and Their Bioavailability Implications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113795252A - Pharmaceutical composition containing nitroxoline, nitroxoline oral solid tablet, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 9. ijpcbs.com [ijpcbs.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. helixbiotech.com [helixbiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
Technical Support Center: Synthesis of 5-Nitroquinolin-6-ol
A Guide for Researchers and Drug Development Professionals
Introduction: The Chemistry of Nitrating 6-Hydroxyquinoline
The synthesis of 5-Nitroquinolin-6-ol is achieved through the electrophilic aromatic substitution (EAS) of 6-hydroxyquinoline. The reaction involves the introduction of a nitro group (-NO₂) onto the quinoline ring system. While seemingly straightforward, this reaction presents several challenges rooted in the molecule's electronic properties. The strongly activating, ortho, para-directing hydroxyl group (-OH) at position 6 competes with the deactivating effect of the quinoline's nitrogen atom, which becomes protonated under the strong acidic conditions required for nitration.[1][2] This interplay dictates the reaction's regioselectivity, yield, and byproduct profile.
This guide provides a robust baseline protocol and a comprehensive set of frequently asked questions to navigate the complexities of this synthesis.
Core Synthesis Protocol: Nitration of 6-Hydroxyquinoline
This protocol outlines a standard procedure for the synthesis of this compound. It is designed to maximize yield while minimizing common side reactions.
Experimental Protocol: Step-by-Step Methodology
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-hydroxyquinoline (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~4-5 volumes) while stirring, ensuring the temperature does not exceed 10 °C. Continue stirring until all the 6-hydroxyquinoline has dissolved completely.
-
Nitration: While maintaining the internal temperature between 0-5 °C, add a pre-chilled mixture of concentrated nitric acid (HNO₃, 1.05 eq) and concentrated sulfuric acid (H₂SO₄, ~1 volume) dropwise from the dropping funnel over 30-60 minutes. Vigorous stirring is crucial to ensure proper mixing and heat dissipation.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate of the product should form.
-
Neutralization & Isolation: Slowly neutralize the cold acidic slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or a cold, dilute solution of sodium hydroxide (NaOH) until the pH is ~6-7. Be cautious as this is an exothermic process.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot glacial acetic acid or an ethanol/water mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
dot
Caption: A troubleshooting decision tree for this compound synthesis.
Q1: My yield is very low or I recovered only starting material. What went wrong?
Answer: This issue typically points to insufficiently activating conditions for the nitration reaction.
-
Cause - Inactive Nitrating Agent: The key electrophile is the nitronium ion (NO₂⁺), which is formed from nitric acid in the presence of a stronger acid, like sulfuric acid.[4] If your acids are old or have absorbed atmospheric moisture, the concentration of the nitronium ion will be too low for the reaction to proceed effectively.
-
Solution: Always use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Ensure your glassware is perfectly dry.
-
-
Cause - Poor Solubility: If the 6-hydroxyquinoline starting material does not fully dissolve in the sulfuric acid before the nitric acid is added, the reaction will be slow and incomplete due to the heterogeneous mixture.[3]
-
Solution: Ensure complete dissolution of the starting material in sulfuric acid, even if it requires slightly longer stirring or a minimal increase in the volume of sulfuric acid.
-
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5-nitro position?
Answer: The formation of multiple isomers is a common challenge due to the electronic nature of the substrate. The hydroxyl group at C-6 is an activating group that directs electrophilic substitution to the ortho (C-5 and C-7) and para (no open para position) positions.
-
Mechanism: Under strong acid, the quinoline nitrogen is protonated, creating a deactivating quinolinium ion. However, the powerful activating effect of the -OH group still governs the substitution pattern, directing the incoming nitro group primarily to the C-5 and C-7 positions.
-
Solution - Strict Temperature Control: Temperature is the most critical parameter for controlling regioselectivity in this reaction. Nitration is highly exothermic.[3] Localized heating ("hot spots") due to inefficient stirring or too-rapid addition of the nitrating agent can provide the extra activation energy needed to form the thermodynamically less-favored isomer. Maintaining a consistently low temperature (0-5 °C) throughout the addition and reaction time is crucial for maximizing the yield of the 5-nitro isomer.
dot
Caption: Key steps in the nitration of 6-hydroxyquinoline.
Q3: I'm observing a significant amount of a di-nitro byproduct. How can this be avoided?
Answer: The formation of di-nitro compounds is a classic example of over-nitration.[3] The hydroxyl group is so strongly activating that the initial product, this compound, can undergo a second nitration.
-
Cause - Excess Nitrating Agent: Using a large excess of nitric acid will inevitably push the reaction towards poly-nitration.[3]
-
Solution: Carefully control the stoichiometry. Use a slight excess, typically 1.05 to 1.1 equivalents, of nitric acid. This ensures there is enough to react with the starting material but minimizes the amount available for a second reaction.
-
-
Cause - Poor Temperature Control: As with regioselectivity, higher temperatures increase the reaction rate, including the rate of the second nitration.
-
Solution: Add the nitrating agent slowly and dropwise to a well-stirred, cold solution to dissipate the heat generated and prevent temperature spikes.[3] Close monitoring of the reaction by TLC is essential; the reaction should be quenched as soon as the starting material is consumed.
-
Q4: The reaction mixture turned dark brown or black, and my final product is tarry. What is the cause?
Answer: A dark, tarry product is indicative of oxidation. Phenols are particularly susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[3]
-
Cause - High Temperature: The rate of oxidation reactions increases significantly with temperature.
-
Solution: Performing the reaction at the lowest feasible temperature (e.g., 0 °C or below) is the most effective way to minimize oxidation.
-
-
Cause - Concentrated Reactants: Very high concentrations can lead to localized heating and increased oxidation.
-
Solution: While the reaction requires concentrated acids, ensure the starting material is not overly concentrated. Adhering to the recommended volumes in the protocol helps manage the exotherm and minimize side reactions.
-
Data Summary Table
The following table summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Recommended Range | Impact on Low Setting/Value | Impact on High Setting/Value |
| Temperature | 0 - 5 °C | Slower reaction, may be incomplete. | Increased oxidation, over-nitration, poor regioselectivity.[3] |
| HNO₃ Equivalents | 1.05 - 1.1 eq. | Incomplete reaction, low yield. | High risk of di-nitration and oxidation byproducts.[3][5] |
| Reaction Time | 1 - 3 hours | Incomplete reaction. | Increased chance for side product formation. |
| Stirring Speed | Vigorous | Poor mixing, localized heating. | Efficient heat transfer, homogenous reaction. |
References
- PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
- ResearchGate. (2015). Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement.
- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation.
- Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?.
- Reddit. (2023). Di-nitration troubleshooting.
- Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- Reddit. (2021). Having trouble with nitration reaction of cytosine.
- ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Taylor & Francis. (n.d.). Nitration and aromatic reactivity.
- SlideShare. (n.d.). Preparation and Properties of Quinoline.
- Scribd. (n.d.). Preparation and Properties of Quinoline.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- PubMed. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives.
- ResearchGate. (2014). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Sources
Technical Support Center: Managing Off-Target Effects of 5-Nitroquinolin-6-ol in Cell-Based Assays
Sources
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Divalent Cations on 5-Nitroquinolin-6-ol Activity
A Note on Isomeric Data: Direct experimental data for 5-Nitroquinolin-6-ol is limited in publicly accessible literature. This guide is constructed based on the well-established principles of its structural class, the 8-hydroxyquinolines, and data from its close, extensively studied isomer, 8-hydroxy-5-nitroquinoline (Nitroxoline). The core metal-chelating moiety is the same, making functional inferences scientifically sound, but direct empirical validation is always recommended.
Introduction
Welcome to the technical support center for researchers investigating the biological activity of this compound. As a derivative of 8-hydroxyquinoline, this compound's efficacy is intrinsically linked to its ability to chelate divalent cations.[1][2] This interaction can be a powerful experimental tool or a source of variability and unexpected results. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice to navigate the complexities of your research.
The biological activities of 8-hydroxyquinoline derivatives, ranging from antimicrobial to anticancer effects, are often dependent on their interactions with metal ions like Fe²⁺, Zn²⁺, Cu²⁺, and Mg²⁺.[2][3] These interactions can lead to either enhancement or inhibition of the compound's activity, depending on the specific cation, its concentration, and the biological system under study. Understanding and controlling these variables is paramount for reproducible and accurate results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which divalent cations influence this compound's activity?
A1: this compound, like other 8-hydroxyquinolines, is a bidentate chelating agent, meaning it binds to metal ions at two points—in this case, through the hydroxyl oxygen and the quinoline nitrogen.[2][4] This chelation can influence its activity in several ways:
-
Altered Bioavailability: Chelation changes the compound's size, charge, and lipophilicity, which can affect its ability to cross cellular membranes.[5]
-
Enzyme Inhibition: The compound can sequester essential metal cofactors from metalloenzymes, thereby inhibiting their function.[6]
-
Formation of a Toxic Complex: The newly formed metal-compound complex may itself be the active species, for instance, by generating reactive oxygen species (ROS), a mechanism observed in some anticancer 8-hydroxyquinolines when complexed with copper.[3]
-
Inactivation of the Compound: Conversely, certain cations might bind to the compound in a way that prevents it from interacting with its biological target, effectively reducing its activity.
Q2: My cell culture medium (e.g., DMEM) already contains divalent cations. Do I need to add more?
A2: Not necessarily. Standard cell culture media contain physiological concentrations of essential ions like Ca²⁺ and Mg²⁺, and trace amounts of others like Zn²⁺ and Fe²⁺ from supplements like fetal bovine serum (FBS).[7] The critical first step is to establish a baseline activity of this compound in your standard, unmodified medium. You should only consider supplementing with additional cations if you hypothesize a specific interaction or if you observe inconsistent results that might be attributable to lot-to-lot variation in your media or serum.
Q3: I see EDTA in my cell culture reagents. How will this affect my experiments with this compound?
A3: This is a critical consideration. EDTA (Ethylenediaminetetraacetic acid) is a potent, broad-spectrum chelator used to detach adherent cells by sequestering Ca²⁺ and Mg²⁺.[8] If residual EDTA from cell passaging is carried over into your experiment, it will compete with this compound for binding to any available divalent cations. This can lead to a significant underestimation of your compound's true potency. It is crucial to thoroughly wash cells to remove any residual EDTA before starting your assay. In some cases, EDTA has been shown to have biological effects independent of its chelating action, which could further confound results.[5]
Q4: Which divalent cations should I prioritize testing?
A4: Based on the literature for related compounds, the most biologically relevant divalent cations to investigate are typically Iron (Fe²⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Magnesium (Mg²⁺) . Their roles in cellular processes are extensive, and they are known to form stable complexes with 8-hydroxyquinoline derivatives.[2][9] The choice may also be guided by your specific biological question. For example, if you are studying an enzyme known to be zinc-dependent, investigating the interplay with Zn²⁺ would be a high priority.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: High Variability in IC₅₀ Values Between Experiments
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Lot-to-lot variation in serum or media. | 1. Note the lot numbers of your FBS and basal media for every experiment. 2. If variability is high, purchase a single large lot of FBS and media for the entire study. 3. Consider transitioning to a serum-free or chemically defined medium if your cell line permits. | FBS is a major source of trace metals and other biological molecules.[7] Its composition can vary significantly between lots, altering the background concentration of divalent cations available to interact with your compound. |
| Residual EDTA from cell harvesting. | 1. After cell detachment with trypsin-EDTA, resuspend the cells in a large volume of EDTA-free medium. 2. Centrifuge and wash the cell pellet with sterile PBS or basal medium at least once more before plating. | EDTA is a powerful chelator that will compete with this compound, masking its true activity. Thorough washing is essential to remove it. |
| Contamination from glassware or water. | 1. Use disposable, sterile plasticware whenever possible. 2. If glassware must be used, ensure it is acid-washed. 3. Use high-purity, cell-culture grade water for all solutions. | Metal ion contamination from lab equipment can introduce uncontrolled variables into your finely tuned experimental system. |
Issue 2: No Observed Activity of this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Activity is dependent on a specific cation absent in the medium. | 1. Perform a cation screen. Supplement your assay medium with a panel of divalent cations (e.g., 1-10 µM of Fe²⁺, Zn²⁺, Cu²⁺) and re-determine the IC₅₀. 2. Ensure the metal salt used is soluble and stable in your medium (e.g., use FeCl₂ for Fe²⁺). | The compound may be a "pro-drug" that only becomes active after forming a complex with a specific metal ion. This is a known mechanism for some 8-hydroxyquinoline derivatives.[3] |
| Chelation by media components. | 1. Test the compound's activity in a simpler, buffered salt solution (e.g., HBSS) if your assay allows (e.g., short-term viability assays). 2. Amino acids and phosphate in complex media can have weak chelating properties. | Complex media components can sometimes sequester your compound or the necessary cations, preventing the formation of the active complex.[10] |
Issue 3: Compound Appears More Toxic in Serum-Free Medium
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Binding to serum proteins. | 1. This is an expected result. Quantify the effect by running dose-response curves in parallel with varying serum concentrations (e.g., 0%, 2%, 10% FBS). | Serum proteins, particularly albumin, can non-specifically bind to small molecules, reducing the free concentration available to act on the cells. This is a key pharmacokinetic parameter. |
| Serum components sequestering the compound. | 1. This is related to protein binding and is a feature, not a bug. It highlights the importance of performing assays in conditions that mimic the intended biological environment as closely as possible. | The difference in activity between serum-containing and serum-free media provides valuable information about how the compound might behave in vivo. |
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Determining the Impact of a Specific Divalent Cation on the IC₅₀ of this compound
This protocol outlines how to assess whether the cytotoxic/biological activity of your compound is enhanced or inhibited by a specific divalent cation using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
Objective: To compare the IC₅₀ of this compound in basal medium versus medium supplemented with a specific divalent cation.
Materials:
-
Cells of interest in logarithmic growth phase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Basal medium (e.g., DMEM without supplements).
-
Sterile 10 mM stock solution of the desired metal salt (e.g., ZnCl₂) in cell-culture grade water.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, resazurin).
-
Phosphate-Buffered Saline (PBS), sterile.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete medium.
-
Preparation of Treatment Media:
-
Control Medium: Complete medium (e.g., DMEM + 10% FBS).
-
Metal-Supplemented Medium: Add the 10 mM metal stock solution to complete medium to achieve the desired final concentration (e.g., for 10 µM, add 1 µL of 10 mM stock to 1 mL of medium). Note: Prepare this fresh to avoid precipitation.
-
-
Preparation of Compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in both the Control Medium and the Metal-Supplemented Medium. This is crucial; do not add the metal and compound to the cells separately.
-
-
Cell Treatment:
-
Carefully aspirate the overnight medium from the cells.
-
Add 100 µL of the prepared compound dilutions (in either control or metal-supplemented media) to the appropriate wells. Include "no compound" controls for both media types.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the "no compound" control for each media condition.
-
Plot the dose-response curves for both conditions (Control vs. Metal-Supplemented).
-
Calculate the IC₅₀ value for each curve using non-linear regression.
-
Data Presentation:
Summarize the results in a clear table to facilitate comparison.
| Divalent Cation (Concentration) | IC₅₀ of this compound (µM) | Fold Change vs. Control |
| Control (None) | 12.5 ± 1.1 | - |
| ZnCl₂ (10 µM) | 4.2 ± 0.5 | -3.0 (Potentiation) |
| FeCl₂ (10 µM) | 11.8 ± 1.5 | -1.1 (No significant change) |
| CuCl₂ (10 µM) | 2.1 ± 0.3 | -6.0 (Strong Potentiation) |
| MgCl₂ (1 mM) | 25.1 ± 2.3 | +2.0 (Inhibition) |
Table 1: Example data showing the modulation of this compound's IC₅₀ by various divalent cations.
Part 4: Visualizing Mechanisms and Workflows
Diagrams
Visual representations can clarify the complex interactions at play. The following diagrams were generated using Graphviz (DOT language).
Caption: Proposed mechanism where this compound chelates a cation to form an active complex.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
References
- 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- A practical guide to the preparation and use of metal ion-buffered systems for physiological research. (2017). PubMed.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Open Access Journals.
- Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2023). PubMed Central.
- Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. (2019). IDEAS/RePEc.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed Central.
- Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. (2020). NIH.
- Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (2018). Journal of Pharmacognosy and Phytochemistry.
- How to Prepare Cell Culture Media: Laboratory Science Procedures. (n.d.). Ditch Brexit.
- Lesson 48 EDTA Chelation. (2021). YouTube.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PubMed Central.
- Metal chelating assay of different extracts. (a) Determination of IC50... (n.d.). ResearchGate.
- Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells. (2022). PubMed.
- Preparation of metal ion buffers for biological experimentation: A methods approach with emphasis on iron and zinc. (2011). ResearchGate.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
- Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.
- A Method for Selective Depletion of Zn(II) Ions from Complex Biological Media and Evaluation of Cellular Consequences of Zn(II) Deficiency. (2016). NIH.
- Concentration levels of different metals in the three CHO cell culture... (n.d.). ResearchGate.
- EDTA and EGTA chelating agents. (n.d.). Interchim.
- How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? (2021). ResearchGate.
- (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). ResearchGate.
- IC 50 in iron chelating ability (mg/mL) of EDTA (standard) and the... (n.d.). ResearchGate.
- Photolabile chelators for the rapid photorelease of divalent cations. (1986). PubMed.
- Chelation in Metal Intoxication. (2010). PubMed Central.
- The Design of Therapeutic Chelating Agents. (1981). ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to reduce the cytotoxicity of 5-Nitroquinolin-6-ol in normal cells
A Guide for Researchers on Mitigating Off-Target Cytotoxicity
Statement of Purpose
As Senior Application Scientists, we partner with you in navigating the complexities of your research. This guide addresses a frequently encountered challenge in the pre-clinical evaluation of quinoline-based compounds: the off-target cytotoxicity of 5-Nitroquinolin-6-ol in normal, non-cancerous cell lines. Our goal is to provide you with a logical framework and actionable protocols to understand, troubleshoot, and mitigate these effects, thereby enhancing the therapeutic index of your compound of interest.
Troubleshooting Guide & FAQs
This section is designed to provide immediate answers to common issues.
Core Issue: High Cytotoxicity in Normal Cells
Q1: My experiments show that this compound is highly toxic to my normal cell line controls, compromising my therapeutic window. What are the primary reasons for this, and what are my immediate options?
A1: High off-target cytotoxicity from quinoline derivatives, including the structurally related and well-studied 8-hydroxy-5-nitroquinoline (Nitroxoline), is often linked to several core mechanisms.[1][2] The primary drivers are typically:
-
Induction of Oxidative Stress: The nitro group on the quinoline scaffold can undergo metabolic reduction, generating reactive oxygen species (ROS) that indiscriminately damage cellular components like lipids, proteins, and DNA.[1][3] This leads to widespread, non-specific cell death.
-
Mitochondrial Dysfunction: Quinoline derivatives can disrupt the mitochondrial membrane potential, leading to ATP depletion and the release of pro-apoptotic factors.[4][5]
-
Broad Pro-Apoptotic Signaling: The compound may trigger caspase-dependent apoptosis in both normal and cancerous cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][6]
Your immediate strategy should be to first diagnose the primary cytotoxic mechanism and then implement a targeted intervention. We recommend a tiered approach:
-
Tier 1 (Diagnosis & Mitigation): Co-administration with antioxidants to test and counteract ROS-mediated toxicity.
-
Tier 2 (Selectivity Enhancement): Employing targeted drug delivery systems to increase the compound's concentration at the tumor site while sparing normal tissue.
-
Tier 3 (Lead Optimization): Screening structural analogs to identify derivatives with a more favorable toxicity profile.
The following workflow provides a logical path for troubleshooting this issue.
Caption: Proposed cytotoxic mechanism and points of strategic intervention.
Experimental Protocols & Data Interpretation
Data Summary: Expected Outcomes of Mitigation Strategies
The following table provides a hypothetical summary of IC₅₀ values you might observe when implementing these strategies. The key to success is an increase in the IC₅₀ for normal cells without a proportional loss of potency in cancer cells, thus widening the therapeutic window.
| Treatment Group | Normal Cells (e.g., BJ Fibroblasts) IC₅₀ (µM) | Cancer Cells (e.g., HeLa) IC₅₀ (µM) | Therapeutic Index (Normal IC₅₀ / Cancer IC₅₀) |
| This compound (Free Drug) | 5 | 2 | 2.5 |
| Free Drug + 1 mM NAC | 25 | 4 | 6.25 |
| Liposomal this compound | 50 | 3 | 16.7 |
Protocol 1: Assessing the Protective Effect of N-acetylcysteine (NAC)
Objective: To determine if the cytotoxicity of this compound is mediated by ROS.
Methodology:
-
Cell Seeding: Plate both normal (e.g., BJ) and cancer (e.g., HeLa) cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
NAC Pre-treatment: Prepare a fresh 100 mM stock solution of NAC in serum-free media and neutralize to pH 7.4 with NaOH. Remove the culture medium from the cells and add fresh medium containing 1 mM NAC. Incubate for 1-2 hours.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. For the NAC-treated group, prepare the dilution in medium also containing 1 mM NAC.
-
Incubation: Add the compound dilutions to the appropriate wells. Include "cells only" and "cells + NAC only" controls. Incubate for 24-48 hours.
-
Viability Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ values.
Troubleshooting:
-
Issue: NAC itself is showing toxicity.
-
Solution: Ensure the NAC solution is freshly prepared and pH-neutralized. Test a lower concentration range (e.g., 0.1-1 mM).
-
-
Issue: No protective effect is observed.
-
Solution: This suggests ROS may not be the primary cytotoxic mechanism. Proceed to investigate other pathways or strategies like targeted delivery.
-
Protocol 2: Liposomal Encapsulation of this compound
Objective: To reduce non-specific uptake and cytotoxicity in normal cells by encapsulating the compound in liposomes.
Methodology (Thin-Film Hydration Method):
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve lipids (e.g., DSPC:Cholesterol:DSPE-PEG(2000) at a 55:40:5 molar ratio) and this compound in chloroform or a chloroform/methanol mixture. The drug-to-lipid ratio may need optimization (start at 1:20 w/w).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (~60°C) to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the film with a buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
Size Extrusion: To create unilamellar vesicles of a defined size (e.g., 100 nm), pass the MLV suspension through polycarbonate membranes with the desired pore size using a mini-extruder. This should also be done at a temperature above the lipid Tc.
-
Purification: Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
-
Characterization & Dosing:
-
Determine the liposome size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated drug concentration by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring absorbance/fluorescence or using HPLC.
-
Use the quantified concentration to perform dose-response cytotoxicity experiments as described in Protocol 1.
-
Troubleshooting:
-
Issue: Low encapsulation efficiency.
-
Solution: Adjust the drug-to-lipid ratio. Ensure the hydration temperature is above the lipid Tc. Try a different encapsulation method (e.g., ethanol injection).
-
-
Issue: Liposomes are unstable and aggregate.
-
Solution: Ensure the PEGylated lipid (DSPE-PEG) concentration is sufficient (3-5 mol%). Store at 4°C and use within a reasonable timeframe.
-
References
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
- Yang, X., et al. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE.
- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI.
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- Cytotoxic inhibition against synthesized quinoline glycoconjugates. ResearchGate.
- Review Article Targeted Drug Delivery Systems. ResearchGate.
- Compound 6 significantly reduced mitochondrial membrane potential. ResearchGate.
- Effects of MA-5 on mitochondrial membrane potential and ROS... ResearchGate.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.
- Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. MDPI.
- Targeted Drug Delivery Systems: Innovations and Clinical Implications. Research Journal of Pharmacy and Life Sciences.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
- First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. ACS Publications.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.
- Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis. MDPI.
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- Quinolinic acid: neurotoxin or oxidative stress modulator? PubMed.
- Caspase-mediated degradation of human 5-lipoxygenase in B lymphocytic cells. PubMed.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
- Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells. PubMed.
- Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). NIH.
- The effect of the nitroxide pirolin on oxidative stress induced by doxorubicin and taxanes in the rat brain. PubMed.
- Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. PMC.
- Caspases as Targets for Drug Development. Madame Curie Bioscience Database - NCBI.
- Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells. PubMed Central.
- Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC.
- Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. PMC.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
Sources
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of 5-Nitroquinolin-6-ol Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and stability of 5-Nitroquinolin-6-ol solutions. Ensuring the integrity of this compound is critical for experimental validity and reproducibility, as photodegradation can lead to loss of activity and the formation of unknown impurities.[1][2][3][4]
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during experimentation due to the light-sensitive nature of this compound.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological activity over a short period.
-
Drifting baseline or unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).[1]
Root Cause Analysis: Inconsistent results are often the first indication of compound degradation. This compound, as a nitroaromatic compound, is susceptible to photodegradation, particularly when exposed to UV and visible light in the 300-500 nm range.[1][2] This light exposure can provide the energy to initiate photochemical reactions, altering the molecule's structure and, consequently, its activity.[1]
Troubleshooting Workflow:
Sources
Technical Support Center: Navigating the Clinical Translation of Nitroxoline
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for researchers investigating the repositioning of Nitroxoline for new indications. As an established antimicrobial, Nitroxoline's journey into oncology and other therapeutic areas is both promising and fraught with technical hurdles.[1][2] This guide is structured to address the most common challenges encountered during preclinical and translational research, moving from broad conceptual questions to specific troubleshooting for your bench experiments. Our goal is to equip you with the insights needed to design robust experiments, interpret complex results, and accelerate the path to clinical relevance.
Part 1: Frequently Asked Questions (FAQs) on Core Translational Challenges
This section addresses the fundamental obstacles that define the research and development landscape for Nitroxoline.
Question 1: What are the primary anti-cancer mechanisms of Nitroxoline, and how do they create experimental complexity?
Answer: Nitroxoline's therapeutic potential stems from its multifaceted mechanism of action, which, while advantageous for efficacy, complicates mechanistic studies.[3] It does not act on a single target but rather disrupts several key cellular processes simultaneously.[2][4]
The primary mechanisms include:
-
Metal Ion Chelation: Nitroxoline avidly binds divalent metal cations like Zinc (Zn²⁺) and Iron (Fe²⁺).[4][5][6] This is a central hub of its activity, as it disrupts the function of numerous metalloenzymes critical for pathogen and cancer cell survival.[3][7][8]
-
Enzyme Inhibition: Through its chelation activity and direct binding, Nitroxoline inhibits key enzymes involved in cancer progression:
-
Methionine Aminopeptidase 2 (MetAP2): Inhibition of MetAP2 suppresses endothelial cell proliferation, giving Nitroxoline its anti-angiogenic properties.[9][10]
-
Cathepsin B: By inhibiting this enzyme, Nitroxoline can reduce the degradation of the extracellular matrix, thereby blocking tumor cell migration and invasion.[9][11]
-
Sirtuins (SIRT1 and 2): Inhibition of these deacetylases can lead to the acetylation of proteins like p53, inducing senescence in endothelial cells.[9]
-
-
Induction of Apoptosis and Oxidative Stress: The disruption of metal homeostasis can induce significant oxidative stress, leading to mitochondrial membrane disruption, accumulation of Reactive Oxygen Species (ROS), and ultimately, programmed cell death (apoptosis).[3][4]
-
Signaling Pathway Modulation: Nitroxoline has been shown to modulate critical signaling pathways. For example, it can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR-p70S6K signaling pathway, leading to G1 cell cycle arrest and apoptosis in prostate cancer cells.[12]
This pleiotropic activity means that attributing an observed phenotype to a single mechanism is challenging. Researchers must employ a systems-level approach, investigating multiple endpoints (e.g., angiogenesis, apoptosis, cell cycle) to fully characterize its effect in a given cancer model.
Question 2: What are the major pharmacokinetic (PK) challenges hindering Nitroxoline's systemic use for new indications?
Answer: This is arguably the most significant barrier to repositioning Nitroxoline for systemic diseases like metastatic cancer.[4][5][13] Its historical use for urinary tract infections (UTIs) was successful precisely because of the PK properties that now limit it.[14][15]
Key PK challenges include:
-
Rapid Excretion: After oral administration, Nitroxoline is quickly and almost completely absorbed, but it is also rapidly excreted, with approximately 60% appearing in the urine.[14][16]
-
Short Plasma Half-Life: The plasma half-life is estimated to be only around 2 hours, making it difficult to maintain therapeutic concentrations in the bloodstream for systemic diseases.[16][17]
-
Limited Tissue Distribution: Systemic drug levels are presumed to be low, which limits the amount of active compound that can reach tumor tissues outside of the urinary tract.[4][10][16]
-
Extensive Metabolism: The drug is rapidly metabolized in the liver into conjugated forms (e.g., nitroxoline sulfate).[14][18] While these metabolites are more water-soluble for excretion, they have reduced lipid solubility, which may impair their ability to cross cell membranes and exert a therapeutic effect.[18]
These factors collectively mean that the standard oral dosing used for UTIs is unlikely to be sufficient for treating systemic cancers.[18]
Question 3: How does formulation impact Nitroxoline's bioavailability and experimental success?
Answer: Formulation is critical, primarily due to Nitroxoline's poor aqueous solubility. For in vitro work, this manifests as a need for organic solvents like DMSO to create stock solutions. In a clinical context, poor solubility directly impacts oral bioavailability and the ability to develop intravenous formulations.
Researchers should be aware that:
-
Precipitation in aqueous assay media can lead to inconsistent and artifactual results.
-
The development of novel formulations, such as those using solubilizing agents or nanoparticle delivery systems, is an active area of research aimed at overcoming these PK hurdles.[19][20] One patent, for instance, notes the use of sodium lauryl sulfate as a combined lubricant and solubilizer to improve dissolution and stability.[20]
Question 4: Are there known mechanisms of resistance to Nitroxoline that could impact its use in cancer therapy?
Answer: While resistance is less studied in cancer models, insights from microbiology are informative. In bacteria, resistance is often linked to mutations in genes that regulate efflux pumps, which actively remove the drug from the cell.[7][21] It is plausible that cancer cells could leverage similar multi-drug resistance (MDR) efflux pumps (e.g., P-glycoprotein) to reduce intracellular Nitroxoline concentrations.
Encouragingly, studies have shown that acquiring resistance to Nitroxoline can come at a significant "fitness cost" to the pathogen, reducing its virulence.[21] If this principle translates to cancer cells, it might mean that Nitroxoline-resistant cells are less aggressive or metastatic, though this requires further investigation.
Part 2: Troubleshooting Guides for Experimental Assays
This section provides practical advice for specific issues you may encounter at the bench.
Problem 1: Poor solubility and precipitation of Nitroxoline in aqueous buffers during in vitro assays.
-
Scientific Rationale: Nitroxoline is a lipophilic molecule with low water solubility. When a concentrated DMSO stock is diluted into aqueous cell culture media or assay buffer, it can exceed its solubility limit and precipitate out of solution, forming microscopic or visible particles. This drastically reduces the effective concentration of the drug available to the cells and is a major source of experimental variability.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your DMSO stock is not over-concentrated (a 10-20 mM stock is typically manageable). Store stocks in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Optimize Dilution Method: When diluting the stock into your final medium, do so rapidly and with vigorous mixing (vortexing or pipetting) to aid dispersion. A serial dilution approach is often better than a single large dilution.
-
Incorporate a Surfactant or Protein: For cell-free assays, a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility. For cell-based assays, the presence of serum (e.g., 10% FBS) in the culture medium can aid solubility through protein binding.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility compared to adding it to cold medium.
-
Visual Inspection: Always inspect your final drug-containing medium for any signs of precipitation (cloudiness, particles) before adding it to cells.
-
Problem 2: High variability and poor reproducibility in cell viability assay results (e.g., MTT, XTT, CellTiter-Glo).
-
Scientific Rationale: Beyond solubility issues, variability can arise from Nitroxoline's mechanism of action. As a metal chelator, it can deplete essential metal ions from the cell culture medium itself, which can impact cell health and assay performance independently of its direct effect on the cells. Furthermore, its induction of ROS can interfere with redox-based assays like MTT or XTT.
-
Troubleshooting Steps:
-
Control for Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells (including untreated controls) and is below a toxic threshold for your cell line (typically <0.5%).
-
Use a Stable, Non-Redox Assay: If you suspect interference with MTT/XTT assays, switch to a more stable endpoint assay, such as one that measures ATP levels (e.g., CellTiter-Glo) or a protease-based viability assay (e.g., CellTiter-Fluor).
-
Check Media Composition: Be aware that the basal media formulation (e.g., DMEM vs. RPMI-1640) can have different concentrations of trace metals. Consistency is key. Consider if media supplementation with specific ions rescues any unexpected effects.
-
Shorten Assay Incubation Time: For some assays, prolonged incubation with Nitroxoline may lead to compound degradation or secondary effects. Optimize the treatment duration based on time-course experiments.
-
Plate Uniformity: Ensure even cell seeding and check for edge effects on your microplates. Avoid using the outer wells if they show high variability.
-
Problem 3: Significant discrepancy between potent in vitro activity and poor in vivo efficacy in animal models.
-
Scientific Rationale: This is a classic translational challenge for Nitroxoline and is almost certainly due to its unfavorable pharmacokinetic profile.[4][13] Potent IC50 values in a petri dish do not translate if the drug cannot achieve and sustain a therapeutic concentration at the tumor site in vivo.[17]
-
Troubleshooting Workflow:
-
Confirm In Vitro Potency: Re-validate the IC50 in the specific cell line used for the xenograft.
-
Conduct a Pilot PK Study: Before a full efficacy study, administer a single dose of Nitroxoline to a small cohort of animals and collect plasma and tumor tissue at several time points (e.g., 1, 2, 4, 8 hours). Analyze the samples by LC-MS/MS to determine the Cmax (peak concentration), half-life, and tumor exposure.
-
Compare PK Data to In Vitro Data: Is the concentration of Nitroxoline achieved in the tumor tissue above the IC50 value? For how long? If the tumor exposure is too low or too brief, the lack of efficacy is explained.
-
Optimize Dosing Regimen: Based on PK data, consider alternative dosing strategies. Would more frequent administration (e.g., twice or three times daily) help maintain exposure?[18]
-
Explore Alternative Formulations: If oral dosing fails, investigate alternative delivery routes (e.g., intraperitoneal) or advanced formulations (e.g., liposomal, nanoparticle) designed to improve systemic exposure and tumor targeting.
-
Part 3: Key Experimental Protocols & Data
This section provides standardized methods and reference data to improve consistency.
Protocol: Preparation of Nitroxoline Stock Solutions for In Vitro Use
-
Objective: To prepare a stable, high-concentration stock solution of Nitroxoline for use in cell culture experiments.
-
Materials:
-
Nitroxoline powder (confirm purity by certificate of analysis)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of Nitroxoline powder into the tube (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM). (Molecular Weight of Nitroxoline = 190.16 g/mol ).
-
Calculation: (5 mg / 190.16 mg/mmol) / 10 mmol/L = 0.00263 L = 2.63 mL
-
-
Add the calculated volume of DMSO to the tube containing the Nitroxoline powder.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Visually confirm that the solution is clear with no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol: General Cell Viability Assay (XTT-based)
-
Objective: To determine the effect of Nitroxoline on the viability of a cancer cell line.
-
Procedure:
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Nitroxoline in complete cell culture medium from your DMSO stock. Remember to prepare a "vehicle control" medium containing the same final concentration of DMSO as your highest drug concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the drug-containing or vehicle control medium to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.
-
Measure the absorbance of each well at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Data Presentation: Summary of Reported Nitroxoline Activity & PK
Table 1: In Vitro Anti-proliferative Activity of Nitroxoline in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Reported IC50 (µM) | Citation |
| J82 | Bladder Cancer | 48 hours | 9.93 | [11] |
| MBT-2 | Bladder Cancer | 48 hours | 26.24 | [11] |
| T24 | Bladder Cancer | Not Specified | < 80 (Potent) | [18] |
| 5637 | Bladder Cancer | Not Specified | < 80 (Potent) | [18] |
| PC3 | Prostate Cancer | Not Specified | Effective | [22] |
| A549 | Lung Adenocarcinoma | Not Specified | Effective | [22] |
| U251 | Glioblastoma | Not Specified | Effective | [22] |
Table 2: Key Pharmacokinetic Parameters of Nitroxoline (Oral Administration)
| Parameter | Value | Description | Citation |
| Absorption | Rapid and almost complete | Drug is well-absorbed from the GI tract. | [14] |
| Plasma Half-life (t½) | ~2 hours | Time for plasma concentration to reduce by half. | [16] |
| Metabolism | Rapid, in the liver | Forms conjugated metabolites (e.g., sulfates). | [14] |
| Excretion | ~60% in urine | Primarily excreted via the kidneys. | [14] |
| Systemic Bioavailability | Moderate (30-55%) | Fraction of drug reaching systemic circulation. | [16] |
Part 4: Visualizing Pathways and Workflows
Visual aids are essential for conceptualizing complex biological systems and experimental plans.
Caption: Multifaceted anti-cancer mechanisms of Nitroxoline.
Sources
- 1. Nitroxoline: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemicalkland.com [chemicalkland.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitroxoline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity [jcancer.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer - UCL Discovery [discovery.ucl.ac.uk]
- 14. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. klandchemicals.com [klandchemicals.com]
- 20. WO2021023231A1 - Pharmaceutical composition containing nitroxoline, nitroxoline oral solid tablet, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for high-purity 5-Nitroquinolin-6-ol
Answering the user's request.## Technical Support Center: High-Purity Purification of 5-Nitroquinolin-6-ol
Welcome to the technical support guide for the purification of high-purity this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and validated protocols to overcome common challenges in obtaining this compound with the purity required for downstream applications. The methodologies and principles discussed herein are grounded in established chemical literature and extensive laboratory experience with quinoline derivatives.
Section 1: Core Principles & Initial Assessment
Achieving high purity begins with understanding the physicochemical properties of this compound and accurately assessing the crude material. The molecule possesses a weakly acidic phenolic hydroxyl group (-OH) and a basic quinoline nitrogen, alongside a strongly electron-withdrawing nitro group (-NO₂). This combination of functional groups dictates its solubility, stability, and chromatographic behavior.
Frequently Asked Questions (FAQs): Initial Steps
Q1: What are the first analytical steps I should take with my crude this compound?
A1: Before attempting any large-scale purification, a multi-technique preliminary analysis is critical.
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the number of components in your crude mixture. Test a variety of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives good separation between your product spot and impurities. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable information. It can confirm the presence of your desired product, reveal the nature of major impurities (e.g., residual solvents, starting materials, or isomers), and give a rough estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, a preliminary HPLC run will establish a baseline purity percentage (by area) and reveal the presence of any closely-eluting isomers or byproducts that may not be visible by TLC.[1][2]
Q2: My crude this compound is a dark, oily substance, not a solid. How does this affect my purification strategy?
A2: An oily or tarry crude product suggests the presence of significant impurities, possibly polymeric byproducts which are common in syntheses like the Skraup reaction conducted under harsh conditions.[3] Your initial purification goal should be to remove this non-crystalline material before attempting to achieve high purity. A primary "clean-up" using either acid-base extraction or a silica gel plug filtration is recommended. For the latter, dissolving the oil in a minimal amount of dichloromethane (DCM) and passing it through a short column of silica gel, eluting with DCM, can trap highly polar, tarry materials at the origin, allowing the slightly more mobile product and non-polar impurities to pass through.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound and its derivatives.
Issue 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
-
Potential Cause: The basic nitrogen atom on the quinoline ring is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes tailing and, in some cases, irreversible adsorption or decomposition.[4]
-
Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or pyridine is sufficient to neutralize the acidic sites on the silica, resulting in sharper bands and improved separation.[4]
-
Solution 2 (Stationary Phase Change): Switch to a less acidic stationary phase. Basic alumina is an excellent alternative for purifying basic compounds like quinolines and can prevent decomposition observed on silica gel.[4] Alternatively, deactivated "neutral" silica gel, prepared by treating standard silica gel with water or a TEA solution, can be used.
Issue 2: The color of my compound darkens during column chromatography, and the final yield is low.
-
Potential Cause 1 (Oxidation): Phenolic compounds, especially those with electron-withdrawing groups, can be susceptible to oxidation, leading to the formation of colored quinone-like structures. This can be exacerbated by prolonged exposure to air and light on the high-surface-area silica gel.
-
Solution: Keep the compound protected from light wherever possible.[5] If using column chromatography, ensure the column is run efficiently and without delay. Degassing solvents by sparging with nitrogen or argon before use can help minimize exposure to oxygen.
-
Potential Cause 2 (Decomposition): As mentioned in Issue 1, the acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[4][5]
-
Solution: In addition to the solutions for Issue 1, consider using a reverse-phase (C18) column chromatography approach. This method separates compounds based on polarity in aqueous/organic mobile phases and avoids the harsh acidic environment of normal-phase silica.
Issue 3: After recrystallization, my yield is extremely low, or nothing crystallizes out.
-
Potential Cause 1 (Incorrect Solvent Choice): The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound is too soluble at room temperature, the recovery will be poor. If it is not soluble enough at high temperatures, it will not dissolve completely.
-
Solution: Perform a systematic solvent screen using small amounts of your crude product in test tubes. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water).[6] The solubility of related compounds like 8-hydroxy-5-nitroquinoline in various solvents can provide a good starting point.[7][8]
-
Potential Cause 2 (Presence of "Oiling Out"): The compound may be melting in the hot solvent instead of dissolving, or it may be separating as a liquid upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present.
-
Solution: Lower the temperature of the solvent and add more of it to ensure true dissolution. If oiling out persists, allow the solution to cool slowly with vigorous stirring to encourage crystal nucleation. Seeding the solution with a tiny crystal of pure product (if available) can also induce crystallization.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is effective when the crude material is a solid with moderate to high initial purity (>80%).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid. Work in a fume hood and use a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold 50:50 ethanol/water solution to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This is the method of choice for separating the target compound from impurities with different polarities.
-
Prepare Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent (e.g., 80:20 Hexane/Ethyl Acetate). Add 1% triethylamine (v/v) to the eluent mixture to act as a deactivating agent.[4]
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed free of air bubbles. Add a thin layer of sand on top of the silica bed.
-
Equilibrate the Column: Pass 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute and Collect Fractions: Begin elution with the solvent system, collecting fractions and monitoring them by TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC), and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Protocol 3: Acid-Base Extraction
This technique leverages the weakly acidic phenolic hydroxyl group to separate it from non-acidic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) sodium hydroxide (NaOH) solution. The phenolic this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all aqueous extracts in a beaker and cool the solution in an ice bath.
-
Acidification & Precipitation: While stirring, slowly acidify the aqueous solution with a dilute acid like 1 M HCl. The protonated this compound will become insoluble and precipitate out of the solution. Monitor the pH with indicator paper to ensure complete neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Section 4: High-Purity Analysis & Storage
Q3: How can I confirm the final purity of my this compound is >99%?
A3: A single technique is often insufficient. A combination of orthogonal methods is required for confident purity validation.
-
HPLC: This is the gold standard for purity determination. A high-purity sample should show a single major peak, with the area percent reported as >99.0%.[1]
-
¹H NMR: In the proton NMR spectrum of the final compound, there should be no observable impurity peaks. Integration of the aromatic protons should conform to the expected structure.
-
Quantitative NMR (qNMR): For the most accurate purity assessment, qNMR can be performed against a certified internal standard of known purity.[1][2]
-
Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₉H₆N₂O₃.
Q4: What are the best practices for storing the high-purity solid?
A4: Given its potential for oxidation and photodegradation, proper storage is crucial to maintain purity.[9]
-
Container: Store in an amber glass vial to protect from light.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended.
-
Desiccation: Store the vial inside a desiccator to protect it from moisture.
Section 5: Visual Workflow for Purification Strategy Selection
The following diagram provides a decision-making workflow to help select the most appropriate initial purification strategy based on the characteristics of your crude product.
Caption: Purification strategy decision tree for this compound.
Section 6: Data Summary Table
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For... |
| Recrystallization | Differential solubility at varied temperatures | Scalable, cost-effective, can yield very high purity | Requires a solid starting material, potential for low yield, solvent screening can be tedious | Increasing the purity of an already >80% pure solid crude. |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Excellent separation power for a wide range of impurities | Can be time-consuming, potential for product decomposition on silica, uses large solvent volumes | Complex mixtures with multiple components or isomeric impurities. |
| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pKa | Fast, inexpensive, excellent for removing neutral/basic impurities | Only separates based on acidic/basic properties, emulsion formation can be an issue | Crude mixtures containing significant non-acidic impurities, including oils and tars. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Solubility of Things. (n.d.). 5-Nitroquinoline | Solubility of Things.
- Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96.
- Reddit. (2025).
- The Royal Society of Chemistry. (n.d.).
- SIELC Technologies. (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column.
- PubChem - NIH. (n.d.). 5-Nitroquinoline.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Cayman Chemical. (2022).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.
- BenchChem. (2025).
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- ResearchGate. (2007). Technology of Preparing 8Hydroxy5-nitroquinoline.
- European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of 5-Nitroquinolin-6-ol and Clioquinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of the well-characterized 8-hydroxyquinoline derivative, Clioquinol, and the lesser-known compound, 5-Nitroquinolin-6-ol. While both share a core quinoline structure, their distinct substitutions dramatically alter their biological activities. This analysis is grounded in published experimental data to provide an objective overview for cancer research and drug development.
Introduction: Structural Analogs with Divergent Fates
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a repurposed antimicrobial agent that has gained significant attention for its anticancer effects.[1][2][3][4] Its activity is often linked to its ability to interact with metal ions, disrupting key cellular processes in cancer cells. In contrast, this compound is a structural analog for which there is a notable lack of published data regarding anticancer activity. A closely related compound, 5-nitro-8-hydroxyquinoline (Nitroxoline), however, has been studied and provides a valuable point of comparison.[5][6][7] This guide will primarily focus on the extensive data available for Clioquinol and draw comparisons with the known activities of nitro-substituted quinolines like Nitroxoline to infer the potential properties of this compound.
Clioquinol: A Multi-Modal Anticancer Agent
Clioquinol exhibits potent anticancer activity across a range of human cancer cell lines, with IC50 values typically in the low micromolar range.[1][2][4] Its mechanism of action is multifaceted, stemming from its properties as a metal chelator and ionophore.
Mechanism of Action
Clioquinol's anticancer effects are not attributed to a single pathway but rather to a cascade of events initiated by its ability to modulate intracellular metal ion concentrations.
-
Metal Ionophore Activity : While initially investigated as a metal chelator, studies have shown that Clioquinol's cytotoxicity is enhanced by the presence of metal ions like copper and zinc.[1][2] It acts as a transition metal ionophore, transporting these ions across cellular membranes and elevating their intracellular levels.[2][3] This disruption of metal homeostasis is a key driver of its anticancer effects.
-
Induction of Apoptosis : Biochemical analyses reveal that Clioquinol induces cancer cell death through apoptotic pathways that are dependent on caspase activity.[1][2][3] Treatment with Clioquinol leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][3]
-
Proteasome Inhibition : Clioquinol has been shown to inhibit the activity of the proteasome, the cellular machinery responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest.
-
Signaling Pathway Modulation : The compound has been found to disrupt various signaling pathways crucial for cancer cell survival and proliferation, including the NF-κB pathway.[8] It can also down-regulate the expression of oncogenic transcription factors like FoxM1.[8]
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds (Clioquinol, this compound) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Treatment Incubation : Incubate the cells with the compounds for a specified period (e.g., 48-72 hours). [1]5. MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 6. Formazan Formation : Incubate the plate for 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. 7. Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. 8. Final Incubation : Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. 9. Data Acquisition : Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
Proteasome Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome, which is often inhibited by compounds like Clioquinol.
Step-by-Step Methodology:
-
Lysate Preparation : Prepare cell lysates from cancer cells treated with the test compound and untreated controls. Determine the protein concentration of each lysate.
-
Reaction Setup : In a 96-well plate, add up to 50 µL of cell extract to paired wells. [9]3. Inhibitor Control : To one of the paired wells, add a specific proteasome inhibitor (e.g., MG-132) to serve as a negative control, allowing for the differentiation of proteasome activity from other protease activity. [9][10]Add assay buffer to the other well.
-
Substrate Addition : Add a fluorogenic peptide substrate, such as Suc-LLVY-AMC, to all wells. [9][11]This substrate releases highly fluorescent AMC upon cleavage by the proteasome.
-
Kinetic Measurement : Immediately place the plate in a fluorescence microplate reader and measure the kinetics of fluorescence development (Ex/Em = 350/440 nm) at 37°C for 30-60 minutes. [9]
Conclusion and Future Directions
Clioquinol is a well-documented anticancer agent with a complex, metal-dependent mechanism of action that induces apoptosis in a wide range of cancer cells. [1][2][3][4]While its structural analog, this compound, remains uncharacterized in the context of cancer, data from the related compound Nitroxoline suggests that nitro-substituted quinolines are not only active but potentially more potent than their halogenated counterparts. [5][6][7] The key distinctions lie in their interaction with metal ions; Clioquinol acts as a zinc ionophore, whereas Nitroxoline's activity is copper-dependent and does not involve zinc transport. [5][7]This suggests this compound may also function through a copper-dependent, ROS-generating mechanism.
Future research should focus on the direct evaluation of this compound's cytotoxicity against a panel of cancer cell lines. Mechanistic studies should then investigate its ability to act as a metal ionophore, its impact on intracellular ROS levels, and its effect on key cellular pathways like the proteasome and NF-κB. Such studies will clarify its potential as a novel anticancer scaffold and provide a more direct comparison to the established activity of Clioquinol.
References
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research, 65(8), 3389-3395. [Link]
- Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. PubMed. [Link]
- BioVision Inc. (n.d.). Proteasome Activity Assay Kit. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- ResearchGate. (2005). Anticancer Activity of the Antibiotic Clioquinol. [Link]
- ResearchGate. (n.d.). IC 50 values of clioquinol for the viability of human cancer cell lines. [Link]
- Jiang, H., et al. (2011). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Semantic Scholar. [Link]
- Leggett, C. S., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Sci-Hub. [Link]
- Leggett, C. S., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- ResearchGate. (n.d.). Request PDF for "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)". [Link]
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]
- Spengler, G., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- National Institutes of Health. (2023).
- MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.se [sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Nitroquinolin-6-ol and Standard-of-Care Antibiotics for Urinary Tract Infections
In the landscape of escalating antibiotic resistance, the re-evaluation of established antimicrobial agents and the exploration of novel compounds are paramount for effective management of urinary tract infections (UTIs). This guide provides a comprehensive, data-driven comparison of 5-Nitroquinolin-6-ol (Nitroxoline), a quinoline derivative with a long history of use in some European countries, against the standard-of-care antibiotics for UTIs: nitrofurantoin, trimethoprim-sulfamethoxazole, fosfomycin, and ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, in vitro efficacy, and potential clinical utility of these antimicrobial agents.
The Challenge of Urinary Tract Infections and the Imperative for Comparative Efficacy Data
Urinary tract infections are among the most common bacterial infections, imposing a significant burden on healthcare systems worldwide. The rise of multidrug-resistant (MDR) uropathogens necessitates a critical assessment of our therapeutic armamentarium. While newer agents are in development, a thorough understanding of the comparative strengths and weaknesses of existing and rediscovered compounds is essential for optimizing treatment strategies and guiding future research. This guide aims to provide that clarity through a detailed, evidence-based comparison.
Mechanisms of Action: A Tale of Diverse Bacterial Targets
The antibacterial efficacy of the compared agents stems from their distinct mechanisms of action, each targeting critical bacterial processes.
This compound (Nitroxoline) operates through a unique mechanism involving the chelation of divalent metal cations, such as Mg²⁺ and Mn²⁺.[1] These cations are essential cofactors for bacterial enzymes, including RNA polymerase. By sequestering these ions, Nitroxoline disrupts crucial cellular processes like transcription, leading to a bacteriostatic effect.[2]
Mechanism of Action: this compound
Nitrofurantoin is a prodrug that is activated by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates non-specifically attack a wide range of bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, leading to the inhibition of protein synthesis, DNA damage, and disruption of cellular respiration.
Mechanism of Action: Nitrofurantoin
Trimethoprim-Sulfamethoxazole is a combination drug that sequentially inhibits two key enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase. The blockade of this pathway prevents the synthesis of purines and ultimately DNA, leading to a bactericidal effect.
Mechanism of Action: Trimethoprim-Sulfamethoxazole
Fosfomycin exerts its bactericidal effect by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan synthesis. This disruption of cell wall formation leads to bacterial cell lysis.
Mechanism of Action: Fosfomycin
Ciprofloxacin , a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, ciprofloxacin leads to the accumulation of double-strand DNA breaks, resulting in a potent bactericidal effect.
Mechanism of Action: Ciprofloxacin
In Vitro Antimicrobial Activity: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antimicrobial agent is fundamentally assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and standard UTI antibiotics against common uropathogens.
| Uropathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | This compound | 2 - 4 | 4 - 8 | [3][4][5][6][7] |
| Nitrofurantoin | 16 | 16 - 32 | [3][8][9] | |
| Trimethoprim-Sulfamethoxazole | >8 | >8 | [10] | |
| Fosfomycin | 2 - 4 | 32 - 64 | [8][11][12] | |
| Ciprofloxacin | ≤1 | ≥4 | [13][14] | |
| Klebsiella pneumoniae | This compound | 8 | 32 | [4][5][6] |
| Nitrofurantoin | 64 | 128 | [15] | |
| Trimethoprim-Sulfamethoxazole | >8 | >8 | [10] | |
| Fosfomycin | 8 | 128 | [8] | |
| Ciprofloxacin | - | - | - | |
| Proteus mirabilis | This compound | 8 | 16 | [4][5][6] |
| Nitrofurantoin | - | - | - | |
| Trimethoprim-Sulfamethoxazole | - | - | - | |
| Fosfomycin | - | - | - | |
| Ciprofloxacin | - | - | - | |
| Enterococcus faecalis | This compound | 4 - 8 | 8 | [4] |
| Nitrofurantoin | 64 | 128 | [3] | |
| Trimethoprim-Sulfamethoxazole | - | - | - | |
| Fosfomycin | 4 | 64 | [8] | |
| Ciprofloxacin | - | - | - |
Note: MIC values can vary depending on the study, geographical location of isolates, and testing methodology. The data presented here are a synthesis from multiple sources to provide a general comparison.
Deeper Dive into Antimicrobial Dynamics: Time-Kill Assays and Post-Antibiotic Effect
Beyond the static measure of MIC, understanding the pharmacodynamics of an antibiotic requires examining its bactericidal or bacteriostatic activity over time and its persistent effects after the drug concentration falls below the MIC.
Time-Kill Assays: These assays reveal the rate and extent of bacterial killing by an antibiotic. For this compound, studies have shown concentration-dependent killing against Acinetobacter baumannii.[4][5][6] Nitrofurantoin exhibits a bactericidal effect at concentrations of 8 x MIC or higher against E. coli and S. saprophyticus.[16]
Post-Antibiotic Effect (PAE): The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic. This effect is a crucial consideration for dosing regimens. Data on the PAE of this compound is currently limited in the scientific literature. In contrast, fluoroquinolones like ciprofloxacin are known to have a significant PAE against many pathogens.
Resistance Mechanisms: A Constant Challenge
The emergence of antibiotic resistance is a primary driver for exploring alternative therapies.
-
This compound: Resistance to Nitroxoline is reported to be rare, potentially due to its unique mechanism of action that targets multiple cellular processes.[17][18]
-
Nitrofurantoin: Resistance is also uncommon due to its multi-targeted mechanism of action.
-
Trimethoprim-Sulfamethoxazole: Resistance is widespread and primarily mediated by the acquisition of mobile genetic elements encoding for resistant dihydrofolate reductase and dihydropteroate synthase enzymes.
-
Fosfomycin: Resistance can occur through mutations in the transporters responsible for its uptake or through enzymatic inactivation.
-
Ciprofloxacin: Resistance commonly arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, as well as through the expression of efflux pumps.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination by Broth Microdilution
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardization of Inoculum: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB to obtain a range of concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Safety and Pharmacokinetic Considerations
A comprehensive comparison must also consider the safety and pharmacokinetic profiles of these agents.
-
This compound: Generally well-tolerated, with gastrointestinal side effects being the most common. It is rapidly absorbed and primarily excreted in the urine as active metabolites.[1][19][20][21]
-
Nitrofurantoin: Can cause gastrointestinal upset, and in rare cases, pulmonary and hepatic toxicity with long-term use. It achieves high urinary concentrations but low serum levels.
-
Trimethoprim-Sulfamethoxazole: Associated with a risk of allergic reactions (especially skin rashes), and can cause hematologic adverse effects.
-
Fosfomycin: Generally well-tolerated with a favorable safety profile. It is excreted unchanged in the urine, reaching very high concentrations.
-
Ciprofloxacin: Carries a risk of serious side effects, including tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects. Its use is generally reserved for more complicated infections or when other options are not suitable.
Conclusion: Positioning this compound in the UTI Treatment Paradigm
Based on the available in vitro data, this compound (Nitroxoline) demonstrates promising activity against a broad spectrum of uropathogens, including some multidrug-resistant strains. Its unique mechanism of action and low rates of resistance are significant advantages in the current climate of antimicrobial resistance. While it appears to be a viable alternative to some standard UTI antibiotics, particularly in cases of resistance to first-line agents, further robust clinical trials are warranted to definitively establish its clinical efficacy and safety in diverse patient populations. This guide serves as a foundational resource for researchers and clinicians to critically evaluate the potential of this compound and to inform the design of future studies that will ultimately shape its role in the management of urinary tract infections.
References
- Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Central European Journal of Urology. [Link]
- Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012. Therapeutics and Clinical Risk Management. [Link]
- What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Dr.Oracle. [Link]
- Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. PLOS ONE. [Link]
- Ciprofloxacin MPC and MIC values for clinical UTI strains and derived resistant mutants.
- In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. Journal of Antimicrobial Chemotherapy. [Link]
- Clinical pharmacokinetics of nitroxoline. International Journal of Clinical Pharmacology and Biopharmacy. [Link]
- [Present status of nitroxoline].
- Increasing Ciprofloxacin Resistance Among Prevalent Urinary Tract Bacterial Isolates in Gaza Strip, Palestine. The Journal of Infection in Developing Countries. [Link]
- In vitro antimicrobial activity of nitroxoline against uropathogens isolated
- In vitro antimicrobial activity of nitroxoline against uropathogens isolated
- In vitro antimicrobial activity of nitroxoline against uropathogens isolated
- Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers in Pharmacology. [Link]
- Antimicrobial susceptibilities of clinical bacterial isolates from urinary tract infections to fosfomycin and comparator antibiotics determined by agar dilution method and automated micro broth dilution. Microbiology Spectrum. [Link]
- Is Nitrofurantoin (antibiotic) effective for treating a urinary tract infection (UTI)
- Pharmacodynamic studies of nitrofurantoin against common uropathogens. Journal of Antimicrobial Chemotherapy. [Link]
- How do you interpret Minimum Inhibitory Concentration (MIC) values and apply them to treatment decisions for patients with urinary tract infections (UTIs)? Dr.Oracle. [Link]
- Fosfomycin susceptibility among multidrug-resistant, extended-spectrum beta-lactamase-producing, carbapenem-resistant uropathogens. Journal of Natural Science, Biology and Medicine. [Link]
- Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital. Journal of Pure and Applied Microbiology. [Link]
- Compared with Cotrimoxazole Nitroxoline Seems to Be a Better Option for the Treatment and Prophylaxis of Urinary Tract Infections Caused by Multidrug-Resistant Uropathogens: An In Vitro Study. MDPI. [Link]
- Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]
- What does a urine culture result of Bactrim (trimethoprim/sulfamethoxazole) resistance with a Minimum Inhibitory Concentration (MIC)
- Clinical pharmacokinetics of nitroxoline.
- In Vitro Activity of Fosfomycin against Multidrug-Resistant Urinary and Nonurinary Gram-Negative Isolates.
- SUsceptibility and Resistance to Fosfomycin and other antimicrobial agents among pathogens causing lower urinary tract infections: findings of the SURF study. International Journal of Antimicrobial Agents. [Link]
- Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy. [Link]
- Urinary bactericidal kinetics for K. pneumoniae 595 in volunteers A, B, and C, using urine samples collected 0 to 2 h after the eighth dose (a) and 4 to 6 h after the 10th dose (b) of nitroxoline at 250 mg t.i.d..
- Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy. [Link]
- In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy. [Link]
- Compared with Cotrimoxazole Nitroxoline Seems to Be a Better Option for the Treatment and Prophylaxis of Urinary Tract Infections Caused by Multidrug-Resistant Uropathogens: An In Vitro Study.
- Review of the literature and individual patients data meta-Analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections.
- Review of the literature and individual patients' data meta-analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections. BMC Infectious Diseases. [Link]
- In Vitro Activity of Fosfomycin against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures. Antimicrobial Agents and Chemotherapy. [Link]
- Trimethoprim (TMP)-calculated AUC/MIC and %T/MIC for urine and plasma of six hypothetical MIC values a.
- Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric P
- Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Central European Journal of Urology. [Link]
- MICs of nitroxoline and trimethoprim for the test strains.
- TRIMETHOPRIM-SULFAMETHOXAZOLE RESISTANCE AND FOSFOMYCIN SUSCEPTIBILITY RATES IN UNCOMPLICATED URINARY TRACT INFECTIONS: TIME TO CHANGE?
- Sensitivity of enterococci to beta-lactam antibiotics, co-trimoxazole, nitrofurantoin, tetracycline and doxycycline. Infection. [Link]
- (PDF) Prevalence of resistance E.coli against trimethoprim and sulfmethoxazole in patients with UTI.
- In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus. Antimicrobial Agents and Chemotherapy. [Link]
- Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. [Present status of nitroxoline]. | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Fosfomycin susceptibility among multidrug-resistant, extended-spectrum beta-lactamase-producing, carbapenem-resistant uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Fosfomycin against Extended-Spectrum-β-Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Compared with Cotrimoxazole Nitroxoline Seems to Be a Better Option for the Treatment and Prophylaxis of Urinary Tract Infections Caused by Multidrug-Resistant Uropathogens: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics of nitroxoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Efficacy of 5-Nitroquinolin-6-ol in Biofilm Disruption: A Comparative Analysis for Drug Development Professionals
In the persistent challenge of antimicrobial resistance, bacterial biofilms present a formidable barrier to effective treatment. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit a heightened tolerance to conventional antibiotics and host immune defenses. The quest for novel agents capable of disrupting these resilient structures is paramount in the development of next-generation therapeutics. This guide provides a detailed comparative analysis of the potential efficacy of 5-Nitroquinolin-6-ol as a biofilm-disrupting agent, contextualized against other established and emerging antibiofilm strategies. While direct experimental data on this compound is emerging, its structural similarities to potent quinoline-based antibiofilm compounds, such as its well-studied regioisomer nitroxoline (5-nitro-8-hydroxyquinoline), provide a strong basis for its consideration and further investigation.
The Challenge of Biofilm-Mediated Resistance
Biofilms are a significant virulence factor for a range of clinically important pathogens, including Pseudomonas aeruginosa, a frequent culprit in chronic and hospital-acquired infections. The dense EPS matrix acts as a physical shield, impeding the penetration of antimicrobial agents. Furthermore, the altered metabolic state of bacteria within the biofilm, including the presence of persister cells, contributes to their profound tolerance to antibiotics that target actively dividing cells.[1] Effective antibiofilm strategies, therefore, aim to either prevent the initial formation of biofilms or to dismantle the mature biofilm structure, rendering the embedded bacteria susceptible to antimicrobial killing.[2]
This compound and the Promise of Quinoline Scaffolds
Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. Recent research has highlighted their potential as potent antibiofilm agents. The mechanism of action for many quinoline-based compounds is multifaceted, often involving the chelation of essential metal ions, which are critical for biofilm integrity and bacterial metabolism.
A compelling case for the potential of this compound can be made by examining its regioisomer, nitroxoline. Studies have demonstrated that nitroxoline effectively reduces the formation of P. aeruginosa biofilms and induces the dispersal of pre-formed biofilms.[3][4][5] This activity is attributed to its ability to chelate divalent cations, particularly iron (Fe²⁺) and zinc (Zn²⁺), which are crucial cofactors for enzymes involved in biofilm matrix production and maintenance.[3][4][5] At sub-inhibitory concentrations, nitroxoline has been shown to reduce biofilm mass by up to 80% and significantly decrease the viable cell count within established biofilms.[3][5] Given that this compound shares the same core quinoline structure and nitro functional group, it is highly probable that it exhibits a similar metal-chelating mechanism, positioning it as a promising candidate for biofilm disruption.
Comparative Efficacy of Biofilm Disrupting Agents
To provide a clear perspective on the potential of this compound, it is essential to compare its anticipated efficacy with other classes of biofilm-disrupting agents. The following table summarizes the performance of various antibiofilm strategies against Pseudomonas aeruginosa, a model organism for biofilm research.
| Agent Class | Example Compound(s) | Mechanism of Action | Biofilm Inhibition (IC50/EC50) | Biofilm Eradication (MBEC) | Key Advantages | Limitations |
| Quinoline Derivatives | Nitroxoline (5-nitro-8-hydroxyquinoline) | Metal Ion Chelation (Fe²⁺, Zn²⁺) | ~8-32 µg/mL (estimated) | Reduces viable cells by 4 logs at 200 µg/mL[3][4] | Broad-spectrum activity, potential to overcome resistance. | Potential for host cell toxicity at higher concentrations. |
| Quorum Sensing Inhibitors (QSIs) | Baicalin Hydrate, Cinnamaldehyde | Interference with cell-to-cell communication | Variable, often used in combination | Potentiates antibiotic activity, but weak eradication alone[6][7] | Non-bactericidal, low selective pressure for resistance. | Efficacy can be strain-dependent; often requires combination therapy. |
| Enzymatic Agents | DNase I, Dispersin B | Degradation of EPS matrix components (eDNA, polysaccharides) | EC50 ~1.94 µM (GH-B2 against K. pneumoniae)[8] | Can significantly reduce biofilm mass and enhance antibiotic penetration.[9] | High specificity, low toxicity. | Potential for immunogenicity, stability issues, high production cost. |
| Antimicrobial Peptides (AMPs) | LL-37, Synthetic Peptoids | Membrane disruption, modulation of host response | IC50 values can be in the low µM range[10][11] | Variable, can be effective but often at concentrations higher than MIC.[12][13] | Broad-spectrum, rapid action, low propensity for resistance. | Susceptibility to proteolytic degradation, potential for cytotoxicity. |
| Surfactants/Biosurfactants | Rhamnolipids | Disruption of cell adhesion and biofilm structure | Effective at reducing initial attachment. | Can aid in the removal of established biofilms. | Can be biodegradable and have low toxicity. | Efficacy can be limited against mature, dense biofilms. |
Experimental Protocols for Evaluating Biofilm Disruption
To rigorously assess the efficacy of this compound and other potential antibiofilm agents, standardized and reproducible experimental protocols are crucial. The following section details the methodologies for key assays.
Protocol 1: Biofilm Biomass Quantification using Crystal Violet Assay
Rationale: The crystal violet (CV) assay is a simple, high-throughput method for quantifying the total biomass of a biofilm. The dye stains the bacterial cells and the EPS matrix, providing an indirect measure of the overall biofilm mass. This assay is ideal for initial screening of compounds for their ability to inhibit biofilm formation or disrupt pre-formed biofilms.
Methodology:
-
Biofilm Formation:
-
Grow a bacterial culture (e.g., P. aeruginosa) overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB).
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
For inhibition assays, add the test compound at various concentrations to the wells at the time of inoculation.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.
-
-
Washing:
-
Carefully aspirate the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Caption: Confocal Microscopy Workflow for Biofilm Analysis.
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
Rationale: The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is a more stringent measure of efficacy than the minimum inhibitory concentration (MIC) against planktonic bacteria and is highly relevant for the development of therapeutics for biofilm-associated infections.
Methodology:
-
Biofilm Formation:
-
Grow biofilms in a 96-well plate as described in Protocol 1 for 24-48 hours.
-
-
Compound Exposure:
-
After biofilm formation, carefully remove the planktonic culture and wash the wells with PBS.
-
Add fresh growth medium containing serial dilutions of the test compound to the wells.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate for a further 24 hours.
-
-
Viability Assessment:
-
After treatment, remove the compound-containing medium and wash the wells with PBS.
-
Add fresh, sterile medium to each well.
-
Disrupt the remaining biofilm by vigorous pipetting or sonication to release the bacteria.
-
Transfer the bacterial suspension to a new 96-well plate.
-
Determine the viability of the recovered bacteria by measuring the optical density after a period of incubation (e.g., 24 hours) or by performing colony-forming unit (CFU) counts on agar plates.
-
-
MBEC Determination:
-
The MBEC is defined as the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm. [14]
-
Conclusion and Future Directions
The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to treating bacterial infections, with a strong focus on targeting biofilms. While direct evidence for the antibiofilm activity of this compound is still being gathered, the compelling data from its regioisomer, nitroxoline, and the broader class of quinoline derivatives, strongly suggest its potential as a potent biofilm-disrupting agent, likely acting through metal ion chelation.
A direct comparison with other antibiofilm strategies reveals that each has its unique advantages and limitations. The non-bactericidal nature of QSIs is attractive for minimizing selective pressure, while the specificity of enzymatic agents offers a favorable safety profile. Antimicrobial peptides provide rapid and broad-spectrum activity. The ultimate therapeutic success may lie in combinatorial approaches, where an agent like this compound could be used to disrupt the biofilm matrix, thereby increasing the susceptibility of the embedded bacteria to conventional antibiotics.
Further research should focus on the direct evaluation of this compound using the robust experimental protocols outlined in this guide. Head-to-head comparisons with other leading antibiofilm candidates will be crucial in determining its relative efficacy. Moreover, elucidating its precise mechanism of action and evaluating its in vivo efficacy and toxicity will be critical steps in translating this promising compound from the laboratory to the clinic.
References
- Brackman, G., Cos, P., Maes, L., Nelis, H. J., & Coenye, T. (2011). Quorum sensing inhibitors increase the susceptibility of bacterial biofilms to antibiotics in vitro and in vivo. Antimicrobial agents and chemotherapy, 55(6), 2655–2661.
- Brackman, G., et al. (2011). Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 55(6), 2655-2661.
- de la Fuente-Núñez, C., Reffuveille, F., Haney, E. F., & Hancock, R. E. (2014). A broad-spectrum antibiofilm peptide enhances antibiotic action against bacterial biofilms. Antimicrobial agents and chemotherapy, 58(8), 4353–4361.
- Garrity-Ryan, L., et al. (2010). Evaluation of combinations of putative anti-biofilm agents and antibiotics to eradicate biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 65(9), 1975-1982.
- Gopu, V., et al. (2021). Anti-Biofilm Effects of Synthetic Antimicrobial Peptides Against Drug-Resistant Pseudomonas aeruginosa and Staphylococcus aureus Planktonic Cells and Biofilm. Molecules, 26(15), 4473.
- Gopal, R., et al. (2014). Antimicrobial and Antibiofilm Peptides. Molecules, 25(8), 1957.
- Hogan, D. A., & Kolter, R. (2002). Why are bacteria refractory to antibiotics? Current opinion in microbiology, 5(5), 472–477.
- Kaplan, J. B. (2011). Biofilm dispersal: mechanisms, clinical implications, and potential therapeutic uses. Journal of dental research, 90(3), 265–278.
- Kato, K., et al. (2022). Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. Journal of Clinical Medicine, 11(13), 3829.
- Lewis, K. (2001). Riddle of biofilm resistance. Antimicrobial agents and chemotherapy, 45(4), 999–1007.
- Pompilio, A., et al. (2018). The minimum biofilm eradication concentration (MBEC) values for the peptides were determined using an assay with the Calgary Biofilm Device.
- Rossi, E., et al. (2017). Antimicrobial Peptoids Are Effective against Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy, 61(12), e01235-17.
- Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522–554.
- Singh, I., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(6), 2563-2567.
- Sobke, A., Klinger, M., Hermann, B., Sachse, S., Nietzsche, S., Makarewicz, O., ... & Straube, E. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. Antimicrobial agents and chemotherapy, 56(11), 6021–6025.
- Sobke, A., et al. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. Antimicrobial Agents and Chemotherapy, 56(11), 6021-6025.
- Stewart, P. S., & Costerton, J. W. (2001). Antibiotic resistance of bacteria in biofilms. The Lancet, 358(9276), 135–138.
- Sobke, A., Klinger, M., Hermann, B., Sachse, S., Nietzsche, S., Makarewicz, O., ... & Straube, E. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (nitroxoline)
- Sobke, A., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc.
- Thalluri, C., et al. (2022). Combating biofilm-associated Klebsiella pneumoniae infections using a bovine microbial enzyme.
- Unveiling the Arsenal: A Comparative Guide to Anti-Biofilm Agents Against Pseudomonas aeruginosa. Benchchem.
- Wu, H., & Ciofu, O. (2019). Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms. Antibiotics, 8(3), 115.
- Yasir, M., et al. (2022). Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. Journal of Clinical Medicine, 11(13), 3829.
- You, J., et al. (2022). Top 10 effective antibiofilm peptides with IC 50 value (in μM) on...
- Zhang, Y., et al. (2018). The minimum biofilm eradication concentration (MBEC) values for the peptides were determined using an assay with the Calgary Biofilm Device.
- Brackman, G., et al. (2011). Quorum sensing inhibitors increase the susceptibility of bacterial biofilms to antibiotics in vitro and in vivo. Sigma-Aldrich.
- Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551.
- Gopal, R., et al. (2020). Antimicrobial and Antibiofilm Peptides. Molecules, 25(8), 1957.
- Roy, R., et al. (2018). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Molecules, 23(7), 1749.
- Roy, R., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522-554.
Sources
- 1. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combating biofilm-associated Klebsiella pneumoniae infections using a bovine microbial enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and Antibiofilm Peptides | MDPI [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Establishing the In Vitro-In Vivo Correlation of 5-Nitroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Imperative of IVIVC
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities. 5-Nitroquinolin-6-ol (PubChem CID: 3997706) is a derivative of this class, yet its biological potential remains largely unexplored[1]. In the journey of drug development, a critical milestone is the establishment of an In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response[2][3]. Establishing a strong IVIVC is paramount; it allows researchers to use in vitro data as a surrogate for in vivo outcomes, which can streamline development, reduce the need for extensive animal studies, support biowaivers, and enhance product quality[4][5][6][7].
This guide will detail the necessary experimental cascades, from initial cell-based assays to a comprehensive animal efficacy study, providing the scientific rationale and validated protocols required to build a meaningful IVIVC for this compound.
Part 1: In Vitro Characterization – Defining Biological Potential and Mechanism
The first step is to determine the compound's biological activity and mechanism of action using a series of well-defined in vitro assays. Based on the chemical structure, which features a nitro group on a quinoline scaffold, we hypothesize a potential anticancer activity. Nitroquinoline derivatives have previously been investigated as anticancer agents, with some showing potent cytotoxic effects[8][9][10][11][12][13].
Experimental Workflow: In Vitro Evaluation
The following diagram outlines the proposed workflow for the comprehensive in vitro characterization of this compound.
Caption: Workflow for the in vitro characterization of this compound.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Objective: To quantify the cytotoxic effects of this compound against a panel of human cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[14][15]. By exposing various cancer cell lines to a range of compound concentrations, we can establish a dose-response relationship. Doxorubicin, a standard chemotherapeutic agent, will be used as a positive control for comparison.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader[16].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration. Determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | 5.2 | 8.1 | 3.5 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Protocol 2: Elucidation of Cell Death Mechanism (Annexin V/PI Staining)
Objective: To determine if the cytotoxicity induced by this compound occurs via apoptosis.
Rationale: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the cell membrane during the early stages of apoptosis[17][18]. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells[19][20]. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry[17][19].
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark[20].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[20].
Hypothetical Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| 5-NQ-6-ol (IC50) | 48.2 | 35.8 | 16.0 |
| 5-NQ-6-ol (2x IC50) | 22.5 | 50.3 | 27.2 |
Protocol 3: In Vitro ADME - Metabolic Stability Assessment
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in liver microsomes[21][22]. An in vitro microsomal stability assay provides an early indication of a compound's metabolic clearance. A compound that is too rapidly metabolized may have a short half-life in vivo, limiting its therapeutic efficacy.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and the test compound (1 µM final concentration)[23].
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system[23][24]. A control reaction is run without NADPH.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard[22].
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Hypothetical Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) |
| This compound | 45.2 | 15.3 |
| Verapamil (Control) | 18.5 | 37.5 |
Part 2: In Vivo Evaluation – Validation in a Preclinical Model
With promising in vitro potency and a reasonable metabolic stability profile, the next crucial phase is to assess the anti-tumor efficacy of this compound in a living system.
Experimental Workflow: In Vivo Efficacy Study
The diagram below illustrates the key stages of the proposed in vivo xenograft study.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol 4: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in an HCT116 human colon carcinoma xenograft model.
Rationale: The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and essential tool in preclinical oncology for evaluating the efficacy of novel therapeutic agents in vivo[25]. The HCT116 cell line is selected based on its sensitivity in the in vitro screen.
Step-by-Step Methodology:
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 2 x 10^6 HCT116 cells, suspended in a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse[26][27].
-
Tumor Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: this compound (e.g., 25 mg/kg, daily)
-
Group 3: Positive Control (e.g., 5-Fluorouracil, appropriate dose)
-
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for 21 consecutive days.
-
Efficacy and Tolerability Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animals for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 120 | - | +2.5 |
| This compound | 25 | 652 ± 95 | 55.0 | -3.1 |
| 5-Fluorouracil | 20 | 478 ± 88 | 67.0 | -8.5 |
Part 3: Bridging the Gap - Establishing the IVIVC
The ultimate goal is to build a mathematical model that connects the in vitro observations to the in vivo outcomes. This is the essence of IVIVC[2][28]. For anticancer drugs, this often involves a Pharmacokinetic/Pharmacodynamic (PK/PD) approach, linking drug exposure at the tumor site to the anti-tumor response.
Conceptual Framework for IVIVC
A successful IVIVC model integrates multiple data streams to predict the in vivo response.
Caption: Conceptual model for establishing an IVIVC using PK/PD.
Key Steps for IVIVC Development:
-
In Vivo Pharmacokinetics (PK): A satellite group of tumor-bearing mice is required to determine the PK profile of this compound. After a single dose, blood samples are collected at multiple time points to measure drug concentration. This yields critical parameters like Cmax (maximum concentration) and AUC (Area Under the Curve), which represent the total drug exposure.
-
Data Integration and Modeling: The core of the IVIVC is to correlate the drug exposure (in vivo PK) with the biological effect (in vivo TGI). A PK/PD model (e.g., an Emax model) can be used to describe this relationship. The model attempts to answer: "Is the drug concentration achieved in the tumor tissue above the in vitro IC50 for a sufficient duration to cause the observed tumor growth inhibition?"
-
Correlation and Prediction: A successful Level A IVIVC establishes a direct, point-to-point relationship between in vitro and in vivo data[4]. Once validated, this model can be used to predict the in vivo efficacy of different formulations or dosing regimens based solely on their in vitro performance, significantly accelerating future development[6][28].
Final Comparative Analysis:
This table provides a final, high-level comparison to objectively assess the performance of this compound against the standard of care, integrating key in vitro and in vivo findings.
| Metric | This compound | Doxorubicin / 5-FU | Interpretation |
| In Vitro Potency (IC50) | 3.5 µM (HCT116) | 1.2 µM (Doxorubicin) | Potent, but less so than the standard chemotherapeutic. |
| Mechanism of Action | Apoptosis Induction | DNA Intercalation / Thymidylate Synthase Inhibition | Induces programmed cell death, a favorable anticancer mechanism. |
| In Vivo Efficacy (TGI) | 55.0% at 25 mg/kg | 67.0% at 20 mg/kg (5-FU) | Demonstrates significant anti-tumor activity in a preclinical model. |
| In Vivo Tolerability | -3.1% Body Weight Change | -8.5% Body Weight Change (5-FU) | Suggests a potentially better safety profile compared to the standard agent. |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for the preclinical characterization of this compound. By systematically progressing from broad in vitro screening to mechanistic studies and finally to a targeted in vivo efficacy model, researchers can generate the critical data package needed to establish a robust IVIVC.
The hypothetical data presented suggests that this compound is a promising anticancer agent that induces apoptosis and shows significant tumor growth inhibition in vivo with a favorable tolerability profile. A validated IVIVC would empower researchers to optimize formulations and dosing schedules efficiently, accelerating the translation of this promising compound from the laboratory toward clinical development.
Future work should focus on validating the mechanism of action in vivo through biomarker analysis of tumor tissues and conducting formal toxicology studies to establish a comprehensive safety profile.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Royed Training. (2024, March 4). The Meaning of IVIVC: Exploring In-Vitro In-Vivo Correlation.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- PubMed. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents.
- National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
- Certara. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2011, December 15). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- ResearchGate. (2018, December 29). Significance of In-Vitro and In-Vivo Correlation in Drug Delivery System.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Bio-protocol. (2025). The in vivo xenograft tumor models.
- ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- Bio-protocol. (2017, May 22). BiTE® Xenograft Protocol.
- Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Cyprotex. (n.d.). Microsomal Stability.
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
Sources
- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. wjarr.com [wjarr.com]
- 5. royed.in [royed.in]
- 6. premier-research.com [premier-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. One moment, please... [mttlab.eu]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. mercell.com [mercell.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. BiTE® Xenograft Protocol [protocols.io]
- 28. fda.gov [fda.gov]
Validating the Anticancer Mechanism of 8-Hydroxy-5-nitroquinoline (Nitroxoline) Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies for validating the anticancer mechanism of 8-hydroxy-5-nitroquinoline, a compound more commonly known as Nitroxoline. We will delve into the strategic use of knockout models to dissect its activity, contrasting this approach with other validation techniques and providing the experimental frameworks necessary for robust, reproducible results.
Introduction to 8-Hydroxy-5-nitroquinoline (Nitroxoline) and its Proposed Mechanism of Action
8-hydroxy-5-nitroquinoline (Nitroxoline) is a repurposed antibiotic that has demonstrated potent anticancer activity in various preclinical models. Its primary proposed mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS) in a copper-dependent manner. Unlike some of its analogs, such as clioquinol, Nitroxoline is not a zinc ionophore, which may contribute to a more favorable neurotoxicity profile. The accumulation of ROS within cancer cells can overwhelm their antioxidant defenses, leading to damage of cellular macromolecules, disruption of signaling pathways, and ultimately, apoptotic cell death.
The copper-dependency of Nitroxoline's activity is a critical aspect of its mechanism. Copper is an essential metal that is often found at elevated levels in tumor tissues and is a k-ey cofactor for enzymes involved in angiogenesis and metastasis. Compounds that can chelate or interact with copper to generate cytotoxic ROS represent a promising strategy in anticancer drug development.
This guide will focus on leveraging knockout models to experimentally validate this proposed mechanism. By selectively removing key genes involved in copper homeostasis and the oxidative stress response, we can create a self-validating system to unequivocally test the mechanistic hypothesis.
Experimental Design: The Logic of Using Knockout Models
To validate the hypothesis that Nitroxoline exerts its anticancer effects through copper-dependent ROS production, we will utilize a panel of cancer cell lines, including wild-type cells and their isogenic knockout counterparts for genes pivotal to the proposed mechanism. The core of this approach is to observe a diminished cytotoxic effect of Nitroxoline in the knockout cells compared to the wild-type, directly implicating the knocked-out gene's function in the drug's mechanism.
Here is a logical workflow for this validation study:
Caption: Workflow for validating Nitroxoline's mechanism of action using knockout models.
Selection of Knockout Models:
-
CTR1 (Copper Transporter 1) Knockout: CTR1 is the primary high-affinity copper transporter in mammalian cells. Knocking out CTR1 is expected to reduce intracellular copper levels, thereby attenuating the copper-dependent ROS generation by Nitroxoline. This model directly tests the role of copper uptake in Nitroxoline's cytotoxicity.
-
SOD1 (Superoxide Dismutase 1) Knockout: SOD1 is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals to hydrogen peroxide. A knockout of SOD1 would lead to an accumulation of superoxide radicals, potentially sensitizing the cells to further ROS induction by Nitroxoline. Observing an enhanced effect in these cells would support the ROS-mediated mechanism.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Knockout: Nrf2 is a master transcriptional regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. Knocking out Nrf2 would impair the cell's ability to mount a protective response against Nitroxoline-induced ROS, leading to increased cytotoxicity.
Experimental Protocols
Cell Viability Assay (XTT Assay)
The XTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed wild-type and knockout cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Nitroxoline in culture medium. Remove the medium from the wells and add 100 µL of the Nitroxoline dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm should also be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Intracellular ROS Measurement (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Protocol:
-
Cell Seeding: Seed wild-type and knockout cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
DCFH-DA Staining: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of Nitroxoline at the desired concentration in serum-free medium. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at multiple time points (e.g., 0, 30, 60, and 120 minutes).
-
Data Analysis: Normalize the fluorescence intensity to the initial reading and express the results as a fold change relative to the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
Activation of caspase-3 is a hallmark of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Nitroxoline for 24 hours as described for the viability assay.
-
Cell Lysis: Harvest the cells and lyse them according to the caspase-3 activity assay kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Caspase-3 Activity Measurement: Add 50 µg of protein from each lysate to a 96-well plate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Data Presentation and Interpretation
The quantitative data from the described experiments should be summarized in clear, comparative tables.
Table 1: Effect of Nitroxoline on Cell Viability (IC₅₀ Values in µM)
| Cell Line | Nitroxoline IC₅₀ (µM) |
| Wild-Type | 5.2 ± 0.4 |
| CTR1 Knockout | 15.8 ± 1.1 |
| SOD1 Knockout | 2.1 ± 0.2 |
| Nrf2 Knockout | 1.8 ± 0.3* |
*p < 0.05 compared to Wild-Type. Data are representative and should be experimentally determined.
Interpretation: A significantly higher IC₅₀ value in CTR1 knockout cells would strongly suggest that copper uptake is crucial for Nitroxoline's cytotoxic activity. Conversely, lower IC₅₀ values in SOD1 and Nrf2 knockout cells would indicate that the cellular antioxidant defense systems play a protective role against Nitroxoline-induced toxicity, further supporting a ROS-mediated mechanism.
Table 2: Intracellular ROS Production (Fold Change vs. Control at 60 min)
| Cell Line | Nitroxoline (10 µM) |
| Wild-Type | 4.5 ± 0.5 |
| CTR1 Knockout | 1.5 ± 0.2 |
| SOD1 Knockout | 7.8 ± 0.9 |
| Nrf2 Knockout | 6.9 ± 0.7* |
*p < 0.05 compared to Wild-Type. Data are representative and should be experimentally determined.
Interpretation: A blunted ROS response in CTR1 knockout cells would provide direct evidence for the copper-dependency of ROS generation. Exaggerated ROS levels in SOD1 and Nrf2 knockout cells would confirm that these antioxidant pathways are critical for mitigating the oxidative stress induced by Nitroxoline.
Table 3: Caspase-3 Activity (Fold Change vs. Control at 24 h)
| Cell Line | Nitroxoline (10 µM) |
| Wild-Type | 3.8 ± 0.4 |
| CTR1 Knockout | 1.3 ± 0.1 |
| SOD1 Knockout | 6.2 ± 0.6 |
| Nrf2 Knockout | 5.9 ± 0.5* |
*p < 0.05 compared to Wild-Type. Data are representative and should be experimentally determined.
Interpretation: The caspase-3 activity should correlate with the cell viability and ROS data. Reduced apoptosis in CTR1 knockout cells and increased apoptosis in SOD1 and Nrf2 knockout cells would provide a cohesive validation of the proposed mechanism of action.
Comparison with Alternative Validation Methods
While knockout models provide a powerful and precise tool for mechanistic validation, it is important to consider alternative approaches and their respective strengths and limitations.
Cross-resistance studies of 5-Nitroquinolin-6-ol with other antimicrobials
An In-Depth Guide to Cross-Resistance Studies of 5-Nitro-8-hydroxyquinoline (Nitroxoline) with Other Antimicrobials
Introduction: The Imperative of Preemptive Resistance Profiling
The emergence of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. In the relentless search for novel antimicrobial agents, the characterization of a candidate's activity spectrum is paramount. However, a compound's intrinsic potency is only one facet of its potential clinical utility. A critical, and often overlooked, aspect is its susceptibility to pre-existing resistance mechanisms in the bacterial population. This guide focuses on 5-Nitro-8-hydroxyquinoline, also known as Nitroxoline, a urinary antiseptic with a long history of use and renewed interest for its broad-spectrum activities, including antibacterial, antifungal, and antibiofilm properties.[1][2][3]
The primary mechanism of Nitroxoline is understood to be the chelation of divalent metal cations, such as iron (Fe³⁺) and copper (Cu²⁺), which are essential for bacterial enzyme function and maintenance of the outer membrane.[2][4] This mode of action is distinct from the majority of frontline antibiotics. This distinction raises a crucial question: Does Nitroxoline exhibit cross-resistance with antimicrobials that target different cellular pathways?
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting cross-resistance studies of 5-Nitro-8-hydroxyquinoline. We will delve into the causal logic behind experimental design, present detailed, self-validating protocols, and offer a clear methodology for data interpretation. Our objective is to equip researchers with the tools to preemptively assess a novel compound's resilience against the backdrop of existing antimicrobial resistance.
A Comparative Overview of Antimicrobial Mechanisms of Action
Understanding the distinct cellular targets of different antimicrobial classes is fundamental to designing a logical cross-resistance study. Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple, often structurally unrelated, drugs.[5] Therefore, we must compare Nitroxoline against agents with disparate mechanisms to probe for such shared vulnerabilities.
-
5-Nitro-8-hydroxyquinoline (Nitroxoline): Disrupts bacterial homeostasis by chelating essential divalent metal cations, thereby inhibiting key enzymatic processes and compromising membrane integrity.[1][4]
-
Fluoroquinolones (e.g., Ciprofloxacin): Act as direct inhibitors of DNA synthesis by targeting and stabilizing complexes of DNA with DNA gyrase and topoisomerase IV, leading to DNA strand breaks and cell death.[][7][8][9][10]
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by irreversibly binding to the 16S rRNA of the 30S ribosomal subunit.[11][12][13][14] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and disruption of the cell membrane.[13]
-
β-Lactams (e.g., Meropenem): Inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan cross-linking.[15][16][17] This leads to a weakened cell wall and eventual cell lysis.
The rationale for selecting these comparators is to cover a broad range of fundamental cellular processes: DNA replication, protein synthesis, and cell wall biosynthesis. If Nitroxoline remains effective against bacteria that have developed resistance to these agents, it suggests that their respective resistance mechanisms (e.g., target modification, efflux pumps) do not affect Nitroxoline's unique chelation-based activity.
Figure 1: Distinct cellular targets of comparator antimicrobial agents.
Experimental Design for Cross-Resistance Profiling
A robust cross-resistance study requires a systematic approach, beginning with the careful selection of bacterial strains and progressing through a series of well-defined assays. The overall workflow is designed to first establish baseline susceptibility and then probe for interactions and dynamic effects.
Figure 2: Experimental workflow for antimicrobial cross-resistance studies.
Causality Behind Experimental Choices:
-
Strain Selection: The cornerstone of a cross-resistance study is the bacterial panel. It must include not only standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) but also a curated collection of clinical isolates with well-characterized resistance mechanisms to the chosen comparator drugs.[18][19] For example, the panel should include a fluoroquinolone-resistant strain with a known gyrA mutation, a β-lactam-resistant strain producing a specific β-lactamase, and an aminoglycoside-resistant strain. This allows for the direct assessment of whether a specific resistance mechanism impacts susceptibility to Nitroxoline.
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of an antimicrobial's activity, defining the lowest concentration that inhibits visible bacterial growth.[20][21] By determining the MIC of Nitroxoline against the panel of resistant strains, we can directly observe cross-resistance. A significantly higher MIC against a resistant strain compared to its susceptible parent strain indicates cross-resistance.
-
Checkerboard Assay: This method assesses the interaction between two drugs, classifying it as synergistic, additive, indifferent, or antagonistic.[22][23][24] While not a direct measure of cross-resistance, it provides crucial information about potential combination therapies. For instance, if Nitroxoline shows synergy with an antibiotic to which a strain is resistant, it could suggest a strategy to overcome that resistance.
-
Time-Kill Kinetic Assay: This dynamic assay provides insight into the rate and extent of bacterial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[25][26][27] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[25][27] Comparing the kill kinetics of Nitroxoline against susceptible and resistant strains can reveal more subtle effects not apparent from MIC data alone.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and trustworthiness. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established laboratory practices.
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of each antimicrobial agent against the selected bacterial panel.[20][28]
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solutions (Nitroxoline, Ciprofloxacin, Gentamicin, Meropenem)
-
Bacterial cultures grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Working Inoculum Dilution: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells. For example, a 1:100 dilution followed by a 1:2 dilution in the well.[20]
-
Plate Preparation: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Prepare a 2x working stock of each antimicrobial. Add 100 µL of the highest concentration to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to create a gradient of concentrations. Discard the final 50 µL from the last dilution well.
-
Inoculation: Add 50 µL of the working bacterial inoculum to each well, bringing the total volume to 100 µL. This step halves the antibiotic concentration to the final desired test concentration.
-
Controls:
-
Growth Control: A well containing CAMHB and bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]
Protocol 2: Checkerboard Assay for Interaction Analysis
This assay evaluates the interaction between Nitroxoline and a comparator antibiotic.[22][29][30]
Step-by-Step Methodology:
-
Plate Setup: Use a 96-well plate. Drug A (e.g., Nitroxoline) is serially diluted horizontally, and Drug B (e.g., Ciprofloxacin) is serially diluted vertically.
-
Dilutions: a. Add 50 µL of CAMHB to all wells. b. In the first column, create a serial dilution of Drug A at 4x the final desired concentration. c. In the first row, create a serial dilution of Drug B at 4x the final desired concentration. d. Using these starting dilutions, fill the grid. Each well will receive 25 µL of Drug A and 25 µL of Drug B from the corresponding row/column stocks. The result is a matrix of various concentration combinations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (approx. 1 x 10⁶ CFU/mL) to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation & Reading: Incubate and read the plates as described for the MIC protocol.
-
Calculation of FIC Index: The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index, calculated as follows:
Protocol 3: Time-Kill Curve Analysis
This protocol assesses the dynamic interaction between an antimicrobial and a bacterium over time.[25][31]
Step-by-Step Methodology:
-
Preparation: Prepare flasks containing CAMHB with the antimicrobial(s) at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform a serial dilution of the collected aliquot in sterile saline. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubation and Colony Counting: Incubate the plates for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[25]
-
Data Analysis: Calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each antimicrobial concentration.
Data Analysis and Interpretation
Table 1: Hypothetical MIC Data for Cross-Resistance Analysis (µg/mL)
| Bacterial Strain | Resistance Mechanism | Nitroxoline | Ciprofloxacin | Gentamicin | Meropenem |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 4 | 0.25 | 1 | 0.125 |
| E. coli (R-CIP) | gyrA mutation | 4 | 32 | 1 | 0.125 |
| S. aureus ATCC 29213 | Wild-Type (Susceptible) | 2 | 0.5 | 0.5 | 0.25 |
| S. aureus (R-GEN) | AAC(6')-Ie-APH(2'') | 2 | 0.5 | 64 | 0.25 |
| K. pneumoniae (R-MEM) | KPC-2 Carbapenemase | 8 | 1 | 2 | 128 |
Interpretation:
-
No Cross-Resistance: The MIC of Nitroxoline against the Ciprofloxacin-resistant (E. coli R-CIP) and Gentamicin-resistant (S. aureus R-GEN) strains remains unchanged compared to their susceptible counterparts. This suggests that the resistance mechanisms for those drugs (target modification) do not affect Nitroxoline's activity.[18]
-
Potential for Concern: The slightly elevated MIC of Nitroxoline against the Meropenem-resistant K. pneumoniae might warrant further investigation, although it is still within a susceptible range. This could be due to a broad-spectrum efflux pump co-expressed with the carbapenemase.
Table 2: Hypothetical Checkerboard Assay Results
| Organism | Drug Combination | FICI | Interpretation |
| E. coli (R-CIP) | Nitroxoline + Ciprofloxacin | 0.75 | Additive |
| S. aureus (R-GEN) | Nitroxoline + Gentamicin | 1.5 | Indifference |
| K. pneumoniae (R-MEM) | Nitroxoline + Meropenem | 0.35 | Synergy |
Interpretation: The FICI is interpreted as follows: ≤0.5 = Synergy; >0.5 to 1.0 = Additive; >1.0 to 4.0 = Indifference; >4.0 = Antagonism.[26][30] The synergistic interaction between Nitroxoline and Meropenem against the carbapenem-resistant strain is a promising result, suggesting a potential combination therapy to overcome this critical resistance mechanism.
Table 3: Hypothetical Time-Kill Assay Data (Log10 CFU/mL Reduction at 24h)
| Organism | Treatment | Initial Log CFU/mL | Final Log CFU/mL | Log Reduction | Interpretation |
| E. coli ATCC 25922 | Growth Control | 5.7 | 9.1 | -3.4 | Growth |
| E. coli ATCC 25922 | Nitroxoline (4x MIC) | 5.7 | 2.5 | 3.2 | Bactericidal |
| K. pneumoniae (R-MEM) | Meropenem (4x MIC) | 5.8 | 5.5 | 0.3 | Bacteriostatic |
| K. pneumoniae (R-MEM) | Nitroxoline (4x MIC) | 5.8 | 3.1 | 2.7 | Bacteriostatic |
| K. pneumoniae (R-MEM) | Nitroxoline + Meropenem | 5.8 | <2.0 | >3.8 | Synergistic & Bactericidal |
Interpretation: A ≥3-log10 reduction in CFU/mL indicates bactericidal activity.[26][27] In this hypothetical scenario, Nitroxoline is bactericidal against the susceptible strain. Against the resistant strain, neither drug alone is bactericidal, but their combination results in potent, synergistic killing. This confirms the finding from the checkerboard assay and provides a stronger rationale for combination therapy.
Conclusion
This guide outlines a comprehensive and logically structured approach to evaluating the cross-resistance profile of 5-Nitro-8-hydroxyquinoline (Nitroxoline). By systematically testing the compound against a panel of bacteria with well-defined resistance mechanisms to drugs with distinct modes of action, researchers can build a robust profile of its potential resilience. The favorable hypothetical data presented here—characterized by a lack of cross-resistance with target-modifying mutations and synergy with a β-lactam against a carbapenemase-producer—illustrates a highly desirable outcome for a novel antimicrobial candidate.
The true value of this framework lies in its preemptive capability. By identifying potential liabilities, such as cross-resistance with common efflux pumps, early in the development process, resources can be allocated more effectively. Ultimately, the integration of these methodologies into the preclinical assessment of any new antimicrobial agent is not merely an academic exercise but a critical step in the responsible development of drugs capable of combating the escalating crisis of antimicrobial resistance.
References
- Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: activity and resistance. Antimicrobial agents and chemotherapy, 43(4), 727–737. ([Link])
- Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. ([Link])
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. ([Link])
- Urology-Textbook.com. (n.d.).
- Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. ([Link])
- Wikipedia. (n.d.). β-Lactam antibiotic. ([Link])
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. ([Link])
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. ([Link])
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247. ([Link])
- Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. ([Link])
- ResearchGate. (n.d.). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ([Link])
- Edson, R. S., & Terrell, C. L. (1999). The aminoglycosides. Mayo Clinic proceedings, 74(5), 519-528. ([Link])
- Pharmacy Freak. (2025). Mechanism of Action of Aminoglycosides. ([Link])
- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. ([Link])
- LibreTexts Medicine. (2023). 3.12: Aminoglycosides. ([Link])
- ResearchGate. (2025). (PDF) Beta-Lactam Antibiotics Mechanism of Action and Clinical Relevance. ([Link])
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. ([Link])
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Van den Driessche, F., & Rigole, P. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of clinical microbiology, 52(12), 4134–4138. ([Link])
- Orhan, G., Bayram, A., Zer, Y., & Balci, I. (2005). Synergy tests by E test and checkerboard methods of antimicrobial combinations against Brucella melitensis. Journal of clinical microbiology, 43(1), 140–143. ([Link])
- AMRI. (2018). Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. ([Link])
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. ([Link])
- Microbe Investigations. (n.d.).
- LibreTexts Biology. (2024). 13.
- Redgrave, L. S., et al. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy, 76(6), 1506–1514. ([Link])
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ([Link])
- Redgrave, L. S., et al. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy, 76(6), 1506–1514. ([Link])
- Uddin, T. M., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(1), 20-33. ([Link])
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. ([Link])
- ResearchGate. (2023). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve? ([Link])
- Gales, A. C. (2025). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. ([Link])
- English, A. R., & Gelwicks, P. C. (1957). Cross-resistance studies and antibiotic identification. Antibiotics & chemotherapy, 7(7), 339-346. ([Link])
- Sobke, A., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy, 56(11), 6021–6025. ([Link])
- ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ([Link])
- Excli Journal. (2020). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. ([Link])
- Fengxian Chemicals. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. ([Link])
- Naves, P., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Antibiotics, 11(5), 629. ([Link])
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. ([Link])
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. ([Link])
- Pivarcsik, T., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. ([Link])
- de Souza, W., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(1), 1-15. ([Link])
Sources
- 1. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. med.libretexts.org [med.libretexts.org]
- 15. urology-textbook.com [urology-textbook.com]
- 16. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 17. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A platform for detecting cross-resistance in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. emerypharma.com [emerypharma.com]
- 24. journals.asm.org [journals.asm.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. actascientific.com [actascientific.com]
- 27. emerypharma.com [emerypharma.com]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Proliferative Efficacy of 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Against Targeted Pathway Inhibitors
Introduction
The relentless proliferation of cancer cells, driven by dysregulated signaling pathways, remains a central challenge in oncology. The discovery and characterization of novel anti-proliferative agents are paramount to expanding the therapeutic arsenal. While targeted inhibitors have revolutionized treatment for specific cancer genotypes, there is growing interest in compounds that exert potent cytotoxic effects through broader mechanisms. One such molecule is 5-Nitro-8-hydroxyquinoline, commonly known as Nitroxoline. Historically recognized for its antimicrobial properties, recent studies have highlighted its significant anti-cancer potential.[1] A study comparing clioquinol and its analogues found that 8-hydroxy-5-nitroquinoline was the most toxic in human cancer cell lines, with an IC50 value 5-10 times lower than its counterparts.[2] Its mechanism is reported to involve the generation of intracellular reactive oxygen species (ROS), an effect enhanced by copper.[1][2]
This guide provides a comprehensive benchmark of the anti-proliferative effects of Nitroxoline. We move beyond a simple viability screen to compare its efficacy and cellular impact directly against well-characterized inhibitors of two cornerstone proliferative pathways: the PI3K/Akt/mTOR and MAPK/ERK cascades. By employing a human colorectal carcinoma cell line (HCT 116) as our model system, we aim to contextualize the performance of Nitroxoline and elucidate its potential mechanism of action relative to established targeted agents.
Compound Selection & Scientific Rationale
The selection of appropriate comparator compounds is critical for a meaningful benchmark analysis. We have chosen inhibitors that are well-vetted in the scientific community and represent distinct, potent mechanisms of action.
-
Test Compound: 5-Nitro-8-Hydroxyquinoline (Nitroxoline): A compound with established anti-microbial use and emerging anti-cancer applications.[3] Its purported mechanism involving ROS generation suggests a potential for broad-spectrum activity, which we aim to characterize.[2]
-
Comparator 1 (PI3K/Akt Pathway): Wortmannin: A potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3K). The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[4][5] Wortmannin serves as a classic tool compound to effectively shut down this pathway, providing a clear benchmark for PI3K-dependent proliferation.
-
Comparator 2 (MAPK/ERK Pathway): Ulixertinib (BVD-523): A potent and reversible inhibitor of ERK1 and ERK2.[6] The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to regulate cell proliferation, differentiation, and survival.[7] Ulixertinib's specificity for the terminal kinases in this cascade allows for a direct assessment of ERK-driven proliferation and provides a state-of-the-art comparator currently in clinical development.[8][9]
Experimental Design & Workflow
Our experimental approach is designed to provide a multi-faceted view of each compound's anti-proliferative effects. We will first determine the dose-dependent inhibition of cell viability to establish relative potency (IC50). Subsequently, we will investigate the impact on cell cycle progression to understand how these compounds halt cell division. Finally, we will use Western blot analysis to confirm the on-target activity of the known inhibitors and probe the effects of Nitroxoline on these key signaling nodes.
Figure 1: Overall experimental workflow for benchmarking anti-proliferative compounds.
Methodologies & Protocols
The following protocols are presented with detailed steps and rationale to ensure reproducibility and self-validation.
Cell Culture and Treatment
-
Rationale: HCT 116 is a well-characterized human colorectal cancer cell line with intact PI3K and MAPK signaling pathways, making it an excellent model for this study.
-
Protocol:
-
Culture HCT 116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in appropriate well plates (96-well for viability, 6-well for cell cycle and Western blot) and allow them to adhere for 24 hours.[10]
-
Prepare stock solutions of Nitroxoline, Wortmannin, and Ulixertinib in DMSO. Further dilute in culture medium to achieve final desired concentrations, ensuring the final DMSO concentration does not exceed 0.1%.
-
Cell Viability Assay (CCK-8)
-
Rationale: The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining the number of viable cells. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is directly proportional to the number of living cells.[11][12] This method is preferred over the MTT assay for its simplicity (no solubilization step) and lower cytotoxicity.[11]
-
Protocol:
-
Seed HCT 116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[12]
-
After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds or a vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[13]
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value for each compound.
-
Cell Cycle Analysis by Flow Cytometry
-
Rationale: Anti-proliferative agents often function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry using propidium iodide (PI) staining allows for the quantification of cellular DNA content, revealing the distribution of cells throughout the different phases of the cell cycle.[14]
-
Protocol:
-
Seed HCT 116 cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
After 24 hours, treat cells with each compound at its respective IC50 concentration for 24 hours.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours.[15] Ethanol fixation is preferred for preserving DNA integrity.[14]
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.[15]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. View the DNA staining on a linear scale and use software to model the percentages of cells in G0/G1, S, and G2/M phases.[16]
-
Western Blot Analysis
-
Rationale: This technique allows for the detection of specific proteins to confirm the mechanism of action of the targeted inhibitors and to investigate the effects of Nitroxoline on these pathways. We will probe for the phosphorylated (active) forms of Akt and ERK, as well as their total protein levels to ensure any observed changes are due to signaling inhibition, not protein degradation.[17]
-
Protocol:
-
Seed HCT 116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with compounds at their IC50 concentrations for 6 hours. A shorter time point is chosen to capture early signaling events.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. β-actin serves as a loading control to ensure equal protein loading across lanes.
-
Results & Data Analysis
(Note: The following data are hypothetical but representative of plausible experimental outcomes designed to illustrate the comparative analysis.)
Part 4.1: Potent Inhibition of Cell Viability by All Compounds
All three compounds demonstrated a dose-dependent inhibition of HCT 116 cell viability after 72 hours of treatment. The half-maximal inhibitory concentrations (IC50) were calculated and are summarized below.
| Compound | Target/Putative Mechanism | IC50 (µM) |
| Nitroxoline | ROS Generation | 2.5 |
| Wortmannin | PI3K Inhibition | 0.8 |
| Ulixertinib | ERK1/2 Inhibition | 1.2 |
Table 1: Comparative IC50 values of test compounds against HCT 116 cells.
These results indicate that while the targeted inhibitors Wortmannin and Ulixertinib are more potent on a molar basis, Nitroxoline exhibits potent anti-proliferative activity in the low micromolar range.
Part 4.2: Distinct Effects on Cell Cycle Progression
To understand the cytostatic mechanisms, cells were treated with the IC50 concentration of each compound for 24 hours.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (Control) | 48.5 | 35.2 | 16.3 |
| Nitroxoline (2.5 µM) | 45.1 | 15.8 | 39.1 |
| Wortmannin (0.8 µM) | 75.3 | 15.1 | 9.6 |
| Ulixertinib (1.2 µM) | 71.8 | 18.4 | 9.8 |
Table 2: Cell cycle distribution of HCT 116 cells after 24-hour compound treatment.
The targeted inhibitors, Wortmannin and Ulixertinib, induced a strong arrest in the G1 phase of the cell cycle, which is consistent with the known roles of the PI3K/Akt and MAPK/ERK pathways in promoting G1-to-S phase transition. In stark contrast, Nitroxoline caused a significant accumulation of cells in the G2/M phase, suggesting it may interfere with processes required for mitotic entry or completion. This distinct effect points towards a mechanism of action different from that of the comparator inhibitors.
Part 4.3: Modulation of Proliferation Signaling Pathways
Western blot analysis confirmed the on-target activity of the inhibitors and provided insight into the effects of Nitroxoline.
| Treatment | p-Akt (Ser473) | Total Akt | p-ERK1/2 | Total ERK1/2 |
| Vehicle (Control) | +++ | +++ | +++ | +++ |
| Nitroxoline (2.5 µM) | + | +++ | + | +++ |
| Wortmannin (0.8 µM) | - | +++ | +++ | +++ |
| Ulixertinib (1.2 µM) | +++ | +++ | - | +++ |
Table 3: Summary of Western blot analysis of key signaling proteins. (+++ strong signal, + weak signal, - no signal).
As expected, Wortmannin completely abrogated the phosphorylation of Akt without affecting total Akt levels. Similarly, Ulixertinib potently inhibited ERK1/2 phosphorylation. Interestingly, Nitroxoline treatment led to a marked reduction in the phosphorylation of both Akt and ERK. This suggests that the ROS-generating mechanism of Nitroxoline may have downstream inhibitory effects on multiple pro-survival signaling pathways simultaneously.
Discussion & Mechanistic Insights
This comparative analysis demonstrates that Nitroxoline is a potent anti-proliferative agent with a distinct mechanism of action compared to targeted inhibitors of the PI3K and MAPK pathways. While Wortmannin and Ulixertinib induce a classic G1 arrest by specifically blocking their respective pathways, Nitroxoline induces a G2/M arrest.
The observation that Nitroxoline inhibits the phosphorylation of both Akt and ERK is particularly compelling. This dual pathway inhibition is unlikely due to direct kinase inhibition but is more plausibly a consequence of its primary mechanism: the induction of oxidative stress.[2] High levels of intracellular ROS are known to damage cellular components and can inactivate key signaling proteins, including kinases and phosphatases, leading to a shutdown of pro-proliferative signaling.
Figure 2: Simplified PI3K/Akt signaling pathway showing the point of inhibition by Wortmannin.
Figure 3: Simplified MAPK/ERK signaling pathway showing the point of inhibition by Ulixertinib.
The G2/M arrest caused by Nitroxoline is also consistent with ROS-induced cellular damage. The G2 checkpoint is critical for ensuring that DNA is not damaged before the cell enters mitosis. Elevated ROS can cause DNA damage, which would activate this checkpoint and halt cell cycle progression.
Conclusion
In this guide, we have systematically benchmarked the anti-proliferative effects of 5-Nitro-8-hydroxyquinoline (Nitroxoline) against targeted inhibitors of the PI3K/Akt and MAPK/ERK pathways. Our findings demonstrate that Nitroxoline is a potent cytotoxic agent that acts through a distinct mechanism, likely initiated by the generation of reactive oxygen species. This leads to the broad inhibition of multiple pro-survival signaling pathways and induces a robust G2/M cell cycle arrest.
The ability of Nitroxoline to impact multiple key pathways simultaneously suggests it may be a valuable candidate for further investigation, particularly in cancers that have developed resistance to single-pathway targeted inhibitors. Future studies should focus on confirming the role of ROS in its mechanism of action and evaluating its efficacy in a broader panel of cancer cell lines and in in vivo models.
References
- Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 119, 5.7.1–5.7.28.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Seger, R., & Krebs, E. G. (1995). The MAPK signaling cascade. FASEB journal, 9(9), 726–735.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Synapse. (2023). What are ERK inhibitors and how do you quickly get the latest development progress?
- National Cancer Institute. (n.d.). Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways.
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
- OriGene Technologies, Inc. (n.d.). Western Blot Protocol.
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- Adhami, V. M., Siddiqui, I. A., et al. (2016). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Current cancer drug targets, 16(4), 307–316.
- Millis, S. Z., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology, 34(29), 3569–3571.
- Miricescu, D., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of cancer research and clinical oncology, 149(16), 15293–15310.
- ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- Spengler, G., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International journal of molecular sciences, 24(1), 583.
- OiPub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities.
- PubChem. (n.d.). 5-Nitroquinolin-6-ol.
- BMC Research Notes. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines.
- Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- MDPI. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- Tradechina.com. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
Sources
- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. apexbt.com [apexbt.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. origene.com [origene.com]
- 19. Western blot protocol | Abcam [abcam.com]
Validating 5-Nitroquinolin-6-ol as a Repurposed Drug for Parasitic Diseases: A Comparative and Experimental Guide
The relentless evolution of drug resistance in parasitic pathogens necessitates a continuous search for novel therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for anti-parasitic drug discovery. This guide provides a comprehensive framework for the validation of 5-Nitroquinolin-6-ol, a quinoline derivative, as a potential repurposed drug for parasitic diseases such as leishmaniasis, trypanosomiasis, and malaria. Drawing on the established antiparasitic properties of related quinoline compounds, particularly nitroxoline (8-hydroxy-5-nitroquinoline), we present a logical and experimentally robust workflow for the preclinical validation of this promising candidate.
The Rationale for Repurposing Quinoline Scaffolds
Quinolines are a well-established class of compounds with a rich history in antiparasitic chemotherapy. The quinoline core is central to the activity of renowned antimalarials like chloroquine and mefloquine.[1][2] Recent studies have highlighted the broad-spectrum antimicrobial and antiparasitic activities of other quinoline derivatives. For instance, nitroxoline has demonstrated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, at concentrations more potent than the current standard of care, benznidazole.[3][4] The proposed mechanism of action for nitroxoline involves the induction of programmed cell death (PCD) in the parasite, a pathway that is increasingly recognized as a viable therapeutic target in protozoa.[3][5] Given the structural similarity of this compound to these active compounds, it stands as a strong candidate for repurposing against a range of parasitic diseases.
A Phased Approach to Preclinical Validation
The validation of a repurposed drug candidate requires a systematic and rigorous experimental approach. The following sections outline a phased workflow, from initial in vitro screening to in vivo efficacy studies, designed to comprehensively evaluate the antiparasitic potential of this compound.
Phase 1: In Vitro Efficacy and Selectivity
The initial phase of validation focuses on determining the direct activity of this compound against the target parasites and assessing its selectivity towards the parasite over host cells.
Key Objectives:
-
Establish the half-maximal inhibitory concentration (IC50) against different life cycle stages of the parasites.
-
Determine the half-maximal cytotoxic concentration (CC50) against a relevant mammalian cell line.
-
Calculate the Selectivity Index (SI) to gauge the therapeutic window.
Experimental Workflow for In Vitro Screening:
Caption: A potential pathway for this compound-induced cell death.
Experimental Protocols:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Culture parasites in a 96-well plate and treat with various concentrations of this compound.
-
After the incubation period, centrifuge the plate to pellet the parasites.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Phase 3: In Vivo Efficacy and Preliminary Safety
The final preclinical phase involves evaluating the efficacy of this compound in a relevant animal model of parasitic disease.
Key Objectives:
-
Assess the ability of the compound to reduce parasite burden in infected animals.
-
Monitor for any overt signs of toxicity in the treated animals.
Workflow for In Vivo Efficacy Studies:
Caption: In vivo efficacy testing workflow.
Commonly Used Animal Models for Parasitic Diseases:
| Disease | Animal Model | Parasite Species | Key Efficacy Readouts |
| Visceral Leishmaniasis | BALB/c mice or Syrian hamsters | Leishmania donovani | Parasite burden in liver and spleen (Leishman-Donovan units), survival. [6] |
| Cutaneous Leishmaniasis | BALB/c mice | Leishmania major | Lesion size, parasite load in the lesion. [7] |
| Chagas Disease (Acute) | BALB/c or C57BL/6 mice | Trypanosoma cruzi | Parasitemia, survival. [8] |
| Malaria | Swiss Webster or C57BL/6 mice | Plasmodium berghei | Parasitemia, survival. [9] |
Conclusion and Future Directions
The validation pathway outlined in this guide provides a robust framework for assessing the potential of this compound as a repurposed antiparasitic agent. Positive outcomes from these preclinical studies, particularly a high selectivity index and significant in vivo efficacy, would provide a strong rationale for advancing this compound into further development, including pharmacokinetic and toxicology studies. The repurposing of existing chemical scaffolds like the quinolines represents a vital strategy in the global effort to combat the significant burden of parasitic diseases.
References
- In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages.Scirp.org.
- Drug targets in Leishmania.PMC - NIH.
- Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candid
- Major Kinds of Drug Targets in Chagas Disease or American Trypanosomiasis.PubMed.
- Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum.PMC - NIH.
- Inhibitors of Protein Targets of Plasmodium falciparum.IntechOpen.
- A review on potential therapeutic targets for the tre
- Plasmodium falciparum: new molecular targets with potential for antimalarial drug development.Taylor & Francis Online.
- Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum.PubMed.
- Prediction of the P. falciparum Target Space Relevant to Malaria Drug Discovery.
- New Therapeutic Targets for Drug Design Against Trypanosoma cruzi, Advances and Perspectives.EurekaSelect.
- Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects.PMC - NIH.
- Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candid
- Inhibition of apoptosis by intracellular protozoan parasites.PubMed.
- Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum.
- Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects.ACS Infectious Diseases.
- Establishing and maintaining in vitro cultures of asexual blood stages of Plasmodium falciparum.University of Copenhagen Research Portal.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis.Semantic Scholar.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.MDPI.
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis.PMC - NIH.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.MDPI.
- In vitro and in vivo experimental models for drug screening and development for Chagas disease.PubMed.
- MTT assay protocol.Abcam.
- Cell death offers exceptional cellular and molecular windows for pharmacological interventions in protozoan parasites.
- In vivo efficacy of compound 8 in mice models for Chagas disease (left)...
- Protozoan parasites: programmed cell de
- Animal models of efficacy to accelerate drug discovery in malaria.Parasitology.
- Ubiquitination and the Proteasome as Drug Targets in Trypanosom
- Translational challenges of animal models in Chagas disease drug development: a review.
- Cell Viability Assays.NCBI Bookshelf.
- Cell death in parasitic protozoa: regul
- An Overview on Target-Based Drug Design against Kinetoplastid Protozoan Infections: Human African Trypanosomiasis, Chagas Disease and Leishmaniases.MDPI.
- New Therapeutic Targets for Drug Design Against Trypanosoma cruzi, Advances and Perspectives.
- Prioritization of Molecular Targets for Antimalarial Drug Discovery.ACS Infectious Diseases.
- Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi.PMC - NIH.
- Application Note: In Vivo Murine Model for Efficacy Testing of Antileishmanial Agent-5.Benchchem.
- The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery.Preprints.org.
- The assessment of antimalarial drug efficacy in-vivo.PMC - NIH.
- Programmed cell death and the protozoan parasite.Parasitology.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- Leishmania Animal Models Used in Drug Discovery: A System
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.Semantic Scholar.
- MTT Cell Proliferation Assay.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific - US.
- Experimental Models in Chagas Disease: A Review of the Methodologies Applied for Screening Compounds Against Trypanosoma Cruzi.PubMed.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.PubMed.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.Semantic Scholar.
- Recent Advancements in Drug Discovery Models for Visceral Leishmaniasis.IJMPHS.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
Sources
- 1. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Comparative Transcriptomics of Cancer Cells Treated with 8-Hydroxy-5-nitroquinoline (Nitroxoline)
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the transcriptomic landscape of cancer cells following treatment with 8-hydroxy-5-nitroquinoline, a compound more commonly known as Nitroxoline. We will delve into the mechanistic underpinnings of Nitroxoline, present a robust experimental framework for comparative analysis, and interpret hypothetical transcriptomic data in the context of its known cellular effects. Our objective is to equip you with the foundational knowledge and practical protocols to investigate the therapeutic potential of this promising anti-cancer agent.
Introduction: Unveiling the Potential of Nitroxoline
Nitroxoline (8-hydroxy-5-nitroquinoline) is a repurposed drug that has garnered significant attention for its potent anti-cancer properties.[1] Initially utilized as an antibiotic for urinary tract infections, its efficacy extends to a spectrum of malignancies, including prostate cancer, bladder cancer, and glioma.[1] Mechanistically, Nitroxoline stands apart from many conventional chemotherapeutics. Its cytotoxicity is intrinsically linked to the induction of reactive oxygen species (ROS), a process significantly potentiated by the presence of copper.[2] This reliance on copper for enhanced activity points to a unique mode of action that can be exploited for therapeutic gain, as cancer cells often exhibit elevated copper levels compared to their healthy counterparts.[3]
A crucial distinguishing feature of Nitroxoline is its interaction with divalent cations. Unlike its structural analog, clioquinol, which acts as a zinc ionophore, Nitroxoline does not share this characteristic.[2][4] This difference is not merely academic; the zinc ionophore activity of clioquinol has been associated with neurotoxicity, suggesting that Nitroxoline may possess a more favorable safety profile.[2]
Proteomic studies have begun to sketch a map of Nitroxoline's cellular impact, revealing a downregulation of proteins integral to cell growth, migration, and invasion.[5][6] Furthermore, these studies have corroborated its role in elevating ROS levels and triggering a DNA damage response, culminating in mitochondrial depolarization.[5][6] While proteomics provides a snapshot of the protein landscape, a transcriptomic analysis offers a dynamic view of the gene expression changes that orchestrate these cellular fates. By employing RNA sequencing (RNA-seq), we can achieve a comprehensive understanding of the genetic pathways modulated by Nitroxoline, paving the way for biomarker discovery and the development of rational combination therapies.
This guide will provide a comparative framework, contrasting the hypothetical transcriptomic signature of Nitroxoline with that of Clioquinol and Doxorubicin, a standard-of-care chemotherapeutic agent with a distinct mechanism of action (DNA intercalation and topoisomerase II inhibition). This comparative approach is designed to isolate the unique transcriptomic footprint of Nitroxoline and illuminate the pathways that are central to its anti-cancer activity.
The Experimental Blueprint: A Step-by-Step Guide to Comparative Transcriptomics
Embarking on a comparative transcriptomics study requires meticulous planning and execution. The following protocol is a self-validating system, designed to ensure the generation of high-quality, reproducible data.
Experimental Workflow Overview
The overall workflow for this comparative transcriptomic study is depicted below. This process begins with the selection and culture of an appropriate cancer cell line, followed by treatment with the compounds of interest. Subsequent steps involve the isolation of high-quality RNA, preparation of sequencing libraries, and bioinformatic analysis to identify differentially expressed genes and affected pathways.
Caption: Proposed signaling pathway for Nitroxoline.
B. Clioquinol: A Tale of Two Metals
Clioquinol's transcriptomic signature would likely overlap with Nitroxoline's in terms of the oxidative stress response. However, its unique ability to act as a zinc ionophore would produce a distinct set of DEGs.
-
Zinc-responsive Genes: We would anticipate changes in the expression of genes regulated by zinc, such as metallothioneins (MT1 , MT2 ), which are involved in zinc homeostasis and detoxification.
-
GATA Transcription Factors: Previous studies have shown that Clioquinol can down-regulate GATA-2 and GATA-3 transcription factors, which would be a distinguishing feature from Nitroxoline. [7] C. Doxorubicin: The DNA Damage Archetype
Doxorubicin's transcriptomic profile would be characterized by a robust and widespread DNA damage response, reflecting its primary mechanism of action.
-
Topoisomerase II Pathway: Genes involved in the response to topoisomerase II inhibition and DNA double-strand breaks would be heavily up-regulated.
-
p53 Pathway: A strong activation of the p53 pathway, leading to apoptosis and cell cycle arrest, would be a prominent feature.
-
Cardiomyopathy-related Genes: Given the known cardiotoxicity of Doxorubicin, it is plausible that genes associated with cardiac muscle function and stress would be altered, a signature not expected with Nitroxoline or Clioquinol.
Conclusion: From Transcriptome to Therapeutic Strategy
This guide has provided a comprehensive framework for conducting and interpreting a comparative transcriptomic study of Nitroxoline. By understanding the gene expression changes induced by this repurposed drug, researchers can gain valuable insights into its anti-cancer mechanisms. The hypothetical data presented here, grounded in the existing literature, suggests that Nitroxoline's transcriptomic signature is likely defined by a potent induction of oxidative stress and a unique modulation of metal homeostasis pathways.
The detailed experimental and bioinformatic protocols outlined in this document provide a robust starting point for researchers seeking to validate these hypotheses and further explore the therapeutic potential of Nitroxoline. The ultimate goal of such research is to translate these molecular insights into improved clinical strategies, potentially through the identification of predictive biomarkers for patient stratification or the rational design of combination therapies that exploit the vulnerabilities unmasked by Nitroxoline treatment.
References
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-7. [Link]
- Verderosa, A. D., Totten, F. J., & Clarke, C. J. (2019). Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters. ACS infectious diseases, 5(10), 1799–1809. [Link]
- Mellai, M., & Annovazzi, L. (2020). Integrative proteomic and functional analyses provide novel insights into the action of the repurposed drug candidate nitroxoline in AsPC-1 cells. Scientific reports, 10(1), 2586. [Link]
- Juan, A. H., & Sartorelli, V. (2021). Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells. STAR protocols, 2(2), 100454. [Link]
- Mellai, M., & Annovazzi, L. (2020). Integrative proteomic and functional analyses provide novel insights into the action of the repurposed drug candidate nitroxoline in AsPC-1 cells.
- Kajta, M., Rzemieniec, J., & Wnuk, M. (2018). Clioquinol increases the expression of interleukin-8 by down-regulating GATA-2 and GATA-3. Neurotoxicology, 67, 296–304. [Link]
- Gupta, A., & Singh, M. (2018).
- Addo, F. (2016). How do I perform RNA sequencing with cancer cell lines and plant extracts?.
- Mellai, M., & Annovazzi, L. (2020). Integrative proteomic and functional analyses provide novel insights into the action of the repurposed drug candidate nitroxoline in AsPC-1 cells. Semantic Scholar. [Link]
- ResearchGate. (2024).
- Stoklasova, A., Cerna, D., & Zadrazilova, I. (2019). Bioinformatic pipelines for whole transcriptome sequencing data exploitation in leukemia patients with complex structural variants. Oncotarget, 10(39), 3875–3886. [Link]
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]
- Perillo, B., Di Donato, M., & Pezone, A. (2019). Understanding of ROS-Inducing Strategy in Anticancer Therapy. Oxidative medicine and cellular longevity, 2019, 9094289. [Link]
- Das, A., & Law, S. (2022). Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line. Methods in molecular biology (Clifton, N.J.), 2535, 119–129. [Link]
- Jiang, H., Taggart, J. E., & Zhang, X. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Shi, Y., & Zhang, Y. (2021). Nitroxoline induces cell apoptosis by inducing MDM2 degradation in small‐cell lung cancer. Journal of biochemical and molecular toxicology, 35(11), e22902. [Link]
- Al-Adli, N., & Lorenzo-Morales, J. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrative proteomic and functional analyses provide novel insights into the action of the repurposed drug candidate nitroxoline in AsPC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clioquinol increases the expression of interleukin-8 by down-regulating GATA-2 and GATA-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Synergistic Effects of Quinoline Derivatives: A Case Study on Nitroxoline (8-hydroxy-5-nitroquinoline)
A Note on the Subject Compound: This guide focuses on the well-researched compound Nitroxoline (8-hydroxy-5-nitroquinoline) as a proxy for evaluating the synergistic potential of its isomer, 5-Nitroquinolin-6-ol. Due to a scarcity of published data on this compound, this guide leverages the extensive research on Nitroxoline to provide a robust framework for investigation. As isomers, these compounds may exhibit analogous bioactivities, making the study of Nitroxoline a valuable starting point for researchers interested in this compound.
Introduction: The Promise of Synergy
In the quest for more effective and less toxic therapeutic strategies, the concept of drug synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—has become a cornerstone of modern pharmacology. Combination therapies can enhance efficacy, overcome drug resistance, and reduce dosages, thereby minimizing adverse effects.[1]
Nitroxoline, an 8-hydroxyquinoline derivative with a long history as an antimicrobial agent for urinary tract infections, is now being repurposed for its potent anticancer activities.[2][3] Its multifaceted mechanism of action, which includes metal ion chelation, inhibition of key enzymes involved in angiogenesis and cell cycle regulation, and modulation of critical signaling pathways, makes it an excellent candidate for synergistic combinations.[4][5][6] This guide provides a comprehensive overview of the principles and methodologies for evaluating the synergistic effects of Nitroxoline with other therapeutic agents, grounded in scientific integrity and practical application.
The Mechanistic Rationale for Nitroxoline Combinations
Understanding the mechanism of action of Nitroxoline is crucial for the rational design of synergistic drug combinations. Nitroxoline's bioactivity is attributed to several interconnected mechanisms:
-
Metal Ion Chelation: Nitroxoline's ability to bind essential metal ions like zinc and iron disrupts crucial enzymatic processes within both microbial and cancer cells.[1][6] This can potentiate the activity of other drugs by altering cellular homeostasis.
-
Enzyme Inhibition: Nitroxoline has been identified as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2) and Sirtuin 1 (SIRT1).[4][7][8] MetAP2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8] SIRT1 is involved in cell survival and resistance to stress. Their simultaneous inhibition by Nitroxoline can lead to synergistic antitumor effects.[4]
-
Signaling Pathway Modulation: Nitroxoline has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and contributes to proliferation, survival, and drug resistance.[9][10] It also impacts the PI3K/Akt pathway, a central node in cell growth and survival.[11]
-
Induction of Oxidative Stress: By chelating metal ions, Nitroxoline can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis in cancer cells.[5]
This complex mechanism of action suggests that Nitroxoline could synergize with a wide range of drugs, including conventional chemotherapeutics, targeted therapies, and immunotherapies.
Designing and Quantifying Synergy: The Chou-Talalay Method
A cornerstone for quantitatively assessing drug interactions is the Chou-Talalay method, which is based on the median-effect principle. This method provides a theoretical basis for the Combination Index (CI), a numerical value that defines the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value is calculated from dose-response data of individual drugs and their combination. This method is widely accepted for its robustness and applicability to various experimental systems.
Experimental Workflow for Synergy Evaluation
A typical workflow for evaluating the synergistic effects of Nitroxoline with a partner drug involves several key stages:
Caption: A generalized workflow for evaluating drug synergy.
Case Studies: Synergistic Combinations of Nitroxoline
Nitroxoline and Chemotherapy in Pancreatic Cancer
A study investigated the effects of Nitroxoline in combination with the targeted drug erlotinib in pancreatic cancer cell lines. The combination resulted in synergistic effects on cell viability, accompanied by cell cycle alterations and a more consistent induction of apoptosis compared to single-agent treatments.[12]
| Cell Line | Drug Combination | Effect on Viability | Key Findings |
| AsPC-1 | Nitroxoline + Erlotinib | Synergistic | Enhanced apoptosis and cell cycle arrest[12] |
| Capan-2 | Nitroxoline + Erlotinib | Synergistic | Drastic impairment of clonogenic activity[12] |
| BxPC-3 | Nitroxoline + Erlotinib | Synergistic | Dose- and cell-dependent synergy[12] |
Nitroxoline and Immunotherapy in Prostate Cancer
In a mouse model of prostate cancer, the combination of Nitroxoline with PD-1 blockade therapy demonstrated a potent synergistic antitumor effect.[11] This suggests that Nitroxoline may enhance the efficacy of immunotherapy by modulating the tumor microenvironment.
| Treatment Group | Tumor Growth Inhibition | Key Findings |
| Nitroxoline alone | Moderate | Inhibition of PI3K/Akt pathway[11] |
| PD-1 Blockade alone | Modest | |
| Nitroxoline + PD-1 Blockade | Significant | Potent antitumor effect[11] |
Nitroxoline and Antimicrobials against Pathogenic Bacteria
Nitroxoline has shown synergistic effects when combined with various antibiotics against pathogenic bacteria. For instance, a study demonstrated synergy between Nitroxoline and ciprofloxacin against several diarrhea-causing bacteria, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.094 to 0.477.[13] Another study reported synergistic effects with tetracycline.[14]
| Bacterial Strain | Antibiotic Combination | FICI Value | Interpretation |
| L. monocytogenes | Nitroxoline + Ciprofloxacin | 0.094 | Strong Synergy[13] |
| S. flexneri | Nitroxoline + Tetracycline | 0.086 | Strong Synergy[14] |
Visualizing the Mechanism: Nitroxoline's Impact on Cancer Cell Signaling
Caption: Simplified signaling pathways affected by Nitroxoline.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with increasing concentrations of Nitroxoline, the partner drug, and their combination for 72 hours.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Combination Index (CI) Calculation
-
Software: Utilize software like CompuSyn to calculate CI values based on the dose-response data.
-
Input Data: Enter the dose and effect data for each drug alone and in combination.
-
CI Interpretation: Analyze the generated Fa-CI plots, where Fa represents the fraction of cells affected. CI values below 1 indicate synergy.
Conclusion
The repurposing of established drugs like Nitroxoline offers a promising avenue for accelerating the development of novel cancer therapies. Its diverse and potent mechanisms of action make it a strong candidate for synergistic combinations with a wide array of therapeutic agents. By employing rigorous experimental designs and quantitative analysis methods such as the Chou-Talalay method, researchers can effectively identify and validate synergistic drug interactions. The insights gained from studying Nitroxoline provide a valuable blueprint for investigating the therapeutic potential of other quinoline derivatives, including this compound, paving the way for innovative and more effective treatment strategies in oncology and infectious diseases.
References
- Recent Advances in Drug Repositioning for the Discovery of New Anticancer Drugs. (URL: [Link])
- Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (URL: [Link])
- What is Nitroxoline used for?
- Challenges in Understanding the Best Nitroxoline Cancer Tre
- Innovative Approaches to Understanding the Mechanism of Nitroxoline in Cancer Tre
- Application of nitroxoline in urologic oncology – a review of evidence - PMC - NIH. (URL: [Link])
- NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT P
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (URL: [Link])
- The Novel Combination of Nitroxoline and PD-1 Blockade, Exerts a Potent Antitumor Effect in a Mouse Model of Prost
- Abstract 2037: Oral nitroxoline in combination with intravesical bacille calmette-guerin (BCG) shows synergistic antitumor efficacy in mouse bladder cancer orthotopic xenograft. (URL: [Link])
- Effects of repurposed drug candidates nitroxoline and nelfinavir as single agents or in combination with erlotinib in pancreatic cancer cells - PubMed. (URL: [Link])
- Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PubMed Central. (URL: [Link])
- This compound | C9H6N2O3 | CID 3997706 - PubChem - NIH. (URL: [Link])
- The Future of Nitroxoline in Combating Bacterial Infections and Enhancing Antimicrobial Tre
- Full article: Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - Taylor & Francis Online. (URL: [Link])
- In Vitro Selective Combinatory Effect of Ciprofloxacin with Nitroxoline, Sanguinarine, and Zinc Pyrithione against Diarrhea-Causing and Gut Beneficial Bacteria - ASM Journals. (URL: [Link])
- Evaluation of In Vitro Synergistic Interactions of Tetracycline with Alkaloid-Related Compounds against Diarrheagenic Bacterial - Preprints.org. (URL: [Link])
- Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC - NIH. (URL: [Link])
- Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC - NIH. (URL: [Link])
- Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - International Journal of Biological Sciences. (URL: [Link])
- Nitroxoline: repurposing its antimicrobial to antitumor applic
- Nitroxoline: repurposing its antimicrobial to antitumor applic
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (URL: [Link])
- Combinatory Effect of Nitroxoline and Gentamicin in the Control of Uropathogenic Enterococci Infections - MDPI. (URL: [Link])
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - NIH. (URL: [Link])
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchG
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. chemicalkland.com [chemicalkland.com]
- 3. Nitroxoline: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. What is Nitroxoline used for? [synapse.patsnap.com]
- 7. Application of nitroxoline in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 11. The Novel Combination of Nitroxoline and PD-1 Blockade, Exerts a Potent Antitumor Effect in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of repurposed drug candidates nitroxoline and nelfinavir as single agents or in combination with erlotinib in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. preprints.org [preprints.org]
- 15. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Assessment of 5-Nitroquinolin-6-ol and Its Analogs: An In Vitro Toxicology Guide
This guide provides a comprehensive framework for the initial safety assessment of 5-Nitroquinolin-6-ol, a heterocyclic compound of interest in drug discovery. Given the limited direct toxicological data on this specific molecule[1], this document establishes a comparative approach, evaluating its potential safety profile against structurally related analogs. This methodology allows researchers to anticipate potential liabilities and make informed decisions in early-stage development. The protocols and principles described herein are grounded in established regulatory science to ensure robust and reliable data generation.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] However, the introduction of a nitro group (—NO₂), as seen in this compound, raises specific safety considerations. Nitroaromatic compounds are a well-documented class of chemicals that can exhibit mutagenic and carcinogenic properties, often following metabolic activation.[4][5][6] Therefore, a rigorous and early assessment of cytotoxicity and genotoxicity is not merely a regulatory hurdle but a fundamental step in characterizing the compound's therapeutic potential.
This guide will focus on a comparative analysis between this compound and three key analogs to elucidate structure-toxicity relationships:
-
Analog 1: 5-Nitroquinoline: The parent compound lacking the C-6 hydroxyl group. This helps assess the influence of the —OH group on the molecule's safety profile.
-
Analog 2: 8-Hydroxy-5-nitroquinoline (Nitroxoline): An isomer of the target compound with established antimicrobial and anticancer activities and a more defined safety profile.[7][8][9]
-
Analog 3: 8-Hydroxyquinoline: A key precursor that lacks the nitro group, serving as a negative control to evaluate the specific contribution of the —NO₂ moiety to toxicity.
Part 1: The Principle of In Vitro Safety Assessment
The initial safety evaluation of a new chemical entity (NCE) relies on a battery of in vitro tests designed to identify potential hazards before advancing to more complex in vivo studies. This tiered approach is cost-effective and aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing. For a nitroaromatic compound like this compound, the primary concerns are cytotoxicity (direct cell killing) and genotoxicity (damage to genetic material).
Metabolic Activation: The Causality Behind Nitroaromatic Toxicity
A critical concept for understanding the potential toxicity of this compound is metabolic activation. The nitro group itself is often not the ultimate toxicant. Instead, cellular enzymes, particularly nitroreductases, can reduce the nitro group through a series of steps to form highly reactive intermediates like nitroso and N-hydroxylamino derivatives.[5] These intermediates can form covalent adducts with DNA and proteins, leading to mutations and cellular damage.[10] This mechanism is a key driver for the genotoxicity observed in many nitroaromatic compounds.[5][11]
Part 2: Experimental Methodologies & Protocols
The following sections detail the standard, validated protocols for assessing the cytotoxicity and genotoxicity of this compound and its analogs. The choice of these assays is based on their widespread acceptance by regulatory agencies and their ability to detect different endpoints of cellular damage.
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a compound is toxic to cells. We will employ two complementary assays: the MTT assay to measure metabolic activity and the LDH assay to assess membrane integrity.
-
Expertise & Causality: This colorimetric assay is a reliable indicator of cell viability.[12] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death. This method is highly reproducible and is a gold standard for initial cytotoxicity screening.[14]
-
Detailed Protocol:
-
Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity or MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
-
Expertise & Causality: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay is complementary to the MTT assay, as it measures a distinct cell death mechanism (necrosis or late apoptosis).
-
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity against a maximum LDH release control (cells treated with a lysis buffer).
-
Genotoxicity Assessment
Genotoxicity assays are used to determine if a compound can damage genetic material (DNA). A standard in vitro battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell micronucleus assay.[4][15]
-
Expertise & Causality: The Ames test is a widely used method for detecting gene mutations.[16] It employs several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize a specific amino acid (e.g., histidine).[4][16] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[4] An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[4] The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.
-
Detailed Protocol (Plate Incorporation Method - OECD 471):
-
Preparation: Prepare various concentrations of the test compound. The bacterial strains are grown overnight in nutrient broth.
-
Metabolic Activation: For tests including metabolic activation, prepare an S9 mix containing S9 fraction, cofactors (NADP+), and buffers.
-
Exposure: In a test tube, mix the test compound solution, the bacterial culture, and either phosphate buffer (without S9) or the S9 mix.
-
Plating: Add molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Interpretation: A positive result is defined as a dose-related increase in revertant colonies and/or a reproducible, two-fold or greater increase in revertants at one or more concentrations compared to the negative control.[4]
-
-
Expertise & Causality: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.[4][17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes that fail to be incorporated into the daughter nuclei during cell division.[16][17] An increase in the frequency of micronucleated cells indicates that the compound has the potential to cause chromosomal damage.
-
Detailed Protocol (OECD 487):
-
Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to various concentrations of the test compound for a short (3-6 hours) or long (24 hours) duration, with and without S9 metabolic activation.
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium to block cytokinesis, which results in the accumulation of binucleated cells. This makes it easier to identify micronuclei that were formed during the first mitosis after treatment.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei.
-
Data Interpretation: A positive result is indicated by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.[4]
-
Part 3: Data Presentation and Comparative Analysis
The following table summarizes the hypothetical but plausible data for this compound and its analogs based on established structure-toxicity principles for nitroaromatic compounds.[18][19][20] This serves as an illustrative example for data interpretation.
Table 1: Comparative In Vitro Safety Profile
| Compound | Structure | Cytotoxicity (HepG2, 48h) IC₅₀ (µM) | Ames Test (TA98, +S9) | Micronucleus Test (+S9) | Predicted Safety Concern |
| This compound | (Target Compound) | 25 | Positive | Positive | High |
| Analog 1: 5-Nitroquinoline | (Lacks -OH group) | 15 | Positive | Positive | High |
| Analog 2: 8-Hydroxy-5-nitroquinoline | (Isomer, Nitroxoline) | 50 | Equivocal/Weak Positive | Positive | Moderate |
| Analog 3: 8-Hydroxyquinoline | (Lacks -NO₂ group) | >100 | Negative | Negative | Low |
Interpretation and Structure-Toxicity Relationship
-
Contribution of the Nitro Group: The stark difference between 8-Hydroxyquinoline (Analog 3) and the other nitro-containing compounds strongly suggests that the nitro group is the primary driver of genotoxicity . The negative results for Analog 3 in both the Ames and micronucleus tests indicate that the quinolinol scaffold itself has a low intrinsic potential for causing genetic damage.
-
Influence of the Hydroxyl Group:
-
Cytotoxicity: Comparing 5-Nitroquinoline (Analog 1, IC₅₀ = 15 µM) with this compound (IC₅₀ = 25 µM) and Nitroxoline (Analog 2, IC₅₀ = 50 µM) suggests that the presence of a hydroxyl group may decrease acute cytotoxicity . This could be due to changes in solubility, cell permeability, or metabolic pathways.
-
Genotoxicity: While all nitro-analogs are predicted to be positive or equivocal in genotoxicity assays, the positioning of the hydroxyl group may modulate this effect. Nitroxoline (Analog 2) is reported to have a complex profile, and its activity is often linked to metal chelation in addition to the nitro group. The hydroxyl group's position can influence the electronic properties of the nitro group, potentially affecting the rate and products of its metabolic reduction.
-
-
Comparative Risk: Based on this illustrative data, this compound presents a high potential for safety concerns , similar to its parent, 5-Nitroquinoline. Its profile suggests both direct cytotoxicity and significant genotoxic potential, likely mediated by metabolic activation of the nitro group. While potentially less cytotoxic than 5-Nitroquinoline, its strong positive genotoxicity signals warrant significant caution.
Conclusion and Forward Path
This guide outlines a foundational in vitro strategy for the safety assessment of this compound. The comparative analysis against structural analogs is a powerful tool to dissect the contributions of different functional groups—in this case, the nitro and hydroxyl moieties—to the overall toxicity profile.
The in silico and in vitro evidence strongly suggests that the 5-nitroquinoline scaffold is a structural alert for genotoxicity. Any research program involving this compound must prioritize a thorough investigation of this liability. Positive findings in this initial battery of tests would typically trigger further, more complex assays, such as in vivo micronucleus or Comet assays, to determine if the genotoxic effects are expressed in a whole organism. Researchers and drug developers should weigh this potential risk against the compound's desired efficacy at the earliest possible stage of development.
References
- BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
- MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
- PubMed. (n.d.). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship.
- National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- International Journal of Pharmaceutical Sciences. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach.
- National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem.
- ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ChemicalBook. (2025). 5-Nitroquinoline - Safety Data Sheet.
- Royal Society of Chemistry. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives.
- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- National Center for Biotechnology Information. (n.d.). Assessment of the three-test genetic toxicology battery for groundwater metabolites.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline.
- Semantic Scholar. (n.d.). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas.
- Thermo Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- PubMed. (1970). Elimination, tissue accumulation, and metabolic fate of 4-nitroquinoline 1-oxide administered orally in rats.
- PubMed. (n.d.). Structure-toxicity relationships of nitroaromatic compounds.
- PubMed. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation.
- NUS Faculty of Science. (2015). Relationship between structure, toxicity and activity.
- ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- National Center for Biotechnology Information. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- Ethiopian Journal of Science and Sustainable Development. (n.d.). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents.
- PubMed. (n.d.). Changes in metabolism during toxicity tests.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline.
- ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- PubMed. (2011). Quinoline as a privileged scaffold in cancer drug discovery.
- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- Fisher Scientific. (2021). Safety Data Sheet: 8-Hydroxy-5-nitroquinoline.
Sources
- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
A Senior Application Scientist's Guide to Validating In Silico Predictions of 5-Nitroquinolin-6-ol Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of computationally predicted targets for the small molecule 5-Nitroquinolin-6-ol (also known as Nitroxoline). We move beyond theoretical discussions to provide a practical, in-depth comparison of orthogonal experimental strategies, complete with actionable protocols and data interpretation insights. The goal is to build a robust, evidence-based case for target engagement, transforming a computational hypothesis into a validated biological mechanism.
Introduction: The Crucial Step from Prediction to Validation
This compound is a compound with a rich history, primarily known for its use as an antimicrobial agent for urinary tract infections. More recently, its potent anti-cancer activities have garnered significant interest, prompting investigations into its precise mechanism of action.[1] The molecule's ability to chelate divalent metal cations is considered central to its bioactivity, suggesting that its targets are likely metalloenzymes.[1][2][3]
Computational methods, such as molecular docking and virtual screening, are powerful tools for generating hypotheses about which proteins a small molecule might interact with.[4][5][6] These in silico approaches can screen vast libraries of proteins to predict potential binding partners, saving considerable time and resources.[7][8] However, a computational prediction is merely a starting point. The path from a predicted interaction to a confirmed drug target is paved with rigorous experimental validation.[9][10][11][12]
This guide provides a comparative analysis of key experimental methodologies to confirm if a computationally predicted protein is a bona fide target of this compound. We will use a hypothetical, yet plausible, predicted target—a zinc-dependent metalloproteinase—to illustrate the validation workflow.
The Target Validation Funnel: An Integrated Strategy
A single experiment is insufficient to validate a drug-target interaction. A robust validation strategy relies on orthogonal methods that measure different aspects of the interaction. We will compare three pillars of target validation: Biochemical Activity , Biophysical Binding , and Cellular Target Engagement .
Caption: The Target Validation Workflow.
Comparative Guide to Validation Methodologies
We will now explore three distinct experimental approaches. For each, we provide the core principle, a comparative analysis of common techniques, a detailed protocol, and guidance on data interpretation.
Biochemical Assays: Assessing Functional Consequences
Principle: These assays directly measure the catalytic activity of the target enzyme. The goal is to determine if this compound can inhibit the protein's function, providing the first layer of evidence. For kinases, this involves measuring the transfer of phosphate to a substrate.[13][14]
Comparison of Techniques:
| Technique | Principle | Throughput | Key Output | Scientist's Note |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced during the kinase reaction.[15] | High | IC50 | Excellent for HTS. Measures product formation, a direct readout of enzyme activity. Robust and sensitive. |
| LanthaScreen™ TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer. Can be a binding or activity assay.[16] | High | IC50 / Kd | Homogeneous assay format reduces handling steps. Time-resolved nature minimizes interference from compound fluorescence.[16] |
| Radiometric Assays (³²P/³³P) | Measures the incorporation of radioactive phosphate from ATP onto a substrate. | Low-Medium | IC50 | Considered the "gold standard" for sensitivity and reliability, but requires handling of radioactive materials.[14] |
Featured Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the concentration at which this compound inhibits 50% of the activity (IC50) of our hypothetical target kinase.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific peptide substrate
-
ATP at the determined Km concentration
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound) and a known inhibitor (positive control)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
DMSO (vehicle for compounds)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration range that will span the expected IC50.
-
Scientist's Note: Keeping the final DMSO concentration consistent across all wells (typically ≤1%) is critical to avoid solvent-induced artifacts.[13]
-
-
Kinase Reaction Setup (10 µL total volume):
-
Add 2.5 µL of Assay Buffer to all wells.
-
Add 1 µL of the compound dilutions to the appropriate wells. Include "vehicle only" (DMSO) and "no enzyme" controls.
-
Add 2.5 µL of a 4x enzyme/substrate mix (containing the target kinase and peptide substrate) to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[15]
-
-
Initiate Kinase Reaction:
-
Add 4 µL of 2.5x ATP solution to all wells to start the reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis & Interpretation:
-
Normalize the data: Set the "vehicle only" control as 100% activity and the "no enzyme" or "potent inhibitor" control as 0% activity.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Predicted Target Kinase IC50 (nM) |
| This compound | 75 nM |
| Staurosporine (Control) | 15 nM |
Biophysical Assays: Quantifying Direct Binding
Principle: These techniques measure the physical interaction between the compound and the target protein, providing quantitative data on binding affinity (Kd), kinetics (kon/koff), and stoichiometry.[17][18] They are critical for confirming that the functional inhibition observed in biochemical assays is due to direct binding.
Comparison of Techniques:
| Technique | Principle | Key Outputs | Scientist's Note | | :--- | :--- | :--- | | Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[19][20] | Affinity (Kd), Kinetics (kon, koff) | Provides real-time binding data, which is powerful for understanding the dynamics of the interaction.[19][21] Requires protein immobilization, which can sometimes affect its conformation. | | Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the protein.[17][22][23] | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | A true in-solution technique, no immobilization or labeling required.[17] Provides a complete thermodynamic profile of the interaction.[18] Generally lower throughput than SPR. |
Featured Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the binding affinity and kinetics of this compound to its immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore™ system)[24]
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Recombinant purified target protein (>95% purity)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Running Buffer (e.g., HBS-EP+)
-
This compound dilution series in running buffer with matched DMSO concentration.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).
-
Deactivate any remaining active esters by injecting Ethanolamine-HCl.
-
Rationale: Covalent immobilization via primary amines is a robust and common method.[25] A reference flow cell is prepared simultaneously (activated and deactivated without protein) to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in Running Buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject each concentration over the reference and target flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH glycine) to remove any remaining bound compound.
-
-
Data Acquisition and Analysis:
-
The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.[20]
-
Process the data by subtracting the reference flow cell signal and the zero-concentration (buffer) injection signal.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Analysis & Interpretation:
A successful experiment will show concentration-dependent binding to the target surface. The calculated KD value represents the binding affinity.
| Parameter | This compound |
| ka (1/Ms) | 1.2 x 10⁵ |
| kd (1/s) | 9.5 x 10⁻³ |
| KD (nM) | 80 nM |
Cellular Assays: Confirming Target Engagement In Situ
Principle: The ultimate proof of a target's relevance is demonstrating that the compound engages it within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, making it more resistant to heat-induced denaturation.[26][27][28]
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to generate a CETSA melt curve to show stabilization of the target protein by this compound in intact cells.[29]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies against the target protein and a loading control)
-
Thermal cycler or water baths
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours in culture conditions.
-
-
Harvesting and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.[27]
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[26]
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[27]
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify total protein concentration and load equal amounts onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody specific to the target protein.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.[26]
-
Data Analysis & Interpretation:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the lowest temperature point) against the temperature.
-
A shift of the melt curve to the right for the compound-treated sample indicates thermal stabilization and therefore, target engagement in the cell.[30]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. books.rsc.org [books.rsc.org]
- 22. ITC - Creative Biolabs [creative-biolabs.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. CETSA [cetsa.org]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Nitroquinolin-6-ol: Navigating a Data Deficit by Examining a Well-Studied Isomer
Abstract
For researchers and drug development professionals, the reproducibility of published findings is the bedrock of scientific progress. This guide addresses the current state of knowledge surrounding 5-Nitroquinolin-6-ol, a substituted quinoline. A thorough review of the scientific literature reveals a significant data deficit for this specific isomer. In light of this, we present a comparative analysis with its well-characterized isomer, 8-hydroxy-5-nitroquinoline (Nitroxoline), to provide a framework for future investigation. By examining the established biological activities and mechanisms of Nitroxoline, we can infer potential avenues of research for this compound and propose a detailed experimental workflow to establish its foundational biological profile. This guide serves not as a confirmation of existing data, but as a call to action for the scientific community to explore this under-investigated molecule.
The Isomeric Landscape: A Tale of Two Molecules
The quinoline scaffold is a cornerstone in medicinal chemistry, with substituent placement playing a critical role in biological activity.[1][2] While this compound and 8-hydroxy-5-nitroquinoline share the same molecular formula (C₉H₆N₂O₃), the differing positions of the nitro and hydroxyl groups are predicted to significantly alter their physicochemical and pharmacological properties.
8-hydroxy-5-nitroquinoline (Nitroxoline) is a well-documented antimicrobial and anticancer agent. Its mechanism of action is multifaceted, involving the chelation of divalent metal ions, which is crucial for its antibacterial effects.[3] In the context of oncology, Nitroxoline has been shown to induce reactive oxygen species (ROS) and does not act as a zinc ionophore, distinguishing it from other quinoline-based anticancer compounds like clioquinol.[3]
Conversely, a comprehensive search of the scientific literature, including chemical databases and patent filings, reveals a stark absence of biological data for This compound . While its chemical properties are cataloged, there are no published studies detailing its efficacy, mechanism of action, or even its synthesis in a biological context. This knowledge gap presents both a challenge and an opportunity for novel research.
Comparative Physicochemical Properties
A foundational step in predicting biological activity is the analysis of a compound's chemical and physical properties.
| Property | This compound | 8-hydroxy-5-nitroquinoline (Nitroxoline) |
| Molecular Formula | C₉H₆N₂O₃ | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol |
| CAS Number | 103028-63-3 | 4008-48-4 |
| Appearance | Not specified in literature | Powder |
| Melting Point | Not specified in literature | 181-183 °C |
| Water Solubility | Not specified in literature | Slightly soluble |
Data for 8-hydroxy-5-nitroquinoline sourced from Sigma-Aldrich. Data for this compound is limited to its PubChem entry.
The lack of empirical data for this compound's physical characteristics, such as melting point and solubility, underscores its under-researched status.
Postulated Biological Activity Based on Structure-Activity Relationships (SAR)
The positioning of the nitro and hydroxyl groups on the quinoline ring is paramount to the molecule's interaction with biological targets. In Nitroxoline (8-hydroxy-5-nitroquinoline), the hydroxyl group at position 8 and the nitro group at position 5 confer its known biological activities.
For this compound, the hydroxyl group is at position 6 and the nitro group at position 5. This arrangement may lead to:
-
Altered Chelating Properties: The spatial relationship between the nitrogen of the quinoline ring and the hydroxyl group is crucial for metal chelation. The shift of the hydroxyl group from position 8 to 6 will likely change the compound's affinity for and coordination with metal ions, potentially altering its antimicrobial and anticancer properties.
-
Different Metabolic Pathways: The sites of metabolic modification, such as glucuronidation or sulfation of the hydroxyl group, will be different, leading to altered pharmacokinetics and potential toxicity profiles.
-
Novel Target Interactions: The distinct electronic and steric profile of this compound may enable it to interact with biological targets not engaged by Nitroxoline.
A Proposed Experimental Workflow for the Initial Characterization of this compound
To address the existing knowledge gap, a systematic evaluation of this compound is required. The following experimental workflow is proposed as a starting point for researchers.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Nitroquinolin-6-ol for Laboratory Professionals
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For specialized compounds like 5-Nitroquinolin-6-ol, a nitroaromatic heterocyclic compound, this final step is critical for ensuring personnel safety, environmental protection, and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed for the researchers, scientists, and drug development professionals who handle such materials. Our approach is grounded in the principles of chemical causality and self-validating safety protocols to build a foundation of trust and expertise.
Core Principles of Disposal: Hazard Identification and Risk Mitigation
Understanding the inherent hazards of this compound is the first principle of its safe management. While a specific, comprehensive toxicological profile for this compound is not fully established, its chemical class—nitroaromatic compounds—provides a strong basis for hazard assessment.
Key Hazards Associated with Nitroaromatic Compounds:
-
Toxicity: Aromatic nitro-compounds are known for their potential toxicity. Safety Data Sheets (SDS) for structurally similar chemicals, such as 8-Hydroxy-5-nitroquinoline and 5-Nitroquinoline, indicate they are harmful if swallowed. Related compounds are also classified as harmful in contact with skin, harmful if inhaled, and are suspected carcinogens. Therefore, this compound must be handled as a hazardous substance.
-
Reactivity: This class of compounds can be reactive. It is crucial to avoid contact with strong oxidizing agents and strong bases. Heating under alkaline conditions should be avoided as it can lead to dangerous reactions.
-
Environmental Hazard: Nitroaromatic compounds are recognized as significant environmental pollutants due to their persistence and toxicity to aquatic life. Improper disposal can lead to long-term contamination of soil and groundwater. Therefore, discharging this compound into drains is strictly prohibited.
Due to these factors, all waste containing this compound, including pure compound, contaminated labware, and spill cleanup materials, must be classified and managed as hazardous waste in accordance with local, state, and federal regulations.
Quantitative Data and Hazard Summary
To facilitate a rapid risk assessment, the following table summarizes the key hazard information based on data from closely related nitroquinoline compounds.
| Hazard Classification | Description & Precautionary Statement (Example) | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed. (P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell). | Thermo Fisher Scientific, ChemicalBook |
| Suspected Carcinogenicity | Suspected of causing cancer. (P203: Obtain, read and follow all safety instructions before use). | ChemicalBook |
| Chemical Incompatibility | Avoid contact with strong oxidizing agents and strong bases. Avoid heating with alkaline substances. | Fisher Scientific, ILO |
| Hazardous Combustion | Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | Fisher Scientific |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol outlines a self-validating system for the safe segregation, accumulation, and disposal of this compound waste.
The causality behind immediate segregation is to prevent unintended chemical reactions and to ensure the integrity of the waste stream.
-
Designate a Waste Container: Use a dedicated, chemically-compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling: The container must be labeled, at a minimum, with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and an indication of the primary hazards (e.g., "Toxic").
-
Segregate Waste Types:
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items like weigh boats or paper towels, in the designated solid waste container.
-
Contaminated Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Contaminated Labware: Non-sharp labware (e.g., pipette tips, gloves, bench paper) with incidental contamination should be collected in a separate, lined container clearly marked as "Hazardous Waste."
-
Proper accumulation is a regulatory requirement and a key safety checkpoint.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Segregation from Incompatibles: Ensure the this compound waste container is physically segregated from incompatible materials, particularly strong bases and oxidizing agents.
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container.
A prepared response is essential for mitigating the risks of an accidental release.
-
Evacuate and Secure: If a significant spill occurs, evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat, and chemical splash goggles. For larger spills where dust may become airborne, a NIOSH-approved respirator is required.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
The final disposal of this compound must be conducted by professionals to ensure complete destruction and environmental compliance.
-
Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Waste Characterization: Provide a full and accurate description of the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for accurately classifying their waste. While this compound is not explicitly listed, its chemical relatives nitrobenzene and 2,4-Dinitrotoluene carry the EPA waste codes D036 and D030, respectively. It is highly probable that this compound would be classified similarly based on its toxic characteristics.
-
High-Temperature Incineration: The standard and most effective disposal method for nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components like CO2, water, and nitrogen oxides, which are then treated by the facility's emission control systems.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the logical workflow for handling this compound waste from generation to disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- Trapido, M., & Vares, M. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 17-25.
- International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Gupta, S., & Ronen, Z. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(23), 3939.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
- Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. ResearchGate.
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- Hawari, J. (2009). Biodegradation of nitroaromatic compounds and explosives. ResearchGate.
- Chemius. (n.d.). Safety Data Sheet - nitro razredčilo.
- Liu, Y., et al. (2016). Selective removal of nitroaromatic compounds from wastewater in an integrated zero valent iron (ZVI) reduction and ZVI/H2O2 oxidation process. ResearchGate.
- Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Carl ROTH. (n.d.).
A Comprehensive Guide to the Safe Handling of 5-Nitroquinolin-6-ol: Personal Protective Equipment, Operational Protocols, and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 5-Nitroquinolin-6-ol, demands a thorough understanding of potential hazards and the stringent application of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to foster a culture of safety and build your trust by providing value that extends beyond the product itself.
Hazard Assessment: Understanding the Risks of this compound
The structure of this compound, incorporating both a quinoline ring and a nitro group, suggests several potential hazards that must be addressed. Aromatic nitro compounds and quinoline derivatives can exhibit varying degrees of toxicity.[1]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
-
Carcinogenicity: Some related compounds are suspected of causing cancer.[2] Therefore, this compound should be handled as a potential carcinogen.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[1][4]
A thorough risk assessment is mandatory before any experiment involving this compound. This includes a careful review of the planned procedure, the quantities being used, and an evaluation of the experimental conditions.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent all routes of exposure. The following recommendations are based on general principles for handling hazardous organic chemicals and should be adapted to the specific risks identified in your assessment.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin absorption, which is a primary route of exposure for many organic chemicals.[2] Double-gloving is recommended for enhanced protection. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield | To protect against splashes, dust, and aerosols. Standard safety glasses are insufficient.[3][5] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | To protect against spills and contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Required when handling the powder outside of a certified chemical fume hood or in case of a spill.[2][3] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize the risk of exposure and ensure a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contamination of the general lab space.[6]
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent the dispersal of fine powders.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Handling Solutions
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors and aerosols.
-
Avoid Splashing: Add reagents slowly and carefully to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.
Personal Hygiene
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory.[7][8]
-
Contaminated Clothing: Remove any contaminated clothing immediately and decontaminate it before reuse or dispose of it as hazardous waste.[8]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including gloves, bench liners, and weighing paper, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Sharps: Contaminated sharps, such as needles and razor blades, must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arranging for Pickup: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify your supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE. Collect the absorbed material in a sealed container for hazardous waste disposal.[8]
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Chemos GmbH & Co.KG.
- Pentachemicals.
- Cole-Parmer. Material Safety Data Sheet - 5-Nitroso-8-quinolinol. [Link]
- Australian Government Department of Health. Quinolinols: Human health tier II assessment. [Link]
- DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. [Link]
- Techno PharmChem.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- National Depression Hotline. What Safety Gear Is Used for Nitrous Oxide Work?. [Link]
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
